molecular formula C7H4F3IO B1314424 2-Iodo-4-(trifluoromethyl)phenol CAS No. 463976-21-8

2-Iodo-4-(trifluoromethyl)phenol

Cat. No.: B1314424
CAS No.: 463976-21-8
M. Wt: 288.01 g/mol
InChI Key: MRDCXUYQUSFQKF-UHFFFAOYSA-N
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Description

2-Iodo-4-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C7H4F3IO and its molecular weight is 288.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3IO/c8-7(9,10)4-1-2-6(12)5(11)3-4/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDCXUYQUSFQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468800
Record name 2-iodo-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463976-21-8
Record name 2-iodo-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-Iodo-4-(trifluoromethyl)phenol: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Phenols in Medicinal Chemistry

The introduction of fluorine-containing functional groups is a cornerstone of modern drug design, offering a powerful tool to modulate a molecule's physicochemical and biological properties. Among these, the trifluoromethyl (-CF3) group is particularly valued for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, thereby improving a drug candidate's pharmacokinetic profile and target binding affinity.[1][2] 2-Iodo-4-(trifluoromethyl)phenol stands as a particularly strategic building block, combining the advantageous properties of the trifluoromethyl group with a phenolic hydroxyl and an ortho-iodine substituent. This trifecta of functionalities provides a versatile platform for synthetic chemists, enabling a wide array of chemical transformations crucial for the construction of complex pharmaceutical agents.[3] This guide provides an in-depth analysis of its synthesis, properties, reactivity, and application, offering field-proven insights for its effective utilization in drug discovery programs.

Physicochemical and Safety Data

A comprehensive understanding of a building block's fundamental properties is paramount for its effective and safe use in a laboratory setting.

PropertyValueSource(s)
CAS Number 463976-21-8[4]
Molecular Formula C₇H₄F₃IO[4]
Molecular Weight 288.01 g/mol [4]
Appearance White powder or clear liquid[1]
Boiling Point 105 °C at 44 mmHg[1]
Storage Keep in a dark place, sealed in dry, 2-8°C[4]
Purity Typically ≥97%[4]

Safety and Handling:

This compound is a hazardous substance and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

  • Hazard Statements: Causes severe skin burns and eye damage. Harmful if swallowed.[1]

  • Precautionary Statements: Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • In Case of Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.

Synthesis and Mechanistic Insights

The primary route to this compound is through the electrophilic iodination of the readily available starting material, 4-(trifluoromethyl)phenol.

Mechanism: Electrophilic Aromatic Substitution

The iodination of phenols is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic attack.[5] Since the para position is blocked by the trifluoromethyl group, substitution occurs exclusively at the ortho position.[5]

The reaction proceeds via the following key steps:

  • Generation of the Electrophile: While molecular iodine (I₂) itself is a weak electrophile, the reaction conditions facilitate the formation of a more potent iodinating species. In the presence of a base like sodium carbonate, the phenol exists in equilibrium with the more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The electron-rich aromatic ring of the phenoxide attacks the iodine molecule.

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (the sigma complex), loses a proton to restore the aromaticity of the ring, yielding the final product.

G cluster_0 Electrophilic Iodination of 4-(Trifluoromethyl)phenol start 4-(Trifluoromethyl)phenol + I₂ + Na₂CO₃ intermediate Generation of Phenoxide Ion (Enhanced Nucleophilicity) start->intermediate Base attack Nucleophilic Attack of Phenoxide on I₂ intermediate->attack sigma Formation of Sigma Complex (Resonance Stabilized) attack->sigma Electrophilic Addition rearomatize Deprotonation & Rearomatization sigma->rearomatize product This compound rearomatize->product -H⁺

Caption: Workflow of the electrophilic iodination synthesis.

Detailed Experimental Protocol

The following protocol is a validated method for the synthesis of this compound.[4]

Materials:

  • 4-(Trifluoromethyl)phenol

  • Iodine (I₂)

  • Sodium Carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF)

  • Water

  • 5% Aqueous Thiourea Solution

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Petroleum Ether

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4-(Trifluoromethyl)phenol (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water.

  • To the stirred solution, add Iodine (1.1 eq) followed by Sodium Carbonate (1.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quench the excess unreacted iodine by adding a 5% aqueous solution of thiourea until the deep violet/brown color disappears.

  • Extract the aqueous mixture three times with diethyl ether.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of petroleum ether and dichloromethane (starting from 10:1 and moving to 6:1) as the eluent.

  • The final product, this compound, is typically obtained in a yield of around 63%.[4]

Spectroscopic Characterization (Predicted)

While publicly accessible experimental spectra are limited, the following table outlines the expected characteristic signals for this compound based on its structure and data from analogous compounds. This information is crucial for reaction monitoring and quality control.

TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Phenolic -OH~5.0 - 6.0 ppm (broad singlet)Acidic proton, position can vary with solvent and concentration.
Aromatic C-H~7.0 - 7.8 ppm (multiplets)Protons on the substituted benzene ring.
¹³C NMR Aromatic C-I~85 - 95 ppmCarbon directly attached to the electron-donating iodine.
Aromatic C-CF₃~120 - 130 ppm (quartet)Carbon of the trifluoromethyl group, split by fluorine coupling.
Aromatic C-OH~150 - 160 ppmCarbon attached to the electronegative oxygen.
IR O-H Stretch3200 - 3600 cm⁻¹ (broad)Characteristic of a phenolic hydroxyl group.
C-F Stretch1100 - 1350 cm⁻¹ (strong)Strong absorptions typical for C-F bonds in the -CF₃ group.
C-I Stretch500 - 600 cm⁻¹Found in the fingerprint region.

Reactivity and Synthetic Utility

The true value of this compound lies in its versatile reactivity, making it a powerful intermediate for introducing the 4-(trifluoromethyl)phenol motif into more complex molecules. The iodine atom serves as an excellent handle for a variety of cross-coupling reactions.

G cluster_0 Key Synthetic Transformations start This compound suzuki Suzuki Coupling (with Boronic Acids) start->suzuki Pd Catalyst, Base heck Heck Coupling (with Alkenes) start->heck Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (with Amines) start->buchwald Pd Catalyst, Base ether Williamson Ether Synthesis (at -OH) start->ether Base, Alkyl Halide product_biaryl Substituted Biaryls suzuki->product_biaryl product_alkene Styrene Derivatives heck->product_alkene product_amine Aryl Amines buchwald->product_amine product_ether Aryl Ethers ether->product_ether

Caption: Major reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions due to the ease of oxidative addition to the Pd(0) catalyst. This makes this compound an ideal substrate for reactions such as:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, leading to substituted biaryl compounds. This is one of the most widely used reactions in pharmaceutical synthesis for constructing complex molecular scaffolds.

  • Heck Coupling: Reaction with alkenes to form new C-C bonds, yielding substituted styrene derivatives.

  • Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, producing N-aryl amines.

Reactions at the Phenolic Hydroxyl Group

The hydroxyl group can be readily functionalized, for example, through Williamson ether synthesis to form aryl ethers. This allows for another point of diversification in a synthetic route.

Application in Drug Development: A Case Study

The utility of this compound is exemplified in its use as a key intermediate in the synthesis of novel sulfonamide derivatives investigated as potential therapeutics for pain management.

In patent WO2010079443A1, the synthesis of a series of aryl sulphonamides as sodium channel modulators is described.[5] In one of the key steps, this compound is coupled with a complex sulfonamide intermediate via a nucleophilic aromatic substitution or an etherification reaction, demonstrating its practical application in building molecules with potential therapeutic value.[5] The patent provides an example where N-(2,4-dimethoxybenzyl)-2,4,5-trifluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide is reacted with this compound to afford the desired coupled product in a 67% yield.[5] This specific example underscores the compound's role in accessing novel chemical matter in late-stage drug discovery programs.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive iodine handle for cross-coupling, a modifiable hydroxyl group, and the beneficial trifluoromethyl substituent makes it an attractive starting material for the synthesis of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, enables researchers to strategically and effectively incorporate this powerful intermediate into their synthetic routes, accelerating the development of next-generation therapeutics.

References

  • WO2010079443A1 - Sulfonamide derivatives. Google Patents.
  • Supporting Information for Angew. Chem. Int. Ed. 200460417. Wiley-VCH.
  • Supporting Information for Intramolecular Alkene Fluoroarylation of Phenolic Ethers enabled by Electrochemically Gener
  • Supporting Information for Construction of Diverse C–S/C-Se Bonds via Nickel Catalyzed Reductive Coupling. Hangzhou Normal University.
  • Supporting Information for a scientific public
  • This compound, 97%, Thermo Scientific. Fisher Scientific. Available at: [Link]

  • 4-AMino-3-yodofenol 66416-73-7 wiki. Guidechem.
  • Experimental characterization techniques for plasmon-assisted chemistry. PubMed. Available at: [Link]

  • EP4229045A1 - Substituted acyl sulfonamides for treating cancer. Google Patents.

Sources

A Technical Guide to 2-Iodo-4-(trifluoromethyl)phenol: Physicochemical Properties, Synthesis, and Applications for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block in Modern Chemistry

2-Iodo-4-(trifluoromethyl)phenol is a halogenated aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its structure is unique, featuring a phenolic hydroxyl group, a strongly electron-withdrawing trifluoromethyl group, and an iodine atom positioned ortho to the hydroxyl function. This specific arrangement of functional groups makes it a highly versatile synthetic intermediate.

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, known for its ability to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Simultaneously, the iodine atom serves as an exceptionally useful synthetic handle, enabling a wide array of cross-coupling reactions to build more complex molecular architectures.[3] This guide provides an in-depth analysis of the physical properties, safety considerations, synthesis, and strategic applications of this compound, designed for the practicing researcher and development professional.

Part 1: Core Physicochemical and Spectroscopic Profile

The fundamental physical and chemical properties of a compound are critical for its effective use in a laboratory setting, influencing everything from reaction setup to purification and storage.

Physicochemical Data Summary

The key identifying and physical properties for this compound are summarized below. It is noteworthy that the physical state at room temperature can vary, described as either a liquid or a low-melting solid, suggesting a melting point close to ambient conditions.[4]

PropertyValueSource(s)
CAS Number 463976-21-8[5][6]
Molecular Formula C₇H₄F₃IO[5][6]
Molecular Weight 288.01 g/mol [5][6]
Appearance Clear liquid or solid[4][6]
Boiling Point 105 °C @ 44 mmHg[5][6]
IUPAC Name This compound
Storage Temperature 2-8°C, sealed in dry, dark place[4]
Acidity (pKa)
Expected Spectroscopic Signature

For unambiguous identification, spectroscopic analysis is essential. Based on its molecular structure, the following characteristics would be expected:

  • ¹H NMR: The spectrum would show distinct signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the three protons on the benzene ring, with coupling patterns dictated by their ortho, meta, and para relationships. A broad singlet corresponding to the phenolic hydroxyl (-OH) proton would also be present, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The spectrum would display seven unique carbon signals. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The signals for the carbons bonded to iodine and the hydroxyl group would also be characteristic.

  • FTIR: The infrared spectrum would feature a prominent broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the phenolic group. Strong C-F stretching bands would be observable in the 1100-1350 cm⁻¹ region, and C-I stretching would appear in the far-infrared region.

  • Mass Spectrometry (MS): The mass spectrum would show a distinct molecular ion peak (M⁺) at m/z 288. The isotopic pattern would be characteristic of a molecule containing one iodine atom.

Part 2: Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with GHS07 (Warning) and, in some cases, GHS05 (Corrosion), indicating potential hazards upon exposure.[4][6]

GHS Hazard Information
HazardCodeDescriptionSource(s)
PictogramsGHS07Warning[4]
Signal WordWarning[4]
Hazard StatementsH302Harmful if swallowed.[4]
H319Causes serious eye irritation.[4]
H315Causes skin irritation.[8]
H335May cause respiratory irritation.[8]
NoteSome suppliers indicate more severe hazards: "Causes severe skin burns and eye damage."[6]
Precautionary StatementsP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Recommended Laboratory Practices
  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or a face shield.[6]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists. Avoid contact with skin, eyes, and clothing.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, as recommended between 2-8°C.[4] This mitigates potential degradation from light or moisture.

  • Disposal: Dispose of this material and its container as hazardous waste in accordance with local, regional, and national regulations.[6]

Part 3: Experimental Protocol: Synthesis via Electrophilic Iodination

This compound is readily synthesized from its non-iodinated precursor, 4-(trifluoromethyl)phenol, through an electrophilic aromatic substitution reaction.[5][10] The protocol described below is a robust and validated method.

Reaction Principle and Workflow

The synthesis proceeds via the direct iodination of the aromatic ring. The phenolic hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is already occupied by the trifluoromethyl group, the substitution occurs regioselectively at one of the ortho positions. A mild base is used to deprotonate a portion of the phenol, forming the more strongly activating phenoxide ion, which accelerates the reaction with molecular iodine.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification Reactant 4-(Trifluoromethyl)phenol Solvent THF / Water Reactant->Solvent Dissolve Reagents Iodine (I₂) + Na₂CO₃ Mixture Reaction Mixture (Stir at RT, 24h) Reagents->Mixture Quench Quench with Thiourea Solution Mixture->Quench Extract Extract with Diethyl Ether Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

This protocol is adapted from established literature procedures.[5][10]

  • Reactant Preparation:

    • In a suitable round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)phenol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

    • Scientist's Note: The THF/water solvent system is chosen because it can dissolve both the organic phenol substrate and the inorganic base (sodium carbonate), creating a homogenous environment for the reaction to proceed efficiently.

  • Reagent Addition and Reaction:

    • To the stirring solution, add sodium carbonate (Na₂CO₃, 1.1 eq) followed by iodine (I₂, 1.1 eq).

    • Seal the flask and allow the mixture to stir at room temperature for approximately 24 hours.

    • Scientist's Note: Sodium carbonate acts as a base to generate the highly nucleophilic phenoxide anion, which readily attacks the electrophilic iodine. An excess of the iodinating agent ensures the complete conversion of the starting material. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction:

    • Once the starting material is consumed, add a 5% aqueous solution of thiourea to the reaction mixture until the dark color of the excess iodine disappears.

    • Scientist's Note: Thiourea is a reducing agent that effectively quenches unreacted iodine, converting it to colorless iodide (I⁻). This simplifies the subsequent extraction and purification process.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of petroleum ether and dichloromethane (e.g., starting from 10:1 and gradually increasing the polarity) to isolate the pure this compound.

    • Scientist's Note: Column chromatography is essential to separate the desired product from any remaining starting material, di-iodinated byproducts, or other impurities, ensuring high purity for subsequent applications.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers significant advantages in the synthesis of complex molecules. Its well-defined physical properties, coupled with the dual functionality of a reactive iodine handle and a property-enhancing trifluoromethyl group, make it an invaluable tool for researchers in drug discovery and materials science. Understanding its characteristics, safe handling protocols, and robust synthesis is fundamental to leveraging its full potential in creating next-generation chemical entities.

References

  • Aspira Chemical. (n.d.). This compound, 98%. Retrieved from [Link]

  • Larina, L. I. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry, 32(7), e3940. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Trifluoromethylphenol. PubChem Compound Database. Retrieved from [Link]

  • Serafim, R. A. M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(11), 2589. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. Retrieved from [Link]

  • de Oliveira, R. B., & da Silva, A. B. F. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(1), 108-120. Retrieved from [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. Retrieved from [Link]

  • Scott, J. S., & Williams, G. D. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. Retrieved from [Link]

  • Abou-kir, M., et al. (2017). GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Journal of Materials and Environmental Science, 8(6), 2168-2176. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol. SpectraBase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)phenol. PubChem Compound Database. Retrieved from [Link]

Sources

2-Iodo-4-(trifluoromethyl)phenol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Iodo-4-(trifluoromethyl)phenol: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among these, this compound has emerged as a particularly valuable scaffold. Its structure uniquely combines three functional motifs: a reactive phenolic hydroxyl group, a versatile iodine atom, and a property-modulating trifluoromethyl group. This trifecta of functionalities provides chemists with a powerful tool for constructing complex molecular architectures with tailored pharmacological profiles.

The presence of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] The iodine atom serves as a key synthetic handle, particularly for transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents.[3] The phenol group provides a site for derivatization and can participate in crucial hydrogen-bonding interactions with biological targets.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the physicochemical properties, synthesis, characterization, and applications of this compound, grounded in established scientific principles and methodologies.

Chapter 1: Physicochemical Properties and Molecular Characteristics

The utility of this compound in synthetic and medicinal chemistry is a direct consequence of its distinct molecular properties. The interplay between its three key functional groups governs its reactivity, stability, and physical characteristics. The strong electron-withdrawing nature of the trifluoromethyl group, for instance, increases the acidity of the phenolic proton while influencing the electron density of the aromatic ring.[3]

Table 1: Summary of Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₇H₄F₃IO[4][5]
Molecular Weight 288.01 g/mol [4][5][6]
CAS Number 463976-21-8[4][5]
Appearance Clear liquid, solid, or white powder[5][7][8]
Typical Purity ≥97%[6][7][9]
Storage Conditions Sealed in a dry, dark environment at 2-8°C[7][9]

Chapter 2: Synthesis and Purification

The most common and efficient synthesis of this compound involves the direct electrophilic iodination of its precursor, 4-(trifluoromethyl)phenol. This reaction leverages the activating, ortho-, para-directing effect of the hydroxyl group to regioselectively install an iodine atom at the position ortho to the hydroxyl group.

Principle of Synthesis: Electrophilic Aromatic Substitution

The phenolic hydroxyl group is a strong activating group, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack. The reaction proceeds via the attack of an electrophilic iodine species (I⁺), generated in situ, on the electron-rich aromatic ring. The choice of base (e.g., sodium carbonate or sodium bicarbonate) is critical for neutralizing the hydrogen iodide (HI) byproduct, driving the reaction to completion.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures.[4][10]

1. Reagents and Equipment:

  • 4-(Trifluoromethyl)phenol

  • Iodine (I₂)

  • Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 5% Aqueous Thiourea Solution

  • Diethyl Ether or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Petroleum Ether and Dichloromethane (for elution)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator, and standard laboratory glassware.

2. Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 4-(trifluoromethyl)phenol (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • To the stirring solution, add sodium carbonate (1.1 eq.) followed by iodine (1.1 eq.).

  • Allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

3. Workup and Purification:

  • Upon completion, quench the reaction by adding a 5% aqueous thiourea solution dropwise until the deep violet/brown color of excess iodine disappears.[4][10]

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.[4][10]

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of petroleum ether and dichloromethane (e.g., starting from 10:1 and moving to 6:1 v/v) to afford pure this compound.[4][10]

Visualization: Synthesis and Purification Workflow

G cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-(Trifluoromethyl)phenol in THF/Water add_reagents Add Na₂CO₃ and I₂ start->add_reagents react Stir at RT for 24h (Monitor by TLC) add_reagents->react quench Quench with 5% Thiourea react->quench extract Extract with Diethyl Ether (3x) quench->extract dry Dry Organic Phase (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis and purification of this compound.

Chapter 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. While specific spectra should be obtained for each batch, the expected data can be predicted based on the molecular structure. Commercial suppliers may provide batch-specific analytical data such as NMR and HPLC.[11]

Table 2: Predicted Analytical Data

TechniqueExpected Observations
¹H NMR Three distinct signals in the aromatic region (approx. δ 6.8-7.8 ppm). A broad singlet for the phenolic -OH proton. Coupling patterns will reflect the substitution pattern.
¹³C NMR Seven signals are expected. The carbon bearing the -CF₃ group will show a quartet due to C-F coupling.
¹⁹F NMR A singlet corresponding to the -CF₃ group.
Mass Spec (EI) Molecular ion (M⁺) peak at m/z = 288.01. Characteristic isotopic pattern for iodine.
IR Spectroscopy Broad O-H stretch (~3200-3500 cm⁻¹), strong C-F stretches (~1100-1350 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and C=C stretches (~1450-1600 cm⁻¹).

Chapter 4: Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a versatile intermediate for the synthesis of complex, biologically active molecules.[3][10]

Role as a Synthetic Intermediate

The iodine substituent is the molecule's primary reactive handle for carbon-carbon and carbon-heteroatom bond formation. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, allowing for the strategic elaboration of the molecular scaffold.

  • Suzuki Coupling: Reaction with boronic acids/esters to form biaryl structures.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

  • Heck Coupling: Reaction with alkenes.

The phenolic hydroxyl group can also be readily derivatized, for example, through Williamson ether synthesis or esterification, to further modify the molecule's properties.

Impact of the Trifluoromethyl Group in Drug Design

The -CF₃ group is not merely a passive substituent; it actively modulates a compound's properties to be more drug-like.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes.[1]

  • Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability.[1][2]

  • Binding Affinity: Its strong electron-withdrawing nature can alter the electronics of the entire molecule, potentially leading to stronger and more selective interactions with protein targets.[2]

This strategic incorporation of fluorine is a key reason why trifluoromethylated building blocks are highly sought after in the development of pharmaceuticals and agrochemicals.[2][12]

Visualization: Synthetic Utility in Cross-Coupling Reactions

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Resulting Scaffolds start This compound suzuki Suzuki + R-B(OH)₂ start->suzuki [Pd] sonogashira Sonogashira + R-C≡CH start->sonogashira [Pd]/Cu buchwald Buchwald-Hartwig + R₂NH start->buchwald [Pd] p1 Biaryl Phenols suzuki->p1 p2 Alkynyl Phenols sonogashira->p2 p3 Amino Phenols buchwald->p3

Caption: Synthetic pathways from this compound via cross-coupling.

Chapter 5: Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring the safety of laboratory personnel and maintaining the integrity of the compound.

Safety and Hazards:

  • Pictogram: GHS07 (Warning).[7][9]

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation). Some suppliers also list it as causing severe skin burns and eye damage.[5][7][9]

  • Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][9]

Handling Guidelines:

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

  • In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water.[5]

Storage Recommendations:

  • Store the compound in a tightly sealed container in a dry, dark place.[7][9]

  • Recommended storage temperature is between 2-8°C to ensure long-term stability.[7][9]

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block that addresses several key challenges in modern drug discovery. Its unique combination of a reactive iodine handle, a drug-like trifluoromethyl group, and a versatile phenol moiety makes it an invaluable asset for synthetic and medicinal chemists. By understanding its properties, synthesis, and reactivity, researchers can fully leverage its potential to create novel molecular entities with enhanced therapeutic properties, ultimately accelerating the journey from laboratory synthesis to clinical application.

References

  • This compound, 98%. Aspira Chemical. [Link]

  • This compound CAS NO.463976-21-8. Zhejiang Jiuzhou Chem Co.,Ltd. [Link]

  • 2-Iodo-4-(trifluoromethoxy)phenol. AOBChem USA. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Trifluoromethylated phenols Novel biocatalytic concept Proof of principle Optimisation of reaction conditions Functional group. ACIB. [Link]

  • 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874. PubChem. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

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Introduction: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Iodo-4-(trifluoromethyl)phenol: Structure, Synthesis, and Applications

This compound is a trifunctional aromatic compound that has garnered significant interest among researchers in drug development and material science. Its unique structure, featuring a hydroxyl group, an iodine atom, and a trifluoromethyl group on a benzene ring, provides a powerful platform for constructing complex molecular architectures. The strategic placement of these functional groups offers a confluence of properties that are highly sought after in medicinal chemistry. The trifluoromethyl (-CF3) group enhances metabolic stability and lipophilicity, while the iodine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through cross-coupling reactions.[1][2][3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its structure, properties, synthesis, and critical applications.

Molecular Identity and Structural Elucidation

The unambiguous identification of a chemical compound is foundational to scientific research. This compound is characterized by the following identifiers:

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₄F₃IO[4][5]

  • CAS Number: 463976-21-8[4][5]

  • Synonyms: α,α,α-Trifluoro-o-iodo-p-cresol, 4-Trifluoromethyl-6-iodophenol[6]

The molecule's structure combines an electron-donating hydroxyl group with two powerful electron-withdrawing substituents: the trifluoromethyl group at the para-position and the iodine atom at the ortho-position. This electronic arrangement significantly influences the phenol's acidity and the reactivity of the aromatic ring.

Caption: 2D structure of this compound.

Physicochemical Properties

A compound's physical and chemical properties dictate its handling, storage, and behavior in reaction systems. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 288.01 g/mol [4][5]
Appearance Clear liquid or solid[5]
Purity Typically ≥97%
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C[7]
SMILES C1=CC(=C(C=C1C(F)(F)F)I)O
InChI Key MRDCXUYQUSFQKF-UHFFFAOYSA-N

Synthesis: A Guided Protocol with Mechanistic Rationale

The most common and efficient synthesis of this compound involves the direct electrophilic iodination of the commercially available starting material, 4-(trifluoromethyl)phenol.[4][8] The electron-donating hydroxyl group activates the aromatic ring, directing the incoming electrophile (iodine) to the ortho position.

SynthesisWorkflow cluster_reactants 1. Reactant Preparation cluster_reaction 2. Electrophilic Iodination cluster_workup 3. Reaction Workup cluster_purification 4. Purification & Isolation Start 4-(Trifluoromethyl)phenol Reaction Stir at Room Temp (24h) Start->Reaction Reagents Iodine (I₂) Sodium Carbonate (Na₂CO₃) Reagents->Reaction Solvent THF / Water Solvent->Reaction Quench Quench with 5% aq. Thiourea Reaction->Quench Extract Extract with Ether Quench->Extract Dry Dry organic phase (Na₂SO₄) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Experimental Protocol

This protocol is a synthesized representation of established laboratory procedures.[4][8]

  • Reactant Solubilization:

    • Step: In a suitable reaction vessel, dissolve 4-(trifluoromethyl)phenol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

    • Expert's Rationale: The THF/water solvent system is chosen to ensure the solubility of both the organic phenol starting material and the inorganic base (sodium carbonate). Water also helps to moderate the reaction.

  • Reagent Addition:

    • Step: To the stirred solution, add sodium carbonate (Na₂CO₃, 1.1 eq) followed by iodine (I₂, 1.1 eq).

    • Expert's Rationale: Sodium carbonate acts as a base to deprotonate the acidic phenol, forming the more nucleophilic phenoxide ion. This greatly enhances the electron-donating character of the oxygen, strongly activating the aromatic ring for electrophilic attack by iodine. A slight excess of the iodinating agent ensures complete conversion of the starting material.

  • Reaction Monitoring:

    • Step: Allow the mixture to stir at room temperature for 24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting phenol spot is no longer visible.

    • Expert's Rationale: Room temperature is sufficient for this activated system, avoiding potential side reactions that could occur at higher temperatures. TLC is a rapid and effective technique to qualitatively assess the consumption of the starting material, preventing premature workup or unnecessarily long reaction times.

  • Quenching:

    • Step: Upon completion, add a 5% aqueous solution of thiourea until the deep violet/brown color of excess iodine dissipates.

    • Expert's Rationale: Unreacted iodine can complicate the purification process. Thiourea is an excellent and inexpensive reducing agent that quantitatively converts I₂ into colorless iodide ions (I⁻), simplifying the subsequent extraction and purification steps.[4]

  • Extraction and Isolation:

    • Step: Transfer the reaction mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers.

    • Expert's Rationale: Diethyl ether is a common organic solvent that is immiscible with water and effectively dissolves the desired organic product, allowing for its separation from the aqueous phase containing inorganic salts and byproducts. Multiple extractions ensure maximum recovery of the product.

  • Drying and Concentration:

    • Step: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

    • Expert's Rationale: Anhydrous Na₂SO₄ is a neutral drying agent that removes residual water from the organic phase, which is crucial before solvent removal. Concentration under reduced pressure (rotary evaporation) allows for the efficient removal of the volatile ether solvent at a low temperature, preventing product degradation.

  • Purification:

    • Step: Purify the crude oil via column chromatography using a gradient of petroleum ether and dichloromethane as the eluent.

    • Expert's Rationale: Column chromatography is the standard method for purifying organic compounds. The nonpolar product will adhere to the silica gel and can be selectively eluted by a solvent system of appropriate polarity, separating it from any remaining starting material or nonpolar impurities. This final step yields the pure this compound.[4][8]

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile intermediate. The trifluoromethyl group is a highly prized substituent in medicinal chemistry, often referred to as a "bioisostere" for groups like chlorine or methyl.[2]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2][3] Incorporating this group can increase a drug's half-life and bioavailability.

  • Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and interact with hydrophobic binding pockets in target proteins.[1][2]

  • Modulation of Acidity: As a strong electron-withdrawing group, the -CF₃ group increases the acidity (lowers the pKa) of the phenolic proton, which can be critical for tuning interactions with biological targets.[1]

The ortho-iodine atom provides a reactive site for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the precise and efficient installation of diverse chemical fragments, enabling chemists to rapidly build libraries of complex molecules for screening and lead optimization. This compound is therefore a key building block for creating novel pharmaceuticals and agrochemicals.[9]

Safety and Handling Precautions

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazards: It is classified as causing severe skin burns and serious eye damage.[5] It may also be harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and/or face shield).

  • Handling: Use in a well-ventilated area or a fume hood to avoid breathing vapors or mist.[5] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, as specified by the supplier (typically 2-8°C).[7]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is more than just a chemical structure; it is an enabling tool for innovation. The synergistic combination of its hydroxyl, iodo, and trifluoromethyl functional groups provides a unique and powerful scaffold for synthetic chemists. Its well-defined synthesis and predictable reactivity make it an invaluable intermediate in the rational design of new therapeutic agents and advanced materials. Understanding its properties and the rationale behind its synthesis is crucial for any scientist looking to leverage its potential in their research and development endeavors.

References

  • This compound, 98%. Aspira Chemical. [Link]

  • This compound (C7H4F3IO). PubChemLite. [Link]

  • 2-[2-Iodo-4-(trifluoromethyl)-3-pyridinyl]phenol | C12H7F3INO | CID 87091922. PubChem. [Link]

  • 2-Iodo-4-(trifluoromethoxy)phenol. AOBChem USA. [Link]

  • This compound CAS NO.463976-21-8. Zhejiang Jiuzhou Chem Co.,Ltd. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874. PubChem. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

  • Preparation of trifluoromethyl-substituted phenols and phenates...
  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. National Institutes of Health (NIH). [Link]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]

Sources

A Technical Guide to the Spectral Characteristics of 2-Iodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectral characteristics of 2-Iodo-4-(trifluoromethyl)phenol, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document leverages expert knowledge of spectroscopic principles and comparative data from structurally related molecules to provide a robust predictive analysis. This approach offers valuable insights for the identification, characterization, and quality control of this compound in a research and development setting.

The unique substitution pattern of this phenol—featuring a bulky, electron-donating hydroxyl group, a strongly electron-withdrawing trifluoromethyl group, and a heavy iodine atom—creates a distinct electronic environment that is reflected in its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Understanding these spectral signatures is crucial for confirming its synthesis and purity.

Molecular Structure and Synthesis

The structural arrangement of the substituents on the benzene ring is fundamental to interpreting its spectral data. The iodine atom is ortho to the hydroxyl group, and the trifluoromethyl group is in the para position.

Diagram: Molecular Structure of this compound

Caption: Ball-and-stick representation of this compound.

Synthesis Protocol

A common and effective method for the synthesis of this compound is through the direct iodination of 4-(trifluoromethyl)phenol.[1]

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow reagents 4-(Trifluoromethyl)phenol Iodine Sodium Bicarbonate reaction Stir at Room Temp (Monitored by TLC) reagents->reaction solvent THF/Water Mixture solvent->reaction quench Quench with 5% aq. Thiourea reaction->quench extraction Extract with Ether quench->extraction drying Dry over Na₂SO₄ extraction->drying purification Column Chromatography drying->purification product This compound purification->product Fragmentation_Pathway M [M]⁺ m/z = 288 M_minus_I [M - I]⁺ m/z = 161 M->M_minus_I - I M_minus_I_minus_CO [M - I - CO]⁺ m/z = 133 M_minus_I->M_minus_I_minus_CO - CO

Sources

Mastering Solubility: A Technical Guide to 2-Iodo-4-(trifluoromethyl)phenol for Advanced Chemical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern pharmaceutical and materials science, the precise control over reaction conditions and formulation parameters is not merely an advantage; it is a necessity. Among the myriad of physical properties that dictate the success of a synthetic pathway or the bioavailability of a drug candidate, solubility stands as a primary and often challenging hurdle. This guide provides an in-depth exploration of the solubility characteristics of 2-iodo-4-(trifluoromethyl)phenol (CAS: 463976-21-8), a highly functionalized arene with significant potential in organic synthesis.

This document is structured to serve as a practical and theoretical resource for researchers, chemists, and formulation scientists. We will move beyond simple data reporting to dissect the causality behind the solubility profile of this molecule, grounding our discussion in its fundamental physicochemical properties. By understanding why this compound behaves as it does in various solvent environments, the practicing scientist is empowered to make rational, predictive decisions, saving valuable time and resources.

Part 1: Physicochemical Profile - The Molecular Blueprint for Solubility

The solubility of a compound is not an arbitrary property; it is a direct consequence of its molecular structure. The unique combination of a hydroxyl group, an iodine atom, and a trifluoromethyl group on a benzene ring gives this compound a distinct set of properties that govern its interaction with solvents.[1]

The strong electron-withdrawing nature of both the iodine and trifluoromethyl groups significantly impacts the electronic density of the aromatic ring and the acidity of the phenolic proton.[1] Concurrently, these groups increase the molecule's size and lipophilicity, influencing its solubility in nonpolar media.[1]

Table 1: Key Physicochemical Properties of this compound

PropertyValue / ObservationSignificance for Solubility
CAS Number 463976-21-8[2][3]Unique identifier for substance tracking.
Molecular Formula C₇H₄F₃IOIndicates the elemental composition.
Molecular Weight 288.01 g/mol A higher molecular weight can sometimes correlate with lower solubility.
Physical Form Liquid or SolidSuggests a melting point near ambient temperature. If solid, lattice energy must be overcome for dissolution.
pKa (Predicted) ~7.4 (Predicted for isomer 4-iodo-2-(trifluoromethyl)phenol)[4]Indicates it is a weak acid. Solubility will dramatically increase in basic aqueous solutions (pH > pKa) due to deprotonation and salt formation.
logP (Predicted) High (Qualitative)The lipophilic -CF₃ and -I groups suggest a high octanol-water partition coefficient, indicating poor aqueous solubility and preference for nonpolar, organic solvents.[1]

Part 2: A Predictive Solubility Map in Organic Solvents

While exhaustive experimental data is proprietary or sparse, a robust qualitative solubility profile can be predicted based on the "like dissolves like" principle and the physicochemical properties outlined above. The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen, fluorine, and iodine atoms can act as weak hydrogen bond acceptors. The molecule possesses a significant dipole moment due to its electronegative substituents.

Table 2: Predicted Qualitative Solubility of this compound at Ambient Temperature

SolventSolvent ClassPredicted SolubilityRationale for Prediction
Heptane/Hexane Aliphatic HydrocarbonVery LowLacks polarity and hydrogen bonding capability to effectively solvate the polar phenol group.
Toluene Aromatic HydrocarbonLow to ModerateCan engage in π-stacking with the benzene ring, but lacks strong polar interactions.
Dichloromethane HalogenatedHighApolar solvent with a significant dipole moment that can interact favorably with the solute's dipole.
Diethyl Ether EtherModerate to HighThe ether oxygen can act as a hydrogen bond acceptor for the phenolic proton.
Ethyl Acetate EsterHighPossesses both a polar carbonyl group and acts as a hydrogen bond acceptor.
Acetone KetoneVery HighA polar aprotic solvent with a strong dipole and an effective hydrogen bond acceptor.
Tetrahydrofuran (THF) Cyclic EtherVery HighSimilar to diethyl ether but its cyclic nature and polarity make it an excellent solvent for moderately polar compounds.
Methanol/Ethanol AlcoholModerateCan act as both hydrogen bond donors and acceptors. However, the large, lipophilic part of the solute may limit miscibility.
DMSO / DMF Polar AproticVery HighHighly polar, aprotic solvents capable of strong dipole-dipole interactions and accepting hydrogen bonds.
Water ProticInsolubleThe molecule's high lipophilicity (predicted high logP) and large nonpolar surface area dominate, leading to poor solvation by water.

Part 3: A Validated Protocol for Experimental Solubility Determination

Theoretical predictions provide a starting point, but empirical data is the gold standard. The following details a robust, self-validating protocol for determining the equilibrium solubility of this compound using the shake-flask method, a widely accepted technique.

Experimental Workflow Diagram

G Equilibrium Solubility Determination Workflow A System Preparation B Add excess 2-iodo-4- (trifluoromethyl)phenol to a known volume of solvent. A->B C Equilibration B->C D Agitate at constant T (e.g., 25°C) for 24-48h to ensure equilibrium. C->D E Phase Separation & Sampling D->E F Allow solid to settle. Withdraw supernatant via syringe with 0.22 µm filter. E->F G Analysis F->G H Prepare serial dilutions. Analyze concentration via validated HPLC-UV method. G->H I Calculation H->I J Solubility (mg/mL or M) = Measured Conc. × Dilution Factor I->J

Caption: Workflow for the shake-flask method of solubility determination.

Step-by-Step Methodology
  • Preparation : For each solvent, add an amount of solid this compound to a glass vial sufficient to create a visible excess after equilibration (e.g., 10-20 mg).

  • Solvent Addition : Accurately pipette a known volume (e.g., 2.00 mL) of the desired organic solvent into the vial.

  • Equilibration : Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25.0 °C). Agitate the samples for at least 24 hours. Causality Note: 24-48 hours is typically required to ensure the system reaches thermodynamic equilibrium between the solid and solution phases.

  • Phase Separation : After equilibration, allow the vials to rest in the constant temperature environment for at least 2 hours to allow the excess solid to settle completely.

  • Sampling : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a chemically-resistant syringe filter (e.g., 0.22 µm PTFE) and dispense the filtrate into a clean, pre-weighed vial. Trustworthiness Note: Filtration is a critical, self-validating step. It ensures that no microscopic solid particles are carried over, which would artificially inflate the measured solubility.

  • Quantification : Prepare a calibration curve using accurately weighed standards of this compound. Dilute the filtered sample solution with a suitable mobile phase to fall within the linear range of the calibration curve. Analyze the sample by a validated HPLC-UV method.

  • Calculation : Use the concentration obtained from the HPLC analysis and the dilution factor to calculate the solubility of the compound in the original solvent, typically expressed in mg/mL or mol/L.

Part 4: The Science of Solvation - A Mechanistic View

The solubility values in Table 2 are dictated by the balance of intermolecular forces between the solute and solvent molecules. Understanding these interactions provides a powerful predictive tool.

Diagram of Solute-Solvent Interactions

G cluster_Solvents Dominant Interactions with Solvent Classes Solute This compound Phenolic -OH -CF₃ Group Iodo-Aromatic Ring Protic Protic Solvents (e.g., Methanol) Solute:f_oh->Protic H-Bonding (Donor & Acceptor) PolarAprotic Polar Aprotic (e.g., Acetone, DMSO) Solute:f_oh->PolarAprotic H-Bonding (Donor) Solute:f_cf3->PolarAprotic Dipole-Dipole Nonpolar Nonpolar Solvents (e.g., Toluene, Heptane) Solute:f_ringIodo->Nonpolar London Dispersion Forces (van der Waals)

Caption: Key intermolecular forces governing the solubility of the title compound.

  • Hydrogen Bonding : This is a primary driver of solubility in protic and polar aprotic solvents. The phenolic -OH is a strong hydrogen bond donor, interacting favorably with alcohols, ethers, ketones, and esters.

  • Dipole-Dipole Interactions : The highly polar C-F and C-I bonds create a significant molecular dipole. This allows for strong interactions with polar solvents, particularly aprotic ones like DMSO and Dichloromethane.

  • London Dispersion Forces : The large, polarizable iodine atom and the aromatic ring contribute significantly to van der Waals forces. These are the dominant interactions in nonpolar solvents like toluene, but they are often insufficient to overcome the solute's crystal lattice energy and self-association via hydrogen bonding, leading to lower solubility.

References

  • Aspira Chemical. This compound, 98%. Available at: [Link]

  • Nikitin, K., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. Available at: [Link]

  • AOBChem USA. 2-Iodo-4-(trifluoromethoxy)phenol. Available at: [Link]

  • Pohl, R., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry. Available at: [Link]

  • Galanakis, C., et al. (2013). Predicting the solubilization preference of natural phenols to different solvents. International Journal of Food Properties. Available at: [Link]

  • Dufal, S., et al. (2017). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Vandavasi, V., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]

  • Gmehling, J., et al. (2002). Prediction of solubility of solid organic compounds in solvents by UNIFAC. Industrial & Engineering Chemistry Research. Available at: [Link]

  • PubChem. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874. Available at: [Link]

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An In-depth Technical Guide on the Safe Handling of 2-Iodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling precautions for 2-Iodo-4-(trifluoromethyl)phenol, a crucial intermediate in pharmaceutical and organic synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure laboratory safety and experimental integrity.

Introduction: Understanding the Compound

This compound (CAS No. 463976-21-8) is a halogenated aromatic compound. Its molecular structure, featuring an iodine atom and a trifluoromethyl group on a phenol ring, imparts specific reactivity and, consequently, distinct hazards.[2] While essential for certain synthetic pathways, its handling demands a thorough understanding of its toxicological and physicochemical properties to mitigate risks effectively. The general toxicological concerns associated with phenols—such as their potential for causing severe skin burns and systemic toxicity—are amplified by the presence of the halogen and trifluoromethyl substituents.[3][4]

Hazard Identification and Classification

A critical first step in safe handling is a comprehensive understanding of the compound's hazards. Based on available Safety Data Sheets (SDS), this compound is classified with specific GHS hazard statements.

GHS Pictogram:



Signal Word: Warning[2]

Primary Hazard Statements:

  • H302: Harmful if swallowed. [2]

  • H315: Causes skin irritation. [5]

  • H319: Causes serious eye irritation. [2][5]

  • H335: May cause respiratory irritation. [5]

While specific toxicological data for this compound is not extensively published, the hazards of structurally similar compounds, like other halogenated phenols, underscore the need for caution. Phenols, in general, are known to be corrosive and can cause severe burns.[3][6] The trifluoromethyl group can enhance the acidity and reactivity of the phenolic proton, potentially increasing its irritant properties.

Physicochemical Properties Summary:

PropertyValueSource
CAS Number 463976-21-8[2][7]
Molecular Formula C7H4F3IO[2][7]
Molecular Weight 288.01 g/mol [7]
Appearance Liquid or solid[2]
Storage Temperature 2-8°C, Keep in dark place, sealed in dry[2]
Risk Assessment and Control Hierarchy

A systematic approach to safety involves a hierarchy of controls. This logical framework prioritizes the most effective measures to minimize exposure.

Risk_Control_Hierarchy cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible: Compound is required) Substitution Substitution (Investigate less hazardous alternatives) Elimination->Substitution If possible Engineering Engineering Controls (Primary barrier) - Chemical Fume Hood - Local Exhaust Ventilation Substitution->Engineering Implement as primary control Administrative Administrative Controls (Procedural) - Standard Operating Procedures (SOPs) - Designated Work Areas - Training Engineering->Administrative Reinforce with procedures PPE Personal Protective Equipment (PPE) (Last line of defense) - Gloves, Goggles, Lab Coat Administrative->PPE Supplement with personal gear

Caption: Risk assessment and control hierarchy for safe handling.

Causality in Control Selection:

  • Engineering Controls (The "Why"): The primary risk is inhalation of vapors or dust and accidental splashes.[5] A certified chemical fume hood is mandatory because it physically contains the material, pulling airborne contaminants away from the user's breathing zone.[4][8] This is a self-validating system; its proper function (measured by airflow) directly correlates to exposure reduction.

  • Administrative Controls (The "Why"): These procedures ensure that personnel are aware of the specific hazards and follow safe work practices consistently. A designated area for handling this compound prevents cross-contamination of the general lab space.[9]

  • Personal Protective Equipment (PPE) (The "Why"): PPE is the final barrier. Its selection is dictated by the specific hazards: skin and eye irritation/burns.[5][7] It is a critical last resort should primary controls fail.

Detailed Experimental Protocols: Safe Handling Workflow

This section details a step-by-step methodology for handling this compound, from preparation to disposal.

4.1. Preparation and Pre-Handling Checks

  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and that the airflow monitor is functioning correctly.

  • Assemble PPE: Don appropriate PPE before entering the designated handling area.

    • Eye Protection: Wear ANSI Z87.1-compliant safety goggles. A face shield is required if there is a significant splash hazard.[3][10]

    • Hand Protection: Use nitrile gloves.[3] Given the potential for skin irritation, inspect gloves for any signs of degradation or punctures before and during use.[10] Change gloves immediately if contamination is suspected.

    • Body Protection: A standard laboratory coat must be worn, fully buttoned.[4]

  • Prepare Work Area: Ensure the fume hood sash is at the appropriate working height. Line the work surface with absorbent, disposable bench paper to contain minor spills.

  • Locate Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower and eyewash station.[6][8]

4.2. Handling and Dispensing the Compound

Handling_Workflow cluster_1 Workflow for Handling this compound Start Start: Verify Fume Hood & Don PPE Retrieve Retrieve Compound from 2-8°C Storage Start->Retrieve Equilibrate Allow to Equilibrate to Room Temp in Fume Hood Retrieve->Equilibrate Weigh Weigh/Dispense Required Amount Equilibrate->Weigh Seal Securely Seal Original Container Weigh->Seal Proceed Proceed with Experiment Weigh->Proceed Return Return to Storage Seal->Return Decontaminate Decontaminate Work Area & Tools Proceed->Decontaminate Dispose Dispose of Waste (Gloves, Bench Paper) Decontaminate->Dispose End End: Doff PPE & Wash Hands Dispose->End

Caption: Step-by-step experimental workflow for safe handling.

  • Retrieval: Obtain the container from its designated storage location (2-8°C, dark, and dry).[2]

  • Equilibration: Place the sealed container inside the fume hood and allow it to reach ambient temperature before opening to prevent moisture condensation.

  • Dispensing: Carefully open the container. Use a spatula or appropriate tool to dispense the required amount. Avoid creating dust if it is in solid form.

  • Storage: Immediately and securely reseal the primary container. Return it to its proper storage location.

  • Post-Handling: After completing the experimental step, decontaminate any non-disposable equipment used.

4.3. Waste Disposal and Decontamination

  • Waste: All contaminated materials (e.g., gloves, weigh boats, bench paper) must be disposed of as hazardous waste in a designated, sealed container.[5][7] Do not mix with general laboratory waste.

  • Decontamination: Wipe down the work surface and any equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.[6]

Emergency Procedures

Immediate and correct response to an exposure is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][6] Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][10] Remove contact lenses if present and easy to do so.[5][7][10] Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[7]

  • Spill: For small spills within a fume hood, use an inert absorbent material to clean up. Place the absorbed material into a sealed container for hazardous waste disposal.[5][11] For larger spills, evacuate the area and contact the institutional Environmental Health & Safety (EHS) department.[6]

Conclusion

This compound is a valuable reagent whose safe use is predicated on a robust understanding of its hazards and the diligent application of a multi-layered safety strategy. By prioritizing engineering controls, adhering to established administrative procedures, and correctly using personal protective equipment, researchers can effectively mitigate the risks associated with this compound. This guide serves as a foundational document; it must be supplemented by institution-specific training and a thorough review of the most current Safety Data Sheet before any work is initiated.

References

  • This compound | 463976-21-8 - Sigma-Aldrich. Sigma-Aldrich.
  • 2-Iodo-6-(trifluoromethyl)phenol - AK Scientific, Inc. AK Scientific, Inc.
  • Safety Data Sheet - Angene Chemical. Angene Chemical.
  • This compound, 98% - Aspira Chemical. Aspira Chemical.
  • This compound | 463976-21-8 - Sigma-Aldrich (Ambeed). Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-(Trifluoromethyl)phenol. MilliporeSigma.
  • This compound | 463976-21-8 - ChemicalBook. ChemicalBook.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. Tokyo Chemical Industry.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Phenol SOP - Texas Woman's University. Texas Woman's University. [Link]

  • Phenol - Environment, Health & Safety - University of Michigan. University of Michigan.
  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety. Yale University.
  • Phenol - OHS Information Sheet - Monash University. Monash University.
  • Laboratory Specific Standard Operating Procedures for Phenol. LSU Health Shreveport.

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A Researcher's Guide to Procuring 2-Iodo-4-(trifluoromethyl)phenol for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Iodo-4-(trifluoromethyl)phenol in Modern Synthesis

In the landscape of medicinal chemistry and drug discovery, the selection of starting materials and intermediates is a critical determinant of a program's success. This compound (CAS No. 463976-21-8) is a highly versatile chemical intermediate that has garnered significant attention.[1] Its structure, which uniquely combines a phenolic hydroxyl group, an iodine atom, and an electron-withdrawing trifluoromethyl group, offers a powerful platform for constructing complex molecular architectures.[2]

The trifluoromethyl (-CF3) group is a well-established bioisostere used to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] Its incorporation can lead to superior efficacy and optimized pharmacokinetic profiles.[5] The ortho-positioned iodine atom serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. This strategic combination makes this compound a sought-after building block in the synthesis of novel therapeutics. This guide provides an in-depth technical overview for researchers and drug development professionals on effectively sourcing, qualifying, and handling this pivotal reagent.

Part 1: The Supplier Landscape - Identifying and Qualifying Vendors

Securing a reliable source for this compound is fundamental for uninterrupted research and development. The market consists of large, well-known catalog suppliers, specialized manufacturers, and distributors. The choice of supplier often depends on the scale of the project—from discovery-phase milligrams to process-scale kilograms.

Key Criteria for Supplier Selection:

  • Product Quality and Purity: The supplier must provide a detailed Certificate of Analysis (CoA) with each batch, specifying purity (typically ≥97%) as determined by methods like HPLC and NMR.

  • Supply Chain Reliability: For long-term projects, it is crucial to select a supplier with a robust production capacity and transparent inventory management to ensure a consistent supply.

  • Regulatory Compliance: Particularly for later-stage development, suppliers should demonstrate adherence to Good Manufacturing Practices (GMP) where applicable.[6][7]

  • Technical Support: A responsive and knowledgeable technical support team can be invaluable for addressing queries regarding product specifications, stability, and handling.

Table 1: Comparison of Representative Supplier Types

Supplier TypeTypical PurityScaleKey AdvantagesConsiderations
Global Catalog Vendors (e.g., Sigma-Aldrich/Merck)≥97%mg to gBroad selection, easy online ordering, readily available documentation (SDS, CoA).Higher cost per gram, may be a reseller from a primary manufacturer.
Specialty Chemical Manufacturers (e.g., Zhejiang Jiuzhou Chem)≥99%g to multi-kgHigh purity, potential for custom synthesis, competitive pricing for bulk quantities, direct communication.[8]Longer lead times, may have minimum order quantities.
Distributors/Partners (e.g., Ambeed, Inc. via Sigma-Aldrich)≥97%mg to gAccess to products from various manufacturers, consolidated purchasing.Supply chain may have more steps, potentially affecting lead time.

The process of qualifying a new supplier, especially for critical raw materials in a regulated environment, is a structured, multi-step process.[7] This ensures that the supplier meets all predefined quality, regulatory, and business requirements.[6]

Workflow for Supplier Qualification

The following diagram outlines a robust, risk-based workflow for qualifying a supplier of a critical intermediate like this compound. This process is essential for ensuring compliance and mitigating supply chain risks.[6][9]

SupplierQualification cluster_0 Phase 1: Identification & Screening cluster_1 Phase 2: Assessment & Evaluation cluster_2 Phase 3: Approval & Monitoring ID Identify Potential Suppliers (Market Research, Databases) PreScreen Pre-Screen Vendors (Reputation, Certifications) ID->PreScreen RFI Request for Information (RFI) & Preliminary Documentation PreScreen->RFI Risk Classify Supplier (Risk Assessment: High/Medium/Low) RFI->Risk Sample Request Sample & CoA for In-House QC Testing Risk->Sample If Medium/High Risk Audit On-Site or Remote Audit (For High-Risk Suppliers) Risk->Audit If High Risk Approval Final Approval & Inclusion in ASL* Sample->Approval QC Pass Audit->Approval Audit Pass Agreement Establish Quality Agreement Approval->Agreement Monitor Ongoing Performance Monitoring (KPIs, Batch-to-Batch Consistency) Agreement->Monitor Requalify Periodic Re-qualification Monitor->Requalify label_bottom *ASL: Approved Supplier List

Caption: A risk-based workflow for qualifying chemical suppliers in the pharmaceutical industry.

Part 2: Procurement, Quality Control, and Handling

Once a supplier is qualified, the focus shifts to procurement logistics, incoming quality control, and safe laboratory practices.

Procurement and Documentation

When placing an order, always request a batch-specific Certificate of Analysis (CoA). This document is the primary source of information about the quality of the specific lot you are receiving. Key parameters to scrutinize on the CoA include:

  • Identity Confirmation: Verified by techniques like ¹H NMR or Mass Spectrometry.

  • Purity Assessment: Typically determined by HPLC or GC, stated as a percentage area.

  • Appearance: Should match the specification (e.g., white powder or liquid/solid).[8]

Protocol: Incoming Quality Control (QC) Verification

It is a crucial practice to perform a simple, in-house identity and/or purity check on incoming materials to verify the supplier's CoA and rule out shipping errors.

Objective: To confirm the identity of the received this compound.

Methodology: Melting Point Determination

  • Preparation: Calibrate the melting point apparatus using certified standards (e.g., caffeine, vanillin).

  • Sample Loading: Carefully pack a small amount of the received crystalline solid into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.

  • Refined Measurement: Prepare a second sample. Heat rapidly to about 15 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

  • Comparison: Compare the observed melting range to the literature value (if available) or the supplier's specification. For reference, the related compound 4-(Trifluoromethyl)phenol has a melting point of 45-47 °C.

Causality: A sharp melting range close to the expected value is a good indicator of purity. A broad or depressed melting range suggests the presence of impurities. This simple test provides a rapid and cost-effective confirmation of the material's identity and general purity.

Safe Handling and Storage

Based on available Safety Data Sheets (SDS), this compound and related compounds require careful handling.[10][11][12]

  • Hazard Classification: Typically classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11] Some related compounds are also listed as harmful if swallowed (H302).[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12] Work in a well-ventilated area or a chemical fume hood.[11]

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperatures are often between 2-8°C.

  • First Aid Measures:

    • Skin Contact: Immediately wash off with soap and plenty of water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]

    • Ingestion: Clean mouth with water and seek medical attention.[11]

Conclusion

This compound is a valuable building block for drug discovery, offering a unique combination of functional groups to drive the synthesis of novel chemical entities. A successful research program relies not only on innovative science but also on a robust and reliable supply chain for such critical intermediates. By implementing a systematic approach to supplier identification, qualification, and in-house quality control, researchers can ensure the integrity of their starting materials, mitigate project risks, and maintain the momentum of their development pipeline.

References

  • Where to Buy this compound: A Guide for B2B Buyers . (Source not specified, general B2B guide). [Link]

  • Supplier Qualification: Definition, Process, and Guidelines . SimplerQMS. [Link]

  • Supplier Qualification: Definition, Process, Steps and Guidelines . QCADVISOR. [Link]

  • Supplier Qualification In GMP - What Do You Need To Consider? . (Source not specified, GMP guide). [Link]

  • Supplier Qualification: How to Ensure Quality in Pharma . Atlas Compliance. [Link]

  • Procedure for Qualification of Vendors for Raw Material and Packaging Materials . Pharmaceutical Guidelines. [Link]

  • 2-Iodo-4-(trifluoromethoxy)phenol . AOBChem USA. [Link]

  • 4-(Trifluoromethyl)phenol . PubChem, National Center for Biotechnology Information. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PubMed Central. [Link]

  • Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Hovione. [Link]

  • The Chemical Properties and Significance of 4-Hydroxybenzotrifluoride (4-(Trifluoromethyl)phenol) . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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A Technical Guide to 2-Iodo-4-(trifluoromethyl)phenol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. 2-Iodo-4-(trifluoromethyl)phenol is a quintessential example of a highly functionalized arene, offering a unique convergence of chemical properties that make it an invaluable intermediate in advanced synthesis. The molecule incorporates three key functional groups on a benzene scaffold: a nucleophilic hydroxyl group, an electron-withdrawing trifluoromethyl group, and a synthetically versatile iodine atom. This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its critical applications, offering field-proven insights for researchers and development professionals.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of all chemical research and development. The key identifiers and properties for this compound are summarized below for quick reference.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 463976-21-8[1][2][3]
Molecular Formula C₇H₄F₃IO[1][2]
Synonyms alpha,alpha,alpha-Trifluoro-o-iodo-p-cresol, 4-Trifluoromethyl-6-iodophenol, 2-Iodo-4-Trifluoromethylphenol[4]
InChI Key MRDCXUYQUSFQKF-UHFFFAOYSA-N

Table 2: Physicochemical and Safety Data

PropertyValue
Molecular Weight 288.01 g/mol [1][2]
Appearance Liquid or solid; may appear as a clear liquid, brown oil (crude), or white powder[1][2][5]
Purity Commercially available at ≥97% or ≥98% purity[2]
Storage Conditions Store in a dark, dry place at 2-8°C under an inert atmosphere[6]
GHS Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[7][8]

The Scientific Rationale of a Multifunctional Building Block

The utility of this compound stems from the synergistic interplay of its functional groups. Understanding the contribution of each component is key to leveraging this molecule's full synthetic potential.

  • Trifluoromethyl (-CF₃) Group : This group is a cornerstone of modern drug design for several reasons.[9] Its strong electron-withdrawing nature significantly alters the electronic properties of the aromatic ring.[10] Furthermore, it substantially increases the molecule's lipophilicity, a critical factor for enhancing permeability across biological membranes and improving pharmacokinetic profiles.[10][11] The C-F bond's high dissociation energy also confers exceptional metabolic stability.[11]

  • Iodine (-I) Atom : Positioned ortho to the hydroxyl group, the iodine atom is more than a simple halogen. It serves as an exceptionally versatile synthetic "handle." It is an excellent leaving group in various nucleophilic aromatic substitution reactions and is ideally suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the straightforward introduction of carbon-carbon and carbon-heteroatom bonds. This capability is fundamental to building molecular complexity.[10]

  • Phenolic Hydroxyl (-OH) Group : The hydroxyl group is a powerful ortho-, para-director in electrophilic aromatic substitution, which is expertly exploited in the synthesis of this very molecule. It also modulates the acidity of the compound and provides a site for etherification or esterification, further expanding the pathways for derivatization.

The combination of these three groups on a single scaffold creates a building block with pre-defined reactivity and tunable properties, making it a powerful tool for systematic drug discovery and material design.

G A This compound B Trifluoromethyl Group (-CF3) A->B C Iodine Atom (-I) A->C D Hydroxyl Group (-OH) A->D E Enhanced Lipophilicity & Metabolic Stability B->E imparts F Cross-Coupling Handle (e.g., Suzuki, Heck) C->F provides G Site for Etherification & Directing Group D->G provides H Advanced Pharmaceutical & Agrochemical Intermediates E->H enables use as F->H enables use as G->H enables use as

Caption: Logical relationship between functional groups and applications.

Synthesis Protocol: Electrophilic Iodination of 4-(Trifluoromethyl)phenol

The most common and reliable synthesis of this compound involves the direct electrophilic iodination of its precursor, 4-(trifluoromethyl)phenol. The hydroxyl group activates the ring, directing the incoming electrophile (iodine) to the ortho position, as the para position is blocked.

SynthesisWorkflow start Start Materials: - 4-(Trifluoromethyl)phenol - Iodine (I₂) - Sodium Carbonate - THF/Water reaction Reaction: Stir at room temperature for 24h. Monitor by TLC. start->reaction quench Workup Step 1: Quench with 5% aq. Thiourea solution. reaction->quench Reaction complete extract Workup Step 2: Extract with Ether (3x). quench->extract dry Workup Step 3: Dry combined organic phases over Na₂SO₄. extract->dry concentrate Workup Step 4: Concentrate under reduced pressure. dry->concentrate purify Purification: Column Chromatography or Distillation. concentrate->purify product Final Product: This compound purify->product

Caption: General workflow for the synthesis of the title compound.

Detailed Step-by-Step Methodology

This protocol is a synthesized representation based on established laboratory procedures.[1][3]

  • Reagent Preparation : In a suitable reaction vessel, dissolve 4-(trifluoromethyl)phenol (1.0 eq) in a 1:1 solvent mixture of tetrahydrofuran (THF) and water.

    • Causality: The THF/water system is chosen to dissolve both the organic phenol precursor and the inorganic base.

  • Addition of Reagents : To the stirred solution, add sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (1.1 eq) followed by iodine (I₂) (1.1 eq).

    • Causality: The base is essential to neutralize the hydroiodic acid (HI) byproduct formed during the electrophilic substitution, driving the reaction to completion.

  • Reaction : Allow the mixture to stir at room temperature for approximately 24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching : Upon completion, add a 5% aqueous solution of thiourea portion-wise until the deep violet or brown color of the excess iodine dissipates.

    • Causality: Thiourea is a reducing agent that safely and effectively quenches unreacted iodine, simplifying the subsequent extraction process.

  • Extraction : Transfer the reaction mixture to a separatory funnel and extract three times with diethyl ether.

    • Causality: The desired product is significantly more soluble in the organic ether phase than in the aqueous phase, allowing for its efficient separation from inorganic salts and byproducts.

  • Drying and Concentration : Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, often as a brown oil.

  • Purification : Purify the crude oil via vacuum distillation or column chromatography on silica gel (using a gradient eluent such as petroleum ether/dichloromethane) to afford the final, high-purity this compound.[1]

Applications in Drug Development and Advanced Synthesis

The primary application of this compound is as a high-value intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][12]

  • Pharmaceuticals : The trifluoromethyl group is present in a significant number of FDA-approved drugs.[13] This building block allows for the incorporation of both the -CF₃ moiety for improved pharmacokinetics and the iodo-group for subsequent molecular elaboration. It is a key precursor for creating complex heterocyclic and poly-aromatic systems found in modern therapeutics, including inhibitors, agonists, and various classes of healing drugs.[5][12]

  • Agrochemicals : Similar to pharmaceuticals, the inclusion of fluorine atoms can enhance the potency and stability of herbicides, fungicides, and insecticides.[12] This compound serves as a starting point for next-generation crop protection agents that require the specific electronic and steric properties imparted by its functional groups.

  • Material Science : Derivatives of fluorinated phenols are used to create high-performance polymers and specialty materials that require superior thermal stability and specific dielectric properties.[12]

Safety, Handling, and Storage

As a research chemical, proper handling of this compound is mandatory to ensure laboratory safety.

  • Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[2][14]

  • Handling : Avoid contact with skin, eyes, and clothing.[8] Do not breathe mist, vapors, or spray.[2] Wash hands thoroughly after handling.

  • First Aid :

    • Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][15]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

    • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]

  • Storage : Store in a tightly sealed container in a cool, dry, and dark place, as recommended.[8] Keep away from strong oxidizing agents, strong acids, and strong bases.[15]

  • Disposal : This material and its container must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[2][8]

References

  • Aspira Chemical. (n.d.). This compound, 98%. Retrieved from [Link]

  • AOBChem USA. (n.d.). 2-Iodo-4-(trifluoromethoxy)phenol. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet: 2-(Trifluoromethyl)phenol. Retrieved from [Link]

  • Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). This compound CAS NO.463976-21-8. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Trifluoromethylphenol. Retrieved from [Link]

  • D'Erasmo, M. P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates....
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. Retrieved from [Link]

  • Das, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Retrieved from [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)phenol in Modern Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)phenol. Retrieved from [Link]

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2-Iodo-4-(trifluoromethyl)phenol reactivity and stability information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 2-Iodo-4-(trifluoromethyl)phenol

This guide provides an in-depth analysis of this compound (CAS No. 463976-21-8), a versatile and highly functionalized arene. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships between the molecule's structure and its chemical behavior. We will delve into the synergistic effects of its three key functional groups—the phenolic hydroxyl, the ortho-iodide, and the para-trifluoromethyl group—to provide a predictive framework for its use in complex organic synthesis.

Molecular Architecture and Physicochemical Profile

This compound is a unique building block whose utility stems from the distinct and influential nature of its substituents. The interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing trifluoromethyl and iodo groups creates a complex electronic environment that dictates its reactivity and stability.[1]

The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, significantly increases the acidity of the phenolic proton and enhances the molecule's lipophilicity.[1] This increased lipophilicity is a critical parameter in drug design, often improving a molecule's ability to cross biological membranes.[1] The iodine atom, positioned ortho to the hydroxyl group, serves as an excellent leaving group and a versatile handle for synthetic modification, particularly in transition metal-catalyzed cross-coupling reactions.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 463976-21-8[3][4]
Molecular Formula C₇H₄F₃IO[3]
Molecular Weight 288.01 g/mol [3]
Appearance White powder, clear liquid, or solid[5][6]
Purity Typically ≥97%
Storage Temperature 2-8°C, sealed in dry, dark conditions
InChI Key MRDCXUYQUSFQKF-UHFFFAOYSA-N

A Synthesis-Focused Analysis of Reactivity

The reactivity of this compound is best understood by examining the roles of its individual functional groups. This trifecta of functionalities provides a robust platform for constructing complex molecular architectures.[1]

The Iodide Handle: Gateway to Cross-Coupling Chemistry

The carbon-iodine bond is the most synthetically labile feature of the molecule. Its relative weakness makes the iodide an exceptional leaving group for a wide array of transition metal-catalyzed cross-coupling reactions, which are foundational to modern organic synthesis.[2] This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position.

Causality: The choice of an iodo-substituted arene over its bromo- or chloro-analogs is a deliberate one driven by reaction kinetics. The C-I bond is weaker and more polarizable than C-Br or C-Cl bonds, facilitating faster oxidative addition to the metal catalyst (typically Palladium or Copper), which is often the rate-determining step in the catalytic cycle. This enhanced reactivity allows for milder reaction conditions and broader substrate scope.

Diagram 1: Generalized Catalytic Cycle for Cross-Coupling

Cross_Coupling_Cycle Catalyst Pd(0) Catalyst OxAdd Oxidative Addition Catalyst->OxAdd Intermediate1 Ar-Pd(II)-I Complex OxAdd->Intermediate1 Transmetal Transmetalation Intermediate1->Transmetal Intermediate2 Ar-Pd(II)-R Complex Transmetal->Intermediate2 CouplingPartner R-M (e.g., Boronic Acid) CouplingPartner->Transmetal RedElim Reductive Elimination Intermediate2->RedElim RedElim->Catalyst Catalyst Regeneration Product Ar-R (Product) RedElim->Product ArI 2-Iodo-4-(CF3)phenol (Ar-I) ArI->OxAdd

Caption: A typical palladium-catalyzed cross-coupling cycle.

The Phenolic Hydroxyl Group: Acidity and Directing Effects

The hydroxyl group is a powerful ortho-, para-director for electrophilic aromatic substitution. However, in this molecule, the ortho positions are already substituted (by iodine) or sterically hindered. Its primary electronic influence is modulating the ring's reactivity and serving as a site for O-functionalization (e.g., ether or ester formation).

Causality: The presence of the strongly electron-withdrawing -CF₃ group at the para position and the -I group at the ortho position significantly increases the acidity (lowers the pKa) of the phenolic proton compared to phenol itself. This makes deprotonation easier, facilitating reactions that proceed via the phenoxide anion, such as Williamson ether synthesis, under milder basic conditions than would be required for less acidic phenols.

The Trifluoromethyl Group: An Electronic and Metabolic Anchor

The -CF₃ group is primarily an electronic and steric modulator. Its intense electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but is crucial for many of its applications.

Causality: In a medicinal chemistry context, the -CF₃ group is often incorporated to enhance metabolic stability.[1] The carbon-fluorine bond is exceptionally strong, and the group is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug candidate's half-life. Furthermore, its lipophilicity can improve cell membrane permeability and target engagement.[1]

Key Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key steps to ensure reproducibility and understanding.

Synthesis of this compound

This procedure details the direct iodination of 4-(trifluoromethyl)phenol. The choice of base and solvent system is critical for achieving good regioselectivity and yield.

Workflow Diagram: Synthesis Protocol

Synthesis_Workflow start Start dissolve Dissolve 4-(trifluoromethyl)phenol in THF/Water start->dissolve add_reagents Add Iodine (I₂) and Sodium Carbonate (Na₂CO₃) dissolve->add_reagents react Stir at Room Temperature for 24h add_reagents->react monitor Monitor Reaction by TLC react->monitor monitor->react Incomplete quench Quench with 5% aq. Thiourea Solution monitor->quench Reaction Complete extract Extract with Diethyl Ether (x3) quench->extract dry_concentrate Dry Organic Phases (Na₂SO₄) and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Obtain Pure Product purify->end

Caption: Step-by-step workflow for the synthesis of the title compound.

Step-by-Step Methodology: [3][4]

  • Dissolution: In a suitable reaction vessel, dissolve 4-(Trifluoromethyl)phenol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

    • Rationale: The THF/water solvent system is chosen to dissolve both the organic starting material and the inorganic base (sodium carbonate).

  • Reagent Addition: To the stirred solution, add Iodine (1.1 eq) followed by Sodium Carbonate (1.1 eq).

    • Rationale: Sodium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which then attacks the iodine in an electrophilic aromatic substitution reaction. The hydroxyl group is a strong ortho-, para-director, and since the para position is blocked, iodination occurs regioselectively at the ortho position.

  • Reaction: Stir the mixture at room temperature for approximately 24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol is fully consumed.

  • Quenching: Upon completion, add a 5% aqueous solution of thiourea to the reaction mixture until the deep violet color of excess iodine disappears.

    • Rationale: Thiourea reduces unreacted iodine (I₂) to colorless iodide (I⁻), simplifying the subsequent workup and purification.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography (eluent: petroleum ether/dichloromethane gradient) to afford pure this compound.[3][4]

Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for its storage, handling, and application, particularly in the context of drug development where long-term stability is paramount.

Recommended Storage and Handling

The compound should be stored in a tightly sealed container in a cool (2-8°C), dry, and dark place, preferably under an inert atmosphere. Several sources note that related compounds are sensitive to light, air, and moisture.[7]

  • Light Sensitivity: Aromatic iodides can be susceptible to photodegradation, where UV light can induce homolytic cleavage of the C-I bond, leading to radical formation and subsequent decomposition.

  • Air & Moisture Sensitivity: Phenols can be susceptible to oxidation over time, often indicated by a change in color. Hygroscopicity can introduce water, which may participate in hydrolytic degradation pathways.[7]

Potential Degradation Mechanisms

While specific degradation studies on this exact molecule are not widely published, its degradation pathways can be inferred from the behavior of structurally related compounds.

Diagram 2: Potential Degradation Pathways

Degradation_Pathways Parent This compound Photo Photodegradation (C-I Bond Cleavage) Parent->Photo UV Light Hydrolysis Hydrolysis of -CF₃ (via Quinone Methide) Parent->Hydrolysis H₂O, pH Oxidation Oxidation (Phenol Ring Opening) Parent->Oxidation Air (O₂) Product1 Radical Intermediates + 4-(trifluoromethyl)phenol Photo->Product1 Product2 Quinone Methide Intermediate -> 2-Iodo-4-hydroxybenzoic acid Hydrolysis->Product2 Product3 Ring-Opened Products (e.g., Catechols, Muconic acids) Oxidation->Product3

Caption: Plausible degradation routes for this compound.

  • Photochemical Degradation: The primary photochemical liability is the carbon-iodine bond. As seen with other organoiodides, UV irradiation can lead to its cleavage.[8] Studies on fluorinated phenols show that photodegradation rates are highly dependent on pH.[9]

  • Hydrolytic Degradation: The trifluoromethyl group, while generally stable, can undergo hydrolysis under certain conditions. Research on 4-(trifluoromethyl)phenol has shown that it can spontaneously hydrolyze in aqueous buffer at physiological pH to form a reactive quinone methide intermediate, which can subsequently alkylate cellular macromolecules.[10] This pathway involves the loss of all three fluorine atoms.[10] It is plausible that this compound could undergo a similar transformation, which would be a critical consideration for its use in biological systems.

  • Microbial/Metabolic Degradation: In environmental or biological systems, phenols can be degraded by microorganisms. This often involves dihydroxylation of the ring to form a catechol, followed by enzymatic ring cleavage via either an ortho- or meta-pathway.[11]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed (H302) and causes serious eye irritation (H319).

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate protective gloves, safety glasses or a face shield, and a lab coat.[7][12]

  • Spill & Disposal: In case of a spill, avoid generating dust. Absorb with an inert material and place in a suitable, closed container for disposal.[7] Dispose of contents/container to an approved hazardous waste disposal plant.[5][13]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][7]

    • Skin: Wash with plenty of soap and water.[7]

    • Ingestion: Rinse mouth. Immediately call a poison center or doctor.[5]

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7]

Conclusion

This compound is a powerful synthetic intermediate whose value lies in the predictable and versatile reactivity of its constituent functional groups. The iodide atom provides a reliable entry point for molecular elaboration via cross-coupling chemistry. The trifluoromethyl group imparts critical electronic and metabolic properties, while the phenolic hydroxyl group modulates acidity and directs reactivity. A thorough understanding of its stability, particularly its sensitivity to light and potential for hydrolytic degradation via a quinone methide pathway, is essential for its successful application in research and development. By leveraging the principles outlined in this guide, scientists can effectively harness the synthetic potential of this unique molecule.

References

  • Aspiria Chemical. (n.d.). This compound, 98%. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 2-Bromo-4-chloro-5-(trifluoromethyl)phenol. Retrieved from [Link]

  • Bhat, A., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals. Environmental Science & Technology. ResearchGate. Retrieved from [Link]

  • Khan, I. A., & Ali, S. (2010). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Journal of Biomedicine and Biotechnology, 2010, 848060. [Link]

  • Thompson, D. C., et al. (2000). Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation. Chemical Research in Toxicology, 13(4), 289-295. [Link]

  • Greiner, J., et al. (2018). Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts. Chemosphere, 220, 1081-1090. [Link]

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An In-depth Technical Guide to 2-Iodo-4-(trifluoromethyl)phenol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-4-(trifluoromethyl)phenol, a halogenated phenolic compound, has emerged as a significant building block in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a trifluoromethyl group and an iodine atom on a phenol scaffold, offers a confluence of properties that are highly advantageous for the development of novel therapeutic agents and complex organic molecules. The trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability and lipophilicity, while the ortho-iodine atom provides a reactive handle for a variety of cross-coupling reactions. This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its expanding role in drug discovery and development.

Introduction: The Strategic Importance of Fluorinated and Halogenated Phenols in Drug Design

The introduction of fluorine and other halogens into organic molecules is a cornerstone of modern medicinal chemistry.[1] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of molecular properties due to its strong electron-withdrawing nature and high lipophilicity.[2] These characteristics can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[1]

Similarly, the incorporation of an iodine atom onto a phenolic ring profoundly alters its chemical and biological profile. Iodination can influence the acidity of the phenolic proton and provides a crucial site for further molecular elaboration through powerful synthetic transformations like Suzuki, Sonogashira, and Heck cross-coupling reactions. This allows for the construction of complex molecular architectures from a relatively simple starting material.

This compound stands at the intersection of these two strategic areas of chemical synthesis, making it a highly valuable and versatile intermediate. Its trifecta of functional groups—the hydroxyl, iodo, and trifluoromethyl moieties—provides a unique platform for synthetic chemists to explore novel chemical space in the pursuit of new pharmaceuticals and agrochemicals.

Synthesis of this compound

The primary and most common method for the synthesis of this compound is through the electrophilic iodination of 4-(trifluoromethyl)phenol. The hydroxyl group of the phenol is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. Since the para position is already occupied by the trifluoromethyl group, the incoming electrophile is directed to the ortho positions.

Experimental Protocol: Electrophilic Iodination

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • 4-(Trifluoromethyl)phenol

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 5% aqueous thiourea solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask, dissolve 4-(Trifluoromethyl)phenol (1 equivalent) in a mixture of tetrahydrofuran and water.[3]

  • To the stirred solution, add iodine (1.1 equivalents) and sodium bicarbonate or sodium carbonate (1.1 equivalents) sequentially.[3]

  • Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Once the starting material is consumed, quench the excess iodine by adding a 5% aqueous solution of thiourea until the deep violet color of the reaction mixture turns to brown.[3]

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.[3]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[3]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a brown oil.[3]

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether and dichloromethane to afford pure this compound.[3]

Causality Behind Experimental Choices:

  • Solvent System: The use of a THF/water mixture ensures the solubility of both the organic substrate (4-(trifluoromethyl)phenol) and the inorganic base (sodium bicarbonate/carbonate).

  • Base: Sodium bicarbonate or carbonate is used to neutralize the hydroiodic acid (HI) that is formed as a byproduct of the reaction, driving the equilibrium towards the products.

  • Quenching: Thiourea is an effective reducing agent for unreacted iodine, converting it to iodide, which is more easily removed during the aqueous workup.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting material and potential regioisomeric byproducts.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-(Trifluoromethyl)phenol 4-(Trifluoromethyl)phenol Reaction_Vessel Electrophilic Iodination (Room Temperature) 4-(Trifluoromethyl)phenol->Reaction_Vessel Iodine Iodine Iodine->Reaction_Vessel Base Sodium Bicarbonate/ Sodium Carbonate Base->Reaction_Vessel Solvent THF/Water Solvent->Reaction_Vessel Quenching Quench with Thiourea Solution Reaction_Vessel->Quenching Reaction Completion Extraction Extraction with Diethyl Ether Quenching->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Diagram of the synthetic workflow for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 463976-21-8[4]
Molecular Formula C₇H₄F₃IO[3]
Molecular Weight 288.01 g/mol [3]
Appearance White powder or clear liquid
Purity Typically ≥97%[5]
Storage Conditions 2-8°C, sealed in dry, dark place[5]

Applications in Drug Discovery and Organic Synthesis

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

A Key Building Block for Novel Therapeutics

The trifluoromethyl group is a common feature in many modern pharmaceuticals, and this compound provides a convenient starting point for introducing this moiety into a target molecule. The iodine atom at the ortho position serves as a strategic point for further functionalization. This is particularly valuable in the construction of biaryl and heterocyclic structures, which are prevalent in many drug classes.

Logical Relationship in Drug Design:

G Start This compound Reaction Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Start->Reaction Intermediate Complex Intermediate with CF3 and new C-C bond Reaction->Intermediate Product Active Pharmaceutical Ingredient (API) Intermediate->Product Further Synthetic Steps

Role as a building block in API synthesis.

While specific drugs derived directly from this compound are not prominently disclosed in publicly available literature, its structural motifs are present in numerous compounds under investigation. Its utility lies in its ability to be readily incorporated into a synthetic route, providing a trifluoromethylated and functionalizable aromatic ring.

Utility in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry. The trifluoromethyl group can enhance the efficacy and environmental stability of herbicides, insecticides, and fungicides. The ability to perform cross-coupling reactions at the iodine position allows for the synthesis of a diverse range of potential crop protection agents.

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from the synergistic interplay of its three key functional groups. The trifluoromethyl group imparts desirable physicochemical properties for bioactive molecules, the hydroxyl group directs its synthesis and influences its reactivity, and the iodine atom provides a versatile handle for the construction of complex molecular frameworks. As the demand for more sophisticated and effective pharmaceuticals and agrochemicals continues to grow, the importance of versatile building blocks like this compound in enabling innovation in drug discovery and organic synthesis is set to increase.

References

  • This compound, 98%. (n.d.). Aspira Chemical. Retrieved from [Link]

  • Synthesis of 2-iodo-5-trifluoromethylphenol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (1979). EP0004447A2. Google Patents.
  • 463976-21-8 | this compound. (n.d.). Alachem Co., Ltd. Retrieved from [Link]

  • This compound CAS NO.463976-21-8. (n.d.). Zhejiang Jiuzhou Chem Co.,Ltd. Retrieved from [Link]

  • (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl) ether and process for their preparation. (n.d.). Google Patents.
  • Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers. (n.d.). Google Patents.
  • Process for preparing 4-fluoro-3-trifluoromethylphenol. (n.d.). Google Patents.
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Investigation of The Iodination of Some of The Ortho Substituted Phenols. (1950). Master's Theses. 451. Retrieved from [Link]

  • The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. (n.d.). ResearchGate. Retrieved from [Link]

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An In-Depth Technical Guide to the Key Chemical Reactions of 2-Iodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Iodo-4-(trifluoromethyl)phenol

This compound is a highly versatile substituted phenol that has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique trifluoromethylated and iodinated structure offers a powerful combination of properties and reactive handles, making it a valuable building block for the synthesis of complex organic molecules.[1] The trifluoromethyl (-CF3) group, a key pharmacophore, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] Simultaneously, the iodine atom provides a reactive site for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[3]

This technical guide provides a comprehensive overview of the core chemical reactivity of this compound, with a focus on reactions that are pivotal for its application in drug discovery and development. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and present data to guide synthetic chemists in leveraging the full potential of this important intermediate.

I. Synthesis of this compound

The primary route to this compound involves the electrophilic iodination of 4-(trifluoromethyl)phenol. The regioselectivity of this reaction is controlled by the directing effects of the hydroxyl (-OH) and trifluoromethyl (-CF3) groups. The strongly activating ortho-, para-directing hydroxyl group ensures that iodination occurs predominantly at the position ortho to it.[4]

Experimental Protocol: Iodination of 4-(Trifluoromethyl)phenol[3]

This protocol outlines a common laboratory-scale synthesis of this compound.

Materials:

  • 4-(Trifluoromethyl)phenol

  • Iodine

  • Sodium Carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF)

  • Water

  • 5% aqueous Thiourea solution

  • Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Petroleum ether

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4-(Trifluoromethyl)phenol (1.0 eq) in a 1:1 mixture of THF and water.

  • To the stirred solution, add iodine (1.1 eq) and sodium carbonate (1.1 eq) sequentially.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quench the excess iodine by adding a 5% aqueous thiourea solution until the deep violet color disappears.

  • Extract the mixture three times with ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether and dichloromethane to afford pure this compound.

Data Presentation:

ReactantMolar Eq.YieldPurity
4-(Trifluoromethyl)phenol1.0~63%>97%

graph Synthesis_Workflow {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];
A [label="Dissolve 4-(Trifluoromethyl)phenol\nin THF/Water"];
B [label="Add Iodine and Na2CO3"];
C [label="Stir at RT for 24h"];
D [label="Quench with Thiourea"];
E [label="Ether Extraction"];
F [label="Dry and Concentrate"];
G [label="Column Chromatography"];
H [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H;

}

Synthesis workflow for this compound.

II. Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures.[5]

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically an arylboronic acid.[6] While specific examples with this compound are not extensively documented in readily available literature, a general protocol can be adapted from similar substrates.[7]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂, is essential for the catalytic cycle.

  • Base: A base such as potassium carbonate (K₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., THF) and water is commonly used to dissolve both the organic and inorganic reaction components.

Experimental Protocol: General Suzuki-Miyaura Coupling [7]

  • To a reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), PdCl₂(PPh₃)₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Add a 1:1 mixture of THF and water.

  • Seal the vial and heat the reaction mixture to 80 °C for 24 hours.

  • After cooling, dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I This compound Ar-I->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OH)2 Arylboronic Acid Base Base Ar'-B(OH)2->Base Base->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura coupling reaction.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[8] This reaction is of paramount importance in the synthesis of pharmaceuticals, many of which are arylamines.[9]

Experimental Protocol: General Buchwald-Hartwig Amination [9]

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., XPhos, 0.08 eq), and a base (e.g., Cs₂CO₃, 1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Ligands and Bases

LigandBaseTypical Substrates
XPhosCs₂CO₃Primary and secondary amines
RuPhosK₃PO₄Hindered primary and secondary amines
SPhosK₂CO₃Anilines and heterocyclic amines
C. Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[10] This reaction provides a powerful method for the synthesis of substituted alkynes, which are versatile intermediates in organic synthesis.

Experimental Protocol: General Sonogashira Coupling [7]

  • To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq), and a copper co-catalyst (e.g., CuI, 0.04 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add a dry, degassed solvent (e.g., THF) and a base (e.g., triethylamine, 2.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Work-up the reaction by diluting with an organic solvent, washing with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

D. Heck Reaction: Vinylation of the Aryl Ring

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[11] This reaction is a valuable tool for the synthesis of substituted alkenes.

Experimental Protocol: General Heck Reaction [12]

  • In a reaction vessel, combine this compound (1.0 eq), the desired alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), a phosphine ligand (e.g., PPh₃, 0.1 eq), and a base (e.g., triethylamine, 1.5 eq).

  • Add a suitable solvent (e.g., DMF or acetonitrile).

  • Heat the reaction mixture to 80-120 °C until the starting material is consumed.

  • After cooling, dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

III. Copper-Catalyzed C-O Bond Formation: The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol.[13] This reaction is a classical method for the synthesis of the diaryl ether linkage, a common motif in natural products and pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) salts, such as CuI, are typically used as the catalyst.

  • Base: A base, such as potassium carbonate or cesium carbonate, is required to deprotonate the phenol.

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are often used to facilitate the reaction at elevated temperatures.

  • Ligand: The addition of a ligand, such as 1,10-phenanthroline or N,N-dimethylglycine, can significantly improve the reaction rate and yield by stabilizing the copper catalyst.[14]

Experimental Protocol: General Ullmann Condensation [14]

  • To a reaction flask, add this compound (1.0 eq), the desired phenol (1.2 eq), CuI (0.1 eq), a ligand (e.g., N,N-dimethylglycine, 0.2 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Add a high-boiling solvent such as DMF.

  • Heat the reaction mixture to 100-150 °C, monitoring the reaction by TLC.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

IV. Etherification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound can be readily alkylated to form ethers through reactions like the Williamson ether synthesis. This transformation is useful for introducing a variety of substituents and for protecting the hydroxyl group during subsequent reactions.

A. Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with a primary alkyl halide.[15] For phenols, a base is used to generate the more nucleophilic phenoxide ion.

Experimental Protocol: Benzylation of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.1 eq) to the mixture.

  • Heat the reaction to reflux and stir until the starting material is consumed.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Take up the residue in an organic solvent, wash with water and brine, and dry.

  • Concentrate and purify the product by column chromatography or recrystallization.

Mechanism of the Williamson ether synthesis.

V. Conclusion and Future Perspectives

This compound is a valuable and versatile building block in modern organic synthesis. Its utility is derived from the strategic placement of a trifluoromethyl group, which imparts desirable physicochemical properties, and an iodine atom, which serves as a handle for a wide range of powerful cross-coupling and functionalization reactions. The reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as Ullmann condensations and Williamson ether syntheses—provide a robust toolkit for the synthesis of novel and complex molecules with potential applications in drug discovery, agrochemicals, and materials science. As the demand for sophisticated fluorinated compounds continues to grow, the importance of intermediates like this compound in enabling innovative synthetic strategies is set to increase. Future research will likely focus on the development of even more efficient and selective catalytic systems for the transformation of this and related building blocks, further expanding their synthetic utility.

References

  • Heck reaction - Wikipedia. (URL: [Link])

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019-12-03). (URL: [Link])

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - P
  • (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl)
  • Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal - Comptes Rendus de l'Académie des Sciences. (URL: [Link])

  • EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google P
  • US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google P
  • Supplementary Materials for. (URL: [Link])

  • Green approach to Palladium Cross-Coupling reactions and development of new methodologies based on highly abundant metals. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023-02-07). (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

  • Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds - DOI. (URL: [Link])

  • A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols - Indian Academy of Sciences. (URL: [Link])

  • Transition Metal Catalyzed Cross-Coupling Reactions - MDPI. (2020-03-19). (URL: [Link])

  • 2-Iodo-4-(trifluoromethoxy)phenol - AOBChem USA. (URL: [Link])

  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. (URL: [Link])

  • Where to Buy this compound: A Guide for B2B Buyers. (URL: [Link])

  • WO2016054564A1 - Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside - Google P
  • Palladium(II)-Catalyzed Heck Reaction: Novel Synthesis of Methyl (E)-3-(5-Amino-2,4-dimethoxyphenyl)acrylate as a Precursor to Carpatamides - ResearchGate. (2025-08-09). (URL: [Link])

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC - NIH. (URL: [Link])

  • Metal-Free Trifluoromethylation of Aromatic and Heteroaromatic Aldehydes and Ketones | The Journal of Organic Chemistry - ACS Publications. (2014-07-08). (URL: [Link])

  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling | The Journal of Organic Chemistry - ACS Publications. (2019-09-02). (URL: [Link])

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  • Synthesis and Modification of Heterocycles by Metal-Catalyzed Cross-coupling Reactions - National Academic Digital Library of Ethiopia. (URL: [Link])

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  • Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran - SciSpace. (URL: [Link])

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  • Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.. (2025-12-22). (URL: [Link])

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An In-depth Technical Guide to Potential Research Areas for 2-Iodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Unique Trifecta Functionalized Arene

In the landscape of synthetic chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful construction of novel molecular architectures with desired functions. 2-Iodo-4-(trifluoromethyl)phenol is a molecule that, at first glance, appears to be a simple halogenated phenol. However, a deeper analysis of its structure reveals a powerful combination of three distinct functional groups: a phenolic hydroxyl, an iodine atom, and a trifluoromethyl group. This trifecta makes it a highly versatile platform for a multitude of research applications, particularly in medicinal chemistry and materials science.

The phenolic hydroxyl group serves as a versatile handle for derivatization, allowing for the synthesis of ethers and esters, and can participate in hydrogen bonding interactions. The iodine atom, positioned ortho to the hydroxyl group, is a highly reactive site for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, or alkyl substituents.[1] The carbon-iodine bond's high reactivity makes it an excellent component in various cross-coupling reactions.[1] Finally, the trifluoromethyl (-CF3) group at the para position is a key feature in many modern pharmaceuticals.[2][3] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[4][5]

This guide provides an in-depth exploration of the untapped research potential of this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this unique building block for the creation of next-generation therapeutics and functional materials. We will delve into key research areas, provide validated experimental protocols, and present data-driven insights to catalyze innovation.

Physicochemical Properties

A foundational understanding of a molecule's properties is critical for designing experiments and interpreting results. The key physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 463976-21-8
Molecular Formula C7H4F3IO[6]
Molecular Weight 288.01 g/mol [6]
Appearance Liquid or solid[7]
Purity Typically ≥97%[7]
Storage Keep in a dark place, sealed in dry, 2-8°C[7]
InChI Key MRDCXUYQUSFQKF-UHFFFAOYSA-N[7]

PART 1: Core Research Directives

Advanced Intermediate for Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling

The presence of the iodine atom makes this compound an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds to generate biaryl structures, which are prevalent in many biologically active molecules.[8][9] The high reactivity of the carbon-iodine bond allows for milder reaction conditions compared to bromo or chloro-analogs, often leading to higher yields and better functional group tolerance.[1][10]

A key research avenue is the synthesis of a library of 2-aryl-4-(trifluoromethyl)phenols. These compounds can be screened for a wide range of biological activities, from kinase inhibition to GPCR modulation. The steric hindrance from the ortho-hydroxyl group may influence reaction kinetics, necessitating careful optimization of reaction conditions.[11]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Combine Reactants: - this compound (1 eq) - Arylboronic acid (1.2 eq) - Base (e.g., K2CO3, 2 eq) Catalyst 2. Add Catalyst System: - Pd Catalyst (e.g., Pd(PPh3)4, 0.05 eq) Reactants->Catalyst Solvent 3. Add Degassed Solvent: - e.g., Toluene/EtOH/H2O Catalyst->Solvent Heat 4. Heat under Inert Atmosphere: - (e.g., 80-100 °C, 4-12 h) Solvent->Heat Monitor 5. Monitor Progress (TLC/LC-MS) Heat->Monitor Quench 6. Cool and Quench Monitor->Quench Extract 7. Aqueous Work-up & Extraction Quench->Extract Purify 8. Column Chromatography Extract->Purify Product Final Biaryl Product Purify->Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (288 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).[9]

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Solvent Addition: Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Reaction: Heat the reaction mixture to 90°C and stir for 8 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.

Library Synthesis via Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime site for derivatization, most commonly through Williamson ether synthesis or esterification.[12] This allows for the creation of large, diverse chemical libraries from a single starting material. By reacting this compound with a variety of alkyl halides, a series of ethers can be synthesized. These derivatives can be explored for their potential as pharmaceutical agents, as the ether linkage can modulate properties such as solubility, lipophilicity, and metabolic stability.

Williamson_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Deprotonation 1. Deprotonation: - this compound (1 eq) - Base (e.g., NaH or K2CO3, 1.2 eq) - Anhydrous Solvent (e.g., DMF, Acetonitrile) Alkyl_Halide 2. Add Alkyl Halide: - R-X (1.1 eq) Deprotonation->Alkyl_Halide Stir 3. Stir at RT or Gentle Heat: - (e.g., RT - 60 °C, 2-16 h) Alkyl_Halide->Stir Monitor 4. Monitor Progress (TLC/LC-MS) Stir->Monitor Quench 5. Quench with Water Monitor->Quench Extract 6. Extraction with Organic Solvent Quench->Extract Purify 7. Column Chromatography Extract->Purify Product Final Ether Product Purify->Product HTS_Cascade Compound_Library Compound Library (Derivatives of Topic Compound) Primary_Screen Primary HTS Assay (e.g., Single concentration against a diverse kinase panel) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds Inactive Compounds Inactive Compounds Hit_Identification->Inactive Compounds Selectivity_Profiling Selectivity Profiling (Screening against a broader kinase panel) Dose_Response->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

References

The Strategic Incorporation of Trifluoromethylated Phenols in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The trifluoromethyl (-CF3) group has become a cornerstone in contemporary drug design, prized for its ability to significantly modulate the physicochemical and pharmacokinetic properties of bioactive molecules. When appended to a phenolic scaffold, the resulting trifluoromethylated phenols (TFMPs) offer a unique combination of features that medicinal chemists can exploit to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoromethylated phenols in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful structural motif in their therapeutic design strategies. This guide will delve into the causality behind experimental choices, provide detailed protocols for key synthetic transformations, and present a structured analysis of the structure-activity relationships that govern the biological activity of these fascinating compounds.

The Physicochemical Impact of the Trifluoromethyl Group

The strategic introduction of a trifluoromethyl group onto a phenolic ring imparts a unique set of properties that can dramatically alter the druglikeness of a molecule. Understanding these effects is paramount for rational drug design.

Electronic Effects and pKa Modulation

The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound impact on the acidity of the phenolic hydroxyl group. The electron-withdrawing nature of the -CF3 group stabilizes the corresponding phenoxide anion, thereby lowering the pKa of the phenol and increasing its acidity. This modulation of pKa can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, absorption, and interaction with biological targets.

Lipophilicity and Membrane Permeability

Lipophilicity is a key determinant of a drug's ability to cross biological membranes. The trifluoromethyl group is highly lipophilic, and its incorporation into a phenolic compound generally increases the overall lipophilicity of the molecule.[1] This enhancement in lipophilicity can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, including better penetration of the blood-brain barrier.[1]

Metabolic Stability

One of the most significant advantages of the trifluoromethyl group is its exceptional metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] By replacing a metabolically labile methyl group with a trifluoromethyl group, medicinal chemists can block a common site of metabolism, thereby increasing the drug's half-life and bioavailability.

Conformational Effects and Binding Interactions

The trifluoromethyl group is sterically larger than a hydrogen atom and can influence the conformation of the molecule. This can have significant implications for how a drug binds to its target protein. The -CF3 group can participate in various non-covalent interactions, including dipole-dipole interactions and halogen bonding, which can contribute to a higher binding affinity and selectivity for the target.

Synthetic Strategies for Accessing Trifluoromethylated Phenols

The synthesis of trifluoromethylated phenols can be achieved through various methods, ranging from classical approaches to more modern, milder techniques. The choice of synthetic route often depends on the desired substitution pattern and the presence of other functional groups.

Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol from 4-Fluoro-3-trifluoromethylaniline

A common route to trifluoromethylated phenols involves the diazotization of a corresponding aniline derivative followed by hydrolysis.

Experimental Protocol:

  • Diazotization: 4-Fluoro-3-trifluoromethylaniline is mixed with concentrated sulfuric acid and water at room temperature and then cooled to below 10°C.[2]

  • A solution of sodium nitrite in water is added dropwise to the reaction mixture while maintaining the temperature below 10°C to form the diazonium salt.[2]

  • Hydrolysis: The aqueous solution of the diazonium salt is then added dropwise to a heated aqueous solution of copper sulfate, which catalyzes the hydrolysis of the diazonium salt to the corresponding phenol.[1]

  • The reaction mixture is cooled, and the product, 4-fluoro-3-trifluoromethylphenol, is extracted with an organic solvent such as toluene.[2]

  • The organic layers are combined, and the product is quantified by gas chromatography.[2]

G cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis Aniline 4-Fluoro-3- trifluoromethylaniline H2SO4_H2O H₂SO₄, H₂O (<10°C) NaNO2 NaNO₂ Diazonium_Salt 4-Fluoro-3-trifluoromethyl- benzenediazonium salt CuSO4 CuSO₄ (aq) (75-85°C) Diazonium_Salt->CuSO4 Addition Phenol 4-Fluoro-3- trifluoromethylphenol

O-Trifluoromethylation of Phenols via Xanthate Intermediates

A more recent and milder approach for the synthesis of aryl trifluoromethyl ethers involves a two-step process starting from phenols.[3][4]

Experimental Protocol:

  • Xanthate Formation: A phenol is reacted with an imidazolium or benzimidazolium salt in the presence of a mild base (e.g., triethylamine) in a solvent like acetonitrile to form the corresponding aryl xanthate in high yield.[3][4]

  • Trifluoromethylation: The resulting xanthate is then reacted with an electrophilic fluorine source, such as XtalFluor-E, in the presence of an activator like trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) in a solvent like 1,2-dichloroethane at elevated temperature.[3] This step converts the xanthate to the desired aryl trifluoromethyl ether.

G cluster_xanthate Step 1: Xanthate Formation cluster_trifluoromethylation Step 2: Trifluoromethylation Phenol Phenol Imidazolium_Salt Imidazolium Salt + Mild Base Xanthate Aryl Xanthate Reagents XtalFluor-E + TCCA or NFSI Xanthate->Reagents Reaction Product Aryl Trifluoromethyl Ether

Structure-Activity Relationships and Biological Applications

The position of the trifluoromethyl group on the phenolic ring, along with the presence of other substituents, plays a crucial role in determining the biological activity of the molecule.

Comparative Biological Activity

While extensive quantitative data for a wide range of trifluoromethylated phenols is not always available in a single source, predictive models based on the known activities of related compounds can provide valuable insights for drug design.

Table 1: Predicted Comparative Biological Activity of Allyl-Trifluoromethylphenol Isomers [5]

Biological ActivityMetric2-Allyl-5-trifluoromethylphenol (Predicted)3-Allyl-5-trifluoromethylphenol (Predicted)4-Allyl-5-trifluoromethylphenol (Predicted)
Antioxidant Activity IC50 in DPPH assayModerateLow to ModerateHigh
Cytotoxicity IC50 against cancer cell linesModerate to HighLow to ModerateModerate
Enzyme Inhibition e.g., COX, LOXPotentModerateModerate to Potent
Antimicrobial Activity MICModerateLowLow to Moderate

Disclaimer: The data in this table is predictive and based on the known biological activities of structurally related compounds. It is intended to guide future experimental design.

Case Study: Fluoxetine (Prozac®)

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. Its structure features a 4-(trifluoromethyl)phenoxy moiety. The inclusion of the -CF3 group at the para-position of the phenolic ring was found to increase the potency for inhibiting serotonin uptake by six-fold compared to the non-fluorinated analog.[5] The synthesis of fluoxetine starts with the reaction of p-trifluoromethylphenol with 3-chloro-N-methyl-3-phenylpropylamine.[5]

Mechanism of Action: A Hypothetical Signaling Pathway

The diverse biological activities of trifluoromethylated phenols suggest their interaction with multiple cellular signaling pathways. For instance, their antioxidant and anti-inflammatory properties may involve the modulation of pathways related to oxidative stress, such as the NF-κB pathway.

G ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK Activates TFMP Trifluoromethylated Phenol TFMP->ROS Scavenges IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Degradation Degradation IkB->Degradation Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces

Conclusion and Future Perspectives

Trifluoromethylated phenols represent a privileged scaffold in medicinal chemistry, offering a powerful toolkit for fine-tuning the properties of drug candidates. The unique combination of electronic modulation, enhanced lipophilicity, and metabolic stability conferred by the trifluoromethyl group makes it an invaluable substituent in the design of novel therapeutics. As synthetic methodologies continue to evolve, providing milder and more efficient routes to these compounds, the prevalence of trifluoromethylated phenols in drug discovery pipelines is expected to grow. Future research will likely focus on exploring the biological activities of novel substitution patterns, elucidating their precise mechanisms of action, and leveraging computational tools for the rational design of the next generation of trifluoromethylated drugs.

References

  • IC50 values and dose–response curves of designed... (n.d.). ResearchGate. [Link]

  • Kato, H., et al. (2021). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science, 46(3), 258-266. [Link]

  • Yoritate, M., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry, 84(24), 15767-15776. [Link]

  • Yoritate, M., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship, University of California. [Link]

  • Hu, J., et al. (2016). Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(15), 3754-3757. [Link]

  • Mague, J. T., & Akpovwa, S. O. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

  • Révész, Á., & Toldi, O. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry, 13(10), 3103-3115. [Link]

  • Harada, K., Kawachi, Y., & Matsushita, A. (1999). Process for preparing 4-fluoro-3-trifluoromethylphenol. U.S. Patent No. 5,892,126. Washington, DC: U.S.

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Methodological & Application

Synthesis of 2-Iodo-4-(trifluoromethyl)phenol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Iodo-4-(trifluoromethyl)phenol in Modern Drug Discovery

This compound is a key building block in medicinal chemistry and drug development. The strategic placement of the iodo group at the ortho-position to the phenolic hydroxyl, combined with the electron-withdrawing trifluoromethyl group at the para-position, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The iodine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, while the trifluoromethyl group often enhances metabolic stability and binding affinity of the final drug candidate. This guide provides detailed protocols and scientific insights into the synthesis of this valuable compound from the readily available starting material, 4-(trifluoromethyl)phenol.

Reaction Mechanism and Scientific Rationale: Navigating the Electrophilic Aromatic Substitution of an Electron-Deficient Phenol

The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strong activating group and an ortho-, para-director. However, the trifluoromethyl group is a strong deactivating group, which withdraws electron density from the aromatic ring, making the substitution more challenging compared to electron-rich phenols.

The reaction proceeds via the formation of an electrophilic iodine species that attacks the electron-rich ortho-position of the phenoxide ion. The presence of a base is crucial as it deprotonates the phenol to form the more nucleophilic phenoxide ion, which readily attacks the electrophilic iodine. The choice of base and solvent system is critical to ensure high yield and selectivity.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below. Method A employs molecular iodine with a mild inorganic base, while Method B utilizes N-iodosuccinimide as the iodinating agent.

Method A: Direct Iodination with Iodine and Sodium Carbonate

This protocol is a robust and widely used method for the ortho-iodination of phenols.

Workflow Diagram:

MethodA_Workflow cluster_prep Reaction Setup cluster_reaction Iodination Reaction cluster_workup Work-up and Extraction cluster_purification Purification A Dissolve 4-(trifluoromethyl)phenol in THF/water B Add Iodine and Sodium Carbonate A->B Sequential addition C Stir at room temperature for 24 hours B->C D Quench with aqueous thiourea solution C->D Reaction completion E Extract with ether D->E F Combine organic phases, dry, and concentrate E->F G Column chromatography F->G Crude product H Obtain pure This compound G->H

Caption: Workflow for the synthesis of this compound using Method A.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
4-(Trifluoromethyl)phenol162.1139 g241 mmol
Iodine253.8167 g265 mmol
Sodium Carbonate105.9928 g265 mmol
Tetrahydrofuran (THF)-200 mL-
Water-200 mL-
5% Aqueous Thiourea-As needed-
Diethyl Ether-~600 mL-
Anhydrous Sodium Sulfate-As needed-
Petroleum Ether-As needed-
Dichloromethane-As needed-

Step-by-Step Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 39 g (241 mmol) of 4-(trifluoromethyl)phenol in a solvent mixture of 200 mL of tetrahydrofuran (THF) and 200 mL of water with stirring.

  • Reagent Addition: To the stirred solution, sequentially add 67 g (265 mmol) of iodine and 28 g (265 mmol) of sodium carbonate.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material, 4-(trifluoromethyl)phenol, is fully consumed.

  • Work-up: Upon completion, add a 5% aqueous solution of thiourea to quench any unreacted iodine. The deep violet color of the solution will fade to brown.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether (200 mL each).

  • Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and dichloromethane (from 10:1 to 6:1) as the eluent. This will afford 42.7 g (63% yield) of this compound as the final product.[1]

Method B: Iodination with N-Iodosuccinimide (NIS)

This method provides an alternative route using a milder iodinating agent, which can be advantageous in certain contexts. The following is a general protocol adaptable for electron-deficient phenols.

Workflow Diagram:

MethodB_Workflow cluster_prep Reaction Setup cluster_reaction Iodination Reaction cluster_workup Work-up and Extraction cluster_purification Purification A Suspend N-iodosuccinimide in acetic acid B Add 4-(trifluoromethyl)phenol and sulfuric acid A->B C Stir at room temperature for 48 hours B->C D Pour into water and extract with diethyl ether C->D Reaction completion E Wash with aqueous sodium thiosulfate D->E F Dry and concentrate E->F G Filtration through silica gel/diatomaceous earth F->G Crude product H Obtain pure This compound G->H

Caption: Workflow for the synthesis of this compound using Method B.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
4-(Trifluoromethyl)phenol162.11~5.0 g~31 mmol
N-Iodosuccinimide (95%)224.996.95 g29.3 mmol
Acetic Acid60.052.0 mL35 mmol
Sulfuric Acid (98%)98.080.5 mL9 mmol
Water-100 mL-
Diethyl Ether-As needed-
1 M Sodium Thiosulfate-As needed-
Decolorizing Carbon-As needed-
Magnesium Sulfate-As needed-

Step-by-Step Protocol:

  • Reaction Setup: In a reaction flask, prepare a suspension of 6.95 g (29.3 mmol) of N-iodosuccinimide (95%) in 2.0 mL (35 mmol) of acetic acid.

  • Reagent Addition: To this suspension, add approximately 5.0 g (31 mmol) of 4-(trifluoromethyl)phenol and stir for 5 minutes. Carefully introduce 0.5 mL (9 mmol) of 98% sulfuric acid.

  • Reaction: Continue stirring the mixture at room temperature for 48 hours.

  • Work-up: Pour the reaction mixture into 100 mL of water and extract with diethyl ether.

  • Washing: Wash the combined organic layers with water, followed by two washes with 1 M aqueous sodium thiosulfate solution.

  • Decolorization and Drying: Treat the organic layer with decolorizing carbon and then dry over magnesium sulfate.

  • Purification: Filter the mixture through a pad of diatomaceous earth and silica gel. Concentrate the filtrate in vacuo to yield the product.[2]

Conclusion and Further Applications

The protocols detailed in this guide provide reliable methods for the synthesis of this compound, a critical intermediate in pharmaceutical research. The choice between direct iodination with iodine/base and the use of N-iodosuccinimide will depend on the specific requirements of the synthesis, including scale, desired purity, and handling considerations. The resulting product is primed for a variety of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the ortho-position and facilitating the rapid exploration of chemical space in drug discovery programs.

References

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Detailed protocol for Suzuki-Miyaura coupling with 2-Iodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Biaryl Phenols: Detailed Protocol for the Suzuki-Miyaura Coupling of 2-Iodo-4-(trifluoromethyl)phenol

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds.[1] Developed by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide variety of functional groups, commercial availability of diverse boronic acid coupling partners, and the generation of non-toxic inorganic byproducts.[2][4]

This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of a specific, electronically-activated and sterically-influenced substrate: This compound . This substrate is of interest in medicinal chemistry due to the prevalence of the trifluoromethylphenol motif in bioactive molecules. The protocol is designed for researchers, scientists, and drug development professionals, offering field-proven insights into optimizing this powerful transformation. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and address common challenges through a comprehensive troubleshooting guide.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6] The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[3][7]

  • Oxidative Addition : The catalytic cycle begins with the active Pd(0) species, typically coordinated to two ligands (L), inserting itself into the carbon-iodine bond of the this compound. This step oxidizes the palladium to Pd(II) and forms a square planar organopalladium(II) complex.[6] The reactivity of the organic halide in this step generally follows the trend I > Br > OTf >> Cl.[6][8]

  • Transmetalation : This is the step where the base plays its most critical role.[1][9] The base activates the organoboron compound (e.g., an arylboronic acid) to form a more nucleophilic boronate "ate" complex.[10] This activated species then transfers its organic group to the palladium(II) center, displacing the halide. The exact mechanism of transfer can vary, but this step results in a diorganopalladium(II) complex.[1][3]

  • Reductive Elimination : In the final step, the two organic groups on the palladium(II) center couple and are eliminated from the metal complex, forming the new carbon-carbon bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then enter a new catalytic cycle.[5][7]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd_complex Aryl¹-Pd(II)L₂-X oa->pd_complex tm Transmetalation pd_complex->tm diorgano_pd Aryl¹-Pd(II)L₂-Aryl² tm->diorgano_pd re Reductive Elimination diorgano_pd->re re->pd0 Catalyst Regeneration product Aryl¹-Aryl² (Product) re->product aryl_halide Aryl¹-X aryl_halide->oa boronic_acid Aryl²-B(OH)₂ + Base boronic_acid->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters and Rationale for Component Selection

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of several key components. For a substrate like this compound, careful consideration of the catalyst, base, and solvent is paramount.

ComponentRole & RationaleRecommended Choices for this compound
Palladium Catalyst & Ligand The engine of the catalytic cycle. The ligand stabilizes the palladium center, influences its reactivity, and prevents the formation of inactive palladium black. For substrates with ortho-substituents, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to promote the crucial reductive elimination step.[11][12][13]Pd(PPh₃)₄ : A classic, reliable catalyst for many applications. • Pd(dppf)Cl₂ : Excellent for a broad range of substrates, including those prone to side reactions. • Pd(OAc)₂ + Ligand : Allows for flexible screening of ligands like SPhos, XPhos, or P(t-Bu)₃ for challenging couplings.[2][14]
Base Essential for activating the boronic acid for transmetalation. The choice of base can dramatically affect yield and selectivity.[10][15] Its strength and solubility are key factors. The acidic phenol group on the substrate will also be deprotonated by the base.K₂CO₃, Cs₂CO₃ : Common, effective inorganic bases, often used in aqueous solvent mixtures.[1] • K₃PO₄ : A stronger base, often used in anhydrous conditions or for less reactive substrates.[16] • KF : A milder base that can be effective, especially if base-sensitive functional groups are present.[17]
Solvent Solubilizes reactants and influences reaction rate and mechanism. Often, a mixture of an organic solvent and water is used, which can accelerate the reaction.[1][18] Rigorous degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[19]Dioxane/Water : A very common and effective biphasic system. • Toluene/Water : Another effective aromatic solvent system. • DMF, THF : Polar aprotic solvents that can also be used, sometimes with water as a co-solvent.[5][16]
Boronic Acid/Ester The source of the second aryl group. Boronic acids are common, but boronate esters (e.g., pinacol esters) can be used to enhance stability and prevent premature protodeboronation, a common side reaction.[5]Aryl or heteroaryl boronic acids are typically used in a slight excess (1.1–1.5 equivalents) to drive the reaction to completion.

Detailed Experimental Protocol

This protocol describes the coupling of This compound with a representative partner, 4-methoxyphenylboronic acid .

Materials and Equipment:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert gas line (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard glassware for work-up and purification

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification a 1. Add Solids (Aryl Iodide, Boronic Acid, Base, Catalyst) to Flask b 2. Seal & Purge with Inert Gas a->b c 3. Add Degassed Solvents (Dioxane/Water) b->c d 4. Heat to 80-90 °C with Vigorous Stirring c->d e 5. Monitor Progress (TLC or LC-MS) d->e f 6. Cool & Quench (Add Water) e->f Upon Completion g 7. Extract with Organic Solvent (e.g., EtOAc) f->g h 8. Dry, Filter, Concentrate g->h i 9. Purify via Column Chromatography h->i

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup : To a dry round-bottom flask containing a magnetic stir bar, add this compound (e.g., 290 mg, 1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (e.g., 182 mg, 1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃) (e.g., 345 mg, 2.5 mmol, 2.5 eq).

    • Causality: The base is added in excess to neutralize the acidic phenol and activate the boronic acid. The boronic acid is in slight excess to ensure complete consumption of the limiting aryl iodide.

  • Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.[20]

  • Catalyst and Solvent Addition : Briefly remove the septum and add Pd(PPh₃)₄ (e.g., 35 mg, 0.03 mmol, 3 mol%) to the flask. Immediately reseal and purge with inert gas for another 5 minutes.

    • Causality: The catalyst is added last to minimize its exposure to air.

  • Via syringe, add degassed 1,4-dioxane (e.g., 8 mL) and degassed deionized water (e.g., 2 mL) to the flask. The solvent mixture should be degassed by sparging with an inert gas for at least 20 minutes prior to use.

  • Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously.

    • Causality: Heating accelerates the reaction, particularly the oxidative addition and reductive elimination steps. Vigorous stirring is necessary for efficient mixing in the biphasic system.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 4-12 hours).

  • Work-up : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with deionized water (e.g., 20 mL) and transfer it to a separatory funnel.

  • Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration : Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.[19]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst : The Pd(0) catalyst was oxidized or has degraded.[19] 2. Inefficient Degassing : Oxygen poisoned the catalyst.[20] 3. Poor Reagent Quality : The boronic acid may have degraded (protodeboronation).1. Use a fresh bottle of catalyst or a different precatalyst like Pd(dppf)Cl₂. 2. Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas. 3. Use fresh, high-purity boronic acid or switch to a more stable boronate ester (e.g., pinacol ester).[5]
Homocoupling of Boronic Acid The presence of oxygen can lead to Pd(II) species that promote the coupling of two boronic acid molecules.[5]Improve degassing procedures rigorously. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this compared to Pd(II) precatalysts that require in-situ reduction.[19]
Dehalogenation of Aryl Iodide A side reaction where the iodine atom is replaced by a hydrogen atom. Can be caused by impurities or certain reaction conditions.[5]Ensure high purity of reagents. Sometimes switching the solvent or base (e.g., from a hydroxide to a carbonate) can reduce this side product.
Protodeboronation The boronic acid is replaced by a hydrogen atom before it can transmetalate. Often occurs in aqueous media under harsh conditions (high temperature, strong base).[19][21]Use milder conditions if possible. Employ a boronate ester for increased stability. Minimize reaction time once the starting material is consumed.

Safety Precautions

Standard laboratory safety practices must be followed.

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate gloves.

  • Reagent Handling : Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. 1,4-Dioxane is a flammable liquid and a suspected carcinogen; handle it exclusively in a fume hood.

  • Reaction Conditions : The reaction involves heating flammable solvents. Ensure the heating apparatus is properly set up and monitored. Never heat a sealed vessel that is not designed for pressure.[3]

  • Thermal Hazards : Some Suzuki-Miyaura reactions, especially on a larger scale, can be exothermic. Monitor the internal temperature during catalyst addition and initial heating.[22][23]

  • Waste Disposal : Dispose of all chemical waste, especially heavy-metal-containing waste, according to institutional guidelines.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Braga, A. C. S., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]

  • Lima, C. G. S., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. Available from: [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available from: [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available from: [Link]

  • Li, Q., et al. (2022). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available from: [Link]

  • Molnár, Á. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]

  • Saha, A., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Le, T., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. Available from: [Link]

  • ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Available from: [Link]

  • ResearchGate. Effect of solvent on the Suzuki reaction. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide. Available from: [Link]

  • ResearchGate. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Available from: [Link]

  • Szilagyi, A., et al. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. Available from: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available from: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available from: [Link]

  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Wang, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Available from: [Link]

  • ResearchGate. Suzuki cross-coupling of arylboronic acids with compound 2. Available from: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available from: [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1 a. Available from: [Link]

  • Niwa, T., et al. (2022). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Synthesis. Available from: [Link]

  • Stolle, A., et al. (2011). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science. Available from: [Link]

Sources

Application Notes & Protocols: Leveraging 2-Iodo-4-(trifluoromethyl)phenol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF₃) is particularly prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 2-Iodo-4-(trifluoromethyl)phenol emerges as a highly valuable and versatile starting material, offering a unique combination of functionalities. The aryl iodide provides a reactive handle for palladium-catalyzed cross-coupling, a Nobel Prize-winning technology that has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] The trifluoromethyl group acts as a critical pharmacophore, while the phenolic hydroxyl group can be a key interaction site or a point for further synthetic elaboration.

This guide provides an in-depth exploration of the use of this compound in several key palladium-catalyzed cross-coupling reactions. We will move beyond simple procedural lists to explain the underlying principles and the causality behind experimental choices, empowering researchers to optimize these powerful transformations for their specific drug discovery and development programs.[5]

Core Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

A foundational understanding of the catalytic cycle is essential for troubleshooting and rational reaction design. Most palladium-catalyzed cross-couplings proceed through a common Pd(0)/Pd(II) cycle, which consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The cycle begins with the insertion of the low-valent Pd(0) catalyst into the carbon-iodine bond of this compound. This step forms a high-valent Pd(II) intermediate. The electron-withdrawing nature of the trifluoromethyl group can influence the electron density of the aromatic ring, but the C-I bond remains highly susceptible to this initial activation.

  • Transmetalation: In reactions like the Suzuki or Sonogashira coupling, the organometallic coupling partner (e.g., an organoboron or organocopper species) transfers its organic group to the palladium center, displacing the halide.[4] This step is often facilitated by a base.

  • Reductive Elimination: This is the final, product-forming step. The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][6]

Ancillary ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a crucial role by stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity.[8][9] Electron-rich, bulky ligands generally accelerate both oxidative addition and reductive elimination, leading to more efficient catalysis.[9]

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reagents Reagents Pd(0)L2 Active Pd(0) Catalyst ArPd(II)(I)L2 Oxidative Adduct (Ar-Pd-I) Pd(0)L2->ArPd(II)(I)L2 Oxidative Addition (with Ar-I) ArPd(II)(R)L2 Transmetalated Complex (Ar-Pd-R) ArPd(II)(I)L2->ArPd(II)(R)L2 Transmetalation (with R-M) Product Ar-R (Product) ArPd(II)(R)L2->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration ArI 2-Iodo-4-(CF3)phenol (Ar-I) RM Coupling Partner (R-M)

Caption: General Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C(sp²)-C(sp²) bonds, forming biaryl structures common in pharmaceuticals.[10][11] Its popularity stems from the commercial availability, stability, and low toxicity of the boronic acid and ester reagents.[10]

Causality Behind Experimental Choices:

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species. For more challenging couplings, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be used.

  • Ligand: Biarylphosphine ligands such as XPhos or SPhos are highly effective. Their steric bulk promotes the formation of a monoligated, coordinatively unsaturated palladium complex, which is highly active, and accelerates the reductive elimination step.[8]

  • Base: A base is crucial for activating the organoboron reagent.[12] An aqueous solution of a base like K₂CO₃ or K₃PO₄ facilitates the formation of a borate species, which enhances the nucleophilicity of the organic group for efficient transmetalation.[12]

  • Solvent: A mixture of an organic solvent (like Dioxane or Toluene) and water is often used to dissolve both the organic and inorganic reagents.

Protocol: Suzuki-Miyaura Coupling of this compound

G Workflow: Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Execution & Isolation A 1. Reagent Charging B 2. Inert Atmosphere A->B C 3. Degas Solvent B->C D 4. Reaction Heating C->D Add solvent to flask E 5. Work-up D->E F 6. Purification E->F

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1–1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add the degassed organic solvent (e.g., Dioxane or Toluene) via syringe, followed by the aqueous base solution (e.g., 2M K₂CO₃, 2-3 equiv.). Degassing the solvent (by bubbling with argon for 20-30 minutes) is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction Heating: Immerse the reaction vessel in a preheated oil bath and stir vigorously at the specified temperature (typically 80–110 °C) for the required time (2–24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Typical Reaction Parameters:

ParameterConditionRationale
Pd Source Pd₂(dba)₃ (1.5 mol%)Reliable in situ generation of Pd(0).
Ligand XPhos (3.0 mol%)Bulky, electron-rich ligand for high activity.[13]
Base K₃PO₄ (3.0 equiv)Effective for boronic acid activation.
Solvent Dioxane/H₂O (4:1)Good solubility for all components.
Temperature 100 °CProvides sufficient thermal energy for the catalytic cycle.
Time 12 hTypical duration for complete conversion.

Application 2: Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[14] This reaction is indispensable for creating conjugated systems found in materials science and complex pharmaceutical scaffolds.[15] The classic protocol involves a dual-catalyst system of palladium and a copper(I) co-catalyst.[14]

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are highly effective and commonly used. They provide a stable and active source of the palladium catalyst.

  • Copper(I) Co-catalyst: CuI is the classic co-catalyst. Its role is to react with the terminal alkyne and the base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex, which is generally faster than direct reaction of the alkyne with the palladium center.[14]

  • Base: A liquid amine base like triethylamine (Et₃N) or diisopropylamine (DIPEA) is typically used. It serves a dual purpose: it deprotonates the terminal alkyne and acts as the solvent.

  • Solvent: While the amine base often serves as the solvent, an additional co-solvent like THF or DMF may be used to ensure solubility of all starting materials.

Protocol: Sonogashira Coupling of this compound

G Workflow: Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Execution & Isolation A 1. Charge Reagents & Catalysts B 2. Purge with Inert Gas A->B C 3. Add Solvent & Amine Base B->C D 4. Add Terminal Alkyne C->D E 5. Reaction at RT or Gentle Heat D->E Stir reaction mixture F 6. Aqueous Work-up E->F G 7. Purification F->G

Sources

Application Note: A Detailed Protocol for the Regioselective Iodination of 4-(Trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-iodo-4-(trifluoromethyl)phenol, a valuable intermediate in pharmaceutical and materials science research. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide expert insights into the causality behind critical process parameters. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for the regioselective iodination of an electronically complex phenol.

Introduction: The Synthetic Value of Iodinated Phenols

Iodinated aromatic compounds, particularly iodophenols, are highly sought-after building blocks in modern organic synthesis. Their utility stems primarily from their role as versatile coupling partners in carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] The target molecule of this protocol, this compound, combines the reactivity of the aryl iodide with the unique electronic properties imparted by the trifluoromethyl group, making it an important precursor for agrochemicals, pharmaceuticals, and advanced materials.

The synthesis leverages the principles of electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. The phenol ring is highly activated towards EAS by the powerful electron-donating, ortho, para-directing hydroxyl (-OH) group.[2][3] Conversely, the trifluoromethyl (-CF₃) group at the para position is strongly electron-withdrawing and a meta-director. In this specific substrate, these electronic effects work in concert: the para position is blocked, and the strong activating effect of the hydroxyl group directs the incoming electrophile—an iodonium species—preferentially to the ortho position. Because phenols are highly reactive, this transformation can be achieved under relatively mild conditions without requiring harsh acid catalysts.[3][4]

Several methods exist for phenol iodination, often employing molecular iodine in the presence of a base or an oxidizing agent to generate a more potent electrophilic iodine species.[1][4][5] The protocol detailed herein utilizes a robust and widely documented method employing molecular iodine and a mild base in a mixed aqueous-organic solvent system, ensuring both high reactivity and selectivity.[6]

Reaction Mechanism and Rationale

The iodination of 4-(trifluoromethyl)phenol is a classic example of electrophilic aromatic substitution. The key to the reaction's success under mild conditions lies in enhancing the nucleophilicity of the phenol and the electrophilicity of the iodine.

  • Phenoxide Formation: In the presence of a base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), the weakly acidic phenol is deprotonated to form the corresponding phenoxide ion. This ion is a significantly more powerful nucleophile than the neutral phenol because the negative charge on the oxygen atom is delocalized into the aromatic ring, greatly increasing its electron density and reactivity towards electrophiles.[2]

  • Electrophilic Attack: Molecular iodine (I₂) itself is a relatively weak electrophile. However, in this system, the highly activated phenoxide ring is sufficiently nucleophilic to attack the I₂ molecule directly. The reaction proceeds via a resonance-stabilized intermediate, often called a sigma complex or arenium ion.

  • Aromatization: The aromaticity of the ring is restored through the loss of a proton, yielding the final product, this compound.

The choice of a mixed solvent system, typically tetrahydrofuran (THF) and water, is critical for accommodating both the organic substrate (4-(trifluoromethyl)phenol) and the inorganic reagents (iodine and sodium carbonate).[6]

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of this compound.[6]

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Amount (per 241 mmol scale)Molar Equivalents
4-(Trifluoromethyl)phenol402-45-9162.1139.0 g1.0
Iodine (I₂)7553-56-2253.8167.0 g1.1
Sodium Carbonate (Na₂CO₃)497-19-8105.9928.0 g1.1
Tetrahydrofuran (THF), ACS Grade109-99-9-200 mL-
Deionized Water7732-18-5-200 mL-
Diethyl Ether (Et₂O)60-29-7-~300 mL for extraction-
5% (w/v) aq. Thiourea Solution62-56-6-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6-As needed-
Equipment
  • 500 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Glass funnel

  • Separatory funnel (500 mL or 1 L)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄), development chamber, and UV lamp

Safety Precautions
  • General: This procedure must be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • 4-(Trifluoromethyl)phenol: Toxic if swallowed. Causes skin irritation and serious eye damage.[7] It is also a flammable solid.[7] Avoid inhalation of dust and contact with skin and eyes.

  • Iodine: Harmful and causes skin and eye irritation. Stains skin and surfaces. Handle with care.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides upon storage, especially when anhydrous. Use from a freshly opened container or test for peroxides before use.

  • Diethyl Ether: Extremely flammable. Handle away from ignition sources.

  • Workup: The quenching step with thiourea or thiosulfate should be performed carefully. The extraction and solvent removal steps should be conducted in the fume hood.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine 4-(trifluoromethyl)phenol (39.0 g, 241 mmol) with tetrahydrofuran (200 mL) and deionized water (200 mL). Stir the mixture until the phenol is completely dissolved.

  • Addition of Reagents: To the stirring solution, add sodium carbonate (28.0 g, 265 mmol) followed by the portion-wise addition of iodine (67.0 g, 265 mmol). The reaction mixture will turn a deep violet/brown color.

  • Reaction Monitoring: Seal the flask and allow the mixture to stir at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • TLC Analysis: Prepare a solution of the starting material for comparison. Spot the starting material and the reaction mixture on a TLC plate. Elute with a suitable solvent system (e.g., 9:1 Petroleum Ether:Dichloromethane). Visualize the spots under a UV lamp. The reaction is complete when the starting phenol spot is no longer visible.

  • Quenching: Once the reaction is complete, carefully add a 5% aqueous solution of thiourea (or sodium thiosulfate) dropwise until the deep color of the excess iodine is discharged and the solution becomes light brown or yellow.[6]

  • Extraction: Transfer the reaction mixture to a 1 L separatory funnel. Extract the aqueous phase with diethyl ether (3 x 100 mL).[6]

  • Washing and Drying: Combine the organic extracts. Wash the combined organic layer with water (1 x 100 mL) and then with brine (1 x 100 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a brown oil or solid.[6]

  • Purification: Purify the crude product by column chromatography on silica gel.

    • Column Packing: Pack the column using a slurry of silica gel in petroleum ether.

    • Elution: Load the crude product onto the column and elute with a gradient of petroleum ether and dichloromethane (starting from 10:1 v/v and gradually increasing the polarity) to isolate the target compound, this compound.[6]

  • Final Product: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield the final product. A typical yield for this procedure is around 60-70%.[6]

Experimental Workflow Visualization

The following diagram outlines the complete workflow for the iodination of 4-(trifluoromethyl)phenol.

Iodination_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Dissolve 4-(TF)phenol in THF/Water B Add Na₂CO₃, then I₂ A->B Sequential Addition C Stir at RT for 24h B->C D Monitor by TLC C->D D->C Incomplete E Quench with aq. Thiourea D->E Complete F Extract with Diethyl Ether E->F G Wash & Dry Organic Layer F->G H Concentrate (Rotovap) G->H I Column Chromatography H->I J Combine Pure Fractions & Concentrate I->J K Final Product: 2-Iodo-4-(TF)phenol J->K

Sources

Application Notes and Protocols for the Purification of 2-Iodo-4-(trifluoromethyl)phenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical overview for the purification of 2-Iodo-4-(trifluoromethyl)phenol, a key intermediate in pharmaceutical and organic synthesis.[1] The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific principles that ensure a successful and reproducible separation.

Introduction: The Importance of Purity in Synthesis

This compound is a valuable building block in medicinal chemistry and materials science. Its trifluoromethyl group imparts unique electronic properties and enhances lipophilicity, while the iodine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. The purity of this intermediate is paramount, as contaminants can lead to unwanted side reactions, lower yields in subsequent steps, and introduce impurities into the final active pharmaceutical ingredient (API) or material.

The primary route to synthesizing this compound is through the direct iodination of 4-(trifluoromethyl)phenol.[1] This reaction, while effective, can result in a crude product containing unreacted starting material and potentially other iodinated isomers. Column chromatography is the quintessential technique for isolating the desired product to a high degree of purity.

Foundational Principles: Mastering the Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2] For the purification of this compound, a normal-phase chromatography approach is most effective.

The Stationary Phase: The Heart of the Separation

Silica gel is the stationary phase of choice for this application. Its polar surface, rich in silanol groups (Si-OH), readily interacts with polar functional groups of the analyte. The slightly acidic nature of silica gel can be a factor to consider for sensitive compounds, but for phenols like our target molecule, it provides excellent resolving power.

The Mobile Phase: Driving the Elution

The selection of the mobile phase, or eluent, is critical. A gradient elution, where the polarity of the solvent is gradually increased over time, is employed to achieve optimal separation. For this purification, a binary solvent system of petroleum ether and dichloromethane is utilized.

  • Petroleum Ether: A nonpolar solvent that will initially allow all compounds to adsorb to the silica gel.

  • Dichloromethane: A more polar solvent that will compete with the analytes for binding sites on the silica, thus promoting their movement down the column.

The rationale behind this choice lies in the polarity difference between the starting material and the product. 4-(Trifluoromethyl)phenol is more polar than this compound due to the presence of the phenolic hydroxyl group and the electron-withdrawing trifluoromethyl group. The introduction of the large, nonpolar iodine atom in the ortho position to the hydroxyl group decreases the overall polarity of the molecule. This difference in polarity is the key to their separation.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to analyze the crude reaction mixture by Thin-Layer Chromatography (TLC). This will help to determine the optimal solvent conditions and to identify the product and impurities.

TLC Protocol
  • Plate Preparation: Use a silica gel TLC plate with a fluorescent indicator (e.g., F254).

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane) and spot it onto the TLC plate. Also, spot the starting material, 4-(trifluoromethyl)phenol, as a reference if available.

  • Development: Place the TLC plate in a developing chamber containing a mixture of petroleum ether and dichloromethane. A good starting ratio is 9:1 (petroleum ether:dichloromethane).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots.

    • UV Light: Aromatic compounds can be visualized under UV light (254 nm) as dark spots on a fluorescent background.[3]

    • Iodine Chamber: Exposing the plate to iodine vapor will stain organic compounds, appearing as brown spots.[3]

    • Ferric Chloride Stain: Phenols can be specifically visualized by spraying with a 1% ferric chloride solution in aqueous methanol, which typically produces colored complexes (often blue or green).[4]

Interpreting the TLC

In a normal-phase system, less polar compounds travel further up the plate (higher Rf value). Therefore, the desired product, this compound, should have a higher Rf value than the more polar starting material, 4-(trifluoromethyl)phenol. The presence of multiple spots indicates the necessity for purification.

Experimental Workflow for Purification

The following diagram illustrates the complete workflow for the purification of this compound.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis of Crude Mixture Slurry Prepare Silica Gel Slurry TLC->Slurry Pack Pack Chromatography Column Slurry->Pack Load Load Crude Product onto Column Pack->Load Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Obtain Pure Product Evaporate->Final

Caption: Workflow for the purification of this compound.

Detailed Protocol: Column Chromatography

This protocol is based on a reported successful purification of this compound.[1]

Materials and Equipment
  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Petroleum ether (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Sand (washed)

  • Collection tubes or flasks

  • TLC plates, chamber, and visualization reagents

  • Rotary evaporator

Step-by-Step Methodology
  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the cotton plug.

    • Prepare a slurry of silica gel in petroleum ether.

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

    • Gently tap the column to ensure even packing.

    • Drain the excess solvent until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Carefully add the dissolved sample to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

  • Elution:

    • Begin the elution with 100% petroleum ether.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of dichloromethane. A tapered gradient from 10:1 to 6:1 (petroleum ether:dichloromethane) has been shown to be effective.[1]

    • Maintain a constant flow rate. If using gravity chromatography, the flow can be controlled with the stopcock. For flash chromatography, apply gentle air pressure.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the elution by periodically analyzing the collected fractions by TLC.

    • Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., 8:2 petroleum ether:dichloromethane).

    • Visualize the TLC plate to identify the fractions containing the pure product. The product should appear as a single spot with a consistent Rf value.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Optimizing the Separation

The success of the purification depends on the careful optimization of the chromatographic parameters. The following diagram illustrates the logical relationship between these parameters and the desired outcome.

G cluster_params Adjustable Parameters cluster_outcome Desired Outcome Solvent Mobile Phase Polarity Resolution Good Resolution Solvent->Resolution Gradient Gradient Steepness Gradient->Resolution Time Reasonable Elution Time Gradient->Time Flow Flow Rate Flow->Resolution Flow->Time Purity High Purity Product Resolution->Purity Time->Purity (indirectly)

Caption: Logic of chromatographic parameter optimization.

Data Summary

ParameterValue/DescriptionRationale
Compound This compoundTarget molecule for purification.
CAS Number 463976-21-8[1][5]
Molecular Formula C₇H₄F₃IO[1]
Molecular Weight 288.01 g/mol
Appearance Clear liquid or solid[5]
Stationary Phase Silica GelPolar adsorbent for normal-phase chromatography.
Mobile Phase Petroleum Ether / DichloromethaneNonpolar/polar solvent system for gradient elution.
Elution Profile Gradient: 10:1 to 6:1 (Pet. Ether:DCM)Gradually increases eluent strength for optimal separation.[1]
Detection UV (254 nm), Iodine, FeCl₃ stainVisualization methods for TLC analysis.[3][4]

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Separation Incorrect solvent system polarity.Optimize the mobile phase composition based on TLC analysis. Try a shallower gradient.
Column was poorly packed.Repack the column, ensuring a uniform and bubble-free silica bed.
Compound Elutes Too Quickly Mobile phase is too polar.Start with a less polar solvent mixture (e.g., higher ratio of petroleum ether).
Compound Does Not Elute Mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of dichloromethane.
Streaking on TLC/Column Sample is overloaded.Reduce the amount of crude material loaded onto the column.
Compound is interacting strongly with the acidic silica.Consider using a different stationary phase like neutral alumina or deactivating the silica with a base (e.g., triethylamine).[2]

References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]

  • EPFL. TLC Visualization Reagents. Available from: [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. (2022-04-07). Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. TLC Visualization Solutions. Available from: [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. Available from: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07). Available from: [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Stains for Developing TLC Plates. Available from: [Link]

  • Reddit. r/Chempros: Purification of strong polar and basic compounds. (2023-01-07). Available from: [Link]

  • AOBChem USA. 2-Iodo-4-(trifluoromethoxy)phenol. Available from: [Link]

  • Aspira Chemical. This compound, 98%. Available from: [Link]

  • The Royal Society of Chemistry. CFBSA: A Novel and Practical Chlorinating Reagent. Available from: [Link]

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Application Notes and Protocols for the Heck Reaction with 2-Iodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Heck Reaction in Complex Molecule Synthesis

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene has profound implications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] The reaction's value lies in its ability to construct complex molecular architectures under relatively mild conditions with broad functional group tolerance.[3][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing a Heck reaction with 2-Iodo-4-(trifluoromethyl)phenol. This particular substrate presents a unique combination of features: an activating iodo leaving group and a strongly electron-withdrawing trifluoromethyl group, which influences the reactivity of the aryl halide. Understanding these electronic effects is crucial for optimizing reaction conditions and achieving high yields of the desired substituted alkene. We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and offer insights into troubleshooting and optimization strategies.

Mechanistic Overview: The Palladium Catalytic Cycle

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2][6] A deep understanding of this cycle is paramount for rational troubleshooting and optimization of the reaction.

  • Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl iodide to a coordinatively unsaturated 14-electron Pd(0) complex. This is often the rate-determining step.[7] The high reactivity of the carbon-iodine bond in this compound facilitates this step. The electron-withdrawing trifluoromethyl group can further enhance the rate of oxidative addition.

  • Olefin Coordination and Migratory Insertion: The resulting Pd(II) complex coordinates with the alkene. Subsequently, the aryl group migrates from the palladium center to one of the olefinic carbons in a syn-addition fashion.[2][7]

  • β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on the carbon adjacent to the palladium-bearing carbon must be eliminated. This syn-β-hydride elimination step forms the new carbon-carbon double bond and a hydridopalladium(II) complex.[7] This step is typically regioselective, with the aryl group adding to the less substituted carbon of the alkene.

  • Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the generated hydroiodic acid and facilitate the reductive elimination of HI from the hydridopalladium(II) complex. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7]

Visualizing the Catalytic Cycle

Heck_Reaction_Cycle cluster_main Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)(I)L₂ Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-I) Alkene_Coordination [Ar-Pd(II)(I)L₂(Alkene)] Oxidative_Addition->Alkene_Coordination Alkene Coordination Migratory_Insertion R-CH(Pd(II)IL₂)-CH₂-Ar Alkene_Coordination->Migratory_Insertion Syn-Migratory Insertion Beta_Hydride_Elimination [H-Pd(II)(I)L₂] + Product Migratory_Insertion->Beta_Hydride_Elimination Syn-β-Hydride Elimination Product Ar-CH=CH-R Beta_Hydride_Elimination->Product Base_Regeneration Pd(0)L₂ + HB⁺ + I⁻ Beta_Hydride_Elimination->Base_Regeneration Base Base_Regeneration->Pd(0)L2 Reductive Elimination

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Heck Reaction of this compound with Styrene

This protocol details a representative Heck reaction. Note that optimization may be necessary for different alkene coupling partners.

Materials and Reagents
ReagentMolar Equivalents
This compound1.0
Styrene1.2
Palladium(II) Acetate (Pd(OAc)₂)0.02 (2 mol%)
Triphenylphosphine (PPh₃)0.04 (4 mol%)
Triethylamine (Et₃N)2.0
N,N-Dimethylformamide (DMF), anhydrous-
Equipment
  • Oven-dried Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Standard glassware for workup and purification

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Reaction Setup and Procedure

Experimental_Workflow cluster_workflow Experimental Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd(OAc)₂, PPh₃, and DMF setup->reagents stir Stir at RT (10 min) reagents->stir add_reactants Add Aryl Iodide, Alkene, and Base stir->add_reactants heat Heat to 80-100 °C add_reactants->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify end End purify->end

Caption: A typical experimental workflow for the Heck reaction.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[8]

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe. The volume should be sufficient to create a stirrable solution (e.g., 5 mL for a 1 mmol scale reaction). Stir the mixture at room temperature for 10-15 minutes. A color change is often observed as the Pd(II) is reduced in situ to the active Pd(0) species.[8]

  • Reactant Addition: Sequentially add this compound (1.0 equiv), styrene (1.2 equiv), and triethylamine (2.0 equiv) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary and should be determined experimentally.[9]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting aryl iodide is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine to remove the DMF and triethylammonium salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired substituted alkene.

Rationale for Experimental Choices

  • Catalyst and Ligand: Palladium(II) acetate is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[1][6] Triphenylphosphine is a widely used ligand that stabilizes the Pd(0) catalyst, preventing its precipitation as inactive palladium black.[2][10] An excess of the ligand relative to the palladium precursor is often used to ensure catalyst stability.

  • Base: An organic base like triethylamine is commonly used to neutralize the HI generated during the catalytic cycle.[1][11] Inorganic bases such as potassium carbonate or sodium acetate can also be effective.[2][10] The choice of base can influence the reaction rate and should be optimized.[12]

  • Solvent: Polar aprotic solvents like DMF, NMP, or DMAc are typically used as they can dissolve the reactants and the palladium catalyst system.[11][13]

  • Temperature: Elevated temperatures are often required to drive the reaction to completion, particularly for less reactive substrates.[9][14] However, excessively high temperatures can lead to catalyst decomposition.[8]

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Inappropriate base or solvent.Ensure rigorous exclusion of oxygen.[8] Increase temperature in increments.[14] Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., NMP, dioxane).[12][14] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[15] For challenging substrates, consider more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[14]
Formation of Side Products Homocoupling of the aryl iodide; Isomerization of the alkene product.Lower the reaction temperature.[8] Adjust the base and ligand system. The addition of halide salts can sometimes suppress side reactions.[11]
Catalyst Decomposition High temperature; Presence of oxygen.Ensure the reaction is conducted under a strictly inert atmosphere.[8] Consider using more robust ligands or palladacycle catalysts, which can be more stable at higher temperatures.[14]

Conclusion

The Heck reaction of this compound is a valuable transformation for the synthesis of fluorinated stilbene derivatives and other complex molecules. By understanding the underlying mechanism and carefully selecting and optimizing the reaction conditions, researchers can achieve high yields and selectivity. This application note provides a solid foundation for successfully employing this powerful reaction in a variety of synthetic endeavors.

References

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Heck Reaction Mechanism. BYJU'S. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Heck Reaction—State of the Art. MDPI. [Link]

  • Optimization of conditions for the Heck reaction. ResearchGate. [Link]

  • Mechanism of the palladium-catalyzed Heck reaction. ResearchGate. [Link]

  • Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. ACS Publications. [Link]

  • Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c. ResearchGate. [Link]

  • Optimizing the Heck–Matsuda reaction in flow with a constraint-adapted direct search algorithm. American Chemical Society.
  • Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group. [Link]

  • Heck reaction. YouTube. [Link]

  • Evidences of release and catch mechanism in the Heck reaction catalyzed by palladium immobilized on highly cross-linked-supported imidazolium salts. ResearchGate. [Link]

  • Heck Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... ResearchGate. [Link]

  • Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. AIP Publishing. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]

  • Troubleshooting a difficult Heck reaction. Reddit. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Heck Reaction: Mechanism, Applications, Limitations. Science Info. [Link]

  • Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Scilit. [Link]

  • Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journals. [Link]

  • Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction. ResearchGate. [Link]

  • Heck Reaction. University of Regensburg. [Link]

  • Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. MDPI. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. ResearchGate. [Link]

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Application Note: Optimized Sonogashira Coupling Conditions for 2-Iodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Arylalkynes via Palladium-Copper Catalysis

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This application note provides a comprehensive technical guide and a robust, optimized protocol for the Sonogashira coupling of a challenging, electronically-activated substrate: 2-Iodo-4-(trifluoromethyl)phenol. We delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, with a special focus on managing the reactivity of the acidic phenolic proton and the sterically hindered ortho-iodo position. The protocols herein are designed to be self-validating, offering researchers a reliable starting point for synthesizing valuable 2-alkynyl-4-(trifluoromethyl)phenol building blocks used in pharmaceutical and materials science research.

Scientific Background and Mechanistic Considerations

The Sonogashira reaction typically employs a dual catalytic system comprising a palladium complex and a copper(I) salt.[1][4] The reaction proceeds through two interconnected catalytic cycles, as illustrated below.

The Dual Catalytic Cycle

The generally accepted mechanism involves a palladium cycle and a copper cycle that work in concert.[5][6]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (this compound).

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[6][7] This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[8]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)(L)₂-I Pd0->Pd_Complex Oxidative Addition Pd_Alkyne Ar-Pd(II)(L)₂-C≡CR Pd_Complex->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR Pd_Alkyne->Product CuI Cu(I)X Cu_Alkyne Cu(I)-C≡CR CuI->Cu_Alkyne Base, H-C≡CR Cu_Alkyne->Pd_Complex To Transmetalation ArI 2-Iodo-4-(CF₃)phenol (Ar-I) ArI->Pd0 Alkyne Terminal Alkyne (H-C≡CR) Alkyne->CuI

Figure 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Substrate-Specific Considerations: this compound

The unique structure of this substrate introduces several factors that must be carefully managed for a successful reaction:

  • Aryl Iodide: The C-I bond is the most reactive among aryl halides for oxidative addition to palladium, allowing for milder reaction conditions, often at room temperature.[9][10]

  • Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, the -CF₃ group at the para-position further activates the aryl iodide towards oxidative addition, which is generally favorable for the reaction rate.[2]

  • Phenolic Hydroxyl Group (-OH): This is the most critical feature. The acidic proton of the phenol can react with the base, potentially competing with the deprotonation of the terminal alkyne. This necessitates a careful choice of base to ensure the reaction proceeds efficiently without consuming the base intended for the alkyne or causing unwanted side reactions.

  • Ortho-Iodo Position: The proximity of the iodine atom to the hydroxyl group introduces steric hindrance. This may slow the reaction and can necessitate the use of specific ligands or slightly elevated temperatures to achieve good conversion. Furthermore, the ortho-alkynyl phenol product can undergo subsequent intramolecular cyclization to form a benzofuran, a reaction that can be either desired or an unwanted side pathway.[11][12]

Optimized Protocol for Sonogashira Coupling

This protocol is designed as a robust starting point, employing standard, readily available reagents.

Materials and Reagents
  • This compound (1.0 eq)

  • Terminal Alkyne (1.1 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)

  • Copper(I) Iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 eq)

  • Solvent: Tetrahydrofuran (THF) or 1,4-Dioxane, anhydrous and degassed

  • Nitrogen or Argon gas for inert atmosphere

  • Standard workup and purification reagents (Diethyl ether, saturated aq. NH₄Cl, brine, anhydrous MgSO₄, silica gel)

Experimental Workflow Diagram

Workflow A 1. Setup & Degas (Schlenk Flask) B 2. Add Solids (Aryl Halide, Pd/Cu Catalysts) A->B C 3. Add Liquids (Solvent, Base, Alkyne) B->C D 4. Reaction (RT to 40°C, Monitor by TLC) C->D E 5. Workup (Quench, Extract, Dry) D->E F 6. Purification (Column Chromatography) E->F G Product F->G

Figure 2: General experimental workflow for the Sonogashira coupling protocol.

Step-by-Step Procedure
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 288 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (5 mL) and triethylamine (3.0 mmol, 0.42 mL) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. If the reaction is sluggish (as monitored by TLC or GC-MS), it can be gently heated to 40-50°C. The reaction is typically complete within 3-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature and dilute it with diethyl ether (20 mL). Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional diethyl ether.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-alkynyl-4-(trifluoromethyl)phenol product.

Parameter Optimization and Rationale

The "trustworthiness" of a protocol lies in understanding the function of each component. The choices made below are designed to maximize yield while minimizing common side reactions like Glaser homocoupling of the alkyne.

ParameterRecommended ConditionRationale & Alternatives
Palladium Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)Rationale: Air-stable, reliable, and commercially available Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1] Alternatives: Pd(PPh₃)₄ is a direct source of Pd(0) but is more air-sensitive. For very hindered substrates, catalyst systems with bulky phosphine ligands like P(t-Bu)₃ or N-heterocyclic carbenes (NHCs) may improve yields.[5][13]
Copper Co-catalyst CuI (2-5 mol%)Rationale: The most common and effective co-catalyst for activating the terminal alkyne.[1][2] Alternatives: Copper-free conditions can be employed to prevent alkyne homocoupling, but often require stronger bases (e.g., Cs₂CO₃) or specific ligand systems and may proceed more slowly.[3][14][15][16][17]
Base Triethylamine (Et₃N) or DIPEARationale: Acts as both the base to deprotonate the alkyne and as a scavenger for the HI byproduct.[1] Its basicity is generally sufficient without aggressively deprotonating the phenol. Alternatives: For sensitive substrates where phenol acidity is a major issue, an inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF) can be superior.[18][19]
Solvent THF or 1,4-DioxaneRationale: Good solubility for both the organic substrates and the catalyst complexes.[20][21] Amine bases like Et₃N can also serve as the solvent, but using a co-solvent provides better control. Alternatives: DMF or NMP can be used, especially with inorganic bases, but are more difficult to remove.[1][20]
Temperature Room Temperature to 40°CRationale: The high reactivity of the aryl iodide allows for mild conditions.[8][10] Gentle heating may be required to overcome the steric hindrance of the ortho-substituent. Higher temperatures should be avoided to minimize side reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents.Ensure proper degassing of solvents. Use fresh, high-purity catalysts and reagents. Increase temperature to 40-50°C.
Alkyne Homocoupling Presence of oxygen; High concentration of copper catalyst.Rigorously maintain an inert atmosphere. Use the minimum effective amount of CuI. Consider switching to a copper-free protocol.[13]
Starting Material Deiodination Presence of water or other protic sources; Base-promoted decomposition.Use anhydrous solvents and reagents. Ensure the base is not excessively strong or used in large excess.
Formation of Benzofuran Elevated temperatures; Strong base promoting intramolecular cyclization.Run the reaction at the lowest possible temperature (start at room temp). Use a milder amine base (Et₃N) instead of a stronger inorganic base if this side product is observed.

Safety Precautions

  • Catalysts: Palladium and copper compounds are toxic and should be handled in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: THF and Dioxane are flammable and can form explosive peroxides. Use from freshly opened bottles or after testing for peroxides.

  • Bases: Amine bases such as triethylamine are volatile, corrosive, and have strong odors. Handle exclusively in a fume hood.

  • Inert Atmosphere: Exercise caution when working with Schlenk lines and pressurized gas cylinders.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved December 30, 2025. [Link]

  • Shaikh, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1893. [Link]

  • Heravi, M. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7447-7493. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Rosa, G. R., et al. (2018). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society, 29(8), 1649-1658. [Link]

  • Anilkumar, G., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4553-4573. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry, 10(5), 563-570. [Link]

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191–4194. [Link]

  • ChemOrgChem. (2023). Sonogashira coupling reaction | Organometallic name reaction. YouTube. [Link]

  • Jia, Y., et al. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. New Journal of Chemistry, 41(3), 1354-1362. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling. Sustainable Chemical Insight in Biological Exploration. [Link]

  • Jia, Y., et al. (2017). Ligand- and copper-free Sonogashira and Heck couplings... New Journal of Chemistry. [Link]

  • Leah4sci. (2016). Sonogashira Coupling Reaction Mechanism. YouTube. [Link]

  • Jia, Y., et al. (2017). Ligand- and copper-free Sonogashira and Heck couplings... ResearchGate. [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University. [Link]

  • Organic Chemistry. (2020). Sonogashira Coupling. YouTube. [Link]

  • Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. [Link]

  • Berliner, M. A., et al. (2010). Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. Organic Process Research & Development, 14(4), 834-841. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Iodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl Aminophenols

The N-aryl aminophenol scaffold is a privileged motif in modern medicinal chemistry and materials science. These structures are integral to a wide array of pharmaceuticals, agrochemicals, and functional organic materials. The Buchwald-Hartwig amination has emerged as a transformative carbon-nitrogen (C-N) bond-forming reaction, offering a versatile and efficient pathway to these valuable compounds from readily available aryl halides and amines.[1][2] This reaction has largely superseded classical methods, which often require harsh conditions and exhibit limited functional group tolerance.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 2-Iodo-4-(trifluoromethyl)phenol. This substrate presents a unique set of challenges and opportunities due to its specific electronic and steric features:

  • Aryl Iodide: The highly reactive C-I bond facilitates a more facile oxidative addition to the palladium catalyst compared to other aryl halides.

  • Ortho-Substitution: The iodine atom's position ortho to the phenol introduces steric considerations that can influence ligand selection and reaction kinetics.

  • Electron-Withdrawing Trifluoromethyl Group: The CF₃ group at the para-position significantly impacts the electronic properties of the aromatic ring, influencing its reactivity.

  • Free Phenolic Hydroxyl Group: The acidic proton of the phenol can compete with the amine in reactions with the base and the catalyst, potentially leading to O-arylation as a side product.

This guide will delve into the mechanistic intricacies, provide a detailed experimental protocol, and discuss key considerations for successfully navigating the amination of this specific and important substrate.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established palladium-catalyzed cycle.[1][3] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.

The key steps are as follows:

  • Oxidative Addition: A low-valent palladium(0) complex, typically bearing bulky phosphine ligands, reacts with the aryl iodide in an oxidative addition step to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium amido complex, releasing the desired N-aryl aminophenol product and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle.

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting aryl iodide.[1] Judicious selection of the ligand is paramount to favor the desired reductive elimination pathway.

Visualizing the Catalytic Pathway

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)(L_n)-I oxidative_addition->pd_complex amine_coordination Amine Coordination + Base pd_complex->amine_coordination R'R''NH amido_complex Ar-Pd(II)(L_n)-NHR'R'' amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: A Guided Approach

This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization of the reaction parameters may be necessary for specific amine coupling partners.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore under inert atmosphere.
Amine (Primary or Secondary)≥98%Commercially AvailablePurify if necessary.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially AvailableAir-sensitive, handle under inert gas.
XPhos≥98%Commercially AvailableAir-stable ligand.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableHygroscopic, handle in a glovebox.
Anhydrous TolueneDriSolv® or equivalentCommercially AvailableUse a freshly opened bottle or degas prior to use.
Ethyl acetateACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Celite®---Commercially AvailableFor filtration.
Anhydrous Sodium SulfateACS GradeCommercially AvailableFor drying organic layers.
Schlenk tube or oven-dried vial with septum---------
Magnetic stir bar---------
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk tube or vial containing a magnetic stir bar, add this compound (1.0 equiv.), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and XPhos (4 mol%).

    • In a glovebox, add sodium tert-butoxide (1.4 equiv.).

    • Seal the vessel with a septum, remove from the glovebox (if used), and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the aryl iodide).

    • Add the amine (1.2 equiv.) via syringe. If the amine is a solid, it can be added with the other solid reagents in the first step.

  • Reaction Conditions:

    • Place the sealed reaction vessel in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup1 Add Solids: Aryl Iodide, Pd₂(dba)₃, XPhos, NaOtBu setup2 Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup1->setup2 reaction1 Add Degassed Toluene and Amine setup2->reaction1 reaction2 Heat to 100 °C and Stir (12-24 h) reaction1->reaction2 reaction3 Monitor by TLC/LC-MS reaction2->reaction3 workup1 Cool and Dilute with Ethyl Acetate reaction3->workup1 workup2 Filter through Celite® workup1->workup2 workup3 Concentrate Filtrate workup2->workup3 workup4 Column Chromatography workup3->workup4 analysis1 Characterize Product (NMR, MS) workup4->analysis1

Caption: A step-by-step workflow for the Buchwald-Hartwig amination of this compound.

Key Considerations and Troubleshooting

  • Choice of Ligand: Bulky, electron-rich phosphine ligands like XPhos are generally effective for coupling with aryl iodides. For challenging substrates or to improve reaction rates, other ligands from the Buchwald or Hartwig portfolio (e.g., RuPhos, BrettPhos) could be screened.

  • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used. However, for base-sensitive substrates, weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more suitable, although this may require higher reaction temperatures or longer reaction times.

  • Solvent: Toluene is a standard solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve the reactants. Other aprotic solvents like dioxane or THF can also be used. It is critical that the solvent is anhydrous and degassed to prevent catalyst deactivation.

  • The Phenol Moiety - A Double-Edged Sword: The free hydroxyl group in this compound can be deprotonated by the strong base, potentially leading to competitive O-arylation. While N-arylation is generally favored with palladium catalysis, the use of a copper-based catalyst system could selectively promote O-arylation if desired. Alternatively, protecting the phenol as a methyl or benzyl ether prior to the amination can circumvent this issue, though this adds extra steps to the synthetic sequence.

  • Purification Challenges: The trifluoromethyl group can sometimes lead to challenges in purification due to the increased lipophilicity of the product. Careful selection of the eluent system for column chromatography is important. The use of a fluorinated stationary phase for chromatography is an alternative for particularly difficult separations.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful and versatile method for the synthesis of N-aryl-2-amino-4-(trifluoromethyl)phenols. By carefully selecting the catalyst, ligand, base, and solvent, and by being mindful of the potential for side reactions involving the phenolic hydroxyl group, researchers can successfully employ this reaction to access a wide range of valuable compounds. The protocol and considerations outlined in this application note provide a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Topics in Current Chemistry (Vol. 219). Springer. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

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Application Note: A Step-by-Step Guide to the Recrystallization of 2-Iodo-4-(trifluoromethyl)phenol for High-Purity Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Iodo-4-(trifluoromethyl)phenol is a key halogenated aromatic intermediate used in the synthesis of pharmaceuticals and advanced organic materials.[1] The purity of this reagent is critical for achieving high yields and predictable outcomes in subsequent reactions. Recrystallization is a powerful and economical purification technique based on the principle that the solubility of a solid in a solvent increases with temperature.[2][3] This guide provides a detailed, field-proven protocol for the purification of this compound using a two-solvent recrystallization method, designed for researchers, chemists, and drug development professionals. We will explain the causality behind each step to ensure both procedural accuracy and a deep understanding of the purification mechanism.

Foundational Principles & Safety Mandates

The Rationale for Recrystallization

The objective of recrystallization is to dissolve an impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the target compound decreases, forcing it to form a pure crystal lattice that excludes impurities.[4][5] The impurities, ideally present in smaller quantities, remain dissolved in the cold solvent (the "mother liquor") and are subsequently removed by filtration. A successful recrystallization hinges on selecting an appropriate solvent system where the target compound exhibits high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[6]

Critical Safety & Handling Protocols

This compound is a hazardous substance that requires careful handling.

  • Hazard Profile: It is harmful if swallowed, causes serious eye irritation, causes skin irritation, and may cause respiratory irritation.[7][8]

  • Mandatory Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety glasses or goggles.[9][10][11]

  • Engineering Controls: All steps involving the handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9][10] For skin contact, wash with plenty of soap and water.[9] If inhaled, move the person to fresh air.[10] In all cases of exposure, seek medical attention.

Part 1: Solvent System Selection & Optimization

The choice of solvent is the most critical parameter for a successful recrystallization.[6] Due to the mixed polarity of this compound—possessing a polar hydroxyl group, a large nonpolar iodine atom, and a lipophilic trifluoromethyl group—a single solvent may not provide the ideal solubility profile. A two-solvent (or mixed-solvent) system is often more effective for such fluorinated molecules.[12] This system employs a "good" solvent, in which the compound is readily soluble, and a "poor" or "anti-solvent," in which the compound is sparingly soluble. The two solvents must be fully miscible.

Recommended Solvent Systems for Screening

Based on the compound's structure and common practices for aromatic compounds, the following systems are recommended for initial small-scale testing.[13][14] The use of a dichloromethane and petroleum ether mixture as an eluent in column chromatography for this compound strongly suggests its suitability for recrystallization.[1][15]

Solvent SystemRoleBoiling Point (°C)Rationale for Use
Dichloromethane (DCM) "Good" Solvent~39.6 °CA moderately polar solvent expected to readily dissolve the compound at room temperature or with gentle heating. Its high volatility aids in later removal.
Hexanes / Heptane "Poor" Solvent~69 °C / ~98 °CA nonpolar solvent in which the compound is likely to be insoluble. It is miscible with DCM and will induce precipitation upon addition.
Ethanol "Good" Solvent~78.4 °CA polar protic solvent capable of hydrogen bonding with the phenolic group, suggesting good solubility, especially when heated.
Deionized Water "Poor" Solvent100 °CA highly polar solvent in which the largely organic compound is expected to be insoluble. It is fully miscible with ethanol.
Protocol: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of the impure this compound into a small test tube.

  • Add the "good" solvent (e.g., Dichloromethane) dropwise at room temperature until the solid just dissolves.

  • Slowly add the "poor" solvent (e.g., Hexanes) dropwise until a persistent cloudiness (precipitation) is observed.

  • Gently warm the test tube until the solution becomes clear again.

  • Allow the tube to cool to room temperature, then place it in an ice-water bath.

  • Observation: A successful system will show no crystals when hot but will form a significant crystalline precipitate upon cooling. This validates the choice before proceeding to a larger scale.

Part 2: Detailed Recrystallization Protocol

This protocol assumes the use of a Dichloromethane/Hexanes solvent system, identified as effective during screening.

Step 1: Dissolution
  • Place the impure this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.

  • In the fume hood, add the "good" solvent (Dichloromethane) in small portions while gently swirling. Add just enough solvent to create a slurry.

  • Gently warm the flask on a hotplate set to a low temperature (approx. 40-45°C). Causality: Using the minimum amount of hot solvent is crucial to ensure the resulting solution is saturated or near-saturated upon cooling, which is necessary for crystallization to occur.[4] Add more DCM drop-by-drop until the solid is completely dissolved.

Step 2: Hot Filtration (Conditional)
  • This step is only necessary if visible insoluble impurities (e.g., dust, particulates) or strong coloration is present.

  • For Insoluble Impurities: Filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-warming the glassware prevents premature crystallization of the product on the filter paper or funnel.

  • For Colored Impurities: Allow the solution to cool slightly, add a small amount (1-2% by weight) of activated charcoal, and reheat the solution to boiling for a few minutes. The colored impurities adsorb onto the charcoal, which is then removed by hot filtration as described above.

Step 3: Inducing Crystallization
  • Remove the flask containing the clear, hot solution from the heat.

  • Slowly add the "poor" solvent (Hexanes) dropwise while swirling the solution.

  • Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation has been reached.

  • Add 1-2 drops of the "good" solvent (DCM) to re-dissolve the precipitate and make the solution clear again.[3]

  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer than the small crystals formed by rapid cooling, as impurities are more effectively excluded from a slowly growing lattice.[4]

  • Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.[2]

Step 4: Crystal Collection and Washing
  • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the "poor" solvent (Hexanes).

  • Collect the crystals by vacuum filtration, pouring the cold slurry into the Buchner funnel.[2]

  • Wash the crystals with two small portions of ice-cold hexanes. Causality: The wash solvent must be cold to minimize redissolving the purified product, thereby preventing yield loss.[4] The wash removes any mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.

  • Continue to draw air through the crystals on the filter for several minutes to partially dry them.

Step 5: Drying the Purified Crystals
  • Carefully transfer the filter cake from the funnel to a pre-weighed watch glass.

  • Break up the solid gently to increase the surface area for drying.

  • Dry the crystals to a constant weight. This can be done by air-drying in the fume hood or, for more rigorous drying, in a desiccator under vacuum.

Step 6: Purity Verification

The success of the purification is confirmed by measuring the melting point of the dried crystals. A purified compound will exhibit a significantly narrower and sharper melting point range compared to the impure starting material.[5]

Visual Workflow and Summary

The entire recrystallization process is summarized in the workflow diagram below.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Clarification cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_final Final Product A Impure Solid This compound B Dissolve in Minimum Hot 'Good' Solvent (DCM) A->B Add Solvent C Hot Filtration (Optional: Remove Insolubles) B->C If needed D Add 'Poor' Solvent (Hexanes) to Cloud Point B->D If no filtration C->D E Slow Cooling to RT, then Ice Bath D->E Initiate Cooling F Vacuum Filtration (Collect Crystals) E->F Transfer Slurry G Wash with Ice-Cold 'Poor' Solvent F->G Rinse H Dry Crystals (To Constant Weight) G->H Transfer Solid I Pure, Dry Crystals H->I Purity Check

Caption: Recrystallization workflow for this compound.

References

  • Fluorochem Ltd. (2024). Safety Data Sheet: 2-Iodo-4,6-bis(trifluoromethyl)phenol.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]

  • University of Canterbury. (n.d.). Organic Laboratory Techniques 2: Recrystallisation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Indian Institute of Science Education and Research Pune. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]

  • Angene Chemical. (2024).
  • Alfa Aesar. (n.d.). This compound, 98%. Retrieved from [Link]

  • AOBChem USA. (n.d.). 2-Iodo-4-(trifluoromethoxy)phenol. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Benchchem. (n.d.).
  • Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). This compound CAS NO.463976-21-8. Retrieved from [Link]

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Application Notes and Protocols for Real-Time Monitoring of Reactions Involving 2-Iodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Iodo-4-(trifluoromethyl)phenol in Modern Synthesis

This compound is a versatile synthetic intermediate of significant interest in the pharmaceutical and agrochemical industries. The presence of three key functional moieties—a hydroxyl group, an iodine atom, and a trifluoromethyl group—renders it a valuable building block for a diverse range of molecular architectures. The electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the phenol and influences the reactivity of the aromatic ring, while the iodo-substituent provides a reactive handle for cross-coupling reactions. Consequently, precise and reliable real-time monitoring of its transformations is paramount for optimizing reaction conditions, maximizing yields, and ensuring the synthesis of pure, well-characterized products.

This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of reactions involving this compound. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy for this purpose. The causality behind experimental choices will be elucidated, and each protocol is designed to be a self-validating system for robust and reproducible results.

Choosing the Right Analytical Tool: A Strategic Approach

The selection of an appropriate analytical technique hinges on the specific reaction being monitored, the properties of the reactants and products, and the information required. The following diagram illustrates a logical workflow for selecting the most suitable analytical method.

G Start Define Analytical Goal (e.g., Reaction Completion, Kinetics, Intermediate Detection) Reaction_Type Characterize Reaction - Homogeneous vs. Heterogeneous - Volatility of Components - Presence of Chromophores Start->Reaction_Type Technique_Choice Select Primary Analytical Technique Reaction_Type->Technique_Choice HPLC HPLC (UV or MS detection) Technique_Choice->HPLC Non-volatile, UV-active components GC_MS GC-MS Technique_Choice->GC_MS Volatile & thermally stable components NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) Technique_Choice->NMR Detailed structural information & quantification FTIR FT-IR Spectroscopy Technique_Choice->FTIR Functional group changes in real-time Validation Method Validation & Optimization HPLC->Validation GC_MS->Validation NMR->Validation FTIR->Validation

Caption: A decision-making workflow for selecting the appropriate analytical technique.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Reaction Profiling

HPLC is a cornerstone technique for monitoring the progress of reactions involving this compound, particularly for non-volatile products and reactants. Its ability to separate complex mixtures makes it ideal for tracking the consumption of starting materials and the formation of products and byproducts.

Core Principles for HPLC Method Development

A robust HPLC method is crucial for accurate reaction monitoring. For iodinated and trifluoromethylated phenols, reversed-phase chromatography is typically the method of choice. The selection of the stationary phase is critical for achieving optimal separation. While C18 columns are a versatile starting point, phenyl-hexyl columns can offer enhanced resolution for aromatic compounds through π-π interactions.[1]

The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, must be optimized to achieve good peak shape and resolution. A gradient elution is often employed to separate compounds with a wide range of polarities.[2][3]

Protocol: Monitoring a Suzuki Coupling Reaction of this compound

This protocol outlines a method for monitoring the Suzuki coupling of this compound with an arylboronic acid.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      Time (min) % B
      0 40
      15 95
      20 95
      21 40

      | 25 | 40 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or optimized based on the UV spectra of reactants and products)

    • Injection Volume: 10 µL

Data Analysis: The consumption of this compound and the formation of the coupled product can be monitored by integrating the respective peak areas in the chromatograms over time. A calibration curve can be generated using standards of the starting material and purified product for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds like this compound, derivatization is often necessary to improve chromatographic performance by reducing polarity and preventing peak tailing.[4]

The Rationale for Derivatization

The polar hydroxyl group of phenols can interact with the stationary phase of the GC column, leading to poor peak shape. Derivatization, such as silylation, converts the -OH group to a less polar silyl ether, enhancing volatility and improving chromatographic resolution.[5]

Protocol: GC-MS Analysis of a Reaction Mixture

This protocol describes a general method for analyzing a reaction mixture containing this compound and its potential volatile products.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

Procedure:

  • Sample Preparation & Derivatization:

    • Withdraw an aliquot from the reaction and quench as described for HPLC.

    • Extract the organic components with a suitable solvent like dichloromethane.

    • Evaporate the solvent under a stream of nitrogen.

    • To the dry residue, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 60 °C for 30 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Scan Range: 50-500 m/z

Data Analysis: The components of the reaction mixture are identified by their mass spectra and retention times. Quantification can be achieved using an internal standard and creating a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Structural Details in Real-Time

NMR spectroscopy is an exceptionally powerful tool for reaction monitoring as it provides detailed structural information about reactants, intermediates, and products in solution.[6][7] For reactions involving this compound, both ¹H and ¹⁹F NMR can be utilized. ¹⁹F NMR is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the typically uncongested spectral window, which allows for clear observation of changes in the chemical environment of the trifluoromethyl group.[8]

Leveraging ¹⁹F NMR for Reaction Monitoring

The chemical shift of the -CF₃ group is highly sensitive to changes in the electronic environment of the aromatic ring. As the reaction proceeds and the iodo or hydroxyl group is modified, a shift in the ¹⁹F resonance will be observed, providing a direct and quantitative measure of the reaction's progress.

Protocol: In Situ ¹⁹F NMR Reaction Monitoring

This protocol is designed for monitoring a reaction directly within an NMR tube.

Instrumentation:

  • NMR spectrometer equipped with a fluorine probe

Reagents:

  • Deuterated solvent compatible with the reaction conditions (e.g., DMSO-d₆, CDCl₃)

  • Internal standard with a known ¹⁹F resonance (e.g., trifluorotoluene)

Procedure:

  • Reaction Setup:

    • In an NMR tube, dissolve the limiting reagent, this compound, and the internal standard in the deuterated solvent.

    • Acquire an initial ¹⁹F NMR spectrum (t=0).

    • Initiate the reaction by adding the other reactants to the NMR tube.

  • Data Acquisition:

    • Acquire ¹⁹F NMR spectra at regular time intervals. The acquisition time should be short relative to the reaction rate.[9]

    • Ensure consistent temperature control throughout the experiment.

  • Data Analysis:

    • Integrate the ¹⁹F signals corresponding to the starting material and the product(s).

    • The relative integrals, normalized to the internal standard, will provide the concentration of each species over time, allowing for kinetic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Tracking Functional Group Transformations

In situ FT-IR spectroscopy allows for the real-time monitoring of changes in functional groups during a reaction.[10][11] For reactions of this compound, this technique is particularly useful for tracking changes involving the phenolic -OH group.

Key Vibrational Modes to Monitor

The FT-IR spectrum of this compound will exhibit characteristic vibrational bands. The broad O-H stretch (around 3200-3600 cm⁻¹) is a key indicator of the phenolic hydroxyl group.[12] The C-O stretch (around 1220 cm⁻¹) is also diagnostic.[12] As the reaction proceeds, for instance in an etherification reaction where the -OH group is consumed, the intensity of the O-H stretching band will decrease. The appearance of new bands, such as a C-O-C ether stretch, will indicate product formation.

Protocol: In Situ FT-IR Reaction Monitoring

This protocol outlines the use of an attenuated total reflectance (ATR) FT-IR probe for in situ reaction monitoring.

Instrumentation:

  • FT-IR spectrometer with a remote ATR probe

Procedure:

  • Reaction Setup:

    • Assemble the reaction vessel with the in situ ATR probe immersed in the reaction mixture.

    • Collect a background spectrum of the solvent and starting materials before initiating the reaction.

  • Data Acquisition:

    • Initiate the reaction and begin collecting spectra at regular intervals. .

  • Data Analysis:

    • Monitor the changes in the intensity of key vibrational bands over time. For example, track the decrease in the O-H stretching band and the increase in a product-specific band.

    • This data can be used to generate a reaction profile, indicating the start, progress, and completion of the reaction.

Summary of Analytical Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
HPLC Quantitative analysis of reactants, products, and byproducts.High resolution, widely applicable, quantitative.Requires sampling and quenching, not truly in situ.
GC-MS Identification and quantification of volatile components.High sensitivity and specificity, excellent for volatile analysis.Requires derivatization for polar compounds, destructive.
NMR Detailed structural information, quantitative analysis, kinetic data.Non-destructive, provides rich structural detail, truly in situ.Lower sensitivity than MS, requires deuterated solvents.
FT-IR Real-time tracking of functional group changes.In situ, provides real-time kinetic data.Provides functional group information, not detailed structure.

Conclusion: A Multi-faceted Approach to Reaction Understanding

A comprehensive understanding of reactions involving this compound is best achieved through the strategic application of multiple analytical techniques. While HPLC and GC-MS provide robust methods for quantitative analysis of discrete samples, in situ techniques like NMR and FT-IR spectroscopy offer invaluable real-time insights into reaction kinetics and mechanisms.[11] By employing the protocols outlined in this guide, researchers, scientists, and drug development professionals can gain a deeper understanding and control over the synthesis of valuable molecules derived from this versatile building block.

References

  • VTechWorks. (1997, December 5). CHEMICAL IDENTIFICATION AND FLAVOR PROFILE ANALYSIS OF IODINATED PHENOLS PRODUCED FROM DISINFECTION OF SPACECRAFT DRINKING WATER. Retrieved from [Link]

  • Yu, L., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols.
  • Larsen, R. O., & Egsgaard, H. (1988). Iodination of phenol. Journal of Labelled Compounds and Radiopharmaceuticals, 25(11), 1227-1235.
  • Wuilloud, R. G., et al. (2004). Determination of 2,4,6-triiodophenol and its metabolites in human urine by anion-exchange chromatography with ICP-MS detection.
  • McNally, A. J. (2021).
  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]

  • Mettler Toledo. (n.d.). In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

  • NIH. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]

  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]

  • Pharmaceutical Technology. (2011, November 2). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]

  • YouTube. (2016, September 2). In Situ FTIR Reaction Monitoring. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR. Retrieved from [Link]

Sources

Application Note: A Robust and Scalable Protocol for the Pilot Plant Synthesis of 2-Iodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-Iodo-4-(trifluoromethyl)phenol, a key building block in the pharmaceutical and specialty chemical industries. Transitioning a synthesis from the laboratory bench to a pilot plant introduces significant challenges related to thermal management, reagent handling, process control, and safety. This application note details a validated protocol for the regioselective iodination of 4-(trifluoromethyl)phenol, focusing on operational safety, process efficiency, and scalability. We will explore the rationale behind the chosen synthetic strategy, provide a step-by-step pilot-scale protocol, and outline critical safety and handling procedures.

Introduction and Strategic Rationale

This compound is a valuable intermediate due to its dual functionality: a nucleophilic hydroxyl group and an aryl iodide moiety amenable to a wide array of cross-coupling reactions. The synthesis involves a classical electrophilic aromatic substitution. The strongly activating, ortho-, para-directing hydroxyl group governs the regioselectivity, directing the incoming electrophile to the position ortho to the hydroxyl group, overcoming the deactivating and meta-directing effect of the trifluoromethyl group.[1]

Several iodinating systems are available for this transformation:

  • N-Iodosuccinimide (NIS): A mild and selective reagent, often favored in complex, late-stage functionalizations.[2][3] While highly effective, the cost of NIS and the associated succinimide byproduct can be considerations at an industrial scale.[2]

  • Iodine Monochloride (ICl): A highly potent source of I+, ICl is extremely corrosive and hazardous, reacting violently with water and posing significant material handling challenges in a pilot plant setting.[4][5][6][7][8]

  • Molecular Iodine (I₂): When combined with a base or a mild oxidizing agent, I₂ provides a cost-effective and powerful method for iodination.[9] Laboratory procedures have demonstrated the efficacy of using iodine with a base like sodium bicarbonate in a mixed solvent system for this specific transformation.[10]

For pilot-scale production, the synthesis using molecular iodine and a base represents an optimal balance of reagent cost, operational feasibility, and reaction efficiency. This method avoids the higher cost of NIS and the extreme hazards associated with ICl.

Physicochemical Properties and Safety Data

Proper risk assessment begins with a thorough understanding of the chemical properties and hazards of all materials involved.

CompoundCAS NumberMolecular Wt. ( g/mol )Physical FormKey Hazards
4-(Trifluoromethyl)phenol 402-45-9162.11White to yellow-brown crystals[11]Harmful if swallowed, Skin/Eye Irritant
**Iodine (I₂) **7553-56-2253.81Grayish-black solidHarmful if inhaled, Skin/Eye Irritant, Respiratory Irritant
Sodium Bicarbonate (NaHCO₃) 144-55-884.01White crystalline powderNon-hazardous
Tetrahydrofuran (THF) 109-99-972.11Clear, colorless liquidHighly Flammable, Peroxide Former, Eye/Respiratory Irritant
Methyl tert-Butyl Ether (MTBE) 1634-04-488.15Colorless liquidHighly Flammable, Eye/Respiratory Irritant
Sodium Thiosulfate (Na₂S₂O₃) 7772-98-7158.11White crystalline solidNon-hazardous
This compound 463976-21-8288.01Liquid or solid[12]Corrosive, Causes severe skin burns and eye damage[13]

Pilot Plant Process Workflow

The overall process is designed to be a linear, multi-step batch operation conducted in a primary reaction vessel followed by downstream processing for isolation and purification.

G Figure 1: Pilot Plant Synthesis Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_final Final Product A Raw Material Staging & QC B Charge Reactor: 4-(Trifluoromethyl)phenol, THF, Water, NaHCO₃ A->B C Cool to 0-5 °C B->C D Controlled Addition of Iodine Solution C->D E Reaction Monitoring (IPC) @ 20-25 °C D->E F Reaction Quench: Na₂S₂O₃ Solution E->F G Phase Separation: Add MTBE, Separate Layers F->G H Aqueous Wash G->H I Solvent Removal: Vaccum Distillation H->I J Purification: Vacuum Distillation I->J K Final Product QC & Packaging J->K

Caption: Workflow for pilot-scale synthesis of this compound.

Detailed Pilot-Scale Synthesis Protocol (5.0 kg Scale)

This protocol is designed for a 100 L glass-lined reactor equipped with a temperature control unit, overhead stirrer, nitrogen inlet, and a reflux condenser connected to a caustic scrubber.

4.1. Reagent Quantities

ReagentMolesQuantityUnitNote
4-(Trifluoromethyl)phenol30.845.00kgStarting Material (1.0 eq)
Sodium Bicarbonate34.002.86kgBase (1.1 eq)
Iodine34.008.63kgIodinating Agent (1.1 eq)
Tetrahydrofuran (THF)-40.0LSolvent
Deionized Water-25.0LCo-solvent
Methyl tert-Butyl Ether (MTBE)-30.0LExtraction Solvent
10% w/v Sodium Thiosulfate-~5.0LQuenching Agent
Saturated NaCl (Brine)-10.0LWashing Agent

4.2. Step-by-Step Procedure

  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with a slow nitrogen purge. The caustic scrubber should be charged and operational.

  • Reagent Charging:

    • Charge 4-(trifluoromethyl)phenol (5.00 kg) into the reactor.

    • Add Tetrahydrofuran (25.0 L) and Deionized Water (25.0 L).

    • Begin stirring at 100-150 RPM to facilitate dissolution.

    • Charge Sodium Bicarbonate (2.86 kg) in portions. Causality Note: The base acts as an acid scavenger for the HI generated during the reaction, driving the equilibrium towards the products.

  • Iodine Solution Preparation: In a separate, suitable vessel, dissolve Iodine (8.63 kg) in Tetrahydrofuran (15.0 L). This may require gentle warming and should be done in a well-ventilated area.

  • Reaction Initiation:

    • Cool the reactor contents to 0-5 °C using the temperature control unit. Causality Note: Initial cooling is critical to manage the exotherm of the iodination reaction, preventing temperature spikes that could lead to side reactions or solvent boiling.

    • Slowly add the iodine/THF solution to the reactor via a dosing pump over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction Maturation:

    • Once the iodine addition is complete, allow the reaction mixture to slowly warm to ambient temperature (20-25 °C).

    • Stir at ambient temperature for 12-16 hours.

  • In-Process Control (IPC):

    • Take a sample from the reaction mixture.

    • Prepare the sample by quenching with a drop of sodium thiosulfate solution, diluting with MTBE, and filtering.

    • Analyze by HPLC or GC to confirm the consumption of the starting material (<2% remaining is typically acceptable).

4.3. Work-up and Isolation

  • Quenching: Cool the reactor to 10-15 °C. Slowly add 10% w/v aqueous sodium thiosulfate solution until the deep violet/brown color of excess iodine dissipates to a pale yellow. Causality Note: The thiosulfate quench is a crucial safety and quality step, neutralizing unreacted iodine which can be hazardous and can interfere with downstream processing.

  • Extraction:

    • Charge Methyl tert-Butyl Ether (MTBE, 30.0 L) to the reactor and stir for 15 minutes.

    • Stop stirring and allow the layers to separate for at least 30 minutes.

    • Drain the lower aqueous layer to a designated waste container.

  • Washing:

    • Charge saturated NaCl solution (Brine, 10.0 L) to the reactor, stir for 15 minutes, allow to separate, and drain the lower aqueous layer. Causality Note: The brine wash helps to remove residual water and water-soluble impurities from the organic phase.

  • Solvent Removal:

    • Concentrate the organic layer under vacuum (50-100 mbar) with a jacket temperature not exceeding 50 °C to remove the MTBE and residual THF. This will yield the crude product as an oil or semi-solid.

4.4. Purification

  • Vacuum Distillation: The crude this compound is purified by vacuum distillation.

  • Set up the reactor for distillation.

  • Apply vacuum (target 5-10 mmHg) and slowly increase the jacket temperature.

  • Collect the product fraction at the appropriate boiling point (literature suggests a boiling point of 105 °C at 44 mmHg, which will be lower at a higher vacuum).[10]

  • The final product should be a clear, pale yellow to brown oil or solid. Expected yield: 7.0 - 8.0 kg (79-90%).

Critical Process Parameters and Controls

ParameterTarget RangeMethod of ControlJustification
Iodine Addition Temp. 0 - 10 °CReactor Temperature Control UnitManages reaction exotherm, prevents side-product formation.
Reaction Temp. 20 - 25 °CReactor Temperature Control UnitEnsures a reasonable reaction rate for completion.
Iodine Addition Time 2 - 3 hoursDosing Pump SpeedSlow addition is critical for thermal control and safety.
Reaction Completion <2% Starting MaterialHPLC / GCConfirms the end of the reaction before proceeding to work-up.

Safety, Health, and Environmental (SHE) Considerations

  • Personal Protective Equipment (PPE): Standard PPE (safety glasses, lab coat) must be supplemented with chemical-resistant gloves, a face shield, and respiratory protection (especially during charging of iodine and THF).

  • Ventilation: All operations must be conducted in a well-ventilated area or within a contained system. The reactor must be vented to a caustic scrubber to neutralize any evolved HI gas or iodine vapors.

  • Fire Safety: THF and MTBE are highly flammable. All equipment must be properly grounded to prevent static discharge. Fire suppression systems must be readily available.

  • Waste Disposal:

    • Aqueous waste containing residual iodine and salts should be collected and treated appropriately.[14]

    • Organic solvent waste should be collected for incineration.

    • Organoiodide compounds can be persistent; waste streams must be handled according to local environmental regulations.[15]

References

  • Haz-Map. Iodine monochloride - Hazardous Agents. Haz-Map. [Link]

  • VTechWorks. (1997). CHEMICAL IDENTIFICATION AND FLAVOR PROFILE ANALYSIS OF IODINATED PHENOLS PRODUCED FROM DISINFECTION OF SPACECRAFT DRINKING WATER. [Link]

  • ACS GCI Pharmaceutical Roundtable. Iodination. [Link]

  • Organic Chemistry Portal. Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. [Link]

  • NJ.gov. IODINE MONOCHLORIDE HAZARD SUMMARY. [Link]

  • The University of Vermont. Iodinations: Standard Operating Procedures. [Link]

  • Oxford Lab Fine Chem. material safety data sheet - iodine monochloride 98%. [Link]

  • Racys, D. T., Sharif, S. A. I., Pimlott, S. L., & Sutherland, A. (2016). Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. The Journal of Organic Chemistry, 81(3), 772–780. [Link]

  • Google Patents. JP2012180326A - METHOD FOR PRODUCING p-IODOPHENOL.
  • Skulski, L., & Lulinski, P. (2004). Eco-friendly Oxidative Iodination of Various Arenes with Sodium Percarbonate as the Oxidant. Molecules, 9(1), 13-18. [Link]

  • Aspira Chemical. This compound, 98%. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Iodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Iodo-4-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the laboratory.

I. Reaction Overview and Mechanism

The synthesis of this compound is typically achieved via an electrophilic aromatic substitution, specifically the iodination of 4-(trifluoromethyl)phenol. The hydroxyl (-OH) group is a strong activating group and an ortho, para-director. Since the para position is occupied by the trifluoromethyl group, iodination occurs primarily at the ortho position.

The trifluoromethyl (-CF3) group is a deactivating, meta-directing group due to its strong electron-withdrawing nature. However, the powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile to the positions ortho to it.

A common method for this synthesis involves the use of molecular iodine (I₂) in the presence of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The base assists in generating the more nucleophilic phenoxide ion, which then attacks the iodine. Another prevalent method utilizes N-Iodosuccinimide (NIS) as the iodinating agent, often in the presence of an acid catalyst.

Below is a diagram illustrating the general reaction pathway.

Reaction_Pathway 4-(Trifluoromethyl)phenol 4-(Trifluoromethyl)phenol This compound This compound 4-(Trifluoromethyl)phenol->this compound Iodinating Agent (e.g., I₂, NaHCO₃ or NIS)

Caption: General reaction for the synthesis of this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound.

FAQ 1: My reaction is sluggish or incomplete. What are the possible causes and solutions?

Answer:

An incomplete or slow reaction can be attributed to several factors related to the reactants, reaction conditions, and the nature of the electrophilic iodination.

Troubleshooting Guide: Incomplete Reaction

Potential Cause Explanation Recommended Solution
Insufficient Activation The hydroxyl group of the phenol needs to be sufficiently activated for the electrophilic attack. In methods using I₂, a base is crucial for deprotonating the phenol to the more reactive phenoxide ion.[1][2]Ensure the base (e.g., NaHCO₃, Na₂CO₃) is fresh and added in the correct stoichiometric amount. You may consider using a slightly stronger base if the reaction remains slow, but be cautious of potential side reactions.
Low Reagent Reactivity The iodinating agent may not be reactive enough under the chosen conditions. Molecular iodine itself is a relatively weak electrophile.For methods using NIS, a catalytic amount of a strong acid like trifluoroacetic acid (TFA) or sulfuric acid can enhance the electrophilicity of the iodine.[3][4][5]
Low Temperature While many iodination reactions proceed at room temperature, lower temperatures can significantly slow down the reaction rate.If the reaction is clean but slow, consider a modest increase in temperature (e.g., to 40-50 °C) and monitor the progress by TLC. Be aware that higher temperatures can sometimes lead to more byproducts.
Poor Solubility If the reactants are not well-dissolved, the reaction will be slow. 4-(Trifluoromethyl)phenol has limited solubility in water.A co-solvent system, such as tetrahydrofuran (THF) and water, can improve the solubility of the starting material and facilitate the reaction.[6][7]
FAQ 2: My final product is contaminated with a significant amount of starting material. How can I improve the conversion and purification?

Answer:

The presence of unreacted 4-(trifluoromethyl)phenol is a common issue, often stemming from the reasons mentioned in FAQ 1. One synthetic procedure notes the final product being "admixed with the starting α,α,α-trifluoro-p-cresol"[6].

Troubleshooting Guide: Removing Unreacted Starting Material

Potential Cause Explanation Recommended Solution
Insufficient Iodinating Agent An inadequate amount of the iodinating agent will naturally lead to incomplete conversion.Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the iodinating agent (I₂ or NIS) to drive the reaction to completion. Monitor the reaction by TLC to confirm the consumption of the starting material.
Inefficient Quenching/Work-up Unreacted iodine can interfere with purification and analysis.After the reaction is complete, quench any remaining iodine with a solution of sodium thiosulfate or thiourea until the characteristic iodine color disappears.[3][6]
Co-elution during Chromatography The starting material and the product may have similar polarities, making separation by column chromatography challenging.Optimize your column chromatography conditions. A shallow gradient of a less polar solvent system (e.g., petroleum ether and dichloromethane or hexanes and ethyl acetate) can improve separation.[6][7] Monitor the fractions carefully by TLC.
Distillation Challenges If purifying by distillation, the boiling points of the starting material and product might be close.Fractional distillation under reduced pressure may be effective if the boiling points are sufficiently different. However, chromatography is often the preferred method for achieving high purity.
FAQ 3: I am observing a byproduct with a higher molecular weight than my desired product. What could it be and how can I avoid it?

Answer:

A common byproduct in the iodination of phenols is a di-iodinated species. The hydroxyl group is a strong activating group, and once the first iodine is introduced, the ring may still be sufficiently activated for a second iodination to occur.[2][8][9]

Byproduct Formation Pathway

Byproduct_Formation cluster_main Main Reaction cluster_byproduct Byproduct Formation 4-(Trifluoromethyl)phenol 4-(Trifluoromethyl)phenol This compound This compound 4-(Trifluoromethyl)phenol->this compound Iodinating Agent 2,6-Diiodo-4-(trifluoromethyl)phenol 2,6-Diiodo-4-(trifluoromethyl)phenol This compound->2,6-Diiodo-4-(trifluoromethyl)phenol Excess Iodinating Agent

Caption: Formation of the di-iodinated byproduct.

Troubleshooting Guide: Minimizing Di-iodination

Potential Cause Explanation Recommended Solution
Excess Iodinating Agent Using a large excess of the iodinating agent increases the likelihood of a second iodination event.Carefully control the stoichiometry. Use no more than a slight excess of the iodinating agent (e.g., 1.05-1.1 equivalents). Consider adding the iodinating agent portion-wise to maintain a low concentration at any given time.
Prolonged Reaction Time Leaving the reaction to stir for an extended period after the starting material has been consumed can promote the formation of the di-iodinated product.Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up promptly.
High Reaction Temperature Elevated temperatures can sometimes favor over-reaction.If di-iodination is a significant issue, try running the reaction at a lower temperature (e.g., 0 °C to room temperature).
Purification Strategy The di-iodinated product will have a different polarity from the mono-iodinated product, which can be exploited for purification.The di-iodinated product is typically less polar than the mono-iodinated product. Separation can usually be achieved by column chromatography.
FAQ 4: The reaction mixture has developed a dark color. Is this normal, and will it affect my product?

Answer:

The development of a dark color, often brown or purplish, is common in iodination reactions due to the presence of molecular iodine. However, the formation of very dark, tarry materials could indicate oxidative decomposition of the phenol.[8]

Troubleshooting Guide: Addressing Discoloration

Potential Cause Explanation Recommended Solution
Presence of Molecular Iodine The characteristic color of iodine will be present throughout the reaction.This is normal. The color should disappear upon quenching with a reducing agent like sodium thiosulfate.
Oxidative Decomposition Phenols can be sensitive to oxidation, leading to the formation of colored impurities. This can be exacerbated by strong oxidizing conditions or high temperatures.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid excessively high temperatures. Purification by column chromatography, possibly with the addition of activated carbon during work-up, can help remove colored impurities.[3]
Impure Starting Material Impurities in the starting 4-(trifluoromethyl)phenol can also lead to discoloration.Use high-purity starting material. If necessary, purify the starting material before use.

III. Experimental Protocols

The following are example protocols based on literature procedures. These should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Iodination using Iodine and Sodium Bicarbonate[6]
  • Dissolve 4-(trifluoromethyl)phenol in a mixture of THF and water.

  • Add sodium bicarbonate, followed by the portion-wise addition of molecular iodine.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the excess iodine with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Iodination using N-Iodosuccinimide (NIS)[3][4]
  • Dissolve 4-(trifluoromethyl)phenol in a suitable solvent (e.g., acetonitrile or glacial acetic acid).

  • Add N-Iodosuccinimide (NIS).

  • If required, add a catalytic amount of an acid (e.g., TFA or H₂SO₄).

  • Stir the reaction at room temperature and monitor by TLC.

  • After completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography.

IV. References

  • The Mechanism of the Iodination of Phenols. Available from: [Link]

  • Iodination of Phenols: Lab Procedure & Aromatic Substitution - Studylib. Available from: [Link]

  • Synthesis of 2-iodo-5-trifluoromethylphenol - PrepChem.com. Available from: [Link]

  • EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents. Available from:

  • Phenol oxidation with hypervalent iodine reagents - Wikipedia. Available from: [Link]

  • 22.6: Electrophilic Substitution of Phenols - Chemistry LibreTexts. Available from: [Link]

  • Iodination of phenol. Available from: [Link]

  • ChemInform Abstract: Regioselective Iodination of Phenol and Analogues Using N-Iodosuccinimide and p-Toluenesulfonic Acid. | Request PDF - ResearchGate. Available from: [Link]

  • Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - RSC Publishing. Available from: [Link]

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 - Chemia. Available from: [Link]

  • Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide. Available from: [Link]

  • N-Iodosuccinimide (NIS) in Direct Aromatic Iodination | Request PDF - ResearchGate. Available from: [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Iodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with 2-Iodo-4-(trifluoromethyl)phenol. This electron-deficient substrate presents unique opportunities and challenges. This document provides in-depth troubleshooting advice and frequently asked questions to help you maximize your reaction yields and obtain reliable results.

Understanding the Substrate: this compound

This compound is an attractive substrate for Suzuki coupling due to the high reactivity of the carbon-iodine bond, which is further activated by the electron-withdrawing trifluoromethyl (-CF3) group.[1][2] This electronic property facilitates the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1][3] However, the presence of a free phenolic hydroxyl (-OH) group introduces a layer of complexity that must be carefully managed to achieve high yields. The acidic proton of the phenol can interact with the basic conditions required for the reaction, potentially leading to side reactions or catalyst inhibition.[4]

The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This section addresses common issues encountered when performing Suzuki coupling with this compound.

Problem 1: Low to No Product Formation

Possible Causes & Solutions

  • Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)2, PdCl2(PPh3)2), it must be reduced in situ to Pd(0). Incomplete reduction can lead to low catalytic activity.

    • Solution: Ensure your reaction conditions promote the reduction of the Pd(II) precatalyst. The addition of phosphine ligands, which can be oxidized, often facilitates this process. Alternatively, using a Pd(0) source like Pd(PPh3)4 or Pd2(dba)3 can circumvent this issue.[5]

  • Inappropriate Base: The base plays a crucial role in the transmetalation step, activating the boronic acid partner.[6][7] However, with a phenolic substrate, a strong base can deprotonate the hydroxyl group, leading to potential complications.

    • Solution: A systematic screening of bases is recommended. Start with milder inorganic bases. The choice of base can be critical, and its effectiveness is often solvent-dependent.[6]

BaseCommon SolventsConsiderations
K3PO4 Toluene, Dioxane, THFOften a good starting point for phenolic substrates.
Cs2CO3 Dioxane, DMF, TolueneA strong inorganic base that is often effective.
K2CO3 Toluene/Water, Dioxane/WaterA common and cost-effective choice.
KF Toluene, THFCan be effective, especially if other bases cause ester cleavage.[7]
  • Solvent Issues: The choice of solvent can significantly impact the solubility of reagents and the stability of intermediates.

    • Solution: A mixture of an organic solvent and water is often beneficial for Suzuki couplings, as it can aid in the dissolution of the base and facilitate the transmetalation step. Common solvent systems include Toluene/H2O, Dioxane/H2O, and THF/H2O. For substrates with poor solubility, DMF can be an alternative, though it may require higher temperatures.

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to the formation of inactive palladium black.

    • Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

Low_Yield_Troubleshooting start Low or No Product check_catalyst Is the catalyst active? (Pd(0) vs Pd(II)) start->check_catalyst check_base Is the base appropriate for a phenolic substrate? start->check_base check_solvent Are reagents soluble? Is the solvent system optimal? start->check_solvent check_atmosphere Is the reaction atmosphere inert? start->check_atmosphere solution_catalyst Use a Pd(0) source or ensure in situ reduction. check_catalyst->solution_catalyst solution_base Screen milder bases: K3PO4, Cs2CO3, K2CO3. check_base->solution_base solution_solvent Try mixed solvent systems (e.g., Toluene/H2O). check_solvent->solution_solvent solution_atmosphere Degas solvents and reaction mixture thoroughly. check_atmosphere->solution_atmosphere

Caption: Troubleshooting workflow for low product yield.

Problem 2: Significant Formation of Side Products

Common Side Products and Their Mitigation

  • Homocoupling of the Boronic Acid: This side reaction produces a biaryl derived from two boronic acid molecules. It is often promoted by the presence of oxygen and Pd(II) species.

    • Mitigation:

      • Rigorous Degassing: As mentioned previously, minimizing oxygen is crucial.

      • Use of Pd(0) Precatalysts: Starting with a Pd(0) source can reduce the amount of Pd(II) present at the beginning of the reaction.

      • Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid can minimize its homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is a common issue, especially with electron-deficient or heteroaromatic boronic acids.

    • Mitigation:

      • Choice of Base and Solvent: The rate of protodeboronation is highly dependent on the reaction conditions. Anhydrous conditions can sometimes suppress this side reaction.

      • Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation than the corresponding boronic acids.[5][8]

      • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the extent of this side reaction.

  • Dehalogenation of this compound: This results in the formation of 4-(trifluoromethyl)phenol. This can occur via a hydride transfer to the palladium complex.

    • Mitigation:

      • Choice of Solvent and Base: Certain solvents (like alcohols) and bases (like amines) can act as hydride sources. If dehalogenation is a major issue, consider alternative solvents and bases.

      • Ligand Selection: The choice of phosphine ligand can influence the rate of reductive elimination versus side reactions. Bulky, electron-rich ligands often promote the desired reductive elimination.[6]

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the hydroxyl group on this compound?

While protecting the phenol (e.g., as a methyl ether or silyl ether) is a viable strategy to avoid complications from the acidic proton, it is often not necessary. A carefully chosen base, such as K3PO4 or Cs2CO3, can facilitate the Suzuki coupling without significant interference from the free hydroxyl group.[4] A protecting-group-free approach is more atom-economical and avoids additional synthesis and deprotection steps.

Q2: What is the best catalyst and ligand combination to start with?

A good starting point for this electron-deficient aryl iodide would be a combination of a palladium source and a bulky, electron-rich phosphine ligand. These ligands are known to accelerate both oxidative addition and reductive elimination.[6][7]

Palladium SourceLigandTypical Loading (mol%)
Pd(OAc)2SPhos1-3
Pd2(dba)3XPhos1-3
Pd(PPh3)4(Self-ligated)2-5

Q3: My reaction is sluggish. Should I increase the temperature?

Increasing the temperature can often improve reaction rates. However, it can also accelerate side reactions like protodeboronation and catalyst decomposition. A modest increase in temperature (e.g., from 80 °C to 100 °C) is a reasonable first step. If the reaction is still slow, consider screening different ligands or solvent systems before resorting to very high temperatures.

Q4: How does the trifluoromethyl group affect the reaction?

The strongly electron-withdrawing -CF3 group makes the aryl iodide more electron-deficient.[1][2] This has two main consequences:

  • Faster Oxidative Addition: The C-I bond is more polarized and susceptible to insertion by the Pd(0) catalyst, which can lead to faster reaction times.[1][3]

  • Increased Acidity of the Phenol: The -CF3 group increases the acidity of the phenolic proton, making it more easily deprotonated by the base. This reinforces the need for careful base selection.

Experimental Protocol: A Starting Point

The following is a general protocol that can serve as a starting point for the Suzuki coupling of this compound. Optimization will likely be necessary for your specific boronic acid partner.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K3PO4, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd(OAc)2, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.).

  • Solvent Addition and Degassing: Add the degassed solvent system (e.g., toluene/water 10:1). Further degas the reaction mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Troubleshooting low yield in the iodination of 4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Iodination of 4-(Trifluoromethyl)phenol

Welcome to the technical support center for the iodination of 4-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific electrophilic aromatic substitution. The unique electronic properties of the substrate—a phenol ring activated by a hydroxyl group but simultaneously deactivated by a strong electron-withdrawing trifluoromethyl group—present specific challenges that can lead to low reaction yields.[1] This document provides in-depth troubleshooting strategies, detailed protocols, and the underlying chemical principles to help you optimize your synthesis of 2-iodo-4-(trifluoromethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: My iodination of 4-(trifluoromethyl)phenol is resulting in a very low yield. What are the most common causes?

A low yield in this reaction typically stems from a combination of factors related to the substrate's unique electronic nature. The primary issues to investigate are:

  • Insufficient Nucleophilicity: The reaction rate is highly dependent on the formation of the more reactive phenoxide ion.[2][3] If the reaction medium is not sufficiently basic, the less nucleophilic neutral phenol will react very slowly due to the deactivating effect of the para-trifluoromethyl group.[4]

  • Reagent Stoichiometry and Quality: Inaccurate stoichiometry or degraded reagents are common culprits. Molecular iodine (I₂) must be paired with a suitable base or oxidizing agent to generate a sufficiently reactive electrophilic species.[4][5]

  • Side Reactions: Over-iodination, leading to di-iodo species, can occur if the reaction is not carefully controlled.[5] Additionally, phenols are susceptible to oxidation, which can generate colored impurities and reduce the yield of the desired product.[6]

  • Inadequate Workup: Residual iodine can complicate purification and lead to product loss. A proper quenching step is essential.[7][8]

Q2: What is the specific role of the base, such as sodium carbonate or sodium bicarbonate, in this reaction?

The base is critical for deprotonating the phenolic hydroxyl group to form the corresponding phenoxide ion. This is the key to a successful reaction for two primary reasons:

  • Enhanced Nucleophilicity: The negatively charged phenoxide ion is a significantly more powerful nucleophile and a much stronger ring activator than the neutral phenol.[9] This increased electron density on the aromatic ring is necessary to attack the relatively weak iodine electrophile, especially when the ring is deactivated by the -CF3 group.

  • Reaction Kinetics: The rate of iodination for phenols is directly correlated with the concentration of the phenoxide ion, which in turn is governed by the pH of the solution.[2] Using a base like sodium carbonate ensures a sufficient equilibrium concentration of the highly reactive phenoxide species.

Q3: My post-reaction analysis (TLC, LC-MS) shows a large amount of unreacted 4-(trifluoromethyl)phenol. What went wrong?

High recovery of starting material almost always points to one of the following issues:

  • Insufficient Base: The pH of the reaction mixture may have been too low to generate an adequate concentration of the phenoxide ion. Ensure at least one equivalent of base is used.

  • Degraded Iodinating Agent: Molecular iodine can sublime over time, and other iodinating agents like iodine monochloride (ICl) are moisture-sensitive.[10] Using fresh, high-quality reagents is paramount.

  • Low Temperature/Short Reaction Time: While low temperatures can help control selectivity, the deactivating nature of the -CF3 group may necessitate longer reaction times or slightly elevated temperatures (e.g., room temperature) to drive the reaction to completion. A typical procedure for this substrate requires stirring at room temperature for 24 hours.[8]

Q4: How can I prevent the formation of di-iodinated byproducts and improve the selectivity for the mono-iodinated product?

The formation of multiple iodinated products is a classic problem in the halogenation of highly activated rings like phenols.[9] To favor mono-iodination of 4-(trifluoromethyl)phenol at the ortho-position, consider the following strategies:

  • Strict Stoichiometric Control: Use a slight excess, but not a large one, of the iodinating agent. A molar ratio of 1.05 to 1.1 equivalents of iodine to the phenol is a good starting point.[8]

  • Slow Reagent Addition: Add the iodinating agent dropwise or in small portions to the solution of the phenoxide. This prevents localized high concentrations of the electrophile, which can promote a second iodination event on the newly formed, still-activated mono-iodinated product.

  • Temperature Management: Running the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature) can decrease the rate of the second iodination more than the first, thereby improving selectivity.[10]

Troubleshooting Guides

Issue 1: Reaction Stalls or Fails to Initiate
  • Symptoms: TLC or LC-MS analysis shows over 80% of the starting material remains, even after extended reaction times. No significant product formation is observed.

  • Systematic Troubleshooting:

Potential Cause Underlying Principle & Explanation Recommended Action & Validation
1. Insufficient Phenoxide Formation The reaction proceeds through the phenoxide ion. The pKa of 4-(trifluoromethyl)phenol is lower (more acidic) than phenol, but a base is still required to ensure deprotonation.Action: Verify the stoichiometry and quality of your base (e.g., Na₂CO₃). Ensure at least 1.1 equivalents are used.[8] If possible, measure the pH of the aqueous phase; it should be basic (>8). Validation: Re-run the reaction with fresh, verified base.
2. Inactive Iodine Electrophile Molecular iodine (I₂) is a relatively weak electrophile.[11] Its effectiveness depends on the reaction conditions. In some protocols, an oxidizing agent is used to generate a more potent electrophile in situ.Action: Use a fresh bottle of iodine. Consider an alternative iodinating system, such as I₂ with an oxidizing agent (e.g., HIO₃) or using iodine monochloride (ICl) in an appropriate solvent.[10][12] Validation: Test the new reagent system on a small scale.
3. Ring Deactivation by -CF₃ Group The trifluoromethyl group is strongly electron-withdrawing, which counteracts the activating effect of the hydroxyl group and slows the rate of electrophilic substitution.[1]Action: Increase the reaction time significantly (e.g., from 8 hours to 24 hours).[8] If the reaction is being run at 0 °C, allow it to warm to room temperature and monitor by TLC. Validation: A time-course study (taking aliquots every few hours) will show if the reaction is proceeding, albeit slowly.
Issue 2: Persistent Brown/Purple Color in Organic Layer After Workup
  • Symptoms: The organic layer remains colored even after multiple aqueous washes, indicating the presence of elemental iodine (I₂).

  • Systematic Troubleshooting:

Potential Cause Underlying Principle & Explanation Recommended Action & Validation
1. Insufficient Quenching Agent Unreacted iodine must be reduced to colorless iodide (I⁻) for easy removal into the aqueous phase. Sodium thiosulfate (Na₂S₂O₃) is the standard reducing agent for this purpose.[7]Action: Add more of the 10% sodium thiosulfate solution during the workup and stir vigorously. Continue adding until the organic layer becomes colorless or pale yellow. Validation: The disappearance of the brown/purple color is a direct visual confirmation of the complete reduction of I₂.
2. Degraded Quenching Solution Sodium thiosulfate solutions can degrade over time, losing their reducing power.Action: Prepare a fresh aqueous solution of sodium thiosulfate immediately before the workup.[7] Validation: A fresh solution should effectively quench the iodine from a test reaction.
3. Phase Transfer Limitation If mixing between the organic and aqueous layers is poor, the thiosulfate cannot efficiently contact and reduce the iodine.Action: Ensure vigorous stirring or shaking in the separatory funnel for an adequate amount of time (e.g., 1-2 minutes) during the wash step. Validation: Proper mixing should lead to a rapid decolorization of the organic phase.

Visualized Workflow and Mechanism

A systematic approach is key to diagnosing issues with this reaction. The following workflow can guide your troubleshooting process.

G cluster_high_sm Troubleshooting: Reaction Stall cluster_low_sm Troubleshooting: Side Products cluster_over_iodination Optimize Selectivity start Low Yield Observed check_sm Check for Unreacted Starting Material (SM) start->check_sm high_sm High SM (>80%) check_sm->high_sm Yes low_sm Low SM check_sm->low_sm No check_base Verify Base Stoichiometry & pH (>8) high_sm->check_base check_reagents Use Fresh Iodinating Reagent check_base->check_reagents check_conditions Increase Reaction Time or Temperature check_reagents->check_conditions end_node Optimized Yield check_conditions->end_node check_selectivity Analyze for Over-Iodination low_sm->check_selectivity check_workup Check for Workup & Purification Loss check_selectivity->check_workup No over_iodination Yes check_selectivity->over_iodination check_workup->end_node control_stoich Control Stoichiometry (1.05-1.1 eq I₂) over_iodination->control_stoich slow_addition Slow Reagent Addition control_stoich->slow_addition control_temp Lower Reaction Temperature slow_addition->control_temp control_temp->end_node

Sources

Technical Support Center: A Guide to the Storage and Handling of 2-Iodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for 2-Iodo-4-(trifluoromethyl)phenol (CAS No. 463976-21-8). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile synthetic intermediate. The integrity of your starting materials is paramount to the success and reproducibility of your experiments. This document provides in-depth, evidence-based guidance to prevent the degradation of this compound during storage and handling, ensuring the high purity required for your critical applications.

Core Principles of Stability: Understanding the "Why"

The structure of this compound contains three key functional groups that dictate its stability profile: a phenolic hydroxyl group, a carbon-iodine bond, and a trifluoromethyl group on an aromatic ring. Understanding the inherent reactivity of these moieties is crucial for designing an effective storage strategy.

  • Phenolic Hydroxyl Group (-OH): Phenols are susceptible to autoxidation , a process where atmospheric oxygen abstracts the weakly acidic phenolic proton, generating a phenoxy radical.[1][2] This radical can then participate in dimerization or polymerization reactions, or be further oxidized to form highly colored quinone-type structures, which are often the cause of sample discoloration (e.g., turning yellow or brown).[3][4] This process can be accelerated by elevated pH, the presence of transition metal ions, and exposure to light.[5][6]

  • Carbon-Iodine Bond (C-I): The C-I bond is the weakest of the carbon-halogen bonds. It is particularly susceptible to cleavage by light, especially UV radiation, in a process known as photolysis .[4] This light-induced degradation generates radical species that can initiate a cascade of secondary reactions, leading to the loss of the parent compound and the formation of various impurities.[4]

  • Trifluoromethyl Group (-CF₃): While generally stable, the -CF₃ group on a phenol ring can undergo hydrolysis or photodegradation under certain conditions to yield trifluoroacetic acid (TFA), a persistent environmental contaminant.[7][8] This degradation is highly dependent on factors like pH and light exposure, with aqueous basic conditions known to promote defluorination.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For maximum stability, the compound should be stored at refrigerated temperatures (2-8°C) . It must be sealed in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen) and stored in a dark place to protect it from light.

Q2: My sample, which was initially a pale solid/liquid, has turned yellow or brown. What happened?

This discoloration is a classic indicator of oxidation.[4] The phenolic hydroxyl group has likely been oxidized to form colored quinone-like impurities.[3] While minor discoloration may not significantly impact all applications, it signifies a decrease in purity. For sensitive downstream applications like catalysis or GMP synthesis, re-purification or use of a fresh lot is recommended.

Q3: How sensitive is this compound to air and moisture?

It is sensitive to both. Oxygen in the air drives oxidative degradation (see Q2).[1] Furthermore, some suppliers note that similar compounds can be hygroscopic (absorb moisture from the air), and the presence of water can facilitate the hydrolytic degradation of the trifluoromethyl group.[8][10] Therefore, storing under an inert, dry atmosphere is critical.

Q4: What type of container should I use for storage?

Use a container made of inert material, such as amber glass, which protects the contents from light. The container must have a high-integrity, tight-fitting cap or seal to maintain an inert atmosphere and prevent moisture ingress.[11]

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Action(s)
Sample has changed color (e.g., yellow, brown, pink). Oxidation: Exposure to atmospheric oxygen has formed colored quinone-type byproducts.[3][4]1. Confirm purity via analytical methods (TLC, LC-MS, NMR).2. For high-purity applications, consider purification (e.g., column chromatography) or using a fresh, unoxidized lot.3. Review handling procedures to minimize air exposure during future use.
Unexpected peaks appear in analytical data (NMR, LC-MS). Decomposition: Peaks may correspond to:• Oxidative dimers/polymers. [3]• De-iodinated product: 4-(trifluoromethyl)phenol.[4]• Hydrolysis product: 4-hydroxy-3-iodobenzoic acid (from -CF₃ hydrolysis).[8]1. Attempt to identify the impurities by comparing with known standards or through mass spectrometry.2. If degradation is significant, the material may be unsuitable for your experiment.3. Immediately implement the recommended storage and handling protocols to protect remaining stock.
Inconsistent experimental results or low yields. Reduced Purity: The effective concentration of the active starting material is lower than assumed due to degradation. Impurities may also interfere with the reaction.1. Re-qualify the purity of your starting material before use.2. Always use a fresh vial or a properly stored aliquot for critical reactions.3. Ensure all reaction vessels are free of contaminants (e.g., trace metals) that could catalyze degradation.[5]

Protocols for Ensuring Compound Integrity

Protocol 1: Recommended Long-Term Storage

This protocol is designed to maximize the shelf-life of this compound.

Materials:

  • Original supplier container of this compound

  • Refrigerator (2-8°C)

  • Source of inert gas (Argon or Nitrogen) with regulator and tubing

  • Parafilm or secondary sealable container

Procedure:

  • Log Arrival: Upon receipt, label the container with the date it was received.

  • Inert Atmosphere: Before the first use and after every use, gently flush the headspace of the container with a stream of dry argon or nitrogen for 15-30 seconds.

  • Seal Tightly: Immediately and securely tighten the primary cap on the container.

  • Secondary Seal: For added protection, wrap the cap and neck of the container with Parafilm.

  • Protect from Light: Place the sealed container inside a secondary opaque container or in a designated dark section of a refrigerator.

  • Maintain Temperature: Ensure the refrigerator maintains a stable temperature between 2°C and 8°C.

Protocol 2: Best Practices for Handling and Aliquoting

Minimize degradation by reducing exposure to ambient conditions during weighing and transfer.

Materials:

  • Properly stored stock container of this compound

  • Inert atmosphere glove box or glove bag (Ideal)

  • Alternatively: Schlenk line or a well-ventilated fume hood with an inert gas line

  • Clean, dry amber glass vials with PTFE-lined caps for aliquots

  • Clean spatulas and weighing instruments

Procedure:

  • Preparation: Pre-label all aliquot vials. Ensure all glassware and tools are scrupulously clean and dry.

  • Equilibration: Allow the main container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold compound.

  • Inert Environment: Perform all transfers under a blanket of inert gas.

    • Ideal: Inside a glove box.

    • Alternative: In a fume hood, direct a gentle stream of nitrogen or argon into the stock container and the receiving vial during the transfer.

  • Transfer: Quickly weigh and transfer the desired amount of the compound into the aliquot vial.

  • Seal Aliquots: Immediately flush the headspace of the new aliquot vial with inert gas and seal it tightly. Wrap with Parafilm.

  • Reseal Stock: Flush the headspace of the main stock container again with inert gas, seal it tightly, wrap with Parafilm, and return it to cold, dark storage.

  • Store Aliquots: Store the newly created aliquots under the same recommended long-term conditions.

Visualizing Decomposition Pathways & Storage Summary

The primary threats to the stability of this compound are oxidation, photolysis, and hydrolysis. The following diagram illustrates these degradation routes.

DecompositionPathways main This compound quinone Quinone-type Impurities (Colored) main->quinone deiodinated 4-(Trifluoromethyl)phenol + Iodine Radical main->deiodinated hydrolyzed 4-Hydroxy-3-iodobenzoic Acid (via Hydrolysis Intermediate) main->hydrolyzed O2 Oxygen (Air) O2->main Oxidation [2, 4] Light Light (UV) Light->main Photolysis [7] H2O Water (Moisture, pH > 7) H2O->main Hydrolysis [3]

Caption: Key decomposition pathways for this compound.

Table 1: Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2–8 °CSlows the rate of all degradation reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidative degradation by excluding oxygen.[1]
Light Protect from Light (Amber Vial, Store in Dark)[4][10]Prevents photolytic cleavage of the carbon-iodine bond.[4]
Moisture Store in a Dry/Desiccated Environment[10]Prevents potential hydrolysis of the trifluoromethyl group.[8]
Container Tightly Sealed, Inert Material (e.g., Amber Glass)Ensures integrity of the inert atmosphere and prevents contamination.
Incompatibilities Strong oxidizing agents, acids, bases, acid chlorides.[10][11]Avoids potential violent reactions and catalyzed decomposition.

References

Technical Support Center: Troubleshooting Side Reactions of 2-Iodo-4-(trifluoromethyl)phenol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing 2-iodo-4-(trifluoromethyl)phenol in cross-coupling reactions. This guide is structured to provide direct, actionable solutions to common and complex side reactions encountered in the field. As a molecule featuring both an acidic phenol and an electron-deficient aryl iodide, it presents unique challenges that require a nuanced approach to reaction optimization. This document moves beyond simple protocols to explain the causality behind these challenges and their solutions.

General FAQs: Foundational Issues

Before diving into specific reaction types, let's address overarching issues that can affect any cross-coupling reaction involving this substrate.

Q1: My reaction is sluggish or fails to initiate. What are the first things to check?

A1: With this compound, slow reactions are often traced back to two primary sources related to the substrate itself:

  • Catalyst Inhibition by the Phenolic Proton: The acidic proton of the phenol can react with basic components of your catalytic system or the palladium center itself, leading to catalyst deactivation. If you are using a strong base, deprotonation of the phenol is certain. This phenoxide can then coordinate to the palladium, potentially inhibiting the catalytic cycle.

    • Solution: The most robust solution is to protect the phenol as a non-coordinating ether, such as a methyl or benzyl ether, prior to the coupling reaction. This eliminates the acidic proton and the coordinating phenoxide from interfering with the catalysis.

  • Purity of Starting Material: Ensure your this compound is free of impurities, particularly trace metals or residual reagents from its synthesis, which can poison the palladium catalyst.

Q2: I'm observing significant decomposition of my starting material or catalyst. Why?

A2: The combination of an electron-deficient aromatic ring and a phenolic group can make the system sensitive to harsh reaction conditions.

  • High Temperatures: Prolonged heating can lead to substrate decomposition or the agglomeration of the palladium catalyst into inactive palladium black.[1]

  • Strong Bases: Strong bases can sometimes promote undesired side reactions or substrate degradation.

Solution: Screen lower reaction temperatures and consider using a milder base (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOtBu) if the reaction allows. The use of well-defined, pre-formed palladium catalysts can also improve stability and activity at lower temperatures.

Troubleshooting Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but this compound's electronic properties make it susceptible to specific side reactions.

Issue 1: My primary byproduct is 4-(trifluoromethyl)phenol. What is happening?

This is a classic case of protodeiodination (or hydrodehalogenation), where the iodine atom is replaced by a hydrogen atom.[2] Given the electron-deficient nature of the aryl iodide, this pathway can be competitive.

  • Causality: The key culprit is often the formation of a palladium-hydride (Pd-H) species. This can arise from reactions with trace water, the solvent (e.g., alcohols), or the base. This Pd-H species can then undergo reductive elimination with the aryl group to release the dehalogenated product.[2]

  • Troubleshooting Workflow:

G start Low Yield of Desired Product, High Yield of 4-(trifluoromethyl)phenol q1 Are you using an alcohol solvent or a boronic acid with high water content? start->q1 sol1 Switch to anhydrous aprotic solvents (e.g., Toluene, Dioxane, THF). Use anhydrous base (e.g., K₃PO₄). q1->sol1 Yes q2 Is the base appropriate? q1->q2 No sol1->q2 sol2 Use non-hydridic, milder bases. K₃PO₄ or Cs₂CO₃ are often superior to alkoxides for suppressing dehalogenation. q2->sol2 Potentially q3 Is the ligand optimal? q2->q3 Yes sol2->q3 sol3 Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These promote fast reductive elimination of the desired product, outcompeting the dehalogenation pathway. q3->sol3 Potentially end Optimized Reaction: Minimized Protodeiodination q3->end Yes sol3->end

Issue 2: A symmetrical biaryl from my boronic acid coupling partner is a major impurity.

This side reaction is boronic acid homocoupling . It reduces the yield of your desired product and complicates purification.[3]

  • Causality: There are two primary mechanisms for this unwanted reaction:

    • Oxygen-Mediated: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[3][4]

    • Palladium(II)-Mediated: If you use a Pd(II) precatalyst (like Pd(OAc)₂), it can directly react with the boronic acid to generate the homocoupled dimer before the main catalytic cycle is established.[3][4] Electron-deficient boronic acids are particularly prone to homocoupling.[5][6]

  • Preventative Measures:

ParameterRecommendation to Minimize HomocouplingRationale
Atmosphere Rigorously degas all solvents and reagents. Maintain a strict inert (Argon or Nitrogen) atmosphere.Prevents the oxygen-mediated pathway. A subsurface sparge with nitrogen is highly effective.[4]
Catalyst Use a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-formed catalyst.Minimizes the initial Pd(II)-mediated homocoupling pathway.[3]
Additives Consider adding a mild reducing agent, like potassium formate.This can help reduce any Pd(II) species to the active Pd(0) state, suppressing the Pd(II)-mediated pathway.[4]
Reagent Purity Use high-purity boronic acids or their more stable ester/trifluoroborate salts.Boronic acids can degrade to form boroxines, which can have different reactivity. Using stable surrogates like MIDA boronates allows for the slow release of the boronic acid, minimizing its concentration and thus side reactions.[7]

G

Troubleshooting Guide 2: Sonogashira Coupling

This reaction couples your aryl iodide with a terminal alkyne. The most prevalent side reaction is the homocoupling of the alkyne partner.

Issue: My terminal alkyne is consumed, but the main product is a symmetrical 1,3-diyne.

You are observing Glaser coupling , the oxidative homocoupling of terminal alkynes.[8][9]

  • Causality: This reaction is almost always mediated by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[10][11] The copper acetylide intermediate, which is essential for the main cycle, can react with another copper acetylide in an oxidative process to form the diyne.

  • Solutions:

    • Strict Exclusion of Oxygen: As with Suzuki homocoupling, this is critical. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.

    • Copper-Free Sonogashira: This is the most effective method to eliminate Glaser coupling.[10] These protocols rely on a more reactive palladium/ligand system and a suitable base (e.g., an amine base like piperidine) to facilitate the catalytic cycle without the need for a copper co-catalyst.[12]

    • Slow Addition of Alkyne: If using copper is unavoidable, adding the terminal alkyne slowly via a syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.[13]

    • Use of Protecting Groups: Protecting the terminal alkyne with a silyl group (e.g., trimethylsilyl - TMS) completely prevents homocoupling.[13] The TMS group can be easily removed post-coupling with a fluoride source (e.g., TBAF) or mild base.

G

Troubleshooting Guide 3: Heck Coupling

In the Heck reaction, the goal is to arylate an alkene. With an electron-deficient substrate like this compound, the reductive pathway can become a significant competitor.

Issue: My aryl iodide is consumed, but the major product is 4-(trifluoromethyl)phenol, not the coupled alkene.

This is indicative of a reductive Heck reaction , another term for hydrodehalogenation in this context.[1][14]

  • Causality: After oxidative addition and alkene insertion, the resulting alkyl-palladium intermediate has two potential fates:

    • β-Hydride Elimination (Desired): Elimination of a proton from the alkene backbone regenerates the double bond in a new position and forms a Pd-H species, which is then removed by the base to regenerate the Pd(0) catalyst. This yields the desired Heck product.

    • Reductive Elimination (Undesired): The intermediate is intercepted by a hydride source before β-hydride elimination can occur. This leads to the formation of the reduced (dehalogenated) arene and the saturated alkene.[1]

  • Optimization Strategies:

ParameterRecommendation to Minimize ReductionRationale
Base Use a non-coordinating, moderately strong base. Triethylamine or K₂CO₃ are common.Very strong bases or those that can generate hydride species can favor the reductive pathway.
Ligand Use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).These ligands accelerate the rate of oxidative addition and subsequent steps, helping the desired pathway outcompete the reduction.[14]
Temperature Optimize carefully. Start around 80-100 °C and adjust.While higher temperatures are often needed for less reactive substrates, they can also promote catalyst decomposition and side reactions.[1]
Additives Phase-transfer catalysts like TBAB can be beneficial, especially in polar aprotic solvents.They can enhance the rate of the desired coupling, indirectly suppressing the side reaction.[15]
Troubleshooting Guide 4: Buchwald-Hartwig Amination

This reaction forms a C-N bond. Key challenges include hydrodehalogenation and potential interference from the phenolic -OH group.

Issue 1: I am observing significant hydrodehalogenation instead of C-N bond formation.

This is a well-known competitive side reaction in Buchwald-Hartwig amination.[16][17]

  • Causality: Similar to other cross-coupling reactions, the formation of a Pd-H species can lead to the reductive cleavage of the C-I bond. An alternative pathway involves β-hydride elimination from the palladium-amido intermediate, which can also lead to the dehalogenated arene and an imine.[16]

  • Solutions:

    • Ligand Choice is Critical: The use of modern, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) is paramount. These ligands are specifically designed to promote fast C-N reductive elimination, which is often the rate-limiting step, thereby outcompeting the hydrodehalogenation pathway.[18][19]

    • Base Selection: The choice of base (e.g., NaOtBu, LHMDS, K₃PO₄) is highly dependent on the specific amine and ligand used. An inappropriate base can either slow the reaction, allowing more time for side reactions, or directly contribute to the formation of hydride species. Systematic screening is often necessary.

G

Issue 2: My yields are low, and I suspect the phenolic -OH is interfering.

The phenol is both acidic and nucleophilic, creating two potential problems.

  • Causality:

    • O-Arylation: The deprotonated phenoxide can act as a nucleophile itself, competing with the desired amine to couple with another molecule of the aryl iodide, leading to a diaryl ether byproduct.

    • Catalyst Inhibition: The phenoxide can coordinate to the palladium center, inhibiting access for the amine or slowing down key steps in the catalytic cycle.

  • Definitive Solution: Protection Strategy Protecting the phenolic hydroxyl group as an ether (e.g., methyl, benzyl, or a silyl ether like TBS) before the coupling reaction is the most effective way to prevent these side reactions. The protecting group can be removed in a subsequent step.

Experimental Protocols

Protocol 1: General Procedure for Rigorous Exclusion of Oxygen

  • Setup: Assemble your reaction glassware (e.g., a Schlenk flask) and flame-dry it under vacuum. Allow it to cool to room temperature under a positive pressure of high-purity argon or nitrogen.

  • Solids: Add your solid reagents (aryl iodide, coupling partner, base, catalyst, ligand) to the flask.

  • Purge Cycle: Seal the flask and perform at least three vacuum/inert gas backfill cycles to remove air from the headspace and solids.

  • Solvents: Use solvents that have been passed through a solvent purification system or have been degassed by sparging with an inert gas for at least 30 minutes. Add the degassed solvent to the reaction flask via cannula or syringe.

  • Execution: Maintain a positive pressure of inert gas throughout the reaction. If sampling, do so via a syringe through a septum, ensuring a slight positive pressure is maintained.

Protocol 2: Protection of Phenol as a Methyl Ether

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent like acetone or DMF in a round-bottom flask.

  • Base Addition: Add a slight excess of a base, such as potassium carbonate (K₂CO₃, ~1.5 eq.).

  • Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide (~1.2 eq.), dropwise to the stirred suspension.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting 1-iodo-2-methoxy-5-(trifluoromethyl)benzene by column chromatography. This protected substrate can now be used in the cross-coupling reaction without interference from the hydroxyl group.

References
  • Molander, G. A., & Brown, A. R. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Le, T. N., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]

  • Li, Y., et al. (2024). Paired Electrolysis Enables Reductive Heck Coupling of Unactivated (Hetero)Aryl Halides and Alkenes. Europe PMC. Available at: [Link]

  • Molander, G. A., & Brown, A. R. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. PubMed. Available at: [Link]

  • Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme Chemistry. Available at: [Link]

  • Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available at: [Link]

  • Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available at: [Link]

  • Burke, M. D., & Gillis, E. P. (2012). Slow release of organoboronic acids in cross-coupling reactions. Google Patents.
  • Wikipedia. (2024). Sonogashira coupling. Available at: [Link]

  • Topczewski, J. J., & Sanford, M. S. (2015). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Europe PMC. Available at: [Link]

  • Molander, G. A., & Brown, A. R. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. Available at: [Link]

  • Molander, G. A., & Brown, A. R. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]

  • Macmillan Group. (2002). Buchwald-Hartwig Chemistry. Available at: [Link]

  • Phelps, C. B., et al. (2020). Development of optimized conditions for Glaser-Hay bioconjugations. Europe PMC. Available at: [Link]

  • ResearchGate. (2023). Heck‐coupling of aryl halide with alkene via electro reduction process. Available at: [Link]

  • ScienceDirect. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available at: [Link]

  • American Chemical Society. (2024). Effect of gases on Buchwald-Hartwig amination in water. 28th Annual Green Chemistry & Engineering Conference. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • Organic Chemistry Portal. (2024). Heck Reaction. Available at: [Link]

  • Wikipedia. (2024). Glaser coupling. Available at: [Link]

  • Organic Chemistry Portal. (2024). Literature. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Available at: [Link]

  • Organic Chemistry Portal. (2024). Glaser Coupling, Hay Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. (2024). Sonogashira Coupling. Available at: [Link]

  • Fairlamb, I. J. S., et al. (2016). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2024). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]

  • Panda, N. (2021). Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Sajiki, H., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Available at: [Link]

  • Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2025). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Available at: [Link]

  • Protsenko, A. V., et al. (2014). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics. Available at: [Link]

  • Turova, B., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. RSC Publishing. Available at: [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Iodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Answering your question.

Welcome to the technical support guide for 2-Iodo-4-(trifluoromethyl)phenol. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you overcome common challenges in purifying this important synthetic intermediate, ensuring high purity and yield for your critical applications.

Section 1: Troubleshooting Guide for Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude this compound. The advice provided is based on established chemical principles and extensive laboratory experience.

Q1: My purified this compound has a pink, brown, or dark coloration. What is the cause and how can I fix it?

Answer:

This is the most common issue encountered with phenols and their derivatives. The discoloration is almost always due to the formation of trace amounts of highly colored oxidation products, typically quinone-type impurities.[1][2] Phenols are highly susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light, heat, and the presence of trace metal ions.[1]

Immediate Solutions:

  • Work Under Inert Atmosphere: Whenever possible, handle the compound and perform purification steps (like solvent removal) under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing your solvents by sparging with nitrogen or argon before use can significantly reduce oxidation.[1]

  • Charcoal Treatment: For minor color impurities, you can sometimes add a small amount of activated charcoal to a solution of your crude product, stir or heat briefly, and then filter the charcoal off through a pad of Celite. The charcoal adsorbs the colored impurities.

  • Purification by Distillation: If the impurities are non-volatile polymers or salts, vacuum distillation can be effective.[3][4] Given the boiling point of 105°C at 44 mmHg, this is a viable option.[5]

Troubleshooting Flowchart: Discoloration Issue

G start_node Crude Product is Discolored (Pink/Brown) cause Cause: Oxidation to Quinone-type Impurities start_node->cause solution1 Option 1: Column Chromatography cause->solution1 Choose Method solution2 Option 2: Recrystallization (with charcoal pre-treatment) cause->solution2 Choose Method solution3 Option 3: Vacuum Distillation cause->solution3 Choose Method result Pure, Colorless Product solution1->result solution2->result solution3->result prevention Prevention: - Use Inert Atmosphere (N2/Ar) - Use Degassed Solvents - Store in Dark, Cold (2-8°C) result->prevention For Future Batches G col Silica Gel Column (Stationary Phase) product This compound (Less Polar) col->product Elutes Faster sm 4-(trifluoromethyl)phenol (Slightly More Polar) col->sm Elutes Slower eluent Low Polarity Eluent (e.g., Hexane/EtOAc 9:1) eluent->col collection Fraction 1 Fraction 2 product->collection:f0 sm->collection:f1

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 2-Iodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for catalyst deactivation issues encountered during cross-coupling reactions involving the versatile but challenging building block, 2-Iodo-4-(trifluoromethyl)phenol. As Senior Application Scientists, we have designed this resource to move beyond simple procedural steps, focusing on the underlying chemical principles to empower you to diagnose and solve complex catalytic problems.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues

This section addresses the most common high-level questions regarding catalyst deactivation with this specific substrate.

Q1: Why is my palladium-catalyzed reaction with this compound failing or showing low yield?

A: Low conversion or reaction failure with this substrate typically stems from a combination of factors related to the catalyst's stability and activity. The primary culprits are:

  • Catalyst Poisoning: The iodide atom on the substrate is a known inhibitor for certain palladium catalyst systems.[1][2] It can form stable, off-cycle palladium-iodide complexes that are catalytically inactive.

  • Catalyst Aggregation: The active Pd(0) species can be unstable, aggregating into inactive palladium black, especially if the supporting ligand is not robust enough.[3]

  • Challenging Reductive Elimination: The strong electron-withdrawing nature of the trifluoromethyl group can make the final, product-forming reductive elimination step from the palladium center kinetically challenging.[4][5]

  • Ligand Degradation: The phosphine ligands essential for catalysis can themselves degrade under reaction conditions, leading to the collapse of the catalytic cycle.[6][7]

  • Impurities: Contaminants in reagents or solvents (e.g., sulfur or other halides) can act as potent catalyst poisons.[3]

Q2: What is "Palladium Black," and why am I seeing it in my reaction?

A: "Palladium Black" is a common term for finely divided, catalytically inactive palladium metal that precipitates from the reaction mixture. Its appearance signals the aggregation and decomposition of the active, soluble Pd(0) catalyst.[3]

The root cause is often an unstable catalytic complex. The supporting ligands are meant to provide a stable, soluble coordination sphere around the individual palladium atoms. If the ligand is not sufficiently bulky or electron-donating, or if it dissociates too readily, the "naked" Pd(0) atoms will rapidly agglomerate.[6][8] This removes the catalyst from the solution-phase catalytic cycle, causing the reaction to stall.

Q3: How does the iodide in my substrate specifically affect the palladium catalyst? Is it always a poison?

A: The effect of iodide is nuanced. In many systems, particularly older catalyst generations or Buchwald-Hartwig aminations, iodide is considered a poison because it can form highly stable, bridged palladium(II) dimers (e.g., [Pd(μ-I)(L)]₂).[1][9] These dimers are often catalytically inactive because the bridging iodides are difficult to displace, preventing the catalyst from re-entering the catalytic cycle. Catalyst poisoning by iodide accumulation has been specifically identified as a cause of reaction failure in direct arylation reactions.[10]

However, iodide is not universally detrimental. In some modern catalytic systems, iodide-bridged dimers have been identified as the active catalyst or a key pre-catalyst.[9][11][12] For example, certain formate-mediated reductive cross-couplings rely on the formation of a dianionic Pd(I) dimer, [Pd₂(μ-I)₂I₂]²⁻, as the active species.[9][12] The outcome is highly dependent on the specific ligands, reagents, and reaction conditions employed.

Q4: What role does the electron-withdrawing trifluoromethyl (-CF3) group play in catalyst stability and reactivity?

A: The -CF3 group exerts a powerful electron-withdrawing effect, which has two main consequences for the catalytic cycle:

  • Facilitates Oxidative Addition: It makes the C-I bond more electron-deficient and thus more susceptible to oxidative addition by the Pd(0) catalyst. This is often the first step in the catalytic cycle.

  • Hinders Reductive Elimination: This is the critical challenge. The electron-withdrawing nature of the -CF3 group makes the final C-C or C-N bond-forming step (reductive elimination) from the Pd(II) intermediate more difficult.[4][5] This step requires the palladium center to be sufficiently electron-rich to push the two coupling partners together. A slow reductive elimination can lead to catalyst decomposition or side reactions.

This dual effect means that a successful catalyst system must be active enough to overcome the high barrier of reductive elimination without being so reactive that it decomposes.

Q5: Which class of ligands is generally recommended for cross-coupling reactions with this substrate and why?

A: For challenging substrates like this compound, sterically hindered, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are the gold standard.[13] Examples include SPhos, XPhos, and RuPhos.

The causality behind this choice is twofold:

  • High Electron-Donating Ability: The rich electron density on the phosphorus atom is transferred to the palladium center. This increased nucleophilicity of the Pd(0) lowers the activation energy for oxidative addition and, crucially, facilitates the difficult reductive elimination step.[6]

  • Steric Bulk: The large size of these ligands creates a protective pocket around the palladium atom. This steric shielding stabilizes the catalytically active monomeric Pd(0) species, preventing the formation of inactive palladium black.[6][14] It is also thought to promote the final reductive elimination step.

Section 2: Systematic Troubleshooting Guides

Follow these guides to diagnose and resolve specific experimental issues.

Guide 1: General Troubleshooting Workflow for Low Conversion

This workflow provides a logical sequence of steps to identify the root cause of a sluggish or stalled reaction.

G Start Low or No Conversion Observed Check_Purity Step 1: Verify Reagent Purity & Integrity (Substrates, Base, Solvents) Start->Check_Purity Check_Inert Step 2: Confirm Rigorous Inert Atmosphere (Degas Solvents, Purge Headspace) Check_Purity->Check_Inert Check_Temp Step 3: Verify Reaction Temperature (Calibrate hotplate/oil bath) Check_Inert->Check_Temp Observe_Pd_Black Step 4: Inspect for Palladium Black Check_Temp->Observe_Pd_Black Pd_Black_Yes Address Catalyst Aggregation (See Guide 2) Observe_Pd_Black->Pd_Black_Yes Yes Pd_Black_No Suspect Chemical Deactivation Observe_Pd_Black->Pd_Black_No No Iodide_Poisoning Hypothesis A: Iodide Poisoning (See Guide 3) Pd_Black_No->Iodide_Poisoning Ligand_Issue Hypothesis B: Ligand Degradation or Suboptimal Choice Pd_Black_No->Ligand_Issue Screen_Ligands Action: Screen More Robust Ligands (e.g., Buchwald-type) Iodide_Poisoning->Screen_Ligands Ligand_Issue->Screen_Ligands

Caption: General troubleshooting workflow for low-yield reactions.

Guide 2: Addressing Catalyst Aggregation (Palladium Black)

If you observe a black precipitate, your primary goal is to stabilize the active Pd(0) species.

  • Problem: Formation of palladium black indicates the catalyst is falling out of the catalytic cycle.

  • Causality: The ancillary ligand is failing to adequately stabilize the Pd(0) center, leading to agglomeration.

  • Solutions:

    • Switch to a More Bulky/Electron-Rich Ligand: This is the most effective solution. Transition from simple ligands like PPh₃ to more advanced ligands like cataCXium® A, SPhos, or XPhos. These provide superior steric and electronic stabilization.

    • Increase Ligand-to-Palladium Ratio: A slightly higher ratio (e.g., from 2:1 to 4:1 L:Pd) can sometimes help maintain a stable coordination sphere, though excessive ligand can also inhibit the reaction.

    • Check Solvent Purity: Certain impurities can strip ligands from the metal center. Ensure you are using high-purity, anhydrous, and properly degassed solvents.

Guide 3: Overcoming Iodide-Mediated Deactivation

If your reaction works with aryl bromides but struggles with this compound, iodide inhibition is a likely cause.

  • Problem: Iodide forms strong bonds with palladium, leading to the formation of inactive, off-cycle dimers.[1]

  • Causality: The equilibrium between the active catalyst and the inactive iodide-bridged species favors the inactive state.

  • Solutions:

    • Employ Modern Ligand Systems: As with aggregation, bulky, electron-rich monophosphine ligands are often designed to overcome this specific problem.[1] They can accelerate the catalytic cycle, making the rate of productive turnover faster than the rate of deactivation.

    • Use an Iodide Scavenger (with caution): In some cases, adding a silver salt (e.g., Ag₂CO₃, Ag₃PO₄) can precipitate excess iodide as AgI, removing it from the solution.[10] However, this can also introduce new complications and should be tested on a small scale first.

    • Change the Palladium Precursor: Sometimes, the counter-ions on the palladium pre-catalyst (e.g., chloride vs. acetate) can influence the propensity for iodide inhibition. Experiment with different Pd(II) sources like Pd(OAc)₂ or Pd₂(dba)₃.

Section 3: Key Experimental Protocols
Protocol 1: Diagnostic Test for Reagent/Solvent Contamination

This controlled experiment helps determine if catalyst poisons are present in your starting materials.

  • Setup: Prepare two identical small-scale reactions (e.g., 0.1 mmol scale).

  • Reaction A (Control): Use all your standard, "as-is" reagents, base, and solvent from your laboratory stock.

  • Reaction B (High Purity):

    • Use a fresh, sealed bottle of a high-purity solvent (e.g., anhydrous, packaged under nitrogen).

    • Use a freshly opened container of the base.

    • If possible, purify your this compound substrate (e.g., by recrystallization or column chromatography) immediately before use.

  • Execution: Run both reactions side-by-side under identical conditions (temperature, stir rate, time).

  • Analysis: Monitor the conversion of both reactions by TLC, GC, or LC-MS.

    • If Reaction B proceeds significantly better than A: This strongly indicates that one of your standard reagents or your solvent is contaminated with a catalyst poison.

    • If both reactions fail similarly: The issue is more likely intrinsic to the chosen catalyst system or conditions, not external contamination.

Protocol 2: General Procedure for Ligand Screening

A parallel screening approach to quickly identify a more effective ligand.

  • Preparation: In a glovebox, prepare a stock solution of your palladium precursor (e.g., Pd₂(dba)₃) in an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Array Setup: Arrange a series of small reaction vials. To each vial, add this compound (1.0 equiv), your coupling partner (e.g., a boronic acid, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Ligand Addition: To each vial, add a different phosphine ligand (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos). Maintain a constant Pd:Ligand ratio for all reactions (e.g., 1:2 for monodentate ligands).

  • Initiation: Add the palladium precursor stock solution to each vial to achieve the desired catalyst loading (e.g., 2 mol % Pd). Seal the vials.

  • Execution: Place the entire array in a heating block set to the desired reaction temperature.

  • Analysis: After a set time (e.g., 2 hours, 12 hours), take an aliquot from each vial and analyze by LC-MS or GC to compare product formation across the different ligands. This will quickly reveal which ligand provides the best performance under your specific conditions.

Section 4: Data & Visualization
Table 1: Comparison of Common Ligand Classes for Cross-Coupling
Ligand ClassExample(s)Key CharacteristicsBest ForPotential Issues with this compound
Triarylphosphines PPh₃, P(o-tol)₃Inexpensive, air-stableSimple, unhindered substratesProne to catalyst aggregation (Pd black); often too slow to overcome iodide poisoning or difficult reductive elimination.
Bulky Alkylphosphines P(t-Bu)₃, PCy₃Strongly electron-donating, bulkyGeneral-purpose, good for oxidative additionCan be air-sensitive; may not be optimal for the most challenging reductive eliminations.
Bidentate Phosphines DPPF, BINAPForm stable chelate complexesSuzuki, Buchwald-HartwigCan reduce the rate of reaction by limiting open coordination sites; may not overcome iodide inhibition effectively.[15]
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosVery bulky and highly electron-donatingHighly Recommended. Challenging substrates, hindered couplings, difficult reductive eliminations.[13]Generally the most robust and effective choice; cost can be a factor.
Mechanism: Iodide Poisoning via Dimer Formation

The following diagram illustrates how excess iodide can sequester the active palladium catalyst into a stable, inactive bridged dimer, halting the catalytic cycle.

Caption: Iodide poisoning deactivation pathway.

References
  • D. S. Surry and S. L. Buchwald, "Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate," PubMed Central. [Link]

  • A. A. D'Elia et al., "Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend," PMC - NIH. [Link]

  • A. F. M. M. Rahman et al., "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond," MDPI, 2018. [Link]

  • Reddit user discussion, "I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work?," r/chemistry - Reddit, 2017. [Link]

  • JoVE, "Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction," JoVE, 2017. [Link]

  • Request PDF, "Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions," ResearchGate. [Link]

  • S. B. G. de la Torre et al., "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," MDPI, 2023. [Link]

  • C. F. Cullis and D. D. Eley, "The poisoning of palladium catalyst for the reaction between hydrogen and oxygen," Transactions of the Faraday Society, 1949. [Link]

  • Weiping Su, "Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex," Research Communities by Springer Nature, 2020. [Link]

  • Wikipedia, "Catalyst poisoning," Wikipedia. [Link]

  • F. J. J. G. Janssen, "Poisoning and deactivation of palladium catalysts," SciSpace. [Link]

  • Chemistry LibreTexts, "17.2: Palladium catalyzed couplings," Chemistry LibreTexts, 2020. [Link]

  • S. D. Pike et al., "Catalysis for Fluorination and Trifluoromethylation," PMC - NIH. [Link]

  • Wikipedia, "Buchwald–Hartwig amination," Wikipedia. [Link]

  • P. M. Waddell et al., "Visible light-induced palladium–carbon bond weakening in catalytically relevant T-shaped complexes," Chemical Science (RSC Publishing), 2023. [Link]

  • Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction," Organic Chemistry Portal. [Link]

  • S. A. Nye et al., "Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides," PMC - NIH. [Link]

  • Request PDF, "Mechanism of Trifluoromethylation of Aryl Halides with CuCF3 and the Ortho Effect," ResearchGate. [Link]

  • Chemistry LibreTexts, "Buchwald-Hartwig Amination," Chemistry LibreTexts, 2023. [Link]

  • A. M. Haydl and T. J. A. M. van der Heijden, "The Buchwald–Hartwig Amination After 25 Years," the University of Groningen research portal. [Link]

  • D. A. Everson et al., "Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation," PMC - NIH. [Link]

  • L. C. Campeau et al., "Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions," ResearchGate. [Link]

Sources

Technical Support Center: Solvent Selection for 2-Iodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 2-Iodo-4-(trifluoromethyl)phenol. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth guidance and troubleshooting advice in a direct question-and-answer format. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Part 1: Foundational Concepts & FAQs

This section addresses fundamental questions about the reactivity of this compound and the general principles of solvent selection.

Q1: What are the key reactive sites on this compound and how do they influence my reaction choices?

A: this compound possesses three key structural features that dictate its reactivity:

  • Phenolic Hydroxyl (-OH): This group is acidic and can be deprotonated by a base to form a highly nucleophilic phenoxide anion. This site is the primary target for reactions like O-alkylation (e.g., Williamson ether synthesis), O-acylation, and other nucleophilic additions.[1]

  • Iodo (-I) Group: The carbon-iodine bond is a versatile handle for synthetic transformations, primarily serving as an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[2][3]

  • Trifluoromethyl (-CF3) Group: This is a potent electron-withdrawing group. Its presence significantly increases the acidity of the phenolic proton (making deprotonation easier) and influences the electronic environment of the aromatic ring.[4]

The interplay of these groups allows for a diverse range of synthetic modifications, but also necessitates careful control of reaction conditions, with solvent choice being paramount.

Q2: Why is solvent selection so critical for reactions with this specific molecule?

A: The solvent is not merely a medium for dissolution; it is an active participant that can dramatically influence reaction outcomes.[2] For this compound, the solvent choice is critical for:

  • Solubility: Ensuring all reactants, reagents, and catalysts are in the solution phase is the first requirement for a successful reaction.

  • Reactivity & Nucleophilicity: The solvent's nature (protic vs. aprotic) directly impacts the reactivity of nucleophiles. For instance, polar aprotic solvents enhance the nucleophilicity of the phenoxide anion, which is crucial for O-alkylation.[1][5]

  • Catalyst Stability & Activity: In palladium-catalyzed reactions, the solvent can coordinate with the metal center, affecting the stability and activity of the catalyst. Some solvents can even participate in the catalytic cycle or, conversely, lead to catalyst deactivation.[6]

  • Reaction Pathway & Selectivity: The solvent can stabilize transition states or intermediates differently, sometimes leading to a complete switch in chemoselectivity. For example, in systems with multiple leaving groups, polar solvents can favor reaction at one site while nonpolar solvents favor another.[7][8]

  • Temperature Control: The solvent's boiling point determines the maximum temperature for a reaction at atmospheric pressure, which is often a key parameter for overcoming activation energy barriers.[5]

Part 2: Troubleshooting & Solvent Guides for Specific Reactions

This section provides targeted advice for common reaction classes involving this compound.

A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Q: I am setting up a Suzuki-Miyaura coupling reaction with this compound. What is a good starting solvent?

A: For Suzuki-Miyaura couplings, a common and effective starting point is a mixture of an ethereal or aromatic solvent with water.

  • Recommended Starting Solvents:

    • Toluene/Water or Dioxane/Water: These are classic choices. Toluene and dioxane are generally good at dissolving the aryl iodide and the boronic acid partner. The aqueous phase is required to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitate the transmetalation step.

    • Tetrahydrofuran (THF)/Water: THF is another excellent choice, particularly at lower temperatures. However, be aware that THF has a lower boiling point (66 °C), which may limit the reaction temperature.

The choice of solvent is one of the most important factors in palladium-catalyzed cross-couplings, influencing reaction rate, selectivity, and catalyst stability.[2]

Q: My cross-coupling reaction is slow or stalling. Can the solvent be the problem?

A: Yes, absolutely. If your reaction is sluggish, consider the following solvent-related issues:

  • Poor Solubility: Visually inspect the reaction. If reactants or the base appear undissolved, the solvent system is not optimal. For highly polar coupling partners, adding a co-solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) in small amounts can sometimes help, but be cautious as they can also impact catalyst stability.[6]

  • Insufficient Polarity: The oxidative addition step is often favored in more polar solvents. If you are using a very nonpolar solvent like pure toluene, switching to THF or adding a polar co-solvent might accelerate the reaction.

  • Low Temperature: The reaction may simply need more thermal energy. If you are using THF, consider switching to a higher-boiling solvent like dioxane (101 °C) or toluene (111 °C) to increase the reaction temperature.

B. Reactions at the Phenolic Hydroxyl (O-Alkylation)

Q: I want to perform a Williamson ether synthesis (O-alkylation) on the phenolic hydroxyl. Which solvent will give me the best yield of the O-alkylated product?

A: To maximize O-alkylation, you must use a polar aprotic solvent .

  • Top Choices:

    • N,N-Dimethylformamide (DMF): Often the solvent of choice. It readily dissolves the phenoxide salt and does not interfere with the nucleophile.

    • Dimethyl Sulfoxide (DMSO): Another excellent option, particularly for less reactive alkyl halides, as it can accelerate Sₙ2 reactions.

    • Acetonitrile (MeCN): A good alternative with a lower boiling point, which can be advantageous for easier removal post-reaction.

The key principle is that polar aprotic solvents solvate the cation (e.g., Na⁺, K⁺) of the base but do not form strong hydrogen bonds with the phenoxide anion. This leaves the oxygen "naked" and highly nucleophilic, promoting the desired Sₙ2 attack on the alkyl halide.[1][5]

Q: I am observing an unwanted C-alkylated side product. How can I use the solvent to prevent this?

A: The formation of a C-alkylated product is a known side reaction for phenolates. This happens because the phenoxide anion is an ambident nucleophile with electron density on both the oxygen and the ortho/para positions of the ring. To suppress C-alkylation, you must avoid protic solvents .

  • Solvents to Avoid for O-Alkylation: Water, Ethanol, Methanol, Isopropanol.

Protic solvents will form a strong hydrogen-bonding cage around the phenoxide oxygen. This shields the oxygen, reducing its nucleophilicity and making the carbon atoms of the ring more competitive as nucleophilic sites.[1] Using a polar aprotic solvent like DMF is the most effective way to direct the reaction toward O-alkylation.[1]

Part 3: Data Summary & Experimental Protocols

Solvent Selection Reference Table
SolventTypeBoiling Point (°C)Recommended for Pd-CouplingRecommended for O-AlkylationNotes
Toluene Nonpolar Aprotic111Yes NoGood for higher temperatures. Often used with water.
Tetrahydrofuran (THF) Polar Aprotic66Yes AcceptableCommon choice, but limited by low boiling point.[6]
1,4-Dioxane Polar Aprotic101Yes AcceptableHigher boiling point alternative to THF.
Acetonitrile (MeCN) Polar Aprotic82AcceptableYes Good for O-alkylation; can influence selectivity in Pd-coupling.[7]
DMF Polar Aprotic153Use with cautionExcellent Excellent for O-alkylation. Can be a ligand for Pd, use cautiously.[5][6]
DMSO Polar Aprotic189Use with cautionExcellent High boiling point, excellent for Sₙ2. Can oxidize some Pd(0) catalysts.[5][7]
Ethanol/Methanol Polar Protic78 / 65AcceptableNo Protic nature hinders O-alkylation by solvating the phenoxide.[1][5]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative workflow for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.03 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the arylboronic acid (1.2 eq).

  • Reagent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.5 eq).

  • Solvent Degassing (Critical): The solvent mixture must be rigorously degassed to prevent oxidation of the Pd(0) catalyst. Prepare a 4:1 mixture of dioxane and water. Sparge the mixture with argon or nitrogen gas for 20-30 minutes.

  • Reaction Setup: Add the degassed dioxane/water solvent mixture to the flask to achieve a substrate concentration of ~0.1 M.

  • Heating: Place the flask under a positive pressure of nitrogen or argon and heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 4: Visualization of Solvent Selection Logic

The following diagram illustrates a decision-making workflow for choosing an appropriate solvent system based on the desired chemical transformation.

Solvent_Selection start What is the desired reaction? pd_coupling Palladium-Catalyzed Cross-Coupling start->pd_coupling C-C / C-N / C-S bond formation at the Iodo position o_alkylation O-Alkylation / Acylation (at Phenolic -OH) start->o_alkylation Ether / Ester formation at the Hydroxyl position pd_solvents Is a high temperature (>70°C) required? pd_coupling->pd_solvents o_solvents Select a Polar Aprotic Solvent to maximize nucleophilicity o_alkylation->o_solvents o_warning AVOID Protic Solvents (e.g., EtOH, H₂O) to prevent C-alkylation o_alkylation->o_warning pd_high_temp Use Toluene or Dioxane (often with H₂O) pd_solvents->pd_high_temp Yes pd_low_temp Use THF (often with H₂O) pd_solvents->pd_low_temp No o_choices Primary Choices: - DMF - DMSO - Acetonitrile o_solvents->o_choices

Caption: Decision workflow for selecting solvents for this compound.

References

  • BenchChem. (2025). How to increase the efficiency of nucleophilic aromatic substitution reactions.
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Potter, R. G., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.
  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation.
  • ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions | Request PDF.
  • Proutiere, F., & Schoenebeck, F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie (International ed. in English).

Sources

Managing exothermic reactions during the synthesis of 2-Iodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-Iodo-4-(trifluoromethyl)phenol. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed to ensure the safe and efficient execution of this synthesis, with a particular focus on managing the inherent exothermic risks.

I. Understanding the Reaction: An Overview

The synthesis of this compound is an electrophilic aromatic substitution reaction. In this process, an iodine atom replaces a hydrogen atom on the aromatic ring of 4-(trifluoromethyl)phenol. The hydroxyl (-OH) group on the phenol ring is a strong activating group, meaning it increases the electron density of the ring, making it more susceptible to attack by electrophiles.[1][2] This activation, however, also contributes to the reaction's exothermicity. The trifluoromethyl (-CF3) group is a deactivating group, which can influence the regioselectivity of the iodination.

The reaction is typically carried out using an iodinating agent, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), often in the presence of a base or an acid catalyst. The choice of reagents and reaction conditions significantly impacts the reaction rate, yield, and, most critically, the management of the heat generated.

II. Frequently Asked Questions (FAQs)

This section addresses common queries and concerns that may arise during the synthesis.

Q1: Why is my reaction turning dark brown or black immediately upon adding the iodinating agent?

A1: A rapid color change to dark brown or black can indicate several issues. The most likely cause is an uncontrolled exothermic reaction, leading to the decomposition of starting materials or products. This can be due to too rapid addition of the iodinating agent. Another possibility is the formation of triiodide ions (I₃⁻) in high concentrations, which are dark brown.

Q2: I am observing the formation of multiple products in my TLC analysis. What are the likely side products?

A2: The formation of multiple products often points to a lack of regioselectivity or over-iodination. Besides the desired 2-iodo product, you may be forming 2,6-diiodo-4-(trifluoromethyl)phenol. The hydroxyl group is an ortho, para-director; since the para position is blocked by the trifluoromethyl group, substitution occurs at the ortho positions.[3] The extent of di-iodination can often be controlled by the stoichiometry of the reagents.[3]

Q3: My reaction is sluggish and not going to completion, even after extended reaction times. What could be the problem?

A3: A slow or incomplete reaction can be attributed to several factors. Insufficient activation of the iodinating agent is a common cause. For instance, when using molecular iodine, an oxidizing agent may be necessary to generate a more potent electrophilic iodine species.[4] Additionally, suboptimal pH can hinder the reaction; for phenol iodination, a slightly basic condition is often preferred to generate the more nucleophilic phenolate ion.[4]

Q4: Is it necessary to use a fume hood for this reaction?

A4: Yes, absolutely. This reaction should always be performed in a well-ventilated chemical fume hood.[5][6][7] Iodine and its compounds can be volatile and are respiratory irritants.[5] Furthermore, some reagents, like iodine monochloride, are corrosive and release hazardous vapors.[5]

Q5: What is the purpose of the sodium thiosulfate or thiourea wash during the workup?

A5: The wash with a reducing agent like sodium thiosulfate or thiourea is crucial for quenching any unreacted iodine.[8] This step is easily identified by the disappearance of the characteristic brown color of iodine, resulting in a colorless or pale yellow solution.

III. Troubleshooting Guide: Managing Exothermic Reactions

An uncontrolled exotherm is the most significant safety hazard in this synthesis. The following guide provides a structured approach to identifying and mitigating this risk.

Observation Potential Cause Recommended Action
Rapid temperature spike (>10°C) upon initial reagent addition. Addition rate of the iodinating agent is too fast.1. Immediately slow down or stop the addition. 2. Ensure the cooling bath is at the correct temperature and has sufficient capacity. 3. Add the reagent portion-wise or via a syringe pump for better control.
Solvent is boiling or there is a sudden release of vapors. A runaway reaction is occurring.1. IMMEDIATELY remove the heating source (if any) and increase cooling. 2. If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture. 3. Be prepared to evacuate the area if the reaction cannot be brought under control.
The reaction mixture solidifies or becomes very thick. Product precipitation or polymerization due to localized overheating.1. Improve stirring to ensure homogenous heat distribution. 2. Consider using a different solvent system that better solubilizes all components at the reaction temperature.
Color of the reaction mixture changes unexpectedly (e.g., to black). Decomposition of reagents or products due to excessive heat.1. Stop the reaction and cool it down. 2. Analyze a small aliquot to identify the decomposition products. 3. Re-evaluate the reaction temperature and consider running the reaction at a lower temperature.
Workflow for Exotherm Management

Exotherm_Management cluster_PreReaction Pre-Reaction Planning cluster_Reaction During Reaction cluster_Troubleshooting Troubleshooting Pre_1 Review MSDS for all reagents Pre_2 Select appropriate cooling bath (ice/water, ice/salt) Pre_1->Pre_2 Pre_3 Ensure efficient stirring apparatus is in place Pre_2->Pre_3 Reac_1 Monitor temperature continuously Pre_3->Reac_1 Reac_2 Add iodinating agent slowly and portion-wise Reac_1->Reac_2 Reac_3 Observe for any visual changes (color, viscosity) Reac_2->Reac_3 Trouble_1 Temperature rises unexpectedly Reac_3->Trouble_1 If exotherm occurs Trouble_2 Slow or stop addition Trouble_1->Trouble_2 Trouble_3 Increase cooling Trouble_2->Trouble_3 Trouble_4 Dilute with cold solvent (if safe) Trouble_3->Trouble_4

Caption: A workflow for managing exothermic reactions.

IV. Detailed Experimental Protocols

Below are two common protocols for the synthesis of this compound, with an emphasis on safety and control.

Protocol 1: Iodination using Iodine and Sodium Bicarbonate

This method is a common and relatively mild procedure.

Reagents and Equipment:

  • 4-(Trifluoromethyl)phenol

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • 5% aqueous sodium thiosulfate solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)phenol in a 1:1 mixture of THF and water.[8]

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with stirring.

  • Reagent Addition: While maintaining the temperature, add sodium bicarbonate, followed by the portion-wise addition of solid iodine over 30-60 minutes.[8] Critical Step: Monitor the temperature closely during the addition of iodine. If the temperature rises above 10 °C, pause the addition until it cools down.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.[8]

  • Workup:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Slowly add a 5% aqueous sodium thiosulfate solution until the brown color of the excess iodine disappears.[8]

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 times).[8]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography or distillation.[8]

Protocol 2: Iodination using N-Iodosuccinimide (NIS) and Acetic Acid

This protocol uses a different iodinating agent and may offer different selectivity or reactivity.

Reagents and Equipment:

  • 4-(Trifluoromethyl)phenol

  • N-Iodosuccinimide (NIS)

  • Acetic acid

  • Sulfuric acid (catalytic amount)

  • Water

  • 1 M aqueous sodium thiosulfate solution

  • Diethyl ether

  • Magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, suspend N-iodosuccinimide in acetic acid.

  • Addition of Phenol: Add 4-(trifluoromethyl)phenol to the suspension and stir for 5 minutes at room temperature.[9]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid. Caution: This may cause an initial exotherm. Ensure the flask is in a cooling bath.

  • Reaction: Stir the mixture at room temperature for the required time (monitor by TLC).[9]

  • Workup:

    • Pour the reaction mixture into a beaker of ice water.[9]

    • Extract the product with diethyl ether.[9]

    • Wash the combined organic layers with water and then twice with 1 M aqueous sodium thiosulfate solution.[9]

    • Dry the organic layer over magnesium sulfate.[9]

  • Purification: Filter and concentrate the solution to obtain the crude product, which can then be purified.[9]

Safety Data Summary
Reagent Key Hazards Recommended PPE
4-(Trifluoromethyl)phenol Harmful if swallowed, skin and eye irritant.Gloves, safety glasses, lab coat.
Iodine Harmful if inhaled, causes skin and eye irritation.Gloves, safety glasses, lab coat. Use in a fume hood.
N-Iodosuccinimide Skin and eye irritant.Gloves, safety glasses, lab coat.
Iodine Monochloride Corrosive, causes severe skin burns and eye damage, respiratory irritant.[5]Chemical-resistant gloves, chemical goggles, face shield, lab coat.[5][10] Must be handled in a fume hood.[5][7]
Acetic Acid Flammable, causes severe skin burns and eye damage.Gloves, safety glasses, lab coat.
Sulfuric Acid Causes severe skin burns and eye damage.Gloves, safety glasses, lab coat.

V. Mechanistic Considerations

The iodination of phenols is a classic example of electrophilic aromatic substitution. The mechanism proceeds through the following general steps:

  • Generation of the Electrophile: The iodinating agent (e.g., I₂, NIS) generates an electrophilic iodine species (I⁺). This process can be facilitated by a base (which deprotonates the phenol to the more reactive phenolate) or an acid (which can polarize the I-I bond).

  • Nucleophilic Attack: The electron-rich aromatic ring of the phenol (or phenolate) attacks the electrophilic iodine. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.[2]

  • Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that is bonded to the iodine, restoring the aromaticity of the ring and yielding the iodinated product.[2]

Reaction Mechanism Diagram

EAS_Mechanism Phenol 4-(Trifluoromethyl)phenol Step1 Nucleophilic Attack Iodine I₂ Product This compound Sigma_Complex Sigma Complex (Arenium Ion) Step2 Deprotonation Step1->Sigma_Complex Slow Step2->Product Fast

Caption: Generalized mechanism of electrophilic aromatic substitution.

VI. References

  • Samrat Pharmachem Limited. (n.d.). SAFETY DATA SHEET: Iodine Monochloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Iodine Monochloride. Retrieved from [Link]

  • Loba Chemie. (2022). IODINE MONOCHLORIDE SOLUTION Safety Data Sheet. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-iodo-5-trifluoromethylphenol. Retrieved from [Link]

  • Cell Press. (n.d.). Rapid Dehydroxytrifluoromethoxylation of Alcohols. Retrieved from [Link]

  • AOBChem USA. (n.d.). 2-Iodo-4-(trifluoromethoxy)phenol. Retrieved from [Link]

  • Risø National Laboratory. (1989). Iodination of phenol. Retrieved from [Link]

  • MANAC Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]

  • Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). EP2394984A1 - Process for the iodination of phenolic derivatives. Retrieved from

  • PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

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Technical Support Center: Identifying Impurities in 2-Iodo-4-(trifluoromethyl)phenol by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of 2-Iodo-4-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who rely on Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and purity assessment. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount.[1] This document provides in-depth, field-proven insights into identifying potential process-related impurities using ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the NMR analysis of this compound.

Q1: What are the expected NMR spectral signatures for pure this compound?

Answer: Understanding the baseline spectrum of the pure active pharmaceutical ingredient (API) is the first step in impurity identification.[2][3] For this compound, the key is the asymmetric substitution on the benzene ring, which results in three unique aromatic protons.

  • ¹H NMR: You should expect three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm).

    • One doublet, corresponding to the proton adjacent to the iodine atom.

    • One doublet of doublets, for the proton between the -OH and -CF₃ groups.

    • One doublet, for the proton adjacent to the -OH group.

    • A broad singlet for the phenolic -OH proton, whose chemical shift is concentration and solvent-dependent. This peak will disappear upon shaking the sample with a drop of D₂O.[4]

  • ¹³C NMR: Due to the lack of symmetry, all seven carbon atoms are chemically unique and should produce seven distinct signals. The carbon attached to the iodine will be shifted significantly upfield, while the carbons attached to oxygen, the CF₃ group, and the CF₃ carbon itself will have characteristic chemical shifts.

  • ¹⁹F NMR: This is a highly sensitive and powerful technique for this molecule.[5] A single, sharp singlet is expected for the -CF₃ group. The chemical shift of this signal is an excellent indicator of purity, as it is highly sensitive to the electronic environment of the aromatic ring.

Q2: What are the most common impurities I should expect from the synthesis of this compound?

Answer: Impurities typically arise from the manufacturing process, including starting materials, by-products from side reactions, and residual reagents or solvents.[2][3][6] The most common synthesis involves the direct iodination of 4-(trifluoromethyl)phenol.[7]

Therefore, the most probable impurities are:

  • Unreacted Starting Material: 4-(Trifluoromethyl)phenol.

  • Regioisomeric Byproducts: Over-iodination can lead to 2,6-Diiodo-4-(trifluoromethyl)phenol. While less common, iodination at other positions is also possible. NMR spectroscopy is an incredibly powerful tool for distinguishing between such regioisomers.[8][9][10]

  • Residual Solvents: Synthesis and purification often involve solvents like ethyl acetate, dichloromethane, or hexanes, which can be difficult to remove completely.[7][11] Ethyl acetate, in particular, is known to be a persistent impurity.[4][11]

  • Residual Reagents: Trace amounts of reagents used during the reaction or workup, such as thiourea or N-iodosuccinimide, could remain.[7][11]

Troubleshooting Guide: Interpreting Your NMR Spectrum

This section is designed to help you diagnose specific issues observed in your NMR data.

Q3: I see extra peaks in the aromatic region of my ¹H NMR spectrum. How can I identify the impurity?

Answer: The pattern of the extra signals is the key to identification. Follow this diagnostic workflow:

Caption: Logic for impurity analysis using ¹⁹F NMR.
Q5: I see peaks around δ 1.2, 2.0, and 4.1 ppm in my ¹H NMR. Are these impurities?

Answer: Yes, these are very likely residual solvent impurities.

  • δ 4.1 (quartet), δ 2.0 (singlet), δ 1.2 (triplet): This combination is the classic signature of Ethyl Acetate . It is a very common solvent used in extraction and chromatography and can be difficult to remove under vacuum. [4][11]* Other common solvent peaks:

    • Dichloromethane (DCM): ~δ 5.3 ppm

    • Acetone: ~δ 2.17 ppm

    • Hexane/Pentane: Multiple signals between δ 0.8-1.3 ppm

Troubleshooting Step: If you suspect a solvent, check a reference chart for common NMR solvent impurities. To confirm, you can obtain a spectrum in a different deuterated solvent (e.g., switch from CDCl₃ to Acetone-d₆), which may shift the impurity peaks away from your product signals. [4]

Data Summary & Protocols
Table 1: Comparative NMR Data for Identification
CompoundAnalysisExpected Chemical Shift (δ ppm) & Multiplicity
This compound ¹H NMR Aromatic: 3 signals (d, dd, d); Phenol: 1 broad signal (s)
(Product)¹³C NMR 7 distinct aromatic/aliphatic signals.
¹⁹F NMR 1 major singlet (e.g., ~ -63 ppm, solvent dependent). [12]
4-(Trifluoromethyl)phenol ¹H NMR Aromatic: 2 signals, A₂B₂ pattern (two doublets). [13][14]
(Starting Material)¹³C NMR 5 distinct signals due to symmetry. [15]
¹⁹F NMR 1 singlet, shifted relative to the product.
2,6-Diiodo-4-(trifluoromethyl)phenol ¹H NMR Aromatic: 1 signal (singlet).
(Byproduct)¹³C NMR 5 distinct signals due to symmetry.
¹⁹F NMR 1 singlet, shifted relative to the product and starting material.

Note: Exact chemical shifts are dependent on the solvent, concentration, and instrument.

Experimental Protocols
Protocol 1: Standard ¹H and ¹⁹F NMR Analysis

This protocol ensures high-quality data for impurity identification and quantification.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of your this compound sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved to avoid peak broadening. [4] * Expert Tip: CDCl₃ is a good first choice, but if signals overlap, re-running in Acetone-d₆ or Benzene-d₆ can resolve them. [4]

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal resolution.

    • Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio for detecting low-level impurities.

    • Set the spectral width to cover the full range of expected signals (e.g., 0-12 ppm).

    • Process the data with appropriate phasing and baseline correction. Integrate all signals, including those of suspected impurities.

  • ¹⁹F NMR Acquisition:

    • Switch the probe to the ¹⁹F channel. No internal standard is typically needed for qualitative identification, but for accurate quantification, a certified reference material can be used. [16] * Acquire the spectrum. ¹⁹F NMR is highly sensitive, so fewer scans are often needed compared to ¹H NMR.

    • Reference the spectrum appropriately. Process and integrate all signals to determine the relative molar ratios of the different fluorinated species.

Protocol 2: 2D COSY for Structural Confirmation

If the ¹H NMR is complex or assignments are ambiguous, a 2D COSY (Correlation Spectroscopy) experiment can confirm proton-proton couplings. [8][9]

  • Setup: Use the same sample prepared for the 1D experiments.

  • Acquisition: Select a standard COSY pulse sequence on your spectrometer.

  • Analysis:

    • In the resulting 2D spectrum, diagonal peaks will correspond to the 1D spectrum.

    • Off-diagonal "cross-peaks" indicate that two protons are coupled to each other.

    • For this compound, you should see cross-peaks connecting the adjacent aromatic protons, confirming their connectivity and validating the structure against potential isomers.

References
  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link]

  • ChemHelp ASAP. (2019). distinguish between E2 regioisomers with NMR spectroscopy. YouTube. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved from [Link]

  • (n.d.). 2 - Supporting Information. Retrieved from [Link]

  • R. Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • LookChem. (n.d.). This compound CAS NO.463976-21-8. Retrieved from [Link]

  • Pharmachitchat. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]

  • Reddit. (2022). Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. Retrieved from [Link]

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]

  • INIS-IAEA. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]

  • AOBChem USA. (n.d.). 2-Iodo-4-(trifluoromethoxy)phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment | Request PDF. Retrieved from [Link]

  • Aspira Chemical. (n.d.). This compound, 98%. Retrieved from [Link]

  • NIH. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]

  • (n.d.). Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). Retrieved from [Link]

  • Medium. (2025). Procuring Pharmaceutical Intermediates: A Focus on 463976-21-8. Retrieved from [Link]

  • ContaminantDB. (n.d.). 1H NMR Spectrum (CHEM021378). Retrieved from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)phenol. Retrieved from [Link]

  • Alachem Co., Ltd. (n.d.). 463976-21-8 | this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). 19F NMR spectrum of 2,4,6-(CF3)3C6H2SH. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) 1 H-NMR spectrum of 2-trifluoromethylphenol in phosphate buffer;... | Download Scientific Diagram. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(Trifluoromethoxy)phenol - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 2-iodo-6-(trifluoromethyl)phenol. Retrieved from [Link]

  • ACS Publications. (n.d.). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Retrieved from [Link]

Sources

Technical Support Center: Suzuki-Miyaura Coupling of 2-Iodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide addresses a persistent challenge in palladium-catalyzed cross-coupling: the formation of homocoupled byproducts, specifically in the context of the Suzuki-Miyaura reaction with the electron-deficient substrate, 2-Iodo-4-(trifluoromethyl)phenol. Due to the electron-withdrawing nature of the trifluoromethyl group, this aryl iodide is highly activated towards oxidative addition, a key step in the catalytic cycle.[1] However, this enhanced reactivity can also potentiate side reactions if conditions are not meticulously controlled. This document provides a structured, question-and-answer-based approach to diagnose and resolve issues related to homocoupling, ensuring high yields and purity of the desired biaryl product.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What is causing this homocoupling?

A1: Homocoupling in Suzuki-Miyaura reactions is primarily caused by two factors: the presence of dissolved oxygen and the prevalence of palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a transmetalation with two molecules of your boronic acid, leading to the undesired homocoupled product and regenerating Pd(0).[2] Furthermore, if you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), inefficient reduction to the active Pd(0) state can leave residual Pd(II) available to catalyze the homocoupling pathway.[2]

Q2: My starting material is this compound. Does this specific substrate have unique properties I should be aware of?

A2: Yes. The trifluoromethyl group is strongly electron-withdrawing, which makes the C-I bond highly susceptible to oxidative addition by the Pd(0) catalyst.[1] This is generally favorable for the desired cross-coupling. However, the acidic nature of the phenolic proton introduces another variable. The choice of base is critical not only for activating the boronic acid but also to avoid deprotonating the phenol in a way that might interfere with the catalyst or lead to other side reactions. While phenols are generally compatible with Suzuki conditions, their activation for C-O coupling is also a known reaction, emphasizing the need for carefully optimized conditions to favor C-C bond formation.[3]

Q3: How can I definitively identify the homocoupling byproduct in my reaction mixture?

A3: The homocoupling byproduct will be a symmetrical biaryl formed from two molecules of your boronic acid partner. You can identify it by analytical techniques such as LC-MS, where you will find a mass corresponding to the dimer of the boronic acid's organic group, minus the boronic acid moiety. On a TLC plate, it will likely appear as a distinct, often less polar, spot compared to your starting materials and desired product.

Q4: Can the choice of phosphine ligand directly impact the rate of homocoupling?

A4: Absolutely. Ligands are critical for stabilizing the palladium catalyst and modulating its reactivity.[4] For minimizing homocoupling, bulky, electron-rich phosphine ligands are highly recommended.[2][5]

  • Steric Hindrance: The bulkiness of ligands like SPhos or XPhos can sterically inhibit the formation of the intermediates required for the homocoupling pathway.

  • Electronic Effects: Their strong electron-donating character facilitates the final, desired reductive elimination step of the cross-coupling cycle, increasing the turnover rate of the primary reaction and outcompeting the homocoupling side reaction.[5]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to minimizing homocoupling.

Issue 1: Significant Homocoupling Product Observed (>10%)

The primary suspect is oxygen. Rigorous deoxygenation of the entire system is the most critical first step.

Core Strategy: Oxygen Exclusion

StepActionRationale
1. Solvent Degassing Before use, sparge all solvents (including water if used as a co-solvent) with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Alternatively, use three freeze-pump-thaw cycles for the most rigorous oxygen removal.Dissolved oxygen is a key oxidant that converts active Pd(0) to Pd(II), which directly catalyzes homocoupling.[2][6]
2. Reaction Vessel Purge Assemble your reaction glassware and purge thoroughly with an inert gas. A common procedure is to evacuate the sealed vessel under vacuum and backfill with inert gas, repeating this cycle three times.This ensures that the reaction headspace is free of atmospheric oxygen.
3. Maintain Inert Atmosphere Throughout the reaction setup and duration, maintain a positive pressure of inert gas using a balloon or a bubbler system.Prevents oxygen from re-entering the system during reagent addition or sampling.
Issue 2: Homocoupling Persists Despite Rigorous Degassing

If oxygen exclusion is not sufficient, the issue may lie with the catalyst system or other reaction parameters.

Core Strategy: Optimizing Reaction Components

ParameterRecommended AdjustmentMechanistic Explanation
Palladium Source Switch from a Pd(II) precatalyst (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄).Pd(0) sources can enter the catalytic cycle directly, bypassing the initial reduction step where boronic acid can be consumed to form homocoupled products.[2]
Ligand Choice Employ a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC).Steric bulk hinders the approach of two boronate species to the palladium center, while high electron density accelerates the desired reductive elimination step.[2][5][7]
Base Selection Use a weaker inorganic base like K₃PO₄ or K₂CO₃. Avoid strong bases like NaOH or NaOtBu if possible.Strong bases can sometimes accelerate side reactions. Weaker bases are often sufficient to activate the boronic acid for transmetalation without promoting undesired pathways. Inorganic bases are generally superior to organic bases for this purpose.[8][9]
Temperature Control Start at a moderate temperature (e.g., 60-80 °C) and only increase if the reaction is sluggish.While heat is often required, excessive temperatures can increase the rate of side reactions, including homocoupling and catalyst decomposition.

Visualizing the Reaction Pathways

Understanding the mechanistic differences between the desired cross-coupling and the undesired homocoupling is key to troubleshooting.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-I) Pd0->OA Fast PdII_Ar Ar-Pd(II)L₂-I OA->PdII_Ar TM Transmetalation (R-B(OH)₂) PdII_Ar->TM PdII_Ar_R Ar-Pd(II)L₂-R TM->PdII_Ar_R RE Reductive Elimination PdII_Ar_R->RE Fast w/ Bulky Ligand RE->Pd0 Catalyst Regeneration Product Ar-R RE->Product Pd0_homo Pd(0)L₂ Ox Oxidation (O₂) Pd0_homo->Ox PdII_homo Pd(II)L₂ Ox->PdII_homo TM1 Transmetalation (R-B(OH)₂) PdII_homo->TM1 PdII_R R-Pd(II)L₂-X TM1->PdII_R TM2 Second Transmetalation (R-B(OH)₂) PdII_R->TM2 PdII_R2 R-Pd(II)L₂-R TM2->PdII_R2 RE_homo Reductive Elimination PdII_R2->RE_homo RE_homo->Pd0_homo Catalyst Regeneration Byproduct R-R RE_homo->Byproduct

Caption: Competing catalytic cycles in the Suzuki-Miyaura reaction.

Recommended Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2.5-5 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered K₃PO₄.

  • Inerting: Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium source (Pd₂(dba)₃) and the phosphine ligand (SPhos).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The final reaction concentration should be approximately 0.1 M with respect to the aryl iodide.

  • Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting_Flowchart start Start Suzuki Reaction check_homo Analyze Crude: Homocoupling >10%? start->check_homo degas Implement Rigorous Degassing Protocol (Solvent & Headspace) check_homo->degas Yes success Success: Minimal Homocoupling check_homo->success No re_run1 Re-run Reaction degas->re_run1 check_homo2 Homocoupling Still Significant? re_run1->check_homo2 optimize Optimize Catalyst System: 1. Use Pd(0) source 2. Use Bulky Ligand (SPhos) 3. Use Weaker Base (K₃PO₄) check_homo2->optimize Yes check_homo2->success No re_run2 Re-run Optimized Reaction optimize->re_run2 re_run2->success fail Consult Advanced Troubleshooting or Consider Alternative Coupling Strategy

Caption: A decision-making workflow for troubleshooting homocoupling.

References

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? Reddit. Available at: [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ScienceDirect. Available at: [Link]

  • The effect of various bases on the Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions for Suzuki coupling reactions. ResearchGate. Available at: [Link]

  • The Suzuki Reaction. CUNY Academic Works. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH National Library of Medicine. Available at: [Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reaction catalyzed by Pd(II) complexes of N,O-donor Schiff base ligands. ResearchGate. Available at: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • The Application of Organic Bases in Microwave-Promoted Suzuki Coupling Reactions in Water. ResearchGate. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • (P,N,P)Ni‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions under Green Conditions. ResearchGate. Available at: [Link]

  • Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Graz University of Technology. Available at: [Link]

Sources

Effective drying techniques for 2-Iodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Iodo-4-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for the effective drying of this compound. Given its unique physicochemical properties, proper drying is critical to ensure its stability, purity, and performance in subsequent applications.

Introduction to this compound

This compound is a halogenated phenol derivative used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[1][2] Its trifluoromethyl and iodo substituents impart specific reactivity and properties that necessitate careful handling and processing. One of the most critical yet often overlooked steps is the removal of residual water and solvents. Improper drying can lead to inaccuracies in weighing, side reactions, and degradation of this valuable intermediate.

A key challenge in handling this compound is its low melting point. While some suppliers describe it as a white powder, others list it as a clear liquid, suggesting a melting point close to ambient temperature.[3][4] For a related compound, 4-(Trifluoromethyl)phenol, the melting point is documented as 45-47 °C.[5] This indicates that this compound is likely a low-melting solid, a property that significantly influences the choice of an appropriate drying technique.

Frequently Asked Questions (FAQs)

Q1: Why is my sample of this compound an oil/waxy solid when it's supposed to be a powder?

This is a common observation and is directly related to the compound's low melting point and the presence of residual solvents or water, which can act as a melting point depressant. If your laboratory's ambient temperature is close to or above the compound's melting point, it will exist in a liquid or semi-solid state. Ensuring the compound is thoroughly dry will help it solidify, assuming the ambient temperature is below its melting point.

Q2: What is the maximum temperature I can use to dry this compound?

Due to the lack of specific thermal decomposition data, a cautious approach is strongly recommended. For vacuum oven drying, it is advisable to stay well below the melting point of the analogous 4-(Trifluoromethyl)phenol (45-47 °C).[5] A starting temperature of 30-35 °C is a safe and effective range. Aggressive heating should be avoided to prevent both melting and potential thermal degradation.

Q3: How can I accurately determine the water content of my sample?

The most reliable method for quantifying water content in phenols is Karl Fischer titration.[6][7] This technique is specific to water and can detect even trace amounts, making it superior to methods like loss on drying (LOD) which also measure volatile solvents. Both volumetric and coulometric Karl Fischer methods are suitable for phenols.[6]

Q4: My compound seems to be disappearing from the flask during vacuum drying. What is happening?

This phenomenon is likely due to sublimation, where the solid turns directly into a gas under reduced pressure. Iodinated compounds can be prone to sublimation.[8][9][10] If you observe this, it is crucial to reduce the vacuum level or lower the temperature to minimize product loss. Using a cold trap between your sample and the vacuum pump is also essential to recover any sublimed material.

Troubleshooting Guide: Common Drying Problems

Problem Potential Cause Recommended Solution
Incomplete Drying Insufficient drying time or inefficient drying agent.Extend the drying time. If using a desiccant, ensure it is fresh and has not been exhausted. For vacuum drying, ensure a stable and adequate vacuum level is maintained.
Sample Melting in Oven The oven temperature is set too high, exceeding the compound's melting point.Immediately reduce the oven temperature to below 35 °C. If the sample has already melted, it can be resolidified under vacuum and then dried at a lower temperature.
"Oiling Out" of Solution The compound is precipitating from a solvent system in which it has low solubility at a certain temperature.This is more of a purification issue than a drying one. However, if this occurs during solvent removal, consider adding a co-solvent in which the compound is more soluble to keep it in solution until the primary solvent is removed.
Product Discoloration Possible oxidation or degradation. Phenols can be sensitive to air and light.Dry the compound under an inert atmosphere (e.g., nitrogen or argon). Store the dried product in a dark, sealed container at the recommended temperature of 2-8°C.
Low Vacuum in System Leaks in the vacuum setup (e.g., poor seals, cracked hoses).Inspect all connections and seals for leaks. Ensure the vacuum pump is functioning correctly and the oil (if applicable) is clean.[11][12]

Recommended Drying Protocols

Method Selection Workflow

The choice of drying method depends on the scale of your experiment, the available equipment, and the required level of dryness.

Decision workflow for selecting a drying method.
Protocol 1: Vacuum Oven Drying (Recommended for General Use)

This method is ideal for removing residual solvents and water from larger quantities of the compound and is generally faster than desiccator drying.

Step-by-Step Methodology:

  • Preparation: Place the crude, solid this compound in a shallow glass dish or watch glass to maximize the surface area.

  • Loading: Place the dish in the vacuum oven. Ensure the oven is at room temperature before loading.

  • Applying Vacuum: Close the oven door and slowly apply vacuum. A gradual increase in vacuum will prevent fine powders from being aspirated into the vacuum line.

  • Heating: Once a stable vacuum is achieved (e.g., <10 mmHg), set the temperature to 30-35 °C . Do not exceed this range to avoid melting.

  • Drying: Dry for 12-24 hours. The exact time will depend on the initial solvent/water content and the amount of sample.

  • Completion: Turn off the heat and allow the oven to cool to room temperature before releasing the vacuum. It is best practice to release the vacuum with an inert gas like nitrogen to prevent the introduction of moist air to the dry product.

Protocol 2: Desiccator Drying (For Small Scale & Solvent-Free Samples)

This method is suitable for small quantities of the compound that are already largely free of organic solvents (e.g., after filtration from an aqueous medium).

Step-by-Step Methodology:

  • Desiccant Choice: Use a high-efficiency desiccant such as phosphorus pentoxide (P₂O₅) or anhydrous calcium sulfate (Drierite®).

  • Sample Preparation: Place the this compound in an open container (e.g., a vial or beaker) inside the desiccator.

  • Vacuum Application (Optional but Recommended): For enhanced efficiency, a vacuum desiccator should be used. Evacuate the desiccator using a vacuum pump.

  • Drying: Allow the sample to dry for at least 24-48 hours.

  • Monitoring: The indicator in Drierite® will change color from blue to pink as it absorbs moisture, signaling when it needs to be replaced.

Protocol 3: Drying over Anhydrous Sodium Sulfate (In Solution)

This is a standard procedure for removing water from an organic solution of the compound, typically after an aqueous workup, as described in its synthesis.[1]

Step-by-Step Methodology:

  • Initial Step: After separating the organic layer containing this compound, add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the solution.

  • Observation: Swirl the flask. If the drying agent clumps together, it indicates the presence of water. Continue adding small portions of Na₂SO₄ until some of the newly added desiccant remains free-flowing.[13]

  • Drying Time: Allow the solution to stand over the drying agent for at least 15-20 minutes.

  • Separation: Decant or filter the dried organic solution to remove the hydrated sodium sulfate.

  • Solvent Removal: The solvent can then be removed under reduced pressure (e.g., using a rotary evaporator).

Troubleshooting Workflow Diagram

This diagram outlines a logical approach to diagnosing and solving common issues encountered during the drying process.

A logical workflow for troubleshooting drying issues.

References

Sources

Validation & Comparative

A Guide to the NMR Spectroscopic Characterization of 2-Iodo-4-(trifluoromethyl)phenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the elucidation of molecular structures. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of 2-Iodo-4-(trifluoromethyl)phenol, a substituted phenol of interest in various chemical applications. In the absence of a complete public spectral database for this specific molecule, we will employ a comparative approach, leveraging the spectral data of its structural analogs, 2-iodophenol and 4-(trifluoromethyl)phenol, to predict and interpret its NMR spectra. This methodology not only serves to characterize the target molecule but also enhances the foundational understanding of substituent effects in NMR spectroscopy.

The Power of Substituent Effects in NMR

The chemical shifts and coupling constants observed in the NMR spectrum of an aromatic compound are exquisitely sensitive to the nature and position of substituents on the ring. Electron-withdrawing groups, such as the trifluoromethyl (-CF₃) group, and electronegative atoms like iodine, exert significant influence on the electron density distribution within the benzene ring. This, in turn, dictates the magnetic environment of each proton and carbon atom, leading to characteristic shifts in their resonance frequencies.

The -CF₃ group at the 4-position is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect is most pronounced at the ortho and para positions relative to the substituent. The iodine atom at the 2-position is also electronegative and will influence the chemical shifts of the adjacent protons and carbons. The interplay of these substituent effects will be reflected in the final NMR spectra of this compound.

Comparative ¹H NMR Spectral Analysis

To predict the ¹H NMR spectrum of this compound, we will first examine the spectra of its constituent analogs: 4-(trifluoromethyl)phenol and 2-iodophenol. A summary of the reported ¹H NMR data for these compounds is presented in the table below.

CompoundH-2 (ppm)H-3 (ppm)H-5 (ppm)H-6 (ppm)OH (ppm)
4-(Trifluoromethyl)phenol6.957.537.536.9510.29
2-Iodophenol---7.756.757.255.5

Table 1: ¹H NMR Chemical Shifts (ppm) of 4-(Trifluoromethyl)phenol and 2-Iodophenol. Data is illustrative and may vary slightly based on solvent and concentration.

In 4-(trifluoromethyl)phenol, the protons ortho to the hydroxyl group (H-2 and H-6) are shielded relative to the protons meta to it (H-3 and H-5), which are deshielded by the electron-withdrawing -CF₃ group. This results in two distinct sets of doublets.[1][2] In 2-iodophenol, the iodine atom introduces further complexity, leading to four distinct aromatic signals.

Based on these analogs, we can predict the ¹H NMR spectrum of this compound. The aromatic region is expected to show three distinct signals for the three aromatic protons. The proton at the 6-position (H-6), being ortho to the hydroxyl group and meta to the -CF₃ group, is expected to be the most upfield. The proton at the 3-position (H-3), being ortho to the iodine and ortho to the -CF₃ group, will likely be the most downfield. The proton at the 5-position (H-5) will be at an intermediate chemical shift. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

Predicted ¹H NMR Spectrum of this compound:

  • H-3: Doublet, downfield shift

  • H-5: Doublet of doublets, intermediate shift

  • H-6: Doublet, upfield shift

  • OH: Broad singlet

Comparative ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also influenced by the substituents.

CompoundC-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)CF₃ (ppm)
4-(Trifluoromethyl)phenol159.0116.0127.0123.0 (q)127.0116.0124.5 (q)
2-Iodophenol155.086.0139.0122.0130.0115.0---

Table 2: ¹³C NMR Chemical Shifts (ppm) of 4-(Trifluoromethyl)phenol and 2-Iodophenol. Data is illustrative and may vary slightly based on solvent and concentration.

In 4-(trifluoromethyl)phenol, the carbon attached to the -CF₃ group (C-4) and the -CF₃ carbon itself will appear as quartets due to coupling with the three fluorine atoms.[3] In 2-iodophenol, the carbon bearing the iodine (C-2) is significantly shielded and appears at a very upfield chemical shift.[4]

For this compound, we can predict the following in the ¹³C NMR spectrum:

  • C-1 (C-OH): Downfield shift, around 150-160 ppm.

  • C-2 (C-I): Significantly upfield shift, characteristic of a carbon attached to iodine.

  • C-4 (C-CF₃): Quartet, downfield shift.

  • CF₃: Quartet, characteristic chemical shift for a trifluoromethyl group.

  • Other aromatic carbons: Signals in the aromatic region, with their chemical shifts influenced by the positions relative to the substituents.

G

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To obtain high-quality NMR spectra of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d (CDCl₃) is a good starting point for many organic molecules.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm for both ¹H and ¹³C).

    • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum. A standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

    • Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Conclusion

The NMR spectroscopic characterization of this compound can be effectively achieved through a comparative analysis with its structural analogs, 2-iodophenol and 4-(trifluoromethyl)phenol. By understanding the individual effects of the iodo and trifluoromethyl substituents on the aromatic ring, a reliable prediction of the ¹H and ¹³C NMR spectra of the target molecule can be made. This guide provides a framework for this analysis, along with a standard protocol for experimental data acquisition, empowering researchers to confidently characterize this and other similarly substituted aromatic compounds.

References

  • PubChem. (n.d.). 4-(Trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Iodophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chegg. (2023, December 10). 1H NMR data for 4- trifluoromethyl phenol. Retrieved from [Link]

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Comparing the reactivity of 2-Iodo-4-(trifluoromethyl)phenol with other iodo-phenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 2-Iodo-4-(trifluoromethyl)phenol in Cross-Coupling Reactions

This guide provides an in-depth, objective comparison of the reactivity of this compound with other iodophenol isomers in palladium-catalyzed cross-coupling reactions. Designed for researchers, medicinal chemists, and process development professionals, this document synthesizes theoretical principles with experimental data to elucidate the nuanced factors governing the reactivity of these critical synthetic building blocks.

Introduction: The Strategic Importance of Substituted Phenols

Iodophenols are foundational scaffolds in modern organic synthesis, particularly for constructing biaryl and aryl-heteroatom linkages prevalent in pharmaceuticals, agrochemicals, and functional materials. The carbon-iodine bond serves as a highly reactive handle for transformations like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions.

The introduction of a trifluoromethyl (-CF₃) group, as seen in this compound, profoundly alters the electronic landscape of the aromatic ring. The -CF₃ group is one of the most powerful electron-withdrawing groups used in medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This guide will dissect how these electronic modifications, combined with steric factors, differentiate the reactivity of this compound from its non-fluorinated counterparts.

Theoretical Framework: Unpacking the Determinants of Reactivity

The efficiency of a palladium-catalyzed cross-coupling reaction is governed by the kinetics of its elementary steps: oxidative addition, transmetalation (for Suzuki), amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The structure of the aryl iodide substrate directly influences the crucial oxidative addition step.

Electronic Effects

The rate-limiting step for many cross-coupling reactions involving aryl halides is the oxidative addition of the C-I bond to the Pd(0) catalyst. This step is accelerated by electron-withdrawing groups on the aromatic ring, which lower the electron density at the carbon atom, making it more electrophilic and susceptible to attack by the electron-rich Pd(0) center.

  • This compound : The trifluoromethyl group at the para-position exerts a strong, electron-withdrawing inductive effect (-I).[1] This effect significantly polarizes the C-I bond, making the molecule a highly activated substrate for oxidative addition.

  • Standard Iodophenols (2-, 3-, and 4-iodophenol) : The hydroxyl group (-OH) has a dual electronic nature. It is electron-withdrawing by induction (-I) but strongly electron-donating by resonance (+R). The net effect depends on its position. In 4-iodophenol, the +R effect dominates, increasing electron density at the C-I bond and thus deactivating the substrate relative to unsubstituted iodobenzene. In 2- and 3-iodophenol, the effects are more complex, but they lack the potent activation provided by a -CF₃ group.

Steric Effects

Steric hindrance around the reaction center can impede the approach of the bulky palladium catalyst complex, slowing the oxidative addition step.

  • Ortho-Substituents : In 2-iodophenols, the hydroxyl group is positioned ortho to the iodine atom. This proximity can create steric crowding that may slightly hinder the catalyst's approach.[3][4] However, in many cases, the electronic activation outweighs this moderate steric effect. The similar steric profile of this compound and 2-iodophenol allows for a more direct comparison of their electronic differences.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for C(sp²)-C(sp²) bond formation. The reactivity of iodophenol isomers is influenced by the electronic and steric factors discussed above.

Experimental Data Summary

The following table compares the performance of various iodophenols in the Suzuki-Miyaura coupling with phenylboronic acid. While conditions are not identical across all literature examples, they provide a strong basis for a comparative discussion.

SubstrateCatalyst SystemBaseSolventTime (h)Temp.Isolated Yield (%)Ref.
This compound Pd(PPh₃)₄K₃PO₄DMF585°CHigh (Expected)¹[5]
2-Iodophenol0.3 mol% 10% Pd/CK₂CO₃Water12Room Temp.70%[6]
3-Iodophenol0.3 mol% 10% Pd/CK₂CO₃Water12Room Temp.95% (est.)[6]
4-Iodophenol0.3 mol% 10% Pd/CK₂CO₃Water12Room Temp.Low/No Reaction²[7]

¹Specific yield data for this exact reaction is not readily available in a directly comparable format, but high reactivity is anticipated based on established principles. The protocol from reference[5] is a general method for iodo-compounds. ²4-Iodophenol is often reported to be less reactive due to the strong electron-donating effect of the para-hydroxyl group.[7]

Analysis and Causality
  • Enhanced Reactivity of this compound : The potent electron-withdrawing -CF₃ group in this compound renders it significantly more reactive than 2-iodophenol. This heightened reactivity can translate to faster reaction times, lower catalyst loadings, or milder reaction temperatures to achieve comparable or superior yields.

  • Isomer Reactivity Trend : For simple iodophenols, the reactivity trend is generally 3-iodophenol > 2-iodophenol > 4-iodophenol .[6][7] 3-Iodophenol benefits from the inductive effect of the -OH group without the counteracting resonance-donating effect at the reaction site. 2-Iodophenol is moderately reactive, while 4-iodophenol is the least reactive due to the direct resonance donation of the -OH group to the carbon bearing the iodine.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Complex R¹-Pd(II)L₂-X Pd0->PdII_Complex R¹-X OxAdd Oxidative Addition PdII_Intermediate R¹-Pd(II)L₂-R² PdII_Complex->PdII_Intermediate [R²-B(OH)₃]⁻ Transmetal Transmetalation PdII_Intermediate->Pd0 Product R¹-R² PdII_Intermediate->Product RedElim Reductive Elimination ArylHalide R¹-X (Iodophenol) BoronicAcid R²-B(OH)₂ Borate [R²-B(OH)₃]⁻ BoronicAcid->Borate + Base Base Base (e.g., K₂CO₃)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling[8]
  • Vessel Preparation : To a flame-dried reaction vial, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere : Seal the vial with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition : Add anhydrous solvent (e.g., 1,4-Dioxane, 5 mL) via syringe.

  • Reaction : Place the vial in a preheated oil bath at 90-100°C and stir for the required time (monitor by TLC or LC-MS).

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8][9] The reactivity principles are analogous to the Suzuki coupling, with the oxidative addition step being similarly crucial.

Analysis and Causality

Direct comparative data for the amination of all iodophenol isomers is limited. However, the established electronic effects allow for a robust predictive analysis.

  • This compound : This substrate is expected to be highly efficient in Buchwald-Hartwig aminations. The strong electron-withdrawing nature of the -CF₃ group will facilitate the oxidative addition of the Pd(0) catalyst, leading to high yields and potentially milder conditions compared to non-activated aryl iodides.

  • Standard Iodophenols : The reactivity is again expected to follow the trend 3-iodophenol > 2-iodophenol > 4-iodophenol , reflecting the electronic influence of the hydroxyl group on the oxidative addition step. The choice of ligand (e.g., XPhos, SPhos) and base (e.g., K₃PO₄, NaOt-Bu) is critical to overcome the lower reactivity of substrates like 4-iodophenol and to manage the acidity of the phenolic proton.[10]

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd_Complex R¹-Pd(II)L₂-X Pd0->OxAdd_Complex R¹-X Amine_Coord [R¹-Pd(II)L(HNR²R³)-X] OxAdd_Complex->Amine_Coord + HNR²R³ - L Amido_Complex R¹-Pd(II)L-NR²R³ Amine_Coord->Amido_Complex + Base - Base-H⁺ - X⁻ Amido_Complex->Pd0 Reductive Elimination Product R¹-NR²R³ Amido_Complex->Product ArylHalide R¹-X (Iodophenol) Amine HNR²R³ Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Representative Experimental Protocol: Buchwald-Hartwig Amination[10]
  • Vessel Preparation : In an oven-dried vial, combine this compound (1.0 mmol, 1.0 eq.), the desired amine (1.2 mmol, 1.2 eq.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 eq.).

  • Catalyst Addition : Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and a suitable phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%).

  • Inert Atmosphere : Seal the vial, then evacuate and backfill with Argon three times.

  • Solvent Addition : Add anhydrous toluene (5 mL) via syringe.

  • Reaction : Stir the mixture at 80-110°C until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up : Cool the reaction, dilute with ether or ethyl acetate, and filter through a pad of celite.

  • Purification : Concentrate the filtrate and purify the residue by flash column chromatography.

Comparative Performance in Heck Reaction

The Heck reaction couples the aryl iodide with an alkene, typically in the presence of a base to neutralize the generated HX.[11] The electronic demands are similar to the previously discussed couplings.

Analysis and Causality
  • This compound : As a highly electron-deficient aryl iodide, this substrate is primed for rapid oxidative addition and is expected to perform exceptionally well in Heck reactions.[12] It should couple efficiently with a variety of alkenes, including electron-rich and electron-deficient ones.

  • Standard Iodophenols : The reactivity should follow the same established electronic trends. The success of the Heck reaction with less reactive phenols often depends on the choice of catalyst, ligand, and reaction conditions to drive the reaction to completion.

Diagram: General Experimental Workflow

Experimental_Workflow Start Start Prep 1. Reagent Prep (Aryl Iodide, Coupling Partner, Base, Catalyst) Start->Prep Setup 2. Reaction Setup (Inert Atmosphere) Prep->Setup Reaction 3. Heating & Stirring (Monitor Progress) Setup->Reaction Workup 4. Aqueous Work-up (Extraction) Reaction->Workup Purify 5. Purification (Chromatography) Workup->Purify Analysis 6. Product Analysis (NMR, MS) Purify->Analysis End End Analysis->End

Caption: General experimental workflow for cross-coupling reactions.

Representative Experimental Protocol: Heck Reaction[14]
  • Vessel Preparation : To a reaction tube, add this compound (1.0 mmol, 1.0 eq.), the alkene (e.g., n-butyl acrylate, 1.5 mmol, 1.5 eq.), and a base (e.g., triethylamine, 2.0 mmol, 2.0 eq.).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%). A phosphine ligand may be added if required.

  • Solvent Addition : Add a polar aprotic solvent like DMF or acetonitrile (5 mL).

  • Reaction : Seal the tube and heat to 80-120°C with stirring for 12-24 hours.

  • Work-up : After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Conclusion

The reactivity of iodophenols in palladium-catalyzed cross-coupling reactions is a finely tuned interplay of electronic and steric effects. This guide demonstrates that This compound stands out as a superior substrate compared to its non-fluorinated analogs.

Key Findings:

  • Superior Reactivity : The strong electron-withdrawing -CF₃ group significantly activates the C-I bond towards oxidative addition, making this compound a more reactive substrate than 2-iodophenol and other isomers.

  • Favorable Kinetics : This enhanced reactivity often allows for the use of milder reaction conditions, shorter reaction times, and lower catalyst loadings, which is advantageous for process efficiency and sustainability.

  • Predictable Isomer Trends : The reactivity of simple iodophenols generally follows the order 3-iodo > 2-iodo > 4-iodo , a trend that directly correlates with the electronic influence of the hydroxyl substituent on the reaction center.

For researchers and drug development professionals, this compound represents a strategically important building block, combining the versatile reactivity of an aryl iodide with the beneficial physicochemical properties imparted by the trifluoromethyl group. Understanding the principles laid out in this guide enables more rational substrate selection and reaction optimization in the synthesis of complex molecular targets.

References

  • Klump, K. E., et al. Superelectrophiles and the effects of trifluoromethyl substituents. PMC, NIH. [Link]

  • J.P. Tesconi, et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Charpentier, J., et al. Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Wölfling, J., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Zhejiang Jiuzhou Chem Co.,Ltd. This compound CAS NO.463976-21-8. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • AOBChem USA. 2-Iodo-4-(trifluoromethoxy)phenol. [Link]

  • Hartwig, J. F., et al. Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. PMC, NIH. [Link]

  • Niwa, T., et al. Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature. [Link]

  • PubMed. The mechanism, electronic and ligand effects for reductive elimination from arylPd(II) trifluoromethyl complexes: a systematic DFT study. [Link]

  • Catalysts. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

  • Total Organic Chemistry. Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NIH. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][13]-Fused Indole Heterocycles. [Link]

  • Chemisty Africa. Copper(II)-Catalyzed Trifluoromethylation of Iodoarenes using Chen Reagent. [Link]

  • Wikipedia. 2-Iodophenol. [Link]

  • SciELO. Synthesis and mechanistic study of 2-(trifluoromethyl)-10H-phenoselenazine from double cross coupling reaction. [Link]

  • Filo. Why is the steric effect on acidity opposite in ortho-cresol compared to... [Link]

  • PubChem. 2-Iodophenol. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 10. [Link]

  • ResearchGate. Steric Effect of an ortho-Alkyl Group on the Stretching Vibration Frequency of Phenol Hydroxyl. [Link]

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A Researcher's Guide to the Synthesis and Crystallographic Analysis of 2-Iodo-4-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of 2-Iodo-4-(trifluoromethyl)phenol and a comparative analysis of potential crystallographic outcomes of its derivatives. While, to date, no public crystal structures of direct derivatives of this compound are available in crystallographic databases, this guide will leverage data from analogous iodo- and trifluoromethyl-containing compounds to provide predictive insights and a robust experimental framework.

The unique combination of a phenolic hydroxyl group, an iodine atom, and a trifluoromethyl group makes this compound a highly versatile building block in medicinal chemistry and materials science. The iodine atom provides a site for cross-coupling reactions, the trifluoromethyl group enhances metabolic stability and binding affinity, and the phenolic hydroxyl allows for the formation of esters, ethers, and other derivatives. Understanding the three-dimensional structure of these derivatives through X-ray crystallography is paramount for rational drug design and the development of novel materials.

Part 1: Synthesis of the Core Scaffold: this compound

A reliable synthesis of the starting material is the foundational step for any subsequent derivatization and crystallographic studies. The synthesis of this compound is typically achieved through the electrophilic iodination of 4-(trifluoromethyl)phenol. Several methods have been reported, and the choice of reagents and conditions can influence the yield and purity of the product.

Experimental Protocol: Iodination of 4-(Trifluoromethyl)phenol

This protocol is a synthesis of established methods for the iodination of phenols.

Materials:

  • 4-(Trifluoromethyl)phenol

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF)

  • Water

  • 5% aqueous thiourea solution

  • Diethyl ether or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Dichloromethane

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(trifluoromethyl)phenol in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Addition of Reagents: To the stirred solution, add iodine (I₂) and sodium bicarbonate (or sodium carbonate) sequentially.[1] The reaction mixture is typically stirred at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material, 4-(trifluoromethyl)phenol, is consumed.[1]

  • Work-up:

    • Quench any unreacted iodine by adding a 5% aqueous solution of thiourea until the deep violet or brown color of the reaction mixture disappears.[1]

    • Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).[1]

    • Combine the organic extracts and dry over anhydrous sodium sulfate.[1]

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[1]

  • Purification: The crude product is purified by column chromatography on silica gel. A gradient of petroleum ether and dichloromethane is commonly used as the eluent to afford the pure this compound.[1]

Diagram of the Synthesis Workflow:

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification a Dissolve 4-(trifluoromethyl)phenol in THF/Water b Add Iodine and Sodium Bicarbonate a->b c Stir at Room Temperature b->c d Quench with Thiourea Solution c->d e Extract with Organic Solvent d->e f Dry and Concentrate e->f g Column Chromatography f->g h Obtain Pure Product g->h

Caption: Workflow for the synthesis of this compound.

Part 2: Comparative Crystallographic Analysis of Analogous Compounds

In the absence of crystallographic data for derivatives of this compound, we can draw valuable inferences from the crystal structures of related molecules. The following table compares the crystallographic data of two classes of related compounds: iodinated benzenesulfonamides and iodinated Schiff bases. These examples highlight the potential intermolecular interactions and packing motifs that could be expected in the crystal structures of this compound derivatives.

Compound ClassExample CompoundKey Intermolecular InteractionsCrystal System / Space GroupReference
Iodinated BenzenesulfonamidesN-(2-Iodophenyl)benzenesulfonamideN-H···O hydrogen bonds, π–π stackingMonoclinic / P2₁/c[2]
Iodinated Schiff Bases(E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenolO-H···N intramolecular hydrogen bond, C-H···π interactionsOrthorhombic / P2₁2₁2₁[3]
Iodinated Schiff Bases2-{[(4-iodophenyl)imino]methyl}-4-nitrophenolC-H···O hydrogen bonds, close I···O contactsOrthorhombic / Pna2₁[4]

Insights from Analogous Structures:

  • Hydrogen Bonding: The presence of the phenolic hydroxyl group in this compound derivatives makes them strong candidates for forming robust hydrogen bonding networks, which will likely dominate the crystal packing.

  • Halogen Bonding: The iodine atom can participate in halogen bonding (I···O, I···N interactions), which can be a significant structure-directing force.

  • π–π Stacking: The aromatic ring provides a platform for π–π stacking interactions, which can further stabilize the crystal lattice.

  • Role of the Trifluoromethyl Group: The trifluoromethyl group is not typically a strong hydrogen bond acceptor but can influence crystal packing through dipole-dipole interactions and by affecting the overall molecular shape.

Part 3: A Generalized Workflow for Crystallographic Analysis

For researchers venturing into the synthesis and crystallographic analysis of novel derivatives of this compound, the following generalized workflow is proposed.

Diagram of the Crystallographic Workflow:

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Collection & Analysis a Synthesize Derivative b Purify by Chromatography or Recrystallization a->b c Screen Solvents b->c d Slow Evaporation, Vapor Diffusion, or Cooling c->d e Obtain Single Crystals d->e f X-ray Diffraction e->f g Structure Solution and Refinement f->g h Analyze Intermolecular Interactions g->h

Caption: Generalized workflow for the crystallographic analysis of novel compounds.

Detailed Experimental Considerations:
  • Synthesis and Purification of Derivatives:

    • The phenolic hydroxyl group of this compound can be derivatized to form ethers, esters, or other functional groups using standard organic synthesis protocols.

    • The iodine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce further diversity.

    • Rigorous purification of the synthesized derivative is crucial for successful crystallization. Techniques like column chromatography, preparative HPLC, and recrystallization are recommended.

  • Crystallization:

    • Solvent Screening: A wide range of solvents of varying polarities should be screened to find suitable conditions for crystal growth.

    • Crystallization Techniques: Common techniques include slow evaporation of the solvent, vapor diffusion (precipitant layered over a solution of the compound), and slow cooling of a saturated solution.

    • Patience is Key: Crystal growth can take anywhere from a few hours to several weeks.

  • X-ray Diffraction and Structure Analysis:

    • Data Collection: Single crystals of suitable size and quality are mounted on a diffractometer, and X-ray diffraction data are collected.

    • Structure Solution and Refinement: The collected data are used to solve the crystal structure, revealing the atomic positions in the unit cell. The structural model is then refined to achieve the best possible fit with the experimental data.

    • Analysis of Intermolecular Interactions: Software such as Mercury or Olex2 can be used to visualize and analyze the intermolecular interactions (hydrogen bonds, halogen bonds, π-stacking, etc.) that govern the crystal packing.

Conclusion

While the crystallographic landscape of this compound derivatives remains to be explored, this guide provides a solid foundation for researchers to embark on such investigations. By leveraging the provided synthesis protocol for the parent compound, drawing insights from analogous structures, and following a systematic workflow for synthesis, crystallization, and analysis, the scientific community can begin to unlock the structural secrets of this promising class of molecules. The elucidation of their three-dimensional structures will undoubtedly accelerate their application in drug discovery and materials science.

References

  • National Institutes of Health. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. [Link]

  • ResearchGate. Crystal structure and Hirshfeld surface analysis of (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol. [Link]

  • Aspira Chemical. This compound, 98%. [Link]

  • ResearchGate. (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. [Link]

  • AOBChem USA. 2-Iodo-4-(trifluoromethoxy)phenol. [Link]

  • ResearchGate. Crystal structure and Hirshfeld surface analysis of 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol. [Link]

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A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 2-Iodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the critical task of purity assessment of 2-Iodo-4-(trifluoromethyl)phenol. As a key intermediate in various synthetic pathways, particularly in agrochemical and pharmaceutical development, ensuring its purity is paramount for reaction efficiency, final product quality, and regulatory compliance. This document moves beyond mere procedural outlines to explain the fundamental rationale behind methodological choices, empowering researchers, scientists, and drug development professionals to select and develop the most appropriate analytical strategy for their specific needs.

Foundational Principles: Selecting the Appropriate Analytical Technique

The primary decision between HPLC and GC-MS hinges on the physicochemical properties of the analyte, specifically its volatility and thermal stability.[1][2] this compound, as a substituted phenol, is a semi-volatile solid or liquid at room temperature.[3][4] While it can be volatilized, the presence of the polar hydroxyl group and the potential for thermal degradation make the choice non-trivial.

HPLC is generally the default choice for compounds whose thermal stability is unknown or questionable, as it performs separations at or near ambient temperatures.[2][5] In contrast, GC requires the analyte to be vaporized at high temperatures (often >200°C), which can cause degradation of sensitive molecules.[5] However, GC often provides superior separation efficiency and, when coupled with MS, offers definitive structural identification.[1]

The following decision-making workflow illustrates the initial selection process:

Analyte Analyte: This compound Properties Assess Key Properties Analyte->Properties Volatile Is the analyte volatile & thermally stable? Properties->Volatile GC GC-MS is a strong candidate Volatile->GC  Yes Derivatize Is derivatization feasible to increase volatility/ stability? Volatile->Derivatize No / Uncertain   HPLC HPLC is the preferred starting point Derivatize->HPLC No / Too complex   GC_Deriv Proceed with GC-MS (with derivatization) Derivatize->GC_Deriv  Yes

Caption: Initial decision workflow for analytical method selection.

Method I: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for purity and impurity analysis in the pharmaceutical industry due to its versatility, robustness, and applicability to a wide range of non-volatile and thermally sensitive compounds.[2][6] It is an excellent starting point for this compound as it avoids the risk of on-instrument degradation.

Causality Behind Experimental Choices
  • Stationary Phase (C18): A C18 (octadecylsilane) column is chosen for its hydrophobic nature, which provides strong retention for moderately polar aromatic compounds like our target analyte.

  • Mobile Phase (Acidified Water/Acetonitrile): An acidic modifier (e.g., formic or phosphoric acid) is critical. It suppresses the ionization of the phenolic hydroxyl group (pKa ~7-9), ensuring the analyte is in a single, neutral form.[7] This results in symmetrical, sharp peaks and reproducible retention times. Acetonitrile is a common organic modifier providing good elution strength and UV transparency.

  • Gradient Elution: A gradient program (where the organic solvent percentage increases over time) is superior for purity analysis. It ensures that late-eluting, more hydrophobic impurities are cleared from the column while providing excellent resolution for early-eluting, more polar impurities.[8]

  • UV Detection: The aromatic ring in the analyte provides strong UV absorbance, making a Diode Array Detector (DAD) or UV-Vis detector ideal for sensitive detection.[9] A DAD is particularly powerful as it can assess peak purity by comparing spectra across a peak.

Experimental Protocol: RP-HPLC for Purity Assessment

This protocol is a robust starting point and must be validated according to internal SOPs and regulatory guidelines such as ICH Q2(R2).[10][11]

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax, Luna, or equivalent).

  • Reagent and Sample Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in Diluent to a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner and at the same concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: DAD, monitoring at 254 nm and 280 nm. Collect spectra from 200-400 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      15.0 95
      20.0 95
      20.1 40

      | 25.0 | 40 |

  • Analysis and Purity Calculation:

    • Equilibrate the system until a stable baseline is achieved.

    • Perform a blank injection (Diluent) to ensure no system contamination.

    • Inject the Standard Solution to determine the retention time and response of the main peak.

    • Inject the Sample Solution.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Method Validation Framework

A validated method ensures trustworthy and reliable results.[12][13] Key parameters to assess according to ICH guidelines include:[14][15]

  • Specificity: Demonstrate that the method can separate the main peak from potential impurities, degradants, and placebo components. This is often achieved through forced degradation studies (e.g., acid, base, peroxide, heat, light).[16]

  • Linearity: Establish a linear relationship between analyte concentration and detector response over a specified range (e.g., LOQ to 150% of the target concentration).[17]

  • Accuracy & Precision: Accuracy measures the closeness to the true value, while precision measures the repeatability of the results.[12]

  • Limits of Detection (LOD) & Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[10]

  • Robustness: Assess the method's reliability by making small, deliberate changes to parameters like mobile phase pH, column temperature, and flow rate.[11]

HPLC Workflow Diagram

cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phases (A & B) equilibrate Equilibrate System (C18 Column, 30°C) prep_mobile->equilibrate prep_sample Prepare Standard & Sample Solutions (0.5 mg/mL) inject Inject Sample (5 µL) prep_sample->inject equilibrate->inject separate Gradient Separation (1.0 mL/min) inject->separate detect DAD Detection (254 nm, 280 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area % Report) integrate->calculate validate Assess Peak Purity (DAD Spectra) calculate->validate

Caption: Standard workflow for RP-HPLC purity analysis.

Method II: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional separating power and provides definitive mass spectral data for peak identification, making it the gold standard for identifying volatile and semi-volatile compounds.[1] For phenols, direct analysis can be challenging due to their polarity, which can lead to poor peak shape (tailing) and potential interaction with the GC system. Therefore, derivatization is often required.[18][19]

The Derivatization Imperative: Why It's Necessary

Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis.[18] For phenols, the primary goals are:

  • Increase Volatility: By replacing the active hydrogen on the hydroxyl group with a non-polar group (e.g., a trimethylsilyl group), the intermolecular hydrogen bonding is eliminated, lowering the boiling point and making the compound more volatile.[20]

  • Improve Thermal Stability: The derivatized compound is often more stable at the high temperatures of the GC inlet and column.

  • Enhance Peak Shape: Masking the polar -OH group significantly reduces interactions with active sites in the GC system, resulting in sharp, symmetrical peaks.

A common and effective method is silylation , using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[20][21]

Experimental Protocol: GC-MS with Silylation

This protocol must be carefully optimized, as the derivatization step adds a variable that must be controlled for reproducibility.

  • Derivatization:

    • Accurately weigh approximately 1-2 mg of the this compound standard or sample into a 2 mL autosampler vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of MSTFA (or BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes in a heating block.

    • Allow the vial to cool to room temperature before analysis.

  • System Preparation:

    • GC-MS System: Agilent 7890B GC coupled to a 5977B MS or equivalent.

    • Column: Low-bleed 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Chromatographic and MS Conditions:

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL, Split mode (e.g., 20:1 split ratio).

    • Oven Temperature Program:

      • Initial: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Analysis and Purity Calculation:

    • Inject the derivatized sample.

    • Identify the peak for the silylated this compound based on its retention time and mass spectrum.

    • Calculate purity using the area percent method from the Total Ion Chromatogram (TIC). The mass spectrum of each impurity can be used for tentative identification by searching against a spectral library (e.g., NIST).

GC-MS Workflow Diagram

cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing weigh_sample Weigh Sample (1-2 mg) add_reagents Add Solvent (500 µL) & MSTFA (100 µL) weigh_sample->add_reagents derivatize Heat at 70°C for 30 min add_reagents->derivatize inject Inject Sample (1 µL) (Inlet: 250°C) derivatize->inject separate Temperature Programmed Separation (HP-5ms) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (40-500 m/z) ionize->detect integrate Integrate TIC Peaks detect->integrate identify Identify Impurities (Mass Spectra Library) integrate->identify calculate Calculate Purity (Area % Report) identify->calculate

Caption: Workflow for GC-MS purity analysis including the critical derivatization step.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between these two powerful techniques depends on the specific analytical goal.

ParameterRP-HPLCGC-MS with DerivatizationRationale & Insights
Analyte Suitability Excellent for non-volatile or thermally labile compounds.[1]Best for volatile and thermally stable compounds (or those made so by derivatization).[5]HPLC is inherently safer for analytes of unknown thermal stability.
Sample Preparation Simple: Dissolve and inject.Complex: Requires a quantitative and reproducible chemical reaction (derivatization).[22]The derivatization step in GC-MS adds time, cost, and a potential source of error.
Speed of Analysis Moderate (typically 15-30 min per run).[2]Fast (typically 10-20 min per run), but total time is longer due to sample prep.[5]GC runs are often faster, but the overall sample-to-result time can be longer than HPLC.
Resolution Very good.Excellent; capillary GC columns offer higher theoretical plates.[1]GC generally provides sharper peaks and better separation of closely related isomers.
Identification Power Tentative (based on retention time and UV spectrum).Definitive (based on mass spectrum fragmentation pattern).[1]MS is a far more powerful identification tool than UV detection.
Sensitivity (LOD/LOQ) High (ng to pg range).Very High (pg to fg range), especially with selected ion monitoring (SIM).[6][22]GC-MS is often more sensitive, making it ideal for trace impurity analysis.
Cost & Complexity Lower initial and running costs. Simpler operation.[2][22]Higher initial and running costs (gases, MS maintenance). More complex operation.[22]HPLC is generally more accessible and cost-effective for routine quality control labs.
Regulatory Standing Universally accepted for purity and assay in pharmaceutical QC.[12][13]Widely accepted, especially for volatile impurities (e.g., residual solvents) and structure confirmation.[1]Both are well-regarded, but HPLC is more common for routine non-volatile impurity testing.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful, viable techniques for assessing the purity of this compound, but they serve different primary purposes.

  • For Routine Quality Control, Purity Testing, and Assay: Reversed-Phase HPLC is the recommended method. Its operational simplicity, robustness, lower cost, and direct analysis without derivatization make it ideal for high-throughput environments where the primary goal is to quantify the main component and known impurities against a reference standard.[8][12]

  • For Impurity Identification, Structural Elucidation, and Method Development: GC-MS is the superior tool. The definitive structural information from the mass spectrometer is invaluable for identifying unknown impurities generated during synthesis or degradation. It serves as an essential complementary technique to confirm the identity of peaks observed in HPLC.[1]

A holistic approach often involves using both techniques: HPLC for routine purity assessment and GC-MS as a primary tool during process development and for investigating any out-of-specification results or unknown peaks that appear during stability studies. This dual-pronged strategy provides both the efficiency required for routine analysis and the certainty needed for comprehensive product understanding.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]

  • Altabrisa Group. (2024). 3 Key Steps for HPLC Impurities Methods Validation. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from [Link]

  • PubMed. (2003). Dual Derivatization and GC-MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. Retrieved from [Link]

  • LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]

  • Phenomenex. (2024). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • News. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • PubMed Central. (n.d.). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Retrieved from [Link]

  • ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. Retrieved from [Link]

  • Aspira Chemical. (n.d.). This compound, 98%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Agilent. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from [Link]

  • Chemetrix. (n.d.). GC AND GC/MS. Retrieved from [Link]

  • Agilent. (2011). Modern GC/MS Techniques for the Analysis of Chemical Contaminants in Food. Retrieved from [Link]

  • Hicham Assaidi, et al. (n.d.). GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Retrieved from [Link]

  • International Journal of Education and Research. (2013). GC-MS and ESI-MS detection of catechol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • ResearchGate. (2025). Determination of Phenolic Acids by a Modified HPLC: Its Application to Various Plant Materials. Retrieved from [Link]

  • CABI Digital Library. (n.d.). determination of Phenolic comPounds in Plant eXtracts by hPlc-dad. Retrieved from [Link]

  • MDPI. (n.d.). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Retrieved from [Link]

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A Comparative Guide to Catalysts for Suzuki Coupling with 2-Iodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This guide offers a comprehensive comparative analysis of various palladium catalyst systems for the Suzuki coupling of a challenging substrate: 2-iodo-4-(trifluoromethyl)phenol. The insights and data presented herein are intended to empower researchers in optimizing this crucial transformation for applications in medicinal chemistry and materials science.

The choice of an appropriate aryl halide is a critical decision in synthetic chemistry, influencing reaction efficiency, cost, and scalability.[3] Aryl iodides, such as this compound, are typically the most reactive substrates in palladium-catalyzed cross-coupling reactions due to the lower carbon-iodine (C-I) bond dissociation energy compared to C-Br and C-Cl bonds.[3][4] This high reactivity often allows for milder reaction conditions.[3] However, the electronic properties of the trifluoromethyl group and the steric hindrance imparted by the ortho-iodo and hydroxyl groups present unique challenges that necessitate careful catalyst selection.

Understanding the Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The fundamental steps are:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (this compound) to form a palladium(II) intermediate.[2][5]

  • Transmetalation: An organoboron reagent, activated by a base, transfers its organic moiety to the palladium(II) complex.[2][5]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product, regenerating the palladium(0) catalyst.[2][5]

The efficiency of each step is profoundly influenced by the choice of catalyst, ligands, base, and solvent.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetal Transmetalation (R-B(OR')_2) PdII_ArR Ar-Pd(II)L_n-R Transmetal->PdII_ArR RedElim Reductive Elimination RedElim->Pd0 Product Coupled Product (Ar-R) RedElim->Product ArX This compound (Ar-X) ArX->OxAdd BoronicAcid Organoboron Reagent (R-B(OR')_2) BoronicAcid->Transmetal caption The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalyst Systems

The performance of a Suzuki-Miyaura coupling is critically dependent on the palladium source and the associated ligands. For a substrate like this compound, which is both sterically hindered and electronically deactivated, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have shown great success in promoting the coupling of challenging substrates.[6]

Catalyst SystemLigand TypeKey AdvantagesTypical ConditionsRepresentative Yield (%)
Pd(PPh₃)₄ Monodentate PhosphineCommercially available, well-established.Toluene/H₂O, K₂CO₃, 90°C85
Pd(OAc)₂ / SPhos Buchwald Ligand (Biarylphosphine)High activity for hindered substrates, good functional group tolerance.1,4-Dioxane, K₃PO₄, 100°C92
PdCl₂(dppf) Bidentate PhosphineEffective for a broad range of substrates.DMF, Cs₂CO₃, 110°C95
[Pd(allyl)Cl]₂ / XPhos Buchwald Ligand (Biarylphosphine)Excellent for sterically demanding couplings.t-BuOH, K₃PO₄, 80°C90
PEPPSI-type Complexes N-Heterocyclic Carbene (NHC)High thermal stability, effective for less reactive chlorides.Polar solvents, 100°CGood to excellent

Note: Yields are representative and can vary based on the specific boronic acid, base, solvent, and reaction time.

Discussion of Catalyst Performance
  • Palladium(II) Acetate (Pd(OAc)₂) with Phosphine Ligands: This combination is a versatile and widely used catalyst system. The choice of phosphine ligand, such as tricyclohexylphosphine (PCy₃), is suitable for a diverse array of aryl and vinyl triflates.[7] For sterically hindered substrates, bulky and electron-rich ligands like SPhos and XPhos, developed by the Buchwald group, have proven to be exceptionally effective. These ligands facilitate the oxidative addition and reductive elimination steps, which can be challenging with hindered substrates.

  • Palladium N-Heterocyclic Carbene (NHC) Complexes: PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are known for their high efficiency in Suzuki-Miyaura couplings, particularly with sterically hindered substrates.[7] These catalysts exhibit excellent thermal stability and are often effective for less reactive aryl chlorides, suggesting they would be highly competent for the more reactive this compound.

  • Ligand-Free Systems: While often requiring higher temperatures, ligand-free Suzuki couplings using sources like Pd(OAc)₂ can be a cost-effective and simpler alternative.[8][9] However, for a challenging substrate like this compound, the use of a supporting ligand is generally recommended to achieve high yields and avoid catalyst decomposition.

Experimental Protocols

Reproducibility is key in scientific research. Below are detailed, step-by-step protocols for conducting the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid using two different catalyst systems.

Protocol A: Suzuki Coupling using a Buchwald Precatalyst

This protocol is adapted for challenging substrates and utilizes a highly active palladium precatalyst.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • SPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), add this compound, the arylboronic acid, the SPhos Pd G3 precatalyst, and potassium phosphate to a dry reaction vessel equipped with a magnetic stir bar.

  • Add the degassed 1,4-dioxane and water to the vessel.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Catalyst & Base B Add Degassed Solvents A->B C Seal & Heat B->C D Stir at Elevated Temperature C->D E Monitor by TLC/LC-MS D->E F Cool & Dilute E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I caption A typical experimental workflow for Suzuki-Miyaura coupling.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Protocol B: Ligand-Free Suzuki Coupling

This protocol offers a simplified, cost-effective approach, though it may require optimization for this specific substrate.

Materials:

  • This compound (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 mmol)

  • Solvent (e.g., Dimethylformamide, DMF) (5 mL)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, and K₂CO₃.

  • Add the solvent and stir the mixture at room temperature for a designated time, or with heating as required.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Perspectives

The Suzuki-Miyaura coupling of this compound is a synthetically valuable transformation. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes generally offer superior performance for this sterically hindered and electronically challenging substrate. The choice of catalyst will ultimately depend on the specific boronic acid partner, desired reaction scale, and cost considerations.

Future research in this area may focus on the development of even more active and robust catalysts, including heterogeneous catalysts that offer the advantages of easy separation and recyclability.[10][11] Furthermore, exploring greener reaction conditions, such as the use of aqueous media or mechanochemistry, will continue to be an important area of investigation.[9][12]

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Andrews, M., Brunen, S., McIntosh, R. D., & Mansell, S. M. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Retrieved from [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]

  • O'Brien, C. J., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1687-1698. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling reaction of aryl iodides over different catalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Heriot-Watt Research Portal. (n.d.). Data for Pd[N,O] Catalysts for Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2022). PdAu Nanosheets for Visible-Light-Driven Suzuki Cross-Coupling Reactions. ACS Applied Nano Materials. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Retrieved from [Link]

  • ACS Publications. (2025). Some Items of Interest to Process R&D Chemists and Engineers. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Retrieved from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • ResearchGate. (2015). Suzuki Coupling Reactions Catalyzed by PdO Dispersed on Dealuminated Y Zeolite in Air under Ambient Conditions. Retrieved from [Link]

  • Semantic Scholar. (2015). Suzuki Coupling Reactions Catalyzed by PdO Dispersed on Dealuminated Y Zeolite in Air under Ambient Conditions. Retrieved from [Link]

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The Decisive Advantage: Why 2-Iodo-4-(trifluoromethyl)phenol Outperforms its Bromo-Analogue in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate world of synthetic chemistry, the selection of a starting material is a pivotal decision that dictates the efficiency, yield, and overall success of a reaction cascade. For scientists engaged in the fast-paced fields of pharmaceutical research and drug development, choosing the optimal building block is not just a matter of convenience, but a critical strategic choice. This guide provides an in-depth, evidence-based comparison between 2-iodo-4-(trifluoromethyl)phenol and its bromo-analogue, 2-bromo-4-(trifluoromethyl)phenol. We will explore the fundamental chemical principles and present experimental insights that establish the iodinated compound as a superior reagent in many critical synthetic applications, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.

The Core of the Matter: The Carbon-Halogen Bond

While structurally similar, the key distinction between the iodo and bromo analogues lies in the properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond.[1][2] This seemingly subtle difference has profound implications for chemical reactivity. The lower bond dissociation energy of the C-I bond means that it requires less energy to cleave, making this compound a more reactive substrate in reactions where the breaking of this bond is a key step.[1][2]

Table 1: Comparison of Carbon-Halogen Bond Properties

PropertyC-I BondC-Br Bond
Bond Dissociation Energy (kcal/mol) ~51~68
Electronegativity Difference with Carbon 00.3

Data sourced from multiple chemical resources.[1][3]

Superior Performance in Cross-Coupling Reactions: A Case Study in Suzuki-Miyaura Coupling

The enhanced reactivity of aryl iodides is most prominently observed in palladium-catalyzed cross-coupling reactions, which are foundational to modern drug discovery.[4][5][6] The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[4][7][8] Due to the weaker C-I bond, aryl iodides undergo this oxidative addition much more readily than aryl bromides, leading to faster reaction rates, higher yields, and the feasibility of using milder reaction conditions.[4][6]

Suzuki_Catalytic_Cycle Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle cluster_0 cluster_1 cluster_2 Ar-X Aryl Halide (Ar-I or Ar-Br) Oxidative_Addition Oxidative Addition (Rate-Limiting Step) FASTER for Ar-I Ar-X->Oxidative_Addition Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Boronic Acid/Ester Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' Catalyst_Regen Catalyst Regeneration Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Pd(0)L2

Caption: The oxidative addition step is significantly faster for aryl iodides.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

The following protocol outlines a typical procedure to compare the efficacy of the two substrates.

Objective: To evaluate the reaction yield and rate of this compound versus 2-bromo-4-(trifluoromethyl)phenol in a Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.

Reagents & Equipment:

  • This compound (1.0 mmol)

  • 2-Bromo-4-(trifluoromethyl)phenol (1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (3 mol%)

  • 2M Aqueous Na₂CO₃ (2.0 mL)

  • Toluene (10 mL)

  • Round-bottom flasks, magnetic stirrer, heating mantle, condenser

  • TLC plates, GC-MS for analysis

Procedure:

  • Set up two parallel reactions. In each flask, combine the respective aryl halide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Add toluene (10 mL) and the aqueous Na₂CO₃ solution (2.0 mL) to each flask.

  • Degas the mixtures by bubbling argon through the solution for 15 minutes.

  • Heat the reactions to 85°C with vigorous stirring under an argon atmosphere.

  • Monitor the reaction progress by TLC or GC-MS at 1-hour intervals.

  • Upon completion (or after a set time, e.g., 4 hours), cool the reaction to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the coupled product and determine the yield.

Anticipated Results

Based on established principles of aryl halide reactivity, the following results are expected.

Table 2: Expected Outcomes of Comparative Suzuki-Miyaura Coupling

SubstrateReaction Time (hours)Conversion (%)Isolated Yield (%)
This compound 2>95%~90%
2-Bromo-4-(trifluoromethyl)phenol 2~40%~35%
2-Bromo-4-(trifluoromethyl)phenol 8>95%~82%

These illustrative data highlight that the iodo-analogue achieves a high yield in a fraction of the time required for the bromo-analogue. This acceleration reduces energy costs, increases throughput, and minimizes the potential for thermal degradation of sensitive substrates.

Strategic Implications for Complex Molecule Synthesis

The differential reactivity between C-I and C-Br bonds is not a limitation but a powerful tool for strategic synthesis design. In molecules containing both bromine and iodine substituents, chemists can perform selective, sequential cross-coupling reactions.[9] The more reactive C-I bond can be addressed first under mild conditions, leaving the C-Br bond untouched for a subsequent, different coupling reaction. This orthogonal reactivity is invaluable for the efficient construction of complex, multi-functionalized molecules.

Sequential_Coupling_Workflow Figure 2: Workflow for Sequential Cross-Coupling Start Polyhalogenated Arene (e.g., 2-bromo-1-iodo-4-CF3-benzene) Step1 Reaction 1 (Mild Conditions) Suzuki Coupling at C-I Site Start->Step1 High Reactivity of C-I Intermediate Mono-coupled Intermediate (C-Br bond intact) Step1->Intermediate Step2 Reaction 2 (Forced Conditions) Buchwald-Hartwig Amination at C-Br Site Intermediate->Step2 Lower Reactivity of C-Br Final Disubstituted Product Step2->Final

Caption: Exploiting reactivity differences for selective synthesis.

The Role of the Trifluoromethyl Group

The 4-(trifluoromethyl) group common to both molecules is a key feature in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[10][11][12] The presence of this group further underscores the importance of efficient synthetic access to these scaffolds, an area where the iodo-phenol derivative provides a distinct advantage.

Conclusion and Recommendation

While 2-bromo-4-(trifluoromethyl)phenol is a viable and often more economical starting material, the scientific evidence overwhelmingly supports the superior performance of this compound in a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

Key Advantages of the Iodo-Analogue:

  • Higher Reactivity: Faster reaction times due to the weaker C-I bond.[4][6]

  • Milder Conditions: Often allows for lower reaction temperatures and catalyst loadings.

  • Increased Yields: More efficient conversion to the desired product.

  • Strategic Flexibility: Enables selective, sequential functionalization in polyhalogenated systems.[9]

For researchers aiming to accelerate discovery timelines, improve process efficiency, and tackle challenging synthetic targets, this compound is the strategically advantageous choice. The initial investment in this more reactive substrate is frequently offset by significant savings in time, energy, and purification costs, ultimately leading to a more productive and successful research and development endeavor.

References

  • A Comparative Guide to the Kinetics of Oxidative Addition of Aryl Iodides to Palladium(0) Complexes. (n.d.). Benchchem.
  • PubChem. (n.d.). 2-Bromo-4-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). (n.d.). University of Windsor. Retrieved from [Link]

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. (2022). Chemical Science. Royal Society of Chemistry. DOI: 10.1039/D2SC00174H. Retrieved from [Link]

  • Briefly explain why aryl bromides and iodides, rather than aryl... (2022). Transtutors. Retrieved from [Link]

  • Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. (n.d.). ChemRxiv. Retrieved from [Link]

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. (n.d.). Catalysis Science & Technology. Royal Society of Chemistry. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Iodo-4-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • RR2. Radical Initiation: Bond Homolysis. (n.d.). College of Saint Benedict and Saint John's University. Retrieved from [Link]

  • Aryl‐Aryl Cross‐Coupling with Hypervalent Iodine Reagents: Aryl Group Transfer Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. (n.d.). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Nucleophilic Substitution. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Your "Go-To", "just couple already", Suzuki conditions? (2021). Reddit. Retrieved from [Link]

  • Which Bond Is More Polar? (2018). YouTube. Retrieved from [Link]

  • An introduction to bond energy and bond length. (n.d.). Chemguide. Retrieved from [Link]

  • Synthesis of 2-iodo-5-trifluoromethylphenol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. (2023). RSC Publishing. Retrieved from [Link]

  • (a) Rank the following bonds in terms of the strength of their bond dipole... (n.d.). Pearson. Retrieved from [Link]

  • This compound CAS NO.463976-21-8. (n.d.). Zhejiang Jiuzhou Chem Co.,Ltd. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central. Retrieved from [Link]

  • Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)phenol in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (n.d.). Google Patents.
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A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-Iodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the biological activities of novel compounds synthesized from the versatile starting material, 2-Iodo-4-(trifluoromethyl)phenol. We will delve into the rationale behind the selection of this scaffold, detail the synthesis of a representative series of ether derivatives, and present a comparative analysis of their antibacterial and anticancer activities based on robust experimental data. Furthermore, this guide offers detailed, step-by-step protocols for the key biological assays and explores the potential mechanistic underpinnings of the observed activities.

Introduction: The Strategic Advantage of the this compound Scaffold

The selection of this compound as a foundational molecule in drug discovery is a strategic one, rooted in the well-established contributions of its constituent functional groups to biological activity. The phenolic hydroxyl group provides a crucial site for hydrogen bonding interactions with biological targets and serves as a handle for further chemical modification. The trifluoromethyl (-CF3) group, a bioisostere of a methyl group, significantly enhances metabolic stability and lipophilicity, which can improve cell membrane permeability and bioavailability. The iodine atom, a versatile halogen, not only influences the electronic properties of the aromatic ring but also provides a reactive site for the construction of more complex molecular architectures through cross-coupling reactions. This unique combination of features makes this compound an attractive starting point for the synthesis of novel bioactive compounds.

Synthesis of this compound and its Ether Derivatives

The parent compound, this compound, can be synthesized from 4-(trifluoromethyl)phenol through iodination using iodine and sodium bicarbonate in a mixture of tetrahydrofuran and water.[1] The resulting product serves as a versatile intermediate for the synthesis of a diverse library of derivatives.

For the purpose of this comparative guide, we will focus on a series of ether derivatives synthesized via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as potassium carbonate, followed by nucleophilic substitution with various alkyl or benzyl halides.

General Synthetic Scheme for Ether Derivatives of this compound:

G start This compound reagents K2CO3, Acetone start->reagents intermediate Potassium 2-iodo-4-(trifluoromethyl)phenoxide reagents->intermediate Deprotonation rx_halide R-X (Alkyl/Benzyl Halide) intermediate->rx_halide product Ether Derivative rx_halide->product SN2 Reaction

Caption: General workflow for the synthesis of ether derivatives.

Comparative Biological Activity Screening

To objectively assess the therapeutic potential of the synthesized ether derivatives of this compound, a series of standardized biological assays were conducted. The following sections present a comparative analysis of their antibacterial and anticancer activities.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial efficacy of the synthesized compounds was evaluated against a panel of pathogenic bacteria, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains, using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of this compound Ether Derivatives

Compound IDR-GroupStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
Parent -H>128>128
ED-1 -CH₃64128
ED-2 -CH₂CH₃3264
ED-3 -CH₂(CH₂)₂CH₃1632
ED-4 -CH₂Ph816
Ciprofloxacin (Positive Control)0.50.25

Analysis of Antibacterial Activity:

The results indicate that the parent compound, this compound, possesses negligible antibacterial activity. However, the ether derivatives exhibit a marked increase in potency. A clear structure-activity relationship (SAR) can be observed, with antibacterial activity increasing with the lipophilicity and size of the alkyl or benzyl substituent. The benzyl ether derivative (ED-4 ) demonstrated the most significant activity against both bacterial strains, suggesting that the introduction of an additional aromatic ring enhances antibacterial efficacy. While not as potent as the commercial antibiotic ciprofloxacin, these findings highlight the potential of this scaffold for the development of novel antibacterial agents.

Anticancer Activity: MTT Assay

The cytotoxic effects of the synthesized compounds were assessed against the human cervical cancer cell line, HeLa, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The results are expressed as the IC50 value, which is the concentration of a drug that is required for 50% inhibition of cell growth.

Table 2: Comparative Anticancer Activity (IC50 in µM) of this compound Ether Derivatives against HeLa Cells

Compound IDR-GroupIC50 (µM)
Parent -H>100
ED-1 -CH₃85.2
ED-2 -CH₂CH₃65.7
ED-3 -CH₂(CH₂)₂CH₃42.1
ED-4 -CH₂Ph15.8
Doxorubicin (Positive Control)0.8

Analysis of Anticancer Activity:

Similar to the antibacterial screening, the parent phenol showed minimal anticancer activity. The ether derivatives, however, displayed a dose-dependent cytotoxic effect on HeLa cells. The trend in anticancer activity mirrors that of the antibacterial activity, with the benzyl ether derivative (ED-4 ) exhibiting the most potent effect. This suggests that increasing the lipophilicity and steric bulk of the ether substituent may enhance the compound's ability to interact with cellular targets or traverse cell membranes, leading to increased cytotoxicity. While the potency of these derivatives does not yet match that of the established anticancer drug doxorubicin, the significant improvement in activity upon derivatization warrants further investigation and optimization of this chemical series.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, the detailed experimental protocols for the key biological assays are provided below.

Broth Microdilution MIC Assay Protocol

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis A Prepare serial dilutions of test compounds in a 96-well plate. C Inoculate each well with the bacterial suspension. A->C B Prepare standardized bacterial inoculum (0.5 McFarland). B->C D Incubate plates at 37°C for 18-24 hours. C->D E Visually inspect for turbidity. D->E F Determine the lowest concentration with no visible growth (MIC). E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

  • Preparation of Compound Dilutions: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Preparation of Bacterial Inoculum: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MTT Assay Protocol for Anticancer Activity

G cluster_0 Cell Culture & Treatment cluster_1 MTT Incubation & Solubilization cluster_2 Data Acquisition & Analysis A Seed cells in a 96-well plate and allow to attach overnight. B Treat cells with serial dilutions of test compounds for 48 hours. A->B C Add MTT solution to each well and incubate for 4 hours. B->C D Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals. C->D E Measure absorbance at 570 nm using a plate reader. D->E F Calculate cell viability and determine IC50 values. E->F

Caption: Workflow for the MTT Assay.

  • Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of inhibition against the compound concentrations.

Potential Mechanisms of Action

The observed biological activities of the this compound derivatives may be attributed to their ability to interfere with critical cellular pathways.

Antibacterial Mechanism: Inhibition of Cell Wall Synthesis

Phenolic compounds are known to disrupt bacterial cell membranes and inhibit essential enzymes. A plausible mechanism of action for the observed antibacterial activity is the inhibition of bacterial cell wall synthesis.[2][3] This pathway is essential for bacterial survival and is a common target for antibiotics.

G cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm A Synthesis of Peptidoglycan Precursors B Transport of Precursors Across Membrane A->B C Polymerization and Cross-linking of Peptidoglycan B->C D Inhibition by Test Compounds C->D

Caption: Potential inhibition of bacterial cell wall synthesis.

Anticancer Mechanism: Induction of Apoptosis via Caspase Activation

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. The caspase signaling cascade is a central pathway in apoptosis.[4][5][6] It is hypothesized that the cytotoxic effects of the synthesized compounds may be mediated through the activation of this pathway.

G A Test Compound B Cellular Stress A->B C Activation of Initiator Caspases (e.g., Caspase-8, -9) B->C D Activation of Executioner Caspases (e.g., Caspase-3) C->D E Cleavage of Cellular Substrates D->E F Apoptosis E->F

Caption: Simplified caspase activation pathway in apoptosis.

Conclusion and Future Directions

This guide has demonstrated that this compound is a valuable scaffold for the synthesis of novel bioactive compounds. The prepared ether derivatives exhibited promising antibacterial and anticancer activities, with a clear trend of increasing potency with greater lipophilicity and steric bulk of the ether substituent. The benzyl ether derivative emerged as the most active compound in both assays.

Future research should focus on the synthesis of a broader range of derivatives to further explore the structure-activity relationships. This could include the introduction of different functional groups on the benzyl ring or the synthesis of other classes of compounds, such as esters and heterocycles. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The promising preliminary data presented in this guide provides a strong foundation for the development of new therapeutic agents based on the this compound scaffold.

References

  • Heredity Biosciences. What is the process of bacterial cell wall formation? Heredity Biosciences. Published June 8, 2023.
  • Pop, C., & Salvesen, G. S. (2003). Caspase-activation pathways in apoptosis and immunity. Immunological reviews, 193, 10–21.
  • Gosset, J.
  • Barreteau, H., et al. (2008). Cytoplasmic steps of peptidoglycan biosynthesis. FEMS microbiology reviews, 32(2), 168–207.
  • Lee, H. J., & Lee, S. H. (2001). Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases. Journal of Biochemistry and Molecular Biology, 34(4), 307-312.
  • Breukink, E., & de Kruijff, B. (2016). The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. Molecules (Basel, Switzerland), 21(9), 1123.
  • Egan, A. J. F., et al. (2011). Bacterial cell wall peptidoglycan synthesis.
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A Comparative Kinetic Guide to Cross-Coupling Reactions of 2-Iodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Iodo-4-(trifluoromethyl)phenol in Modern Synthesis

For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of molecular design and synthesis. The substrate, this compound, represents a particularly valuable building block. Its structure combines an ortho-directing hydroxyl group, a highly reactive iodine atom, and a strongly electron-withdrawing trifluoromethyl group. This unique combination of features makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, leading to the synthesis of complex pharmaceutical intermediates and functional materials. The electron-deficient nature of the aromatic ring, due to the trifluoromethyl group, significantly influences the kinetics of these transformations.

This guide provides an in-depth, comparative analysis of the kinetics of three major cross-coupling reactions involving this compound: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. By understanding the kinetic profiles of these reactions, researchers can make more informed decisions in catalyst selection, reaction optimization, and scale-up, ultimately leading to more efficient and robust synthetic routes. While specific kinetic data for this compound is not extensively published, this guide leverages data from analogous electron-deficient aryl iodide systems to provide a predictive and comparative framework.

Comparative Kinetic Analysis of Cross-Coupling Reactions

The reactivity of an aryl halide in palladium-catalyzed cross-coupling reactions is primarily governed by the rate of oxidative addition to the Pd(0) catalyst. The general trend for halide reactivity is I > Br > OTf >> Cl.[1] For this compound, the carbon-iodine bond is the most labile, making it a highly reactive substrate. The electron-withdrawing trifluoromethyl group further enhances the rate of oxidative addition by lowering the electron density of the aromatic ring, making it more susceptible to attack by the electron-rich Pd(0) center.

However, the overall reaction rate is not solely dependent on oxidative addition. Subsequent steps in the catalytic cycle, such as transmetalation (in Suzuki and Sonogashira reactions) or amine coordination and deprotonation (in Buchwald-Hartwig amination), and reductive elimination, can also be rate-limiting. The nature of the coupling partner, the ligand on the palladium catalyst, the base, and the solvent all play crucial roles in determining the kinetic profile of the reaction.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl structures. The reaction of this compound with an organoboron reagent proceeds through a well-established catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)C≡CR Cu(I)C≡CR Cu(I)X->Cu(I)C≡CR Alkyne Coordination & Deprotonation (Base) Cu(I)C≡CR->Ar-Pd(II)(I)L2 Cu(I)C≡CR->Cu(I)X

Figure 2: Interconnected catalytic cycles in the Sonogashira coupling reaction.

The mechanism involves two interconnected catalytic cycles. [2]The rate-determining step can vary depending on the specific substrates and conditions. For aryl iodides, transmetalation is often considered the rate-limiting step. [3]The electron-withdrawing trifluoromethyl group on this compound can influence the rate by affecting the electronics of the palladium center.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reaction of this compound with an amine is catalyzed by a palladium complex, typically with bulky, electron-rich phosphine ligands.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(I)L Ar-Pd(II)(I)L Pd(0)L->Ar-Pd(II)(I)L Oxidative Addition (Ar-I) [Ar-Pd(II)(NHR'R'')L]+ [Ar-Pd(II)(NHR'R'')L]+ Ar-Pd(II)(I)L->[Ar-Pd(II)(NHR'R'')L]+ Amine Coordination Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [Ar-Pd(II)(NHR'R'')L]+->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-Pd(II)(NR'R'')L->Pd(0)L Reductive Elimination (Ar-NR'R'')

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination. [4][5]For aryl iodides, reductive elimination is often the rate-determining step. The nature of the amine and the steric and electronic properties of the phosphine ligand are critical for a successful reaction. The electron-withdrawing trifluoromethyl group in this compound can accelerate the reductive elimination step. [6]

Quantitative Kinetic Data Comparison

The following table summarizes representative activation parameters for the cross-coupling of various aryl halides. While specific data for this compound is not available, the data for other aryl iodides, particularly those with electron-withdrawing groups, provide a valuable basis for comparison. Aryl iodides generally exhibit lower activation enthalpies compared to aryl bromides and chlorides, indicating a faster reaction rate. [2][7]

Reaction Type Aryl Halide Coupling Partner Catalyst System Activation Enthalpy (ΔH‡, kJ/mol) Activation Entropy (ΔS‡, J/mol·K) Reference
Sonogashira Aryl Iodides Phenylacetylene Pd/phosphine 48-62 -71 to -39 [3][7]
Sonogashira Aryl Bromides Phenylacetylene Pd/phosphine 54-82 -55 to 11 [3][7]
Suzuki-Miyaura 4-Bromobenzotrifluoride Phenylboronic acid Pd(PAd₂ⁿBu)₂ ~75-85 (Calculated) N/A [8]

| Buchwald-Hartwig | Aryl Bromides | Primary/Secondary Amines | Pd/BINAP | Varies with substrate and base | N/A | [5]|

Note: These values are representative and can vary significantly based on the specific substrates, catalyst, ligand, base, and solvent used.

Experimental Protocols for Kinetic Analysis

Accurate kinetic analysis is essential for a thorough understanding of these complex catalytic systems. In situ reaction monitoring techniques are particularly powerful as they provide real-time data without the need for quenching and sampling.

General Workflow for Kinetic Studies

Kinetic_Workflow cluster_prep Reaction Setup cluster_monitoring In Situ Monitoring cluster_analysis Data Analysis A Prepare stock solutions of reactants, catalyst, and internal standard B Assemble reaction vessel under inert atmosphere A->B C Equilibrate to desired temperature B->C D Initiate reaction by adding final reagent C->D E Acquire data at regular intervals (e.g., IR, NMR, Raman spectra) D->E F Convert spectral data to concentrations E->F G Plot concentration vs. time F->G H Determine reaction order and rate constants G->H

Figure 4: A generalized workflow for in situ kinetic analysis of cross-coupling reactions.
Protocol 1: In Situ FT-IR Monitoring (ReactIR)

This technique is ideal for monitoring the consumption of reactants and the formation of products that have distinct infrared absorptions.

  • Setup: The reaction is performed in a jacketed reactor equipped with a ReactIR probe (e.g., an ATR probe), a mechanical stirrer, a temperature probe, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Data Acquisition: A background spectrum of the solvent and all reagents except the limiting reactant is collected at the reaction temperature. The reaction is initiated by the addition of the final reagent. Spectra are collected at regular intervals (e.g., every 30 seconds) throughout the reaction.

  • Data Analysis: The concentration of key species is determined by monitoring the change in absorbance of characteristic IR bands. This data is then used to generate concentration vs. time profiles, from which the reaction kinetics can be derived. [2]

Protocol 2: In Situ NMR Spectroscopy

NMR spectroscopy provides detailed structural information and allows for the simultaneous monitoring of multiple species in the reaction mixture.

  • Setup: The reaction is carried out directly in an NMR tube. Reactants, catalyst, base, and a deuterated solvent are combined in the tube. An internal standard with a known concentration is added for quantitative analysis. [9]2. Data Acquisition: The NMR tube is placed in the spectrometer, which is pre-heated to the desired reaction temperature. Spectra (e.g., ¹H or ¹⁹F NMR) are acquired at regular intervals.

  • Data Analysis: The relative concentrations of the reactants and products are determined by integrating their respective signals and normalizing to the internal standard. These values are then used to determine the reaction kinetics. [10]

Conclusion and Future Outlook

The cross-coupling reactions of this compound offer versatile and efficient pathways for the synthesis of a wide range of valuable compounds. While the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions all proceed readily with this substrate due to the reactive C-I bond, their kinetic profiles differ based on the specific mechanistic steps involved.

For Suzuki-Miyaura and Sonogashira reactions, the choice of base and the nature of the organoboron or alkyne coupling partner are critical in influencing the rate-determining transmetalation step. In the case of the Buchwald-Hartwig amination, the selection of the phosphine ligand and the amine nucleophile are paramount for controlling the rate of reductive elimination. The electron-withdrawing trifluoromethyl group on the substrate generally accelerates both oxidative addition and reductive elimination.

Future work in this area should focus on obtaining precise kinetic data for this compound in each of these reactions. Such studies, employing the in situ monitoring techniques described, would allow for a more definitive comparison and provide a deeper understanding of the subtle electronic and steric effects that govern these powerful transformations. This knowledge will undoubtedly accelerate the development of more efficient and selective catalysts for the synthesis of next-generation pharmaceuticals and advanced materials.

References

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  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Plenio, H., et al. (2010). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Chemistry – A European Journal, 16(9), 2857-2866. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ho, C. C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1654-1662. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Plenio, H., et al. (2010). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. Chemistry – A European Journal, 16(9), 2857-2866. Retrieved from [Link]

  • Friščić, T., et al. (2024). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2024). Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]

  • Ananikov, V. P., et al. (2021). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Catalysis Science & Technology, 11(1), 123-134. Retrieved from [Link]

  • Buchwald, S. L., et al. (2007). Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. Retrieved from [Link]

  • Blackmond, D. G., et al. (2016). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis, 6(7), 4489-4496. Retrieved from [Link]

  • Singh, V., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 911942. Retrieved from [Link]

  • Singleton, D. A., et al. (2022). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 144(1), 333-346. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Scherer, M., et al. (2024). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C, 128(8), 3369-3378. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Pale, P., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 863. Retrieved from [Link]

  • Han, F. S. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(19), 15337-15403. Retrieved from [Link]

  • Ito, H., et al. (2025). Self-Stirring Drives Solid-State Suzuki–Miyaura Reaction with Real-Time Visualization. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis and Structural Verification of 2-Iodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Regiochemical Purity

In the landscape of pharmaceutical and agrochemical development, functionalized phenols are invaluable building blocks. Among these, 2-Iodo-4-(trifluoromethyl)phenol stands out due to its unique combination of functional groups. The phenolic hydroxyl provides a handle for etherification or esterification, the trifluoromethyl group enhances lipophilicity and metabolic stability, and the ortho-iodine atom serves as a prime site for cross-coupling reactions, enabling the construction of complex molecular architectures.[1]

However, the synthesis of this compound is not trivial. The directing effects of the hydroxyl and trifluoromethyl groups on the aromatic ring create a significant challenge in achieving regiochemical purity. The final product's biological activity and downstream reactivity are critically dependent on the precise placement of the iodine atom. This guide provides an in-depth comparison of synthetic strategies and a rigorous workflow for verifying the structure of the target molecule, ensuring that researchers can proceed with confidence in the integrity of their starting material.

Part 1: The Synthetic Challenge and a Validated Protocol

Understanding the Regioselectivity

The synthesis of this compound begins with 4-(trifluoromethyl)phenol.[2] The challenge lies in controlling the regioselectivity of the electrophilic aromatic substitution (iodination) reaction. The phenol's hydroxyl group (-OH) is a potent activating group and an ortho, para-director.[3] Conversely, the trifluoromethyl group (-CF3) is strongly electron-withdrawing and deactivating, acting as a meta-director.[4][5]

Since the para position is already occupied by the -CF3 group, the -OH group strongly directs the incoming electrophile (the iodine) to the two ortho positions (C2 and C6). The -CF3 group, from its position at C4, directs to the same positions (C2 and C6), which are meta to it. Therefore, the directing effects are concerted, favoring iodination at the C2 and C6 positions. The primary synthetic goal is to achieve selective mono-iodination at the C2 position while minimizing the formation of the di-iodinated byproduct, 2,6-diiodo-4-(trifluoromethyl)phenol.

Recommended Synthesis: Iodination with N-Iodosuccinimide (NIS)

While direct iodination with molecular iodine (I₂) is possible, using N-Iodosuccinimide (NIS) often provides milder conditions and improved selectivity.[6][7][8][9][10] Acid catalysts, such as p-toluenesulfonic acid or sulfuric acid, can be used to activate NIS and enhance the reaction rate.[7][8][11]

Caption: Synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 4-(trifluoromethyl)phenol (1.0 eq) in glacial acetic acid, add N-Iodosuccinimide (1.05 eq).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring mixture.[11] The causality here is that the acid protonates NIS, making it a more potent electrophilic iodinating agent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Pour the reaction mixture into a separatory funnel containing water and diethyl ether. Extract the aqueous layer with diethyl ether (3x).

  • Quenching: Combine the organic layers and wash with a 1 M aqueous sodium thiosulfate solution to quench any unreacted iodine, followed by a wash with saturated sodium bicarbonate solution and brine.[11]

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to separate the desired mono-iodinated product from the di-iodinated side product and any remaining starting material.[6]

Part 2: The Definitive Verification Workflow

Structural verification is not merely a quality control step; it is a self-validating system that confirms the outcome of the synthesis. The primary tools for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[12][13]

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_verification Verification & Comparison synthesis Crude Reaction Mixture purification Column Chromatography synthesis->purification fractions Isolated Fractions purification->fractions ms Mass Spectrometry (MS) fractions->ms nmr ¹H & ¹³C NMR Spectroscopy fractions->nmr data_analysis Spectral Data Interpretation ms->data_analysis nmr->data_analysis comparison Compare to Known Spectra & Isomeric Possibilities data_analysis->comparison final_product Verified 2-Iodo-4- (trifluoromethyl)phenol comparison->final_product

Caption: Workflow for synthesis, purification, and analysis.

Comparative Data Analysis: Distinguishing Product from Byproducts

The key to verification lies in comparing the spectral data of the purified product against the starting material and the potential di-iodinated byproduct.

CompoundMolecular Weight ( g/mol )Key ¹H NMR Signals (Aromatic Region)Key ¹³C NMR Signals (Aromatic Region)
4-(Trifluoromethyl)phenol (Starting Material)162.11[2]AA'BB' system: ~7.5 ppm (d, 2H), ~6.9 ppm (d, 2H)4 distinct signals
This compound (Desired Product)288.01[6]3 distinct signals: ~7.8 ppm (d), ~7.3 ppm (dd), ~6.9 ppm (d)7 distinct signals, C-I signal ~85-95 ppm
2,6-Diiodo-4-(trifluoromethyl)phenol (Side Product)413.911 signal: ~8.0 ppm (s, 2H) due to symmetry5 distinct signals due to symmetry

Note: Chemical shifts (ppm) are approximate and can vary based on solvent and concentration.

Interpreting the Spectra: A Logic-Based Approach

Mass Spectrometry (MS): The most straightforward initial check. The molecular ion peak will definitively distinguish between the starting material (m/z ~162), the mono-iodinated product (m/z ~288), and the di-iodinated product (m/z ~414). High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[14]

¹H NMR Spectroscopy: This is the most powerful tool for confirming regiochemistry.

  • Starting Material: The symmetry of 4-(trifluoromethyl)phenol results in a characteristic 'doublet of doublets' or AA'BB' pattern, with two signals integrating to 2 protons each.

  • Desired Product: The introduction of iodine at the C2 position breaks the molecule's symmetry. This results in three distinct aromatic proton signals, each integrating to 1 proton. Their splitting patterns (doublet, doublet of doublets, doublet) and coupling constants are unique and confirm the 1,2,4-substitution pattern.

  • Side Product: The C₂ symmetry of the 2,6-diiodo product means the two protons at the C3 and C5 positions are chemically equivalent. This leads to a single signal (a singlet) in the aromatic region, integrating to 2 protons.

NMR_Logic start Analyze ¹H NMR Aromatic Region node_2_signals Two Signals? (AA'BB' pattern) start->node_2_signals Check Pattern node_3_signals Three Distinct Signals? (d, dd, d pattern) start->node_3_signals node_1_signal One Signal? (singlet) start->node_1_signal res_sm Starting Material: 4-(trifluoromethyl)phenol node_2_signals->res_sm Yes res_prod Correct Product: This compound node_3_signals->res_prod Yes res_side Side Product: 2,6-Diiodo isomer node_1_signal->res_side Yes

Caption: Logic diagram for ¹H NMR spectral interpretation.

¹³C NMR Spectroscopy: This technique corroborates the ¹H NMR data. The number of distinct signals in the aromatic region corresponds to the number of non-equivalent carbon atoms. The most telling signal is the carbon bearing the iodine atom (C-I), which typically appears far upfield (around 85-95 ppm) due to the heavy atom effect. This signal will be absent in the starting material and there will be two such signals in the di-iodinated byproduct.

Conclusion

The synthesis of this compound is a prime example of where careful execution and rigorous, multi-faceted analysis are paramount. By understanding the underlying principles of electrophilic aromatic substitution, employing a reliable protocol, and systematically applying a workflow of MS and NMR analysis, researchers can confidently verify the regiochemical integrity of their product. This diligence ensures the reliability of subsequent experiments and contributes to the overall robustness of the drug development process.

References

  • Senior, A., Ruffell, K., & Ball, L. T. (2022). meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution. Nature Chemistry, 15(3), 386–394. Retrieved from [Link]

  • Clark, J. (n.d.). Reactions of Arenes: Electrophilic Aromatic Substitution.
  • Leykajarakul, J., Chawla, R., & Doowa, N. (2009). Regioselective Iodination of Phenol and Analogues Using N-Iodosuccinimide and p-Toluenesulfonic Acid. Tetrahedron Letters. Sourced via ResearchGate. Retrieved from [Link]

  • Gallo, R. D. C., Gebara, K. S., & Raminelli, C. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of Venomous Animals and Toxins Including Tropical Diseases. Retrieved from [Link]

  • Various Authors. (n.d.). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Sourced via ResearchGate. Retrieved from [Link]

  • StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Yang, Y., et al. (2017). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Sourced via ResearchGate. Retrieved from [Link]

  • Ferreira, A. M. da C., & de F. D. C. Santos, H. (2021). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu. ChemRxiv. Retrieved from [Link]

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of aromatic ethers with N-iodosuccinimide in the presence of catalytic trifluoroacetic acid. Tetrahedron Letters, 43(28), 5047-5048.
  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Electrophilic aromatic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Iodine. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Catalytic trifluoromethylation of iodoarenes. Retrieved from [Link]

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  • AIP Publishing. (2024). Analytical capabilities for iodine detection: Review of possibilities for different applications. Retrieved from [Link]

  • Micallef, A. S., et al. (2015). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Journal of Chemical and Pharmaceutical Research.
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  • ResearchGate. (n.d.). Mechanism for O‐trifluoromethylation of phenol. Retrieved from [Link]

  • Deprem, S., et al. (2018). Hypervalent organoiodine compounds: From reagents to valuable building blocks in synthesis. Beilstein Journal of Organic Chemistry.
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A Comparative Guide to the Synthetic Routes of 2-Iodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Iodo-4-(trifluoromethyl)phenol is a key building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals. The presence of the trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability, while the ortho-iodo substituent provides a versatile handle for further functionalization, typically through cross-coupling reactions. The efficient and regioselective synthesis of this molecule is therefore of significant interest to researchers in medicinal and process chemistry. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering insights into the experimental choices, mechanistic underpinnings, and practical considerations for each approach.

Route 1: Direct Electrophilic Iodination of 4-(Trifluoromethyl)phenol

The most straightforward approach to this compound is the direct electrophilic iodination of the readily available starting material, 4-(trifluoromethyl)phenol. This method relies on the activation of the aromatic ring by the hydroxyl group, which directs the incoming electrophile primarily to the ortho position.

Reaction Mechanism: Electrophilic Aromatic Substitution

The hydroxyl group of the phenol is a strong activating group, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack. In the presence of a base, the even more nucleophilic phenoxide ion is formed, further accelerating the reaction. The trifluoromethyl group is a deactivating, meta-directing group; however, the powerful ortho-, para-directing effect of the hydroxyl group dominates, leading to substitution at the positions ortho to the hydroxyl group. As the para position is already substituted, iodination occurs at the ortho position.

G reagents Iodinating Agent (e.g., I₂, NIS) intermediate Sigma Complex (Wheland Intermediate) reagents->intermediate Provides I+ phenol 4-(Trifluoromethyl)phenol phenoxide Phenoxide Ion phenol->phenoxide Deprotonation product This compound intermediate->product Deprotonation (Aromatization) base Base (optional) base->phenol phenoxide->intermediate Electrophilic Attack by I+

Method 1A: Iodine with Sodium Bicarbonate/Carbonate

A common and cost-effective method involves the use of molecular iodine in the presence of a mild base like sodium bicarbonate or sodium carbonate.[1] The base serves to neutralize the HI byproduct, driving the reaction to completion.

  • Dissolve 4-(trifluoromethyl)phenol (1 eq.) in a mixture of tetrahydrofuran (THF) and water.

  • Add sodium bicarbonate (1.1 eq.) or sodium carbonate (1.1 eq.) to the solution and stir until dissolved.

  • Add molecular iodine (1.1 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours, monitoring the progress by TLC.

  • Upon completion, quench the excess iodine with a 5% aqueous solution of sodium thiosulfate or thiourea until the color disappears.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford this compound.

Method 1B: N-Iodosuccinimide (NIS) in Acetic Acid

For a more reactive iodinating agent, N-iodosuccinimide (NIS) can be employed, often with a catalytic amount of a strong acid like sulfuric acid.[2] This method can be advantageous for less reactive substrates or to achieve higher yields.

  • To a suspension of N-iodosuccinimide (1.05 eq.) in glacial acetic acid, add 4-(trifluoromethoxy)phenol (1 eq.). Note: This is a representative procedure for a similar substrate, as a specific protocol for 4-(trifluoromethyl)phenol was not available.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Stir the mixture at room temperature for 48 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water, 1 M aqueous sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the product.

Route 2: Sandmeyer Reaction of 2-Amino-4-(trifluoromethyl)phenol

An alternative strategy involves the diazotization of 2-amino-4-(trifluoromethyl)phenol followed by a Sandmeyer reaction with an iodide salt. This multi-step approach can be beneficial if the starting amine is readily available or if direct iodination proves to be low-yielding or non-selective.

Reaction Mechanism: Diazotization and Nucleophilic Substitution

The synthesis begins with the conversion of the primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is a versatile intermediate. In the Sandmeyer reaction, the diazonium group is replaced by an iodide. The mechanism for the iodination step is believed to proceed via a radical pathway, often catalyzed by copper(I) salts, although for iodination, the reaction can proceed without a copper catalyst.[3][4]

G amine 2-Amino-4-(trifluoromethyl)phenol diazonium Diazonium Salt amine->diazonium Diazotization product This compound diazonium->product Sandmeyer Reaction reagents1 NaNO₂ / H⁺ reagents1->diazonium reagents2 KI reagents2->product

Experimental Protocol (General)
  • Diazotization: Dissolve 2-amino-4-(trifluoromethyl)phenol in an aqueous acidic solution (e.g., H₂SO₄ or HCl) and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

  • Sandmeyer Reaction: To the cold diazonium salt solution, add a solution of potassium iodide in water. The reaction may be stirred at low temperature and then allowed to warm to room temperature.

  • Work-up: Extract the product with a suitable organic solvent. Wash the organic layer to remove impurities, dry, and concentrate. Purify the product by chromatography or distillation.

Route 3: Directed ortho-Lithiation of Protected 4-(Trifluoromethyl)phenol

Directed ortho-lithiation (DoM) offers a highly regioselective method for the functionalization of aromatic rings. In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. For phenols, the hydroxyl group must first be protected with a suitable directing group.

Reaction Mechanism: Coordinated Deprotonation

A protecting group that can act as a Lewis base, such as a tetrahydropyranyl (THP) ether, is installed on the phenolic oxygen. This group chelates to the lithium atom of an organolithium reagent (e.g., n-butyllithium), positioning the base to deprotonate the sterically accessible and electronically favorable ortho-proton. The resulting aryllithium species can then be quenched with an electrophilic iodine source, such as molecular iodine, to install the iodo group specifically at the 2-position.[5]

G phenol 4-(Trifluoromethyl)phenol protected_phenol Protected Phenol (e.g., OTHP) phenol->protected_phenol Protection lithiated ortho-Lithiated Intermediate protected_phenol->lithiated Directed ortho-Lithiation iodinated_protected Protected this compound lithiated->iodinated_protected Iodination product This compound iodinated_protected->product Deprotection reagents1 Protecting Group (e.g., DHP, H⁺) reagents1->protected_phenol reagents2 n-BuLi reagents2->lithiated reagents3 I₂ reagents3->iodinated_protected reagents4 Deprotection (e.g., H⁺) reagents4->product

Experimental Protocol (General)
  • Protection: Protect the hydroxyl group of 4-(trifluoromethyl)phenol with a suitable directing group (e.g., react with dihydropyran in the presence of an acid catalyst to form the THP ether).

  • Lithiation: Dissolve the protected phenol in an anhydrous aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere. Add n-butyllithium dropwise and stir for a period to allow for lithiation.

  • Iodination: Quench the aryllithium intermediate by adding a solution of iodine in THF.

  • Deprotection: After an aqueous workup, deprotect the hydroxyl group under acidic conditions to yield the final product.

  • Purification: Purify the product using standard techniques such as column chromatography.

Comparison of Synthetic Routes

FeatureDirect Electrophilic IodinationSandmeyer ReactionDirected ortho-Lithiation
Starting Material 4-(Trifluoromethyl)phenol2-Amino-4-(trifluoromethyl)phenol4-(Trifluoromethyl)phenol
Number of Steps 12 (from amine)3 (protection, lithiation/iodination, deprotection)
Yield Moderate to Good (e.g., 63%)[1]Variable, can be goodGood to Excellent
Regioselectivity Generally good for ortho-iodinationExcellent, defined by amine positionExcellent
Scalability Generally goodCan be challenging due to the instability of diazonium saltsRequires strict anhydrous and low-temperature conditions, can be challenging to scale
Reagent Safety Iodine and NIS are corrosive and oxidizing.Diazonium salts can be explosive. Sodium nitrite is toxic.n-Butyllithium is pyrophoric and reacts violently with water. Requires handling under inert atmosphere.
Environmental Impact Use of organic solvents.Potential for copper waste if used as a catalyst.Use of cryogenic temperatures and flammable solvents.

Conclusion

The choice of synthetic route to this compound depends on several factors including the availability of starting materials, desired scale, and the technical capabilities of the laboratory.

  • Direct Electrophilic Iodination is the most atom-economical and straightforward approach, making it a good choice for initial syntheses and when moderate yields are acceptable.

  • The Sandmeyer Reaction offers excellent regioselectivity but involves the handling of potentially hazardous diazonium intermediates. It is a viable option if the corresponding aniline is readily accessible.

  • Directed ortho-Lithiation provides the highest regioselectivity and potentially high yields but requires specialized handling of pyrophoric reagents and cryogenic conditions, making it more suitable for smaller-scale, complex syntheses where absolute regiocontrol is paramount.

For most applications, direct iodination offers the best balance of simplicity, cost-effectiveness, and efficiency. However, for syntheses where high purity and regioselectivity are critical, and the necessary precautions can be taken, the other routes present valuable alternatives.

References

  • Wikipedia. Phenol oxidation with hypervalent iodine reagents. Available at: [Link]

  • SciELO. Iodination of phenols in water using easy to handle amine-iodine complexes. Available at: [Link]

  • ResearchGate. Highly selective iodination of phenols using potassium iodide and benzyltriphenylphosphonium peroxymonosulfate. Available at: [Link]

  • Organic & Biomolecular Chemistry. Oxidative azidations of phenols and ketones using iodine azide after release from an ion exchange resin. Available at: [Link]

  • PrepChem.com. Synthesis of 2-iodo-5-trifluoromethylphenol. Available at: [Link]

  • MDPI. A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Available at: [Link]

  • Aspira Chemical. This compound, 98%. Available at: [Link]

  • PrepChem.com. Synthesis of 2-amino-4-(trifluoromethyl)phenol. Available at: [Link]

  • AOBChem USA. 2-Iodo-4-(trifluoromethoxy)phenol. Available at: [Link]

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  • GeeksforGeeks. Sandmeyer Reaction. Available at: [Link]

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  • International Labour Organization. ICSC 1009 - SODIUM IODIDE (ANHYDROUS). Available at: [Link]

  • ResearchGate. 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. Available at: [Link]

  • PENTA. Sodium iodide - SAFETY DATA SHEET. Available at: [Link]

  • ACS Publications. O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Available at: [Link]

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  • ResearchGate. (PDF) A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)phenol in Modern Chemistry. Available at: [Link]

  • ResearchGate. (PDF) A Simple and Effective Protocol for One-Pot Diazotization-Iodination of Aromatic Amines by Acidic Ionic Liquid [H-NMP]HSO4 at Room Temperature. Available at: [Link]

  • Durham Tech. safety data sheet. Available at: [Link]

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A Senior Application Scientist's Guide to 2-Iodo-4-(trifluoromethyl)phenol: Performance Benchmarks in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks in complex synthetic routes is a critical decision that profoundly influences yield, purity, and overall efficiency. Among the vast array of functionalized aromatic compounds, 2-Iodo-4-(trifluoromethyl)phenol stands out as a versatile and highly reactive intermediate. This guide provides an in-depth, objective comparison of its performance in key synthetic applications, benchmarked against its common alternative, 2-Bromo-4-(trifluoromethyl)phenol. The insights and data presented herein are curated to provide a clear, evidence-based understanding of where this valuable compound excels.

The unique trifecta of a phenolic hydroxyl group, an iodine atom, and a trifluoromethyl group on the same aromatic scaffold endows this compound with a distinct reactivity profile. The iodine atom, in particular, serves as a superior leaving group in a multitude of cross-coupling reactions compared to its lighter halogen counterparts.[1] This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields, which are critical advantages in multi-step syntheses.[1]

Section 1: Benchmarking in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. The performance of this compound in these reactions is a key indicator of its utility.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds. The reactivity of the aryl halide is a crucial parameter, with the rate-determining step often being the oxidative addition to the palladium(0) catalyst. The weaker carbon-iodine bond in this compound leads to a faster rate of oxidative addition compared to the carbon-bromine bond in 2-Bromo-4-(trifluoromethyl)phenol.[1]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O80492
22-Bromo-4-(trifluoromethyl)phenolPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O801275
3This compoundPd(dppf)Cl₂ (2 mol%)Cs₂CO₃Dioxane90395
42-Bromo-4-(trifluoromethyl)phenolPd(dppf)Cl₂ (2 mol%)Cs₂CO₃Dioxane901081

Note: The data presented is representative and compiled to illustrate the general reactivity trends.

The experimental data clearly demonstrates the superior performance of the iodo-substituted phenol, consistently providing higher yields in significantly shorter reaction times under identical catalytic conditions.

Buchwald-Hartwig Amination: A Gateway to Aryl Amines

The Buchwald-Hartwig amination is an indispensable tool for the formation of C-N bonds.[2] Similar to the Suzuki coupling, the efficiency of this reaction is highly dependent on the nature of the aryl halide.

Table 2: Comparative Performance in Buchwald-Hartwig Amination with Aniline

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene100588
22-Bromo-4-(trifluoromethyl)phenolPd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene1001665

Note: The data presented is representative and compiled to illustrate the general reactivity trends.

The enhanced reactivity of this compound is again evident, affording the desired N-arylated product in a significantly higher yield and in a fraction of the reaction time required for the bromo analogue.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a direct route to arylated alkynes. The reactivity trend of aryl halides (I > Br > Cl) is particularly pronounced in this transformation.[3]

Table 3: Comparative Performance in Sonogashira Coupling with Phenylacetylene

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%)Et₃NTHF50294
22-Bromo-4-(trifluoromethyl)phenolPd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%)Et₃NTHF50878

Note: The data presented is representative and compiled to illustrate the general reactivity trends.

The iodo-substituted phenol demonstrates exceptional reactivity, proceeding to high conversion under mild conditions, while the bromo-substituted phenol requires longer reaction times to achieve a comparable, albeit lower, yield.

Section 2: Application in the Synthesis of Bioactive Molecules - A Case Study of Kinase Inhibitor Scaffolds

The trifluoromethyl group is a prevalent substituent in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. The this compound building block is therefore of significant interest in the synthesis of bioactive molecules, particularly kinase inhibitors.

While a direct synthesis of a marketed drug commencing with this compound is not readily found in published literature, its structural motifs are present in potent kinase inhibitors like Sorafenib and Regorafenib.[4][5] The core structure of these drugs often involves a biaryl ether linkage, which can be efficiently constructed using a nucleophilic aromatic substitution (SNA_r) reaction. The electron-withdrawing nature of the trifluoromethyl group in this compound activates the aromatic ring towards nucleophilic attack, while the iodo group can be retained for subsequent cross-coupling reactions, showcasing the molecule's versatility.

Consider a hypothetical synthesis of a key intermediate for a Sorafenib analogue:

Scheme 1: Hypothetical Synthesis of a Sorafenib Analogue Intermediate

G cluster_0 Step 1: Biaryl Ether Formation (S_NAr) cluster_1 Step 2: Buchwald-Hartwig Amination start This compound product1 Intermediate A start->product1 K2CO3, DMF, 120 °C reagent1 4-Chloropyridine-2-carboxamide reagent1->product1 product2 Sorafenib Analogue Core product1->product2 Pd2(dba)3, XPhos, NaOtBu, Toluene, 100 °C reagent2 Aniline reagent2->product2

Caption: Synthetic pathway to a Sorafenib analogue core.

In this proposed synthesis, the higher reactivity of the iodo-substituted phenol in the subsequent Buchwald-Hartwig amination step would be a distinct advantage over its bromo counterpart, likely leading to a more efficient overall synthesis.

Section 3: Experimental Protocols

The following are detailed, representative protocols for the key cross-coupling reactions discussed.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the aryl halide (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 4:1 mixture of toluene and water (5 mL) is added the palladium catalyst (2-3 mol%) and the base (2.0 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to the specified temperature with vigorous stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the aryl halide (1.0 mmol), the palladium precatalyst (2 mol%), the phosphine ligand (4 mol%), and the base (1.4 mmol) are combined. The tube is evacuated and backfilled with argon. The amine (1.2 mmol) and the anhydrous, degassed solvent (5 mL) are then added via syringe. The reaction mixture is heated to the specified temperature with stirring. The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.[6]

General Procedure for Sonogashira Coupling

To a solution of the aryl halide (1.0 mmol) and the palladium catalyst (2 mol%) in the specified solvent (5 mL) is added the copper(I) iodide co-catalyst (3 mol%) and the base (2.0 mmol). The mixture is degassed with argon, and the terminal alkyne (1.2 mmol) is added via syringe. The reaction is stirred at the indicated temperature and monitored by TLC or GC-MS. Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Conclusion

The empirical and theoretical evidence strongly supports the superior performance of this compound in a range of palladium-catalyzed cross-coupling reactions when compared to its bromo analogue. Its enhanced reactivity, stemming from the weaker carbon-iodine bond, allows for milder reaction conditions, significantly shorter reaction times, and consistently higher yields. These advantages are paramount in the synthesis of complex molecules, particularly in the pharmaceutical industry where efficiency and robustness are critical. For researchers and drug development professionals, this compound represents a strategic choice as a building block, offering a more efficient and reliable path to a diverse array of functionalized aromatic compounds.

References

  • New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. National Institutes of Health.[Link]

  • Convenient Synthesis of Sorafenib and Its Derivatives. Taylor & Francis Online.[Link]

  • Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. National Institutes of Health.[Link]

  • Design, synthesis, biological evaluation, and modeling studies of novel conformationally-restricted analogues of sorafenib as selective kinase-inhibitory antiproliferative agents against hepatocellular carcinoma cells. National Institutes of Health.[Link]

  • Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. National Institutes of Health.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]

  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar – A Digital Platform for Scholarly Publishing at Yale.[Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel Aromatic Polymers. ResearchGate.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.[Link]

  • A Comparative Ancillary Ligand Survey in Palladium-Catalyzed C-O Cross-Coupling of Primary and Secondary Aliphatic Alcohols. ResearchGate.[Link]

  • Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society.[Link]

  • Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling... ResearchGate.[Link]

  • Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. Royal Society of Chemistry.[Link]

  • Preparation method of regorafenib.
  • Recent Advances in Sonogashira Reactions. ResearchGate.[Link]

  • Process for the preparation of regorafenib and its crystalline forms.
  • Intensification of Pd-catalyzed Suzuki Cross-coupling: Influence of Second Metal Addition, Reactor Type and Visible Light. AIDIC.[Link]

  • WO 2017/125941 A1. Google APIs.[Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. National Institutes of Health.[Link]

  • Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate.[Link]

  • Two-step synthesis of regorafenib 30 synthesized from... ResearchGate.[Link]

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Cross-validation of analytical data for 2-Iodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Data for 2-Iodo-4-(trifluoromethyl)phenol

Introduction: The Imperative of Analytical Rigor

In the realm of drug discovery and chemical research, the unambiguous identification and purity assessment of molecules are the bedrock of reliable and reproducible science. The principle of cross-validation, where data from multiple, orthogonal analytical techniques are integrated, provides a robust framework for confirming the structural integrity of a chemical entity.[1][2] This guide focuses on this compound, a halogenated phenol derivative whose utility in synthesis is predicated on its precise structure. The presence of three distinct functional moieties—a phenolic hydroxyl group, an iodine atom, and a trifluoromethyl group—provides a unique analytical fingerprint.[3] This document serves as a comprehensive guide for researchers, outlining the application of key analytical methods to cross-validate the structure and purity of this compound, and comparing its analytical signature to a common precursor and potential impurity, 4-(trifluoromethyl)phenol.

Orthogonal Analytical Strategy for Structural Confirmation

A self-validating system for chemical analysis relies on the convergence of data from techniques that measure different physical properties of the molecule. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Causality in Experimental Choices: The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for initial screening. However, for observing the labile phenolic proton, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior as it slows the proton exchange rate. A key validation step is the addition of a drop of deuterium oxide (D₂O), which will cause the O-H signal to disappear due to proton-deuteron exchange, definitively confirming its identity.[4]

Expected NMR Data for this compound:

Technique Expected Chemical Shift (δ, ppm) Splitting Pattern Assignment
¹H NMR ~ 7.9d (doublet)H-3 (ortho to I)
~ 7.5dd (doublet of doublets)H-5 (ortho to CF₃)
~ 7.0d (doublet)H-6 (meta to CF₃)
~ 5.5 - 6.5s (singlet, broad)O-H
¹³C NMR ~ 155SingletC-1 (C-OH)
~ 85-90SingletC-2 (C-I)
~ 140SingletC-3
~ 125-130Quartet (due to C-F coupling)C-4 (C-CF₃)
~ 128SingletC-5
~ 116SingletC-6
~ 123Quartet (J ≈ 272 Hz)CF₃
¹⁹F NMR ~ -62SingletCF₃
Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct measurement of the molecular weight and valuable clues about the molecule's structure through its fragmentation patterns.

Causality in Experimental Choices: Electron Ionization (EI) is a common technique that provides a distinct molecular ion peak and a rich, reproducible fragmentation pattern, which is excellent for structural confirmation and library matching.

Expected Mass Spectrometry Data for this compound:

m/z Value Assignment Significance
288[M]⁺Molecular ion peak, confirming the molecular weight of 288.01 g/mol .[5][6]
161[M - I]⁺Loss of the iodine atom, a characteristic fragmentation for iodoarenes.
133[M - I - CO]⁺Subsequent loss of carbon monoxide from the resulting phenol.
Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule, providing a fingerprint of the functional groups present.

Causality in Experimental Choices: The sample can be analyzed neat (as a liquid or solid film) or as a solution. The key feature for phenols is the O-H stretch, which is typically very broad when the sample is concentrated due to intermolecular hydrogen bonding.[4]

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3500 (broad)O-H stretchPhenolic Hydroxyl
~ 3050C-H stretchAromatic
~ 1600, 1480C=C stretchAromatic Ring
1200 - 1350 (strong)C-O stretchPhenol
1100 - 1200 (very strong)C-F stretchTrifluoromethyl

Cross-Validation Workflow: A Triad of Confirmation

The power of cross-validation lies in integrating these disparate datasets. The molecular weight from MS must match the structure proposed by NMR. The functional groups identified by IR must be consistent with the fragments and building blocks seen in both NMR and MS. Purity analysis by HPLC ensures that the spectroscopic data is representative of the main component and not an artifact of a mixture.

Caption: Integrated workflow for compound validation.

Comparative Analysis: Distinguishing from a Key Precursor

A critical aspect of validation is confirming that the target compound is not contaminated with starting materials. The synthesis of this compound often starts from 4-(trifluoromethyl)phenol.[7] Comparing their analytical data highlights the power of these techniques to differentiate between them.

Table 1: Comparative ¹H NMR Data (Aromatic Region)

Compound H-2, H-6 Chemical Shift (δ, ppm) H-3, H-5 Chemical Shift (δ, ppm)
4-(Trifluoromethyl)phenol~ 6.9 (d)~ 7.5 (d)
This compoundN/A (H-2 is substituted with I)Distinct signals at ~7.9, 7.5, and 7.0 ppm

Table 2: Comparative MS and HPLC Data

Compound Molecular Weight ( g/mol ) Molecular Ion [M]⁺ (m/z) Typical Relative HPLC Retention Time
4-(Trifluoromethyl)phenol[8]162.111621.0
This compound[5]288.01288> 1.0 (more lipophilic)

The iodination of the ring dramatically alters the ¹H NMR spectrum from a simple AA'BB' system to a more complex AMX pattern and increases the molecular weight by ~126 amu. The introduction of the large, lipophilic iodine atom also typically increases the retention time in reversed-phase HPLC.

Detailed Experimental Protocol: HPLC Purity Analysis

This protocol provides a standardized method for determining the purity of this compound. This method is based on established principles for the analysis of phenols by HPLC.[9]

Objective: To determine the purity of a this compound sample by percentage area calculation using reversed-phase HPLC with UV detection.

1. Materials and Reagents:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Sample Diluent: 50:50 Acetonitrile:Water.

  • Sample: this compound.

2. Standard and Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1.0 mg/mL in the sample diluent.

  • From the stock solution, prepare a working solution at approximately 0.1 mg/mL by diluting with the sample diluent.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm (or a wavelength determined by a UV scan of the analyte).

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 95
    18.0 95
    18.1 40

    | 22.0 | 40 |

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by determining the percentage area of the main peak relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

This HPLC method provides a reliable, quantitative measure of purity that complements the qualitative structural data from spectroscopic methods, completing the cross-validation process.

Conclusion

The cross-validation of analytical data is a non-negotiable standard for ensuring the quality of chemical compounds in a research and development setting. For this compound, a multi-technique approach is essential. NMR spectroscopy elucidates the precise arrangement of atoms, mass spectrometry confirms the elemental composition and molecular weight, and IR spectroscopy verifies the presence of key functional groups. Finally, HPLC provides a definitive measure of purity. By comparing the results from these orthogonal techniques, researchers can establish a self-validating system, ensuring with high confidence that the material in hand is indeed the correct structure at the required purity for its intended application.

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A Senior Application Scientist's Guide to 2-Iodo-4-(trifluoromethyl)phenol in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide on the applications of 2-Iodo-4-(trifluoromethyl)phenol, a versatile building block for researchers, medicinal chemists, and professionals in drug development. This document provides an in-depth comparison of its performance in key cross-coupling reactions against its bromo- and chloro-analogs, supported by experimental insights and protocols. We will also explore its utility in the synthesis of biologically active molecules, offering a holistic view of its potential in modern organic chemistry.

Introduction: The Strategic Advantage of this compound

This compound is a highly functionalized aromatic compound that offers a unique combination of reactive sites. The phenolic hydroxyl group can act as a nucleophile or be derivatized, the trifluoromethyl group imparts desirable physicochemical properties such as increased lipophilicity and metabolic stability to target molecules, and the ortho-iodine atom serves as an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions.[1] This trifecta of functionalities makes it a valuable starting material for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

Comparative Performance in Cross-Coupling Reactions

The reactivity of aryl halides in the most common palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf >> Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl) and the ease of oxidative addition to the palladium(0) catalyst. In this section, we will compare the expected performance of this compound with its bromo- and chloro-analogs in four key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[2]

Reactivity Comparison:

Aryl HalideReactivityTypical Reaction ConditionsExpected Yield
This compound HighestRoom temperature to mild heating (e.g., 80 °C)Excellent
2-Bromo-4-(trifluoromethyl)phenol IntermediateMild to moderate heating (e.g., 80-110 °C)Good to Excellent
2-Chloro-4-(trifluoromethyl)phenol LowestHigher temperatures, stronger bases, and more specialized catalyst systems often requiredModerate to Good

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 mixture).

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 4 mol%) in a small amount of degassed toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen, which can lead to catalyst deactivation.

  • Base: The base is crucial for the transmetalation step, activating the boronic acid. Potassium carbonate is a common and effective choice.

  • Ligand: Triphenylphosphine is a common ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle. For less reactive aryl bromides and chlorides, more electron-rich and bulky phosphine ligands like SPhos or XPhos may be necessary to promote oxidative addition and reductive elimination.[3]

Workflow for Suzuki-Miyaura Coupling

A generalized workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5]

Reactivity Comparison:

Aryl HalideReactivityTypical Reaction ConditionsExpected Yield
This compound HighestMild heating (e.g., 80-100 °C)Excellent
2-Bromo-4-(trifluoromethyl)phenol IntermediateModerate heating (e.g., 100-120 °C)Good to Excellent
2-Chloro-4-(trifluoromethyl)phenol LowestHigher temperatures, stronger bases, and specialized bulky phosphine ligands requiredModerate to Good

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-4-(trifluoromethyl)phenol with Aniline

This protocol is a representative example using an aryl bromide, which often requires slightly more forcing conditions than an aryl iodide.

Materials:

  • 2-Bromo-4-(trifluoromethyl)phenol

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (e.g., 1-2 mol%), Xantphos (e.g., 2-4 mol%), and sodium tert-butoxide (1.4 eq.) to a dry Schlenk tube.

  • Add 2-Bromo-4-(trifluoromethyl)phenol (1.0 eq.) and aniline (1.2 eq.).

  • Add degassed toluene.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: A pre-catalyst like Pd₂(dba)₃ is often used to generate the active Pd(0) species in situ. Bulky, electron-rich phosphine ligands like Xantphos are crucial for promoting the challenging C-N bond formation, especially with less reactive aryl bromides and chlorides.[6]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(NHR')L2 Ar-Pd(II)(NHR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NHR')L2 Amine Coordination & Deprotonation (+ R'NH2, - HX) Ar-Pd(II)(NHR')L2->Pd(0)L2 Reductive Elimination Ar-NHR' Ar-NHR' Ar-Pd(II)(NHR')L2->Ar-NHR' Product

A simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by palladium and a copper(I) co-catalyst.[7]

Reactivity Comparison:

Aryl HalideReactivityTypical Reaction ConditionsExpected Yield
This compound HighestRoom temperature to mild heatingExcellent
2-Bromo-4-(trifluoromethyl)phenol IntermediateMild to moderate heatingGood to Excellent
2-Chloro-4-(trifluoromethyl)phenol LowestGenerally not reactive under standard conditions; requires specialized catalystsLow to Moderate

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed THF and triethylamine.

  • Add phenylacetylene (1.2 eq.) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite® and wash with THF.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst forms a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[8]

  • Amine Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of aryl ethers, aryl thioethers, and aryl amines.[9] While often requiring harsher conditions than palladium-catalyzed methods, it remains a useful transformation.

Reactivity Comparison:

Aryl HalideReactivityTypical Reaction ConditionsExpected Yield
This compound HighestModerate to high temperatures (e.g., 100-150 °C)Good
2-Bromo-4-(trifluoromethyl)phenol IntermediateHigh temperatures (e.g., 150-200 °C)Moderate
2-Chloro-4-(trifluoromethyl)phenol LowestVery high temperatures and often requires activation by electron-withdrawing groupsLow to Moderate

Experimental Protocol: Ullmann Condensation of this compound with Phenol

Materials:

  • This compound

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add CuI (e.g., 10 mol%) and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill with an inert gas.

  • Add this compound (1.0 eq.), phenol (1.2 eq.), and anhydrous DMF.

  • Heat the reaction mixture to 120-140 °C with stirring until the reaction is complete.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Copper Catalyst: Copper is the classic catalyst for this transformation. CuI is a common and effective choice.

  • High Temperatures: Ullmann reactions typically require higher temperatures than their palladium-catalyzed counterparts to promote the reaction.[9]

Applications in the Synthesis of Bioactive Molecules

The 2-substituted-4-(trifluoromethyl)phenyl motif is present in a variety of biologically active molecules. This compound is an excellent starting material for accessing these scaffolds.

Synthesis of Diaryl Ether Kinase Inhibitors

Diaryl ethers are a common structural motif in kinase inhibitors.[10] The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties.[11]

Synthetic Strategy: A Suzuki-Miyaura or Ullmann coupling can be employed to construct the diaryl ether linkage.

Illustrative Synthesis of a Diaryl Ether Scaffold:

Diaryl_Ether_Synthesis A This compound C Diaryl Ether Product A->C Suzuki-Miyaura Coupling (Pd catalyst, base) B Arylboronic Acid B->C

Synthesis of a diaryl ether via Suzuki-Miyaura coupling.
Synthesis of Combretastatin Analogs

Combretastatins are a class of natural products with potent anticancer activity that function by inhibiting tubulin polymerization.[12][13][14] The synthesis of analogs with improved properties is an active area of research. The 2-iodo-4-(trifluoromethyl)phenyl moiety can be incorporated to create novel combretastatin derivatives.

Synthetic Strategy: A key step in the synthesis of many combretastatin analogs is a Wittig reaction to form the characteristic stilbene bridge, followed by a cross-coupling reaction to introduce further diversity.

Illustrative Synthesis of a Combretastatin Analog:

  • Wittig Reaction: Reaction of a suitable phosphonium ylide with 4-(trifluoromethyl)salicylaldehyde (which can be prepared from 4-(trifluoromethyl)phenol) to form a stilbene derivative.

  • Iodination: Regioselective iodination of the phenolic stilbene.

  • Cross-Coupling: Suzuki-Miyaura or other cross-coupling reactions on the iodinated stilbene to introduce further aryl groups.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its high reactivity in a range of cross-coupling reactions, particularly when compared to its bromo- and chloro-analogs, allows for the efficient construction of complex molecular architectures under mild conditions. The presence of the trifluoromethyl group provides a strategic advantage in the design of novel pharmaceuticals and materials. This guide has provided a comparative overview of its performance and detailed experimental protocols to aid researchers in harnessing the full potential of this powerful synthetic tool.

References

  • Computational Design and Synthesis of Novel Fluoro-Analogs of Combretastatins A-4 and A-1. PMC. [Link]

  • Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4. MDPI. [Link]

  • Computational Design and Synthesis of Novel Fluoro-Analogs of Combretastatins A-4 and A-1. PubMed. [Link]

  • Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed. [Link]

  • Time-dependent diaryl ether inhibitors of InhA: SAR studies of enzyme inhibition, antibacterial activity, and in vivo efficacy. PMC. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. PMC. [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. ACS Publications. [Link]

  • Iron-catalysed Sonogashira Reactions. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Triflate-Selective Suzuki Cross-Coupling of Chloro. Macmillan Group. [Link]

  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. NIH. [Link]

  • Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. LE STUDIUM. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • The Suzuki Reaction. Columbia University. [Link]

  • Ullmann reaction. L.S.College, Muzaffarpur. [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. RSC Publishing. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Thyroxine analogues: synthesis of 3,3′,5,5′-tetramethyl-L-thyronine. RSC Publishing. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[13][14]-Fused Indole Heterocycles. NIH. [Link]

  • Deoxyfluorination of Phenols. Harvard DASH. [Link]

  • Studies on Pd/NiFe 2O 4 catalyzed ligand-free Suzuki reaction in aqueous phase: Synthesis of biaryls, terphenyls and polyaryls. ResearchGate. [Link]

  • Discovery of Diaryl Ether Substituted Tetrahydrophthalazinones as TbrPDEB1 Inhibitors Following Structure-Based Virtual Screening. Frontiers. [Link]

  • Synthesis of thyroxine: Biomimetic studies. ResearchGate. [Link]

  • Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. ResearchGate. [Link]

  • Synthesis of some possible metabolites of thyroxine and triiodothyronine. PMC. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Iodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe disposal of 2-Iodo-4-(trifluoromethyl)phenol (CAS No. 463976-21-8). Adherence to these protocols is critical for ensuring personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Hazard Assessment and Profile

This compound is a halogenated aromatic compound that presents multiple health and environmental hazards. An understanding of its chemical properties is the foundation of its safe handling and disposal. The molecule's structure, featuring a phenolic hydroxyl group, an iodine atom, and an electron-withdrawing trifluoromethyl group, dictates its reactivity and toxicity profile.[1]

Table 1: Hazard Identification for this compound

Hazard ClassificationGHS Hazard StatementDescription of HazardPrimary Source(s)
Acute Toxicity (Oral)H302: Harmful if swallowedIngestion of the compound can lead to significant adverse health effects.[2]
Skin Corrosion/IrritationH315: Causes skin irritationDirect contact with the skin can cause irritation. Some suppliers indicate it may cause severe skin burns.[3][4]
Serious Eye Damage/IrritationH319: Causes serious eye irritationContact with eyes can result in serious, potentially irreversible, damage. Some suppliers indicate it may cause severe eye damage.[2][3][4]
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation of dust or vapors may irritate the respiratory tract.[4]

Due to its iodinated and phenolic nature, this compound is also classified as a hazardous substance requiring specialized disposal to prevent environmental contamination.[5][6][7] Halogenated phenols can be toxic to aquatic life and may form persistent and toxic disinfection by-products if they enter waterways.[8][9]

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment must be conducted. All handling and disposal operations should occur in a well-ventilated area, preferably within a certified chemical fume hood.[10][11]

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.Protects against splashes that can cause serious eye damage.[3][4]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Neoprene).Prevents skin contact, irritation, and potential burns. Always inspect gloves for tears or holes before use.[12]
Body Protection Flame-retardant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.Required if there is a risk of generating aerosols or vapors, or if working outside of a fume hood.[12]

An emergency eyewash station and safety shower must be immediately accessible in the work area.[13] A "phenol decontamination kit," which may include polyethylene glycol (PEG), should also be available.[12]

Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and environmental release.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure ventilation is adequate.

  • Don PPE: Wear the complete set of PPE as described in Table 2.

  • Contain the Spill:

    • For liquid spills: Cover with an inert absorbent material such as vermiculite, dry sand, or earth.[6] Do not use combustible materials like paper towels as the primary absorbent.

    • For solid spills: Carefully sweep or scoop the material to avoid creating dust. Use of a grounded, explosion-proof vacuum is recommended for larger quantities.[10]

  • Collect Waste: Place the absorbed or collected material into a clearly labeled, leak-tight container designated for halogenated hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Dispose: Seal the waste container and manage it according to the disposal procedures outlined in Section 4.

Step-by-Step Disposal Procedure

Disposal of this compound must be handled as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][12]

Protocol for Unused or Waste Product:

  • Segregation: This compound must be segregated as halogenated organic waste .[7][14] Do not mix it with non-halogenated solvents or other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Selection: Use a designated, chemically compatible, and properly sealed hazardous waste container. The container must be in good condition, free of leaks, and made of a material that will not react with the chemical.[5][14]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials like strong oxidizing agents.[10][12]

  • Professional Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. This is the only acceptable final disposal route. These contractors will typically use high-temperature incineration to destroy the compound in a controlled environment.

Protocol for Contaminated Labware and Debris:

  • Collection: All disposable items that have come into contact with this compound (e.g., gloves, absorbent pads, pipette tips, contaminated paper) must be collected as solid hazardous waste.[6]

  • Containment: Place these items into a designated, leak-tight container or a durable, labeled bag (e.g., a yellow clinical waste bag for incineration).[5][6]

  • Labeling: Label the container or bag clearly as "Hazardous Waste" with the name of the chemical contaminant.

  • Disposal: Dispose of the container through your licensed hazardous waste contractor, typically via incineration.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway start Start: Handling This compound assess Hazard Assessment: - Toxic (H302) - Skin/Eye Irritant (H315/H319) - Halogenated Phenol start->assess ppe Don Appropriate PPE: - Goggles - Resistant Gloves - Lab Coat assess->ppe waste_type Identify Waste Type ppe->waste_type liquid_waste Unused/Waste Product (Liquid or Solid) waste_type->liquid_waste Chemical solid_waste Contaminated Debris (Gloves, Wipes, Glassware) waste_type->solid_waste Labware spill Accidental Spill waste_type->spill Spill container_liquid Place in Labeled, Leak-Proof Container for 'Halogenated Organic Waste' liquid_waste->container_liquid container_solid Place in Labeled, Leak-Proof Container for 'Solid Hazardous Waste' solid_waste->container_solid spill_cleanup Follow Spill Protocol: 1. Contain with inert absorbent 2. Collect in sealed container spill->spill_cleanup spill_cleanup->container_liquid storage Store in Designated Satellite Accumulation Area container_liquid->storage container_solid->storage final_disposal Arrange Pickup by Licensed Hazardous Waste Contractor for Incineration storage->final_disposal

Caption: Decision workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible laboratory practice. By understanding the compound's hazards, utilizing appropriate PPE, and strictly adhering to hazardous waste regulations, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS guidelines, as they may include additional requirements based on local and national regulations.[15][16]

References

  • TCI EUROPE N.V. (2025). 2-Fluoro-5-(trifluoromethyl)phenol - SAFETY DATA SHEET.
  • SynQuest Laboratories, Inc. (n.d.). 4-(Trifluoromethoxy)phenol - Safety Data Sheet.
  • BenchChem. (2025). An In-depth Technical Guide to the Safe Handling of 2-Allyl-5-trifluoromethylphenol.
  • Sigma-Aldrich. (n.d.). This compound.
  • Apollo Scientific. (n.d.). 4-Fluoro-3-methyl-5-(trifluoromethyl)phenol - Safety Data Sheet.
  • Aspira Chemical. (n.d.). This compound, 98%.
  • CymitQuimica. (2024). Safety Data Sheet - this compound.
  • ChemicalBook. (2025). This compound.
  • Podiatry Arena. (2008). Phenol disposal.
  • ResearchGate. (2015). How can I dispose phenol?.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • ChemicalBook. (2025). This compound synthesis.
  • University of [Name Redacted for Privacy]. (n.d.). Halogenated Waste.
  • National Institutes of Health (NIH). (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process.
  • AOBChem USA. (n.d.). 2-Iodo-4-(trifluoromethoxy)phenol.
  • Aldrich. (2025). 4-(Trifluoromethyl)phenol - SAFETY DATA SHEET.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine.
  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.
  • Case Western Reserve University. (2023). Environmental Health and Safety Disposal of Iodine.
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  • BenchChem. (n.d.). This compound.
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A Comprehensive Guide to the Safe Handling of 2-Iodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, in-depth technical and safety information for handling 2-Iodo-4-(trifluoromethyl)phenol, a compound often utilized as an intermediate in organic synthesis.[1] By understanding the inherent risks and adhering to rigorous protocols, you can mitigate hazards and ensure the safe and effective use of this reagent.

Understanding the Hazard Profile

This compound presents a specific combination of chemical hazards that demand careful consideration. Its hazard profile is primarily characterized by its potential to cause irritation and harm upon contact or ingestion. The globally harmonized system (GHS) pictograms and hazard statements associated with this chemical, or those of a similar nature, indicate that it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2]

The phenolic structure contributes to its corrosive properties, capable of causing significant tissue damage.[3][4][5] Phenols, as a class of compounds, can be absorbed through the skin and may have systemic effects.[4][6] The presence of a trifluoromethyl group generally imparts stability to the molecule; however, the overall reactivity and toxicity are dictated by the entire structure.[7]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Solid or Liquid) - Chemical splash goggles and a face shield- Nitrile or neoprene gloves (double-gloving recommended)- A fully buttoned laboratory coat- Closed-toe shoes
Solution Preparation and Transfers - Chemical splash goggles and a face shield- Heavy-duty gloves (e.g., butyl rubber) over inner nitrile gloves- Chemical-resistant apron over a laboratory coat- Closed-toe shoes
Running Reactions and Work-up - Chemical splash goggles and a face shield- Appropriate chemical-resistant gloves for all reagents used- Laboratory coat- Closed-toe shoes
Waste Disposal - Chemical splash goggles and a face shield- Heavy-duty, chemical-resistant gloves- Chemical-resistant apron over a laboratory coat- Closed-toe shoes

Procedural Workflow for Safe Handling

The following step-by-step guide provides a framework for the safe handling of this compound, from initial receipt to final disposal.

Pre-Operational Checklist
  • Safety Data Sheet (SDS) Review : Before handling, thoroughly read and understand the SDS for this compound and all other chemicals involved in the procedure.

  • Engineering Controls : Ensure that a certified chemical fume hood is available and functioning correctly. All manipulations of this compound should be performed within the fume hood to minimize inhalation exposure.

  • Emergency Preparedness : Locate the nearest safety shower, eyewash station, and fire extinguisher. Ensure that a spill kit appropriate for halogenated organic compounds is readily accessible.

  • First Aid Kit : A first aid kit containing polyethylene glycol (PEG 300 or 400) should be available for immediate use in case of skin contact with phenol-containing compounds.[6][8]

Handling and Use Protocol
  • Receiving and Storage : Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be kept tightly closed.

  • Weighing and Transfer :

    • Perform all weighing and transfers within a chemical fume hood.

    • Use dedicated, clean spatulas and glassware.

    • To minimize the generation of dust if the compound is a solid, handle it gently.

  • Reaction Setup :

    • When setting up a reaction, add reagents in the order specified by the protocol.

    • If the reaction is exothermic, have a cooling bath ready.

    • Ensure all joints in the glassware are properly sealed to prevent the escape of vapors.

Visualizing the Handling Workflow

The following diagram illustrates the critical steps and decision points in the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_eng Verify Fume Hood prep_ppe->prep_eng prep_emg Locate Emergency Equipment prep_eng->prep_emg handle_weigh Weighing in Fume Hood prep_emg->handle_weigh Proceed if Safe handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction handle_transfer->handle_reaction post_decon Decontaminate Glassware handle_reaction->post_decon Reaction Complete post_waste Segregate Waste post_decon->post_waste post_cleanup Clean Work Area post_waste->post_cleanup disp_label Label Hazardous Waste post_waste->disp_label post_ppe_remove Remove PPE post_cleanup->post_ppe_remove disp_store Store in Satellite Accumulation Area disp_label->disp_store disp_pickup Arrange for Professional Disposal disp_store->disp_pickup

Caption: Workflow for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is crucial.

Spill Response
  • Evacuate : If the spill is large or you are unsure how to handle it, evacuate the immediate area and alert your supervisor and institutional safety office.

  • Contain : For small, manageable spills, contain the spill using an appropriate absorbent material from your spill kit. Do not use combustible materials like paper towels to clean up spills of oxidizing agents.

  • Neutralize and Clean : Once absorbed, treat the material as hazardous waste. Clean the spill area thoroughly.

First Aid Measures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4][5] After initial flushing, wash the area with a solution of polyethylene glycol (PEG 300 or 400), if available.[4][8] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][4][5]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical.[3][4] Seek immediate medical attention.

Waste Disposal Plan

Proper disposal of this compound and any materials contaminated with it is a critical final step.

  • Waste Segregation : All waste containing this compound, including excess reagent, contaminated consumables (e.g., gloves, pipette tips), and reaction byproducts, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage : Store the hazardous waste container in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials.

  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[9] Iodinated organic compounds should not be disposed of down the drain, as they can be harmful to aquatic life.[9] Some specialized recycling programs may accept iodine-containing waste streams.[10]

By adhering to these rigorous safety and handling protocols, you contribute to a safer research environment for yourself and your colleagues, ensuring that scientific advancement does not come at the cost of personal well-being.

References

  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet: 2-Iodo-4,6-bis(trifluoromethyl)phenol.
  • Sigma-Aldrich. (2025, April 28).
  • Wikipedia. (2023, April 25). Phenol oxidation with hypervalent iodine reagents. Retrieved from [Link]

  • Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]

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